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  • Product: 2-Tetradecenoic acid
  • CAS: 26444-03-1

Core Science & Biosynthesis

Foundational

What is the biological role of 2-Tetradecenoic acid?

An In-depth Technical Guide to the Biological Role of 2-Tetradecenoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 2-Tetradecenoic acid, a 14-carbon monounsaturated fatty acid, is emergin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Role of 2-Tetradecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tetradecenoic acid, a 14-carbon monounsaturated fatty acid, is emerging from the background of lipid metabolism to be recognized for its diverse and significant biological activities. While historically viewed as a simple intermediate in fatty acid biosynthesis and degradation, recent evidence has illuminated its roles in cellular signaling, microbial communication, and as a potential therapeutic agent. This technical guide synthesizes the current understanding of 2-tetradecenoic acid, detailing its metabolic context, mechanisms of action, and implications in both health and disease. We will explore its function as an inhibitor of key cellular processes, its involvement in bacterial virulence, and its potential as an anti-cancer agent. This document is intended to provide a comprehensive resource for researchers and drug development professionals interested in the multifaceted biology of this intriguing lipid molecule.

Introduction: The Chemical Identity and Metabolic Origins of 2-Tetradecenoic Acid

2-Tetradecenoic acid (2-TDA) is a long-chain fatty acid with the chemical formula C14H26O2.[1][2] As an unsaturated fatty acid, it possesses a double bond, in this case, located at the second carbon position (C2). This feature is critical to its biological function and distinguishes it from its saturated counterpart, myristic acid (tetradecanoic acid).[3]

2-TDA is a key intermediate in fatty acid metabolism. In humans, it is primarily formed in the liver and adipose tissue during fatty acid biosynthesis. Specifically, the trans-2-tetradecenoic acid isomer is generated from (R)-3-Hydroxy-tetradecanoic acid through the action of fatty acid synthase and 3-hydroxypalmitoyl-[acyl-carrier-protein] dehydratase. Its activated form, (2E)-Tetradecenoyl-CoA, is a substrate for enzymes in both fatty acid elongation and mitochondrial beta-oxidation.

Furthermore, 2-tetradecenoic acid is involved in the sphingosine 1-phosphate (S1P) metabolic pathway. In this pathway, S1P is broken down, eventually forming trans-2-hexadecenoyl-CoA, which is then saturated to palmitoyl-CoA. This process involves the oxidation of trans-2-hexadecenal to trans-2-hexadecenoic acid, followed by the addition of CoA.[4]

Visualization of 2-Tetradecenoic Acid's Position in Metabolism

The following diagram illustrates the central role of 2-tetradecenoyl-CoA as an intermediate in major fatty acid metabolic pathways.

Fatty_Acid_Metabolism cluster_synthesis Fatty Acid Biosynthesis cluster_oxidation Beta-Oxidation cluster_elongation Mitochondrial Elongation Malonyl-CoA Malonyl-CoA Fatty_Acid_Synthase_Complex Fatty_Acid_Synthase_Complex Malonyl-CoA->Fatty_Acid_Synthase_Complex Elongation Cycles R_3_Hydroxy_tetradecanoic_acid R_3_Hydroxy_tetradecanoic_acid Fatty_Acid_Synthase_Complex->R_3_Hydroxy_tetradecanoic_acid trans_2_Tetradecenoyl_ACP trans_2_Tetradecenoyl_ACP R_3_Hydroxy_tetradecanoic_acid->trans_2_Tetradecenoyl_ACP Dehydration Myristoyl-ACP Myristoyl-ACP trans_2_Tetradecenoyl_ACP->Myristoyl-ACP Reduction trans_2_Tetradecenoyl_CoA trans_2_Tetradecenoyl_CoA trans_2_Tetradecenoyl_ACP->trans_2_Tetradecenoyl_CoA Activation Myristoyl-CoA Myristoyl-CoA Myristoyl-CoA->trans_2_Tetradecenoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA L_3_Hydroxyacyl_CoA trans_2_Tetradecenoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3_Ketoacyl_CoA L_3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA_Dodecanoyl-CoA Acetyl-CoA + Dodecanoyl-CoA 3_Ketoacyl_CoA->Acetyl-CoA_Dodecanoyl-CoA Thiolase Myristoyl-CoA_elong Myristoyl-CoA trans_2_Tetradecenoyl_CoA_elong trans-2-Tetradecenoyl-CoA Myristoyl-CoA_elong->trans_2_Tetradecenoyl_CoA_elong Condensation Palmitoyl-CoA Palmitoyl-CoA trans_2_Tetradecenoyl_CoA_elong->Palmitoyl-CoA Reduction Steps

Caption: Metabolic fate of 2-Tetradecenoyl-CoA.

Biological Activities and Mechanisms of Action

2-Tetradecenoic acid exhibits a range of biological activities, primarily of an inhibitory nature. These effects are largely attributable to its structure, which allows it to interact with and modulate the function of various enzymes and cellular processes.

Inhibition of Protein Synthesis

One of the most notable activities of 2-TDA is its ability to inhibit protein synthesis.[1] This inhibition occurs at the ribosomal level and has been observed to affect the production of rRNA.[1] This broad-spectrum activity contributes to its observed effects against various cell types and microorganisms.

Enzyme Inhibition

2-TDA acts as a non-competitive inhibitor of certain dehydrogenase enzymes.[1] This inhibition prevents the conversion of 2-TDA to 2-tetradecanedioate.[1] Additionally, the trans-2-enoic acid form, specifically E2-tetradecenoic acid, has been shown to be an inhibitor of acyl-CoA synthetases (Faap) in Saccharomyces cerevisiae, with a particular sensitivity noted for the Faa2p isozyme (IC50 = 2.6 +/- 0.2 µM).[5]

Anti-Proliferative and Pro-Apoptotic Effects in Cancer Cells

2-Tetradecenoic acid has demonstrated anti-proliferative effects against several cancer cell lines. It has been shown to inhibit the growth of human and murine leukemia cells.[1] While the precise mechanisms are still under investigation, the inhibition of protein synthesis is likely a contributing factor.

Related branched-chain fatty acids, such as 13-methyl-tetradecanoic acid, have been shown to induce apoptosis in T-cell lymphoma cells by down-regulating p-AKT and activating caspase-3.[6] Another related compound, 12-methyltetradecanoic acid, inhibits the proliferation of prostate cancer cells by inhibiting 5-lipoxygenase.[7] There is also evidence suggesting that derivatives of tetradecenoic acid, such as 15-methyl-2-hexadecenoic acid, have in vivo anti-cancer efficacy.[8] The structurally similar myristoleic acid (9-tetradecenoic acid) has been shown to have cytotoxic activity against LNCaP prostate-cancer cells.[9]

Modulation of Bacterial Virulence

In the context of microbiology, fatty acids are increasingly recognized as signaling molecules. In Pseudomonas aeruginosa, a bacterium known for its opportunistic infections, tetradecanoic acids have been shown to modulate virulence. Myristic acid (C14:0), the saturated counterpart of 2-TDA, can inhibit the production of the virulence factor pyocyanin and swarming motility.[10][11] While the direct effects of 2-TDA on bacterial virulence are less characterized, the activity of other unsaturated fatty acids like cis-2-decenoic acid as a quorum sensing signal molecule suggests that 2-TDA may also play a role in inter-bacterial communication and virulence regulation.[10][11][12]

Experimental Protocols for Investigating 2-Tetradecenoic Acid

To facilitate further research into the biological roles of 2-tetradecenoic acid, this section provides detailed methodologies for key experiments.

Assay for Inhibition of Bacterial Pyocyanin Production

This protocol is designed to assess the effect of 2-tetradecenoic acid on the production of the virulence factor pyocyanin in Pseudomonas aeruginosa.

Principle: Pyocyanin is a blue-green phenazine pigment produced by P. aeruginosa. Its production is regulated by quorum sensing and is a marker of virulence. This assay quantifies pyocyanin extraction from bacterial culture supernatants.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PA14)

  • Luria-Bertani (LB) broth

  • 2-Tetradecenoic acid (dissolved in a suitable solvent like DMSO)

  • Chloroform

  • 0.2 N HCl

  • Spectrophotometer

Procedure:

  • Inoculate P. aeruginosa into LB broth and grow overnight at 37°C with shaking.

  • Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth.

  • Aliquot the diluted culture into sterile test tubes.

  • Add 2-tetradecenoic acid to the test tubes at various final concentrations. Include a solvent-only control.

  • Incubate the cultures for 18-24 hours at 37°C with shaking.

  • Measure the final OD600 of each culture to assess bacterial growth.

  • Centrifuge the cultures at 10,000 rpm for 5 minutes to pellet the cells.

  • Transfer 1 ml of the supernatant to a new microfuge tube.

  • Add 600 µl of chloroform and vortex vigorously for 1 minute to extract the pyocyanin.

  • Centrifuge at 10,000 rpm for 5 minutes. The pyocyanin will be in the lower blue chloroform layer.

  • Carefully transfer the chloroform layer to a new tube.

  • Add 500 µl of 0.2 N HCl and vortex to move the pyocyanin into the acidic aqueous phase (which will turn pink).

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Transfer the upper pink aqueous phase to a cuvette and measure the absorbance at 520 nm.

  • Quantify the pyocyanin concentration and normalize to the cell density (OD600).

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of 2-tetradecenoic acid on the proliferation of cancer cells.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., Jurkat cells for leukemia)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 2-Tetradecenoic acid (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of 2-tetradecenoic acid in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of 2-tetradecenoic acid. Include a solvent-only control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Therapeutic Potential and Future Directions

The diverse biological activities of 2-tetradecenoic acid and its derivatives highlight their potential for therapeutic development.

Anti-Cancer Drug Development

The anti-proliferative and pro-apoptotic effects of tetradecenoic acid derivatives in various cancer cell lines, including leukemia, prostate, and T-cell lymphomas, make them attractive candidates for further investigation as anti-cancer agents.[1][6][7][8] Future research should focus on elucidating the specific molecular targets and signaling pathways involved in these effects. The inhibition of AKT phosphorylation and 5-lipoxygenase are promising avenues for exploration.[6][7]

Anti-Infective and Anti-Virulence Strategies

The ability of related fatty acids to modulate bacterial virulence, particularly in opportunistic pathogens like P. aeruginosa, suggests a potential role for 2-tetradecenoic acid in anti-virulence therapies.[10][11] Such strategies aim to disarm pathogens rather than kill them, which may reduce the selective pressure for antibiotic resistance. Further studies are needed to determine the specific effects of 2-TDA on quorum sensing systems and the production of other virulence factors.

Conclusion

2-Tetradecenoic acid is a fascinating lipid molecule with a biological role that extends far beyond its function as a simple metabolic intermediate. Its ability to inhibit protein synthesis, modulate enzyme activity, and influence cellular processes like proliferation and apoptosis underscores its potential significance in both normal physiology and disease states. As research in the field of lipidomics continues to expand, a deeper understanding of the signaling pathways and molecular interactions of 2-tetradecenoic acid will undoubtedly unveil new opportunities for therapeutic intervention in cancer and infectious diseases.

References

  • Human Metabolome Database. (n.d.). Showing metabocard for trans-Tetra-dec-2-enoic acid (HMDB0010732). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Tetradecanoic acid (FDB002890). Retrieved from [Link]

  • Ataman Kimya. (n.d.). TETRADECANOIC ACID. Retrieved from [Link]

  • González-Ramos, D., et al. (2021). Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. Frontiers in Cellular and Infection Microbiology, 10, 608871. doi:10.3389/fcimb.2020.608871. Retrieved from [Link]

  • PubChem. (n.d.). 2-Tetradecenoic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for (2E)-Tetradecenoyl-CoA (HMDB0003946). Retrieved from [Link]

  • González-Ramos, D., et al. (2021). Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

  • Rodríguez, S., Camps, F., & Fabriàs, G. (2001). Synthesis of gem-dideuterated tetradecanoic acids and their use in investigating the enzymatic transformation of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid. The Journal of Organic Chemistry, 66(24), 8052–8058. doi:10.1021/jo010560w. Retrieved from [Link]

  • Knoll, L. J., et al. (1995). Comparison of the reactivity of tetradecenoic acids, a triacsin, and unsaturated oximes with four purified Saccharomyces cerevisiae fatty acid activation proteins. The Journal of Biological Chemistry, 270(34), 20090–20097. doi:10.1074/jbc.270.34.20090. Retrieved from [Link]

  • Google Patents. (n.d.). US7109364B2 - Group of anti-cancer compounds with specific structure and their production method.
  • Davies, S. S., Ponts, B., & Marbois, B. (2015). The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state. Applied and Environmental Microbiology, 80(22), 6976–6991. doi:10.1128/AEM.01576-14. Retrieved from [Link]

  • Wikipedia. (n.d.). Myristoleic acid. Retrieved from [Link]

  • Yang, P., et al. (2003). Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase. The Prostate, 55(4), 281–291. doi:10.1002/pros.10243. Retrieved from [Link]

  • Gu, Y., et al. (2013). 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3. PLoS ONE, 8(6), e65308. doi:10.1371/journal.pone.0065308. Retrieved from [Link]

  • Gu, Z., et al. (2012). Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation. The Journal of Biological Chemistry, 287(16), 13043–13053. doi:10.1074/jbc.M111.333834. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Tetradecenoic Acid: Discovery and Natural Sources

Abstract This technical guide provides a comprehensive overview of 2-tetradecenoic acid, a 14-carbon α,β-unsaturated fatty acid. The document delves into the historical context of its discovery, with a primary focus on i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-tetradecenoic acid, a 14-carbon α,β-unsaturated fatty acid. The document delves into the historical context of its discovery, with a primary focus on its identification as a crucial bacterial signaling molecule. A detailed exploration of its primary natural source, the plant pathogenic bacterium Xylella fastidiosa, is presented, including its biosynthesis and role in quorum sensing. This guide also offers detailed, field-proven methodologies for the extraction, isolation, and characterization of 2-tetradecenoic acid from bacterial cultures. Furthermore, its known biological activities, particularly its influence on biofilm formation and virulence, are discussed, providing critical insights for researchers in microbiology, natural product chemistry, and drug development.

Introduction: The Emergence of a Signaling Molecule

While the synthesis of α,β-unsaturated carboxylic acids has been a subject of organic chemistry for many years, the significance of 2-tetradecenoic acid in the scientific landscape is intrinsically linked to the study of bacterial communication. Its "discovery" is best framed not by its initial chemical synthesis, but by the elucidation of its vital role as a diffusible signaling factor (DSF) in the bacterium Xylella fastidiosa. This discovery placed 2-tetradecenoic acid into the broader family of DSF signaling molecules, which are crucial for quorum sensing—a process by which bacteria regulate gene expression in response to population density.

cis-2-Tetradecenoic acid, along with other 2-enoic acids, acts as a chemical messenger that allows Xylella fastidiosa to coordinate complex behaviors such as biofilm formation and the expression of virulence factors. This coordination is essential for the bacterium's lifecycle, which involves colonization of plant xylem and transmission by insect vectors. The identification of 2-tetradecenoic acid as a key player in this intricate communication system has opened new avenues for research into anti-virulence strategies and the control of plant diseases.

Natural Sources of 2-Tetradecenoic Acid

The most well-documented natural source of 2-tetradecenoic acid is the Gram-negative bacterium Xylella fastidiosa. This phytopathogen is responsible for a range of devastating plant diseases, including Pierce's disease of grapevines.

Xylella fastidiosa: A Primary Producer

Xylella fastidiosa synthesizes a variety of DSF molecules, with cis-2-tetradecenoic acid being a prominent member. The biosynthesis of these signaling molecules is dependent on the RpfF enzyme. In Xylella fastidiosa, the DSF signaling system, which includes 2-tetradecenoic acid, plays a critical role in regulating the transition between two distinct lifestyles: a motile, planktonic state that facilitates movement within the plant host, and a sessile, biofilm-forming state that is crucial for colonization and transmission by insect vectors.

Interestingly, while many bacteria upregulate virulence with quorum sensing, Xylella fastidiosa mutants deficient in DSF production exhibit hypervirulence, suggesting that 2-tetradecenoic acid and related signals act to suppress certain virulence traits at high cell densities.

Other Potential Natural Occurrences

While Xylella fastidiosa is the most definitive source, the broader family of 2-alkenoic acids is found in various biological systems. For instance, other bacteria, such as those from the genera Xanthomonas and Burkholderia, produce structurally related DSF molecules. There is also evidence suggesting the presence of tetradecenoic acid isomers in certain plant extracts and as components of insect pheromones, although the specific identification as the 2-isomer is not always explicitly detailed in all literature.

Methodologies for Isolation and Characterization

The isolation and characterization of 2-tetradecenoic acid from its natural sources require a systematic approach involving extraction, purification, and spectroscopic analysis. The following protocols are based on established methods for the isolation of DSF-family signaling molecules from bacterial cultures.

Extraction of 2-Tetradecenoic Acid from Xylella fastidiosa Culture

This protocol outlines the liquid-liquid extraction of 2-tetradecenoic acid from the supernatant of a Xylella fastidiosa culture. For enhanced production, an rpfC mutant strain can be utilized, as RpfC is a negative regulator of DSF synthesis.

Experimental Protocol:

  • Culture Growth: Inoculate a suitable broth medium with Xylella fastidiosa and incubate at 28°C with shaking until the culture reaches the early stationary phase.

  • Cell Removal: Centrifuge the bacterial culture at 8,000 x g for 15 minutes to pellet the cells.

  • Supernatant Acidification: Carefully decant the supernatant and adjust its pH to 3.0-3.5 with 6 N HCl. This protonates the carboxylic acid, making it more soluble in organic solvents.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times, collecting the organic phase each time.

  • Drying and Concentration: Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

Caption: Workflow for the extraction of 2-tetradecenoic acid.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude extract can be further purified using reversed-phase HPLC to isolate 2-tetradecenoic acid.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A gradient of acetonitrile in water (both acidified with 0.1% formic acid).

  • Detection: UV detection at 210 nm.

  • Fraction Collection: Collect fractions corresponding to the peak of interest for further analysis.

Characterization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, 2-tetradecenoic acid is typically derivatized to its more volatile methyl ester (FAME).

Derivatization to Fatty Acid Methyl Ester (FAME):

  • Dissolve the dried, purified fraction in a solution of 2% sulfuric acid in methanol.

  • Heat the mixture at 80°C for 1 hour.

  • After cooling, add hexane and deionized water, vortex, and centrifuge to separate the phases.

  • The upper hexane layer containing the FAME is collected for GC-MS analysis.

Typical GC-MS Parameters:

  • Column: A polar capillary column (e.g., DB-23).

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient from 100°C to 240°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

The mass spectrum of 2-tetradecenoic acid methyl ester will show a characteristic fragmentation pattern that can be used for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of 2-tetradecenoic acid.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • The olefinic protons at the C2 and C3 positions will show characteristic signals in the downfield region (typically δ 5.5-7.0 ppm). The coupling constant between these protons can help determine the cis or trans configuration of the double bond.

  • The methylene protons alpha to the double bond (at C4) will appear as a multiplet.

  • The long aliphatic chain will show a complex multiplet in the upfield region (δ 1.2-1.6 ppm).

  • The terminal methyl group will appear as a triplet around δ 0.9 ppm.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • The carboxylic acid carbon will resonate downfield (around δ 170-180 ppm).

  • The olefinic carbons (C2 and C3) will have signals in the δ 120-150 ppm region.

  • The carbons of the aliphatic chain will appear in the upfield region (δ 14-35 ppm).

Biological Activities and Significance

2-Tetradecenoic acid, as a member of the DSF family, exhibits significant biological activities, primarily related to the regulation of bacterial phenotypes.

Role in Biofilm Formation

In Xylella fastidiosa, 2-tetradecenoic acid is a key regulator of biofilm formation. At high concentrations, it is thought to promote a more adhesive phenotype, which is important for the bacterium's colonization of insect vectors. Conversely, a lack of this signal leads to a hypervirulent phenotype in plants, characterized by increased motility and reduced biofilm formation. This dual role highlights the sophisticated adaptation of Xylella fastidiosa to its different environments.

Antimicrobial and Anti-Biofilm Potential

The broader class of α,β-unsaturated fatty acids has garnered interest for their potential antimicrobial and anti-biofilm properties. Studies on related compounds, such as cis-2-decenoic acid, have shown that they can inhibit biofilm formation in a variety of bacteria, including both Gram-positive and Gram-negative species. This suggests that 2-tetradecenoic acid and its derivatives may have potential as novel anti-infective agents that target bacterial communication and community behavior rather than viability, potentially reducing the selective pressure for resistance development.

Table 1: Summary of 2-Tetradecenoic Acid Properties and Functions

PropertyDescription
Chemical Formula C₁₄H₂₆O₂
Molar Mass 226.36 g/mol
Primary Natural Source Xylella fastidiosa
Biosynthetic Enzyme RpfF
Biological Role Diffusible Signaling Factor (DSF) in Quorum Sensing
Key Functions Regulation of biofilm formation and virulence
Potential Applications Anti-virulence strategies, anti-biofilm agents

Future Perspectives

The discovery of 2-tetradecenoic acid as a bacterial signaling molecule has underscored the importance of fatty acids in intercellular communication. Future research in this area is likely to focus on several key aspects:

  • Elucidation of the complete signaling pathway: A deeper understanding of the receptors and downstream targets of 2-tetradecenoic acid in Xylella fastidiosa and other organisms.

  • Discovery of new natural sources: Investigating other microorganisms and plants for the presence of 2-tetradecenoic acid and related compounds.

  • Therapeutic potential: Exploring the development of 2-tetradecenoic acid analogs as anti-biofilm and anti-virulence agents for agricultural and clinical applications.

  • Synthetic methodologies: Developing more efficient and stereoselective synthetic routes to produce 2-tetradecenoic acid and its derivatives for further study.

References

  • Deng, Y., et al. (2016). The DSF Family of Cell–Cell Signals: An Expanding Class of Bacterial Virulence Regulators. PLoS Pathogens, 11(7), e1004986. [Link]

  • Ionescu, M., et al. (2013). Characterization of a Diffusible Signaling Factor from Xylella fastidiosa. mBio, 4(1), e00539-12. [Link]

  • Marques, C. N. H., et al. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid. Pharmaceuticals, 8(4), 816-837. [Link]

  • Zhou, L., et al. (2017). Extraction, Purification and Quantification of Diffusible Signal Factor Family Quorum-sensing Signal Molecules in Xanthomonas oryzae pv. oryzae. Journal of Visualized Experiments, (121), 55379. [Link]

  • Vona, D., et al. (2019). SYNTHESIS OF CIS-2-UNSATURATED FATTY ACIDS FOR BIOCHEMICAL CONTROL OF BIOFILM PRODUCTION IN XYLELLA FASTIDIOSA. Zenodo. [Link]

  • Lennen, R. M., & Pfleger, B. F. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Journal of Visualized Experiments, (78), e50724. [Link]

  • Takimoto, M., & Hou, Z. (2013). Cu-Catalyzed Formal Methylative and Hydrogenative Carboxylation of Alkynes with Carbon Dioxide: Efficient Synthesis of α,β-Unsaturated Carboxylic Acids. Chemistry – A European Journal, 19(31), 10149-10153. [Link]

  • Cason, J., et al. (1951). Branched-chain fatty acids. XXV. Methods of synthesis of 2-alkenoic acids. The Journal of Organic Chemistry, 16(8), 1187-1195. [Link]

Foundational

Chemical properties and structure of 2-Tetradecenoic acid isomers

An In-Depth Technical Guide to the Chemical Properties and Structure of 2-Tetradecenoic Acid Isomers Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Structure of 2-Tetradecenoic Acid Isomers

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the chemical structure, physicochemical properties, and analytical characterization of the geometric isomers of 2-tetradecenoic acid. As a C14 α,β-unsaturated fatty acid, this molecule presents unique isomeric challenges and opportunities in research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, purification, and spectroscopic identification of the (E)- and (Z)- isomers. Furthermore, it explores the known biological activities and potential therapeutic applications, grounding all technical descriptions in established scientific protocols and literature.

Introduction: The Significance of 2-Tetradecenoic Acid

2-Tetradecenoic acid (C₁₄H₂₆O₂) is a monounsaturated fatty acid characterized by a fourteen-carbon chain with a double bond at the C-2 position (the α,β-position relative to the carboxyl group).[1][2] This structural feature places it in the class of α,β-unsaturated carboxylic acids, a group of compounds known for their distinct reactivity and biological relevance. The presence of the double bond introduces geometric isomerism, resulting in two distinct forms: (E)-2-tetradecenoic acid (trans) and (Z)-2-tetradecenoic acid (cis).

The differentiation and study of these isomers are critical, as stereochemistry often dictates biological function.[3][4] While its saturated counterpart, myristic acid (tetradecanoic acid), is well-studied for its roles in cellular signaling and as a component of lipids, the unsaturated variants offer unique chemical handles and biological profiles.[5][6] Reports suggest that 2-tetradecenoic acid may act as an inhibitor of protein synthesis and possesses potential antimicrobial and antiparasitic properties, making it a molecule of interest in drug discovery.[1] This guide will dissect the foundational chemistry of its isomers to provide a clear framework for their scientific investigation.

Molecular Structure and Geometric Isomerism

The core of 2-tetradecenoic acid's chemistry lies in its isomerism. The restricted rotation around the C-2=C-3 double bond gives rise to two stereoisomers with distinct spatial arrangements and, consequently, different physical and chemical properties.

  • (E)-2-Tetradecenoic Acid (trans-isomer): In this configuration, the main carbon chain substituents (the C-1 carboxyl group and the C-4 alkyl chain) are on opposite sides of the double bond. This results in a more linear, extended molecular shape, similar to the saturated myristic acid.

  • (Z)-2-Tetradecenoic Acid (cis-isomer): Here, the main chain substituents are on the same side of the double bond, introducing a distinct "kink" or bend of approximately 30° into the aliphatic tail.[3] This bend disrupts the molecule's ability to pack tightly in the solid state.

This structural difference is paramount. The more linear shape of the (E)-isomer allows for more efficient intermolecular packing through van der Waals forces, which typically results in a higher melting point compared to the kinked (Z)-isomer, a well-documented phenomenon in fatty acid chemistry.[3][7]

Figure 1: Geometric Isomers of 2-Tetradecenoic Acid.

Physicochemical Properties: A Comparative Overview

The distinct geometries of the (E)- and (Z)-isomers directly influence their macroscopic physical properties. While specific experimental data for both isomers can be sparse, established principles of fatty acid chemistry allow for accurate predictions.

PropertyGeneral Information(E)-Isomer (trans)(Z)-Isomer (cis)Rationale for Differences
Molecular Formula C₁₄H₂₆O₂C₁₄H₂₆O₂C₁₄H₂₆O₂Identical
Molecular Weight 226.35 g/mol [1][2]226.35 g/mol 226.35 g/mol Identical
Melting Point Varies significantlyHigherLowerThe linear shape of the (E)-isomer allows for denser crystal packing and stronger intermolecular forces, requiring more energy to melt.[7]
Boiling Point 343.4 °C (Predicted)[1]SimilarSimilarBoiling points are less affected by packing in the liquid state and are primarily dependent on molecular weight and polarity, which are similar.
Solubility in Water Very lowSlightly lowerSlightly higherThe kink in the (Z)-isomer disrupts crystal lattice energy more significantly, which can marginally increase solubility. Both are poorly soluble due to the long hydrophobic tail.[8]
pKa ~4.9 (Predicted)[5]~4.9~4.9The acidity of the carboxyl group is primarily influenced by the electronic effects of the α,β-double bond, which is similar for both isomers.

Spectroscopic Characterization: The Analyst's Toolkit

Unambiguous identification and differentiation of the 2-tetradecenoic acid isomers require a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for confirming the presence of the α,β-unsaturated carboxylic acid moiety.[9]

  • O-H Stretch: A very broad, characteristic absorption band is expected between 2500-3300 cm⁻¹, resulting from the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[10][11]

  • C=O Stretch: An intense absorption appears between 1690-1725 cm⁻¹.[12] The conjugation with the C=C double bond lowers this frequency from the typical ~1760 cm⁻¹ (monomeric) or ~1710 cm⁻¹ (dimeric) of a saturated acid.[10][11]

  • C=C Stretch: A medium intensity band appears around 1640-1650 cm⁻¹.

  • C-H Out-of-Plane Bend (Diagnostic for Isomers): This is a key region for distinguishing the isomers. The (E)-isomer (trans) will show a strong absorption around 960-970 cm⁻¹, while the (Z)-isomer (cis) typically shows a broader, weaker absorption around 675-730 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for definitive isomer assignment, primarily through the analysis of the vinyl protons.[13]

  • ¹H NMR Spectroscopy:

    • Carboxyl Proton (-COOH): A broad singlet typically appears far downfield, around 12.0 δ, due to strong deshielding.[10]

    • Vinyl Protons (H-2, H-3): These are the most informative signals.

      • For the (E)-isomer, H-2 and H-3 are trans to each other, resulting in a large vicinal coupling constant (³JH2,H3) of approximately 15-18 Hz.

      • For the (Z)-isomer, the cis relationship leads to a smaller coupling constant of approximately 9-12 Hz.

    • Allylic Protons (-CH₂- at C-4): These protons appear as a multiplet around 2.2-2.3 δ.

    • Alkyl Chain Protons: A large, complex signal representing the bulk of the -(CH₂)ₙ- protons is seen around 1.2-1.6 δ, with the terminal methyl group (-CH₃) appearing as a triplet around 0.9 δ.[14]

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C-1): The carboxyl carbon is expected in the 165-170 δ range, shifted slightly upfield due to conjugation compared to a saturated acid (~180 δ).[10]

    • Olefinic Carbons (C-2, C-3): These carbons will resonate between 120-150 δ.

    • Alkyl Carbons: The carbons of the aliphatic chain will appear in the 14-35 δ range. Subtle differences in the chemical shifts of C-4 and other nearby carbons can also be used to distinguish between the (E)- and (Z)-isomers due to different steric environments.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition but often requires coupling with chromatography (GC-MS or LC-MS) for isomer analysis.

  • Electron Ionization (EI-MS): Typically used with GC, EI-MS will show a clear molecular ion peak (M⁺) at m/z 226. Fragmentation patterns are often complex and may not, by themselves, distinguish between geometric isomers.

  • Electrospray Ionization (ESI-MS): This "soft" ionization technique, commonly paired with HPLC, is ideal for analyzing fatty acids.[15] In negative ion mode, it will show a prominent [M-H]⁻ ion at m/z 225.

  • Tandem MS (MS/MS): While standard collision-induced dissociation (CID) of the [M-H]⁻ ion is generally insufficient to differentiate cis/trans isomers, specialized MS techniques can help.[16] Methods like ozone-induced dissociation (OzID) can pinpoint the double bond location, though they are less effective for pre-localized double bonds like in 2-tetradecenoic acid.[16] For practical purposes, chromatographic separation prior to MS detection is the most reliable strategy for isomer analysis.[17][18]

Figure 2: General workflow for the analytical separation and identification of 2-tetradecenoic acid isomers using LC-MS.

Experimental Protocols: Isomer Separation

The separation of geometric isomers is a common challenge. Due to their similar polarities, specialized chromatographic techniques are often required. Silver-ion high-performance liquid chromatography (Ag⁺-HPLC) is a powerful method for this purpose.

Protocol: Analytical Separation of (E)- and (Z)-2-Tetradecenoic Acid Isomers by Ag⁺-HPLC
  • Principle of Causality: This method exploits the reversible interaction between the π-electrons of the double bond and silver ions immobilized on the stationary phase. The more sterically accessible double bond of the (E)-isomer interacts less strongly with the silver ions than the more exposed double bond of the (Z)-isomer. Consequently, the (E)-isomer elutes earlier.[19][20]

  • 1. Materials and Reagents:

    • HPLC-grade hexane

    • HPLC-grade acetonitrile

    • Isopropanol

    • Silver nitrate (AgNO₃)

    • Silica-based HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

    • Isomer mixture of 2-tetradecenoic acid

    • Reference standards for (E)- and (Z)-isomers (if available)

  • 2. Preparation of the Ag⁺-HPLC Column (Self-Validating System):

    • Rationale: A commercially prepared silver-ion column can be used, or one can be prepared in-house. The quality of the separation is directly dependent on the uniform loading of silver ions.

    • Prepare a 10% (w/v) solution of AgNO₃ in acetonitrile.

    • Flush a new silica column with hexane for 30 minutes.

    • Slowly inject the AgNO₃ solution onto the column until it is saturated.

    • Wash the column extensively with hexane to remove any unbound silver nitrate. The column is now ready for use.

  • 3. Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile in hexane. A typical starting point is 100% hexane, ramping to 1-2% acetonitrile over 30-40 minutes. The polar acetonitrile acts as the competing ligand that displaces the fatty acid from the silver ions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detector: UV at 205 nm or an Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 10 µL of a 1 mg/mL solution of the isomer mixture in hexane.

  • 4. Expected Results & Interpretation:

    • The chromatogram should show two well-resolved peaks.

    • The first, earlier-eluting peak corresponds to the (E)-2-tetradecenoic acid.

    • The second, later-eluting peak corresponds to the (Z)-2-tetradecenoic acid.

    • Peak integration allows for the accurate quantitation of the isomeric ratio in the sample. This self-validating system can be confirmed by analyzing pure standards or by collecting the fractions and verifying their identity via NMR spectroscopy.

Biological Activity and Potential Applications in Drug Development

While research on 2-tetradecenoic acid is not as extensive as for other fatty acids, existing literature points to intriguing biological effects.

  • Inhibition of Protein Synthesis: 2-Tetradecenoic acid has been shown to inhibit protein synthesis, potentially at the ribosomal level.[1] This mechanism is a target for various antibiotics and therapeutic agents.

  • Antiparasitic and Antimicrobial Activity: The compound has been noted for its potential use against schistosomiasis by damaging the eggs and larvae of the parasite.[1] Furthermore, related saturated fatty acids, including myristic acid (C14:0), have demonstrated anti-virulence properties against pathogens like Pseudomonas aeruginosa by interfering with quorum sensing pathways.[6]

  • Enzyme Inhibition: Derivatives of myristic acid are known inhibitors of N-myristoyltransferase (NMT), an enzyme crucial for the function of many cellular and viral proteins.[21][22] The introduction of an α,β-unsaturated system in 2-tetradecenoic acid creates a potential Michael acceptor, which could be exploited for covalent inhibition of specific enzyme targets.

Biological_Activity cluster_mechanisms Potential Mechanisms of Action cluster_outcomes Therapeutic Outcomes TDA 2-Tetradecenoic Acid Isomers P_Inhibit Inhibition of Protein Synthesis TDA->P_Inhibit QS_Inhibit Quorum Sensing Interference TDA->QS_Inhibit E_Inhibit Enzyme Inhibition (e.g., NMT, Michael Addition) TDA->E_Inhibit Anti_P Antiparasitic Effects (e.g., Schistosomiasis) P_Inhibit->Anti_P leads to Anti_M Antimicrobial / Anti-virulence (e.g., P. aeruginosa) QS_Inhibit->Anti_M leads to Anti_V Antiviral / Anticancer (via NMT Inhibition) E_Inhibit->Anti_V leads to

Figure 3: Potential biological activities and therapeutic applications stemming from the mechanisms of 2-tetradecenoic acid.

Conclusion

The isomers of 2-tetradecenoic acid represent a fascinating case study in the structure-property relationships of fatty acids. The subtle change in geometry between the (E)- and (Z)- forms leads to significant differences in physical properties and requires sophisticated analytical techniques for accurate differentiation and quantitation. A thorough understanding of their spectroscopic signatures, particularly from NMR and IR, combined with robust chromatographic separation methods, is essential for any researcher in this field. The preliminary evidence of their biological activity suggests that these molecules, and their derivatives, may hold promise as leads in the development of novel therapeutic agents. Future work should focus on isomer-specific synthesis, purification to high purity, and detailed biological evaluation to unlock their full potential in drug discovery and chemical biology.

References

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Exploratory

An In-depth Technical Guide to 2-Tetradecenoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Tetradecenoic acid, a monounsaturated fatty acid, is a molecule of significant interest in various scientific disciplines. Its unique chemica...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetradecenoic acid, a monounsaturated fatty acid, is a molecule of significant interest in various scientific disciplines. Its unique chemical structure and biological activities make it a valuable subject of study in fields ranging from organic synthesis to pharmacology. This guide provides a comprehensive overview of 2-Tetradecenoic acid, with a focus on its fundamental properties, synthesis, and potential applications for researchers and professionals in drug development.

Core Chemical Identifiers

The unambiguous identification of a chemical compound is paramount in scientific research. For 2-Tetradecenoic acid, the key identifiers are its CAS (Chemical Abstracts Service) number and molecular weight.

IdentifierValueSource
CAS Number 39525-69-4[1][2][3]
Molecular Formula C14H26O2[1][2]
Molecular Weight 226.35 g/mol [2][3]

It is important to note that 2-Tetradecenoic acid can exist as different geometric isomers, primarily the cis (Z) and trans (E) forms. These isomers can have distinct physical and biological properties.

  • cis-2-Tetradecenoic acid: Also known as (Z)-2-Tetradecenoic acid, this isomer has the CAS number 55928-66-0.[4]

  • trans-2-Tetradecenoic acid: Also known as (E)-2-Tetradecenoic acid, this isomer is another common form of the molecule.

The general CAS number 39525-69-4 may refer to the mixture of isomers or the unspecified isomeric form. Therefore, researchers should pay close attention to the specific isomer being investigated in their studies. The molecular weight for both isomers is virtually identical at approximately 226.36 g/mol .[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Tetradecenoic acid is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Boiling Point 343.4 °C[3]
Physical State Liquid (for the cis isomer)[4]
Purity Commercially available in various purities, often >98%[1]

Synthesis and Experimental Workflow

The synthesis of 2-Tetradecenoic acid and its isomers can be achieved through various organic chemistry routes. A generalized workflow for a typical synthesis and purification process is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Dodecanal and Malonic Acid) reaction Condensation Reaction (e.g., Knoevenagel or Wittig) start->reaction hydrolysis Ester Hydrolysis (if applicable) reaction->hydrolysis crude_product Crude 2-Tetradecenoic Acid hydrolysis->crude_product extraction Solvent Extraction crude_product->extraction chromatography Column Chromatography (e.g., Silica Gel) extraction->chromatography pure_product Pure 2-Tetradecenoic Acid chromatography->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (GC-MS or LC-MS) pure_product->ms purity_check Purity Assessment (e.g., HPLC) pure_product->purity_check

Caption: A generalized workflow for the synthesis, purification, and analysis of 2-Tetradecenoic acid.

Step-by-Step Synthetic Protocol Example (Knoevenagel Condensation)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dodecanal and a molar excess of malonic acid in a suitable solvent such as pyridine, which also acts as a basic catalyst.

  • Condensation: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with a dilute strong acid (e.g., HCl) to precipitate the crude product.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activities and Potential Applications

2-Tetradecenoic acid has been investigated for various biological activities, making it a compound of interest for drug development.

  • Antimicrobial Properties: Certain unsaturated fatty acids have demonstrated antimicrobial activity. The potential of 2-Tetradecenoic acid to inhibit the growth of various pathogens warrants further investigation.

  • Enzyme Inhibition: It has been reported that 2-Tetradecenoic acid can act as a non-competitive inhibitor of certain enzymes.[3] This property could be exploited for the development of targeted therapies.

  • Antiviral Research: Some monocarboxylic acids are being explored for their potential to inhibit viral replication.[3]

  • Metabolic Studies: As a fatty acid, 2-Tetradecenoic acid can be used as a substrate or modulator in studies of fatty acid metabolism and related signaling pathways.

Signaling Pathway Visualization

The interaction of fatty acids with cellular signaling pathways is a key area of research. Below is a conceptual diagram illustrating how a fatty acid like 2-Tetradecenoic acid might influence a generic signaling cascade.

TDA 2-Tetradecenoic Acid Receptor Membrane Receptor (e.g., GPCR) TDA->Receptor Binds/Activates SecondMessenger Second Messenger (e.g., cAMP, IP3) Receptor->SecondMessenger Generates KinaseCascade Kinase Cascade (e.g., MAPK pathway) SecondMessenger->KinaseCascade Activates TranscriptionFactor Transcription Factor (e.g., NF-κB, AP-1) KinaseCascade->TranscriptionFactor Phosphorylates GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: A conceptual diagram of a potential signaling pathway modulated by 2-Tetradecenoic acid.

Conclusion

2-Tetradecenoic acid is a versatile molecule with established chemical properties and promising biological activities. A clear understanding of its fundamental characteristics, such as its CAS number and molecular weight, is the foundation for rigorous scientific investigation. The synthetic protocols and potential applications outlined in this guide are intended to provide researchers and drug development professionals with a solid starting point for their work with this intriguing fatty acid. As with any chemical, proper handling and thorough characterization are essential for reliable and reproducible results.

References

  • CP Lab Safety. (n.d.). 2-Tetradecenoic acid, 98%+ Purity, C14H26O2, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). 2-Tetradecenoic acid. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to (E)-tetradec-2-enoic acid: From Chemical Identity to Biological Significance and Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of (E)-tetradec-2-enoic acid, a monounsaturated medium-chain fatty acid. We will delve into its chemical identi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (E)-tetradec-2-enoic acid, a monounsaturated medium-chain fatty acid. We will delve into its chemical identity, physicochemical properties, biological roles, and analytical methodologies, offering insights for its application in research and drug development.

Chemical Identity and Nomenclature

(E)-tetradec-2-enoic acid is a 14-carbon fatty acid with a double bond in the trans configuration between the second and third carbon atoms.

  • IUPAC Name: (2E)-tetradec-2-enoic acid[1]

  • Synonyms: trans-2-tetradecenoic acid, 2-Tetradecenoic acid[1][2]

  • CAS Number: 39525-69-4[1]

Physicochemical Properties

Understanding the physicochemical properties of (E)-tetradec-2-enoic acid is crucial for its handling, formulation, and interpretation in biological systems.

PropertyValueSource
Molecular Formula C₁₄H₂₆O₂[1]
Molecular Weight 226.35 g/mol [1]
Physical State Solid (predicted)
Melting Point Not experimentally determined. The saturated counterpart, tetradecanoic acid (myristic acid), has a melting point of 53-56 °C. The presence of a trans double bond may slightly alter this value.
Boiling Point Not experimentally determined. Predicted to be approximately 343.4 °C at 760 mmHg.
Water Solubility Predicted to be very low (0.00095 g/L).[3]
logP Predicted to be 6.17.[3]

Natural Occurrence and Biosynthesis

(E)-tetradec-2-enoic acid is an intermediate in the de novo synthesis of fatty acids in a wide range of organisms.[3] Fatty acid synthesis is a fundamental metabolic pathway occurring in the cytosol of eukaryotes and the chloroplasts of plants.[4]

The biosynthesis of fatty acids is an iterative process involving a multi-enzyme complex known as fatty acid synthase (FAS).[4] The process starts with the carboxylation of acetyl-CoA to malonyl-CoA. Each subsequent cycle adds two carbon units from malonyl-CoA to the growing fatty acyl chain.

The formation of the trans-2-enoyl intermediate is a critical step in each elongation cycle. Specifically, a β-hydroxyacyl-ACP (acyl carrier protein) intermediate is dehydrated by the enzyme 3-hydroxyacyl-ACP dehydratase (FabZ or FabA) to form a trans-2-enoyl-ACP.[3][5] This intermediate is then reduced by enoyl-ACP reductase (FabI) to a saturated acyl-ACP, which can then enter the next elongation cycle.[3][5]

The following diagram illustrates the key steps in the fatty acid synthesis elongation cycle leading to the formation of a trans-2-enoyl-ACP intermediate.

fatty_acid_synthesis cluster_key Enzymes Acyl-ACP (Cn) Acyl-ACP (Cn) Condensation Condensation Acyl-ACP (Cn)->Condensation Malonyl-ACP β-Ketoacyl-ACP (Cn+2) β-Ketoacyl-ACP (Cn+2) Condensation->β-Ketoacyl-ACP (Cn+2) FabB/FabF Reduction Reduction β-Ketoacyl-ACP (Cn+2)->Reduction NADPH FabG β-Hydroxyacyl-ACP (Cn+2) β-Hydroxyacyl-ACP (Cn+2) Reduction->β-Hydroxyacyl-ACP (Cn+2) Dehydration Dehydration β-Hydroxyacyl-ACP (Cn+2)->Dehydration FabZ/FabA trans-2-Enoyl-ACP (Cn+2) trans-2-Enoyl-ACP (Cn+2) Dehydration->trans-2-Enoyl-ACP (Cn+2) Reduction_2 Reduction_2 trans-2-Enoyl-ACP (Cn+2)->Reduction_2 NADH/NADPH FabI Acyl-ACP (Cn+2) Acyl-ACP (Cn+2) Reduction_2->Acyl-ACP (Cn+2) Next Cycle or Release Next Cycle or Release Acyl-ACP (Cn+2)->Next Cycle or Release FabB/FabF β-ketoacyl-ACP synthase FabG β-ketoacyl-ACP reductase FabZ/FabA β-hydroxyacyl-ACP dehydratase FabI Enoyl-ACP reductase

Caption: Fatty acid synthesis elongation cycle.

Biological and Pharmacological Significance

As a medium-chain fatty acid, (E)-tetradec-2-enoic acid is anticipated to share some of the biological activities attributed to this class of lipids. Medium-chain fatty acids are known for their unique metabolic properties, being readily absorbed and oxidized for energy.[6][7]

Unsaturated fatty acids, in general, have been shown to possess a range of biological activities, including anti-inflammatory and immunomodulatory effects.[8][9] They can influence cellular signaling pathways and the composition of cell membranes, thereby affecting various physiological processes.[9]

One of the notable activities of some unsaturated fatty acids is their antibacterial effect.[10] Studies have shown that certain long-chain unsaturated fatty acids can inhibit bacterial fatty acid synthesis by targeting the enzyme enoyl-acyl carrier protein reductase (FabI).[10][11] This suggests a potential avenue for the investigation of (E)-tetradec-2-enoic acid as a potential antimicrobial agent.

The following diagram illustrates the potential mechanism of antibacterial action by inhibiting the fatty acid synthesis pathway.

antibacterial_mechanism Unsaturated Fatty Acid Unsaturated Fatty Acid FabI (Enoyl-ACP Reductase) FabI (Enoyl-ACP Reductase) Unsaturated Fatty Acid->FabI (Enoyl-ACP Reductase) Inhibition Fatty Acid Synthesis Fatty Acid Synthesis FabI (Enoyl-ACP Reductase)->Fatty Acid Synthesis Blocks Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Fatty Acid Synthesis->Bacterial Cell Wall Synthesis Required for Bacterial Growth Inhibition Bacterial Growth Inhibition Bacterial Cell Wall Synthesis->Bacterial Growth Inhibition

Caption: Inhibition of bacterial growth via FabI.

Potential Applications in Drug Development

While specific applications of (E)-tetradec-2-enoic acid in drug development are not yet established, its properties as a medium-chain unsaturated fatty acid suggest several potential areas of exploration:

  • Antimicrobial Drug Discovery: Given the known antibacterial activity of other unsaturated fatty acids that target FabI, (E)-tetradec-2-enoic acid could serve as a lead compound for the development of novel antibiotics.[10][11]

  • Metabolic Disease Research: As an intermediate in fatty acid metabolism, it could be a useful tool for studying metabolic pathways and their dysregulation in diseases such as diabetes and obesity.[12]

  • Nutraceuticals and Functional Foods: The health benefits associated with medium-chain fatty acids, such as improved energy metabolism, suggest a potential role for (E)-tetradec-2-enoic acid in nutritional supplements.[6][7]

Analytical Methodologies

Accurate quantification of (E)-tetradec-2-enoic acid in biological matrices is essential for studying its metabolism and biological effects. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common and reliable techniques for fatty acid analysis.[13][14]

Experimental Protocol: Quantification of (E)-tetradec-2-enoic acid in Biological Samples by GC-MS

This protocol provides a general workflow for the analysis of fatty acids, including (E)-tetradec-2-enoic acid, from a biological sample.

1. Sample Preparation and Lipid Extraction:

  • Homogenize the biological sample (e.g., plasma, tissue, cell culture) in a suitable solvent system, such as a chloroform:methanol mixture, to extract total lipids.

  • Incorporate an internal standard, such as a deuterated or odd-chain fatty acid, at the beginning of the extraction process for accurate quantification.

2. Saponification and Derivatization:

  • Saponify the extracted lipids using a strong base (e.g., NaOH or KOH in methanol) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).

  • Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a derivatization agent like BF₃-methanol or by acid-catalyzed esterification with methanol.

3. GC-MS Analysis:

  • Inject the FAMEs onto a GC equipped with a capillary column suitable for fatty acid analysis (e.g., a highly polar cyanosilicone stationary phase).[15]

  • Use a temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.

  • The mass spectrometer is typically operated in electron ionization (EI) mode, and selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analytes.[16]

4. Data Analysis and Quantification:

  • Identify the FAME corresponding to (E)-tetradec-2-enoic acid based on its retention time and mass spectrum compared to an authentic standard.

  • Quantify the amount of (E)-tetradec-2-enoic acid by comparing the peak area of its characteristic ion to that of the internal standard.

The following diagram outlines the general workflow for the GC-MS analysis of fatty acids.

gcms_workflow cluster_steps Analytical Steps Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Saponification Saponification Lipid Extraction->Saponification Derivatization (FAMEs) Derivatization (FAMEs) Saponification->Derivatization (FAMEs) GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification

Caption: GC-MS workflow for fatty acid analysis.

Conclusion

(E)-tetradec-2-enoic acid is a biologically relevant medium-chain unsaturated fatty acid with potential for further investigation in various scientific and therapeutic areas. Its role as an intermediate in fatty acid biosynthesis makes it a key molecule in cellular metabolism. Future research into its specific biological activities, particularly its potential antimicrobial and immunomodulatory properties, could open new avenues for drug discovery and development. The analytical methods outlined in this guide provide a solid foundation for researchers to accurately quantify and study this intriguing molecule in complex biological systems.

References

  • Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping. National Institutes of Health. [Link]

  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. PubMed. [Link]

  • Type II Fatty Acid Synthesis Is Essential for the Replication of Chlamydia trachomatis. National Institutes of Health. [Link]

  • Current understanding of fatty acid biosynthesis and the acyl carrier protein. Portland Press. [Link]

  • Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids. PubMed. [Link]

  • Pharmacology and therapeutics of omega-3 polyunsaturated fatty acids in chronic inflammatory disease. PubMed. [Link]

  • The structural biology of type II fatty acid biosynthesis. ResearchGate. [Link]

  • Unsaturated Fatty Acids and Their Immunomodulatory Properties. PubMed Central. [Link]

  • Introduction Types Functions Biosynthesis Regulation. SlideShare. [Link]

  • Role Medium-Chain Fatty Acids in the Lipid Metabolism of Infants. PubMed Central. [Link]

  • A Diet Rich in Medium-Chain Fatty Acids Improves Systolic Function and Alters the Lipidomic Profile in Patients With Type 2 Diabetes: A Pilot Study. National Institutes of Health. [Link]

  • Triglycerides of medium-chain fatty acids: a concise review. PubMed Central. [Link]

  • Overview of methods for the determination of trans fatty acids by gas chromatography, silver-ion thin-layer chromatography, silver-ion liquid chromatography, and gas chromatography/mass spectrometry. PubMed. [Link]

  • Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS). Royal Society of Chemistry. [Link]

  • (E)-tetradec-2-enoic acid. FlavScents. [Link]

  • 2-Tetradecenoic acid | C14H26O2. PubChem. [Link]

  • Showing Compound trans-Tetra-dec-2-enoic acid (FDB027879). FooDB. [Link]

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Exploratory

Physical and chemical properties of trans-2-tetradecenoic acid

An In-Depth Technical Guide to trans-2-Tetradecenoic Acid Introduction Trans-2-tetradecenoic acid (C14H26O2) is a long-chain, monounsaturated fatty acid characterized by a 14-carbon backbone with a single double bond in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to trans-2-Tetradecenoic Acid

Introduction

Trans-2-tetradecenoic acid (C14H26O2) is a long-chain, monounsaturated fatty acid characterized by a 14-carbon backbone with a single double bond in the trans configuration at the C-2 position.[1] As a member of the fatty acid class, it serves as a crucial intermediate in various metabolic processes and is a subject of interest in lipidomics, nutritional science, and drug development.[2] This guide provides a comprehensive overview of its physical and chemical properties, analytical methodologies, and synthetic pathways, tailored for researchers and professionals in the life sciences.

Part 1: Molecular Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of trans-2-tetradecenoic acid is essential for its application in research and development. These properties dictate its behavior in biological and chemical systems, influencing everything from solubility in experimental buffers to its reactivity in synthetic protocols.

Structural and Chemical Identifiers
  • IUPAC Name : (2E)-tetradec-2-enoic acid[1]

  • Molecular Formula : C₁₄H₂₆O₂[3]

  • Synonyms : (E)-2-Tetradecenoic acid, trans-Tetradec-2-enoic acid[1]

  • InChI : InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h12-13H,2-11H2,1H3,(H,15,16)/b13-12+[1]

  • InChI Key : IBYFOBGPNPINBU-OUKQBFOZSA-N[1]

  • SMILES : CCCCCCCCCCC\C=C\C(O)=O

Caption: Chemical structure of trans-2-tetradecenoic acid.

Tabulated Physical and Chemical Properties

The following table summarizes key physicochemical properties. It is important to note that many of these values are computationally predicted, as experimental data for this specific compound is limited.

PropertyValueSource
Molecular Weight 226.36 g/mol PubChem[3]
Monoisotopic Mass 226.19328 g/mol PubChem[1][3]
Physical State Solid (Predicted)Human Metabolome Database
Water Solubility 0.00095 g/L (Predicted)ALOGPS[1]
logP (Octanol-Water) 5.9 - 6.17 (Predicted)XLogP3, ALOGPS[3]
pKa (Strongest Acidic) 5.03 (Predicted)ChemAxon[1]
Polar Surface Area 37.3 ŲPubChem[1][3]
Rotatable Bond Count 11ChemAxon[1]

Part 2: Chemical Reactivity and Stability

Trans-2-tetradecenoic acid exhibits reactivity characteristic of both a carboxylic acid and an alkene.

  • Carboxylic Acid Reactivity : The carboxyl group can undergo neutralization with bases to form salts, esterification with alcohols, and reduction to yield the corresponding alcohol.[4] These reactions are fundamental to its derivatization for analysis or synthesis.

  • Alkene Reactivity : The α,β-unsaturated system makes the double bond susceptible to nucleophilic addition (Michael addition). The double bond can also be hydrogenated to yield the saturated tetradecanoic acid (myristic acid) or undergo oxidation, which can cleave the double bond.

  • Stability and Storage : As an unsaturated fatty acid, it is prone to oxidation. For long-term storage, it should be kept at -20°C under an inert atmosphere to prevent degradation.[5] It is considered stable but incompatible with strong oxidizing agents and bases.

Part 3: Biological Significance

Trans-2-tetradecenoic acid is classified as a long-chain fatty acid.[1] Such molecules are integral to cellular structure and metabolism. While specific roles of this particular isomer are not as extensively documented as its saturated counterpart, it is recognized as an intermediate in fatty acid biosynthesis and degradation pathways. For instance, the related compound trans-2-hexadecenoyl-CoA is an intermediate in the metabolic pathway of sphingosine-1-phosphate, where it is saturated to palmitoyl-CoA.[6] This suggests a similar role for trans-2-tetradecenoyl-CoA in cellular lipid metabolism.

metabolism cluster_pathway Fatty Acid Metabolism Intermediate S1P Sphingolipid Precursors Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal S1P Lyase HexadecenoicAcid trans-2-Hexadecenoic Acid Hexadecenal->HexadecenoicAcid ALDH3A2 HexadecenoylCoA trans-2-Hexadecenoyl-CoA HexadecenoicAcid->HexadecenoylCoA ACSLs PalmitoylCoA Palmitoyl-CoA (Saturated FA-CoA) HexadecenoylCoA->PalmitoylCoA trans-2-Enoyl-CoA Reductase (TER)

Caption: Simplified pathway showing a related fatty acid metabolic role.[6]

Part 4: Analytical and Synthetic Methodologies

Accurate analysis and targeted synthesis are critical for studying trans-2-tetradecenoic acid. The following protocols provide validated frameworks for these procedures.

Experimental Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for fatty acid analysis. The key is the conversion of the non-volatile carboxylic acid into a volatile Fatty Acid Methyl Ester (FAME). This protocol is based on established methods for trans fatty acid analysis.[7][8]

Causality : Direct injection of carboxylic acids into a GC is problematic due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape and inaccurate quantification. Esterification to FAMEs increases volatility and thermal stability, enabling sharp, reproducible chromatographic separation.

gcms_workflow GC-MS Analysis Workflow for Fatty Acids start Lipid Sample extraction Lipid Extraction (e.g., Folch Method) start->extraction methylation Methylation to FAMEs (BF₃-Methanol) extraction->methylation gc GC Separation (Capillary Column) methylation->gc ms MS Detection (EI, 70 eV) gc->ms analysis Data Analysis (Peak ID & Quant.) ms->analysis

Caption: General workflow for the analysis of fatty acids by GC-MS.

Step-by-Step Methodology:

  • Sample Preparation : Extract the total lipid fraction from the sample using a standard method, such as the Folch or Bligh-Dyer technique. Evaporate the solvent under a stream of nitrogen.

  • Methylation : a. Dissolve the extracted lipid residue (approximately 10-20 mg) in 1 mL of toluene in a screw-capped glass tube. b. Add 2 mL of 7% boron trifluoride (BF₃)-methanol reagent.[7] Caution : BF₃ is corrosive and toxic; handle in a fume hood. c. Cap the tube tightly and heat at 100°C for 45 minutes in a heating block or oven.[7] d. Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane. e. Vortex vigorously for 1 minute and centrifuge to separate the layers. f. Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis.

  • GC-MS Analysis : a. Injection : Inject 1 µL of the FAMEs solution into the GC-MS system. b. Chromatography : Use a highly polar capillary column (e.g., 100m x 0.25mm ID, coated with CP-Sil 88 or SP-2560) designed for FAME separation.[7][9] c. Oven Program : A typical temperature program starts at ~100°C, holds for a few minutes, then ramps up to ~240°C. The exact conditions must be optimized to achieve baseline separation of isomers. d. Mass Spectrometry : Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-500.

  • Data Interpretation : Identify the methyl trans-2-tetradecenoate peak based on its retention time relative to standards and its characteristic mass spectrum. The molecular ion (M⁺) peak will be at m/z 240, with fragmentation patterns corresponding to the ester and aliphatic chain.

Experimental Protocol 2: Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming a carbon-carbon double bond with good stereochemical control, making it suitable for synthesizing trans-alkenes.[10]

Causality : The choice of a stabilized ylide is crucial. Stabilized ylides (where the carbanion is stabilized by an adjacent electron-withdrawing group) are less reactive and react under thermodynamic control, leading predominantly to the more stable trans (E)-alkene product.

wittig_synthesis Wittig Synthesis of a trans-Alkenoic Acid aldehyde Dodecanal (Aldehyde) reaction Wittig Reaction (Base, THF) aldehyde->reaction ylide Stabilized Ylide (from (Carbethoxymethyl) triphenylphosphonium bromide) ylide->reaction ester Ethyl trans-2- Tetradecenoate reaction->ester hydrolysis Saponification (NaOH, H₂O/EtOH) ester->hydrolysis product trans-2-Tetradecenoic Acid hydrolysis->product

Caption: Conceptual workflow for the synthesis of trans-2-tetradecenoic acid.

Step-by-Step Methodology (Conceptual):

  • Ylide Preparation : a. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend (carbethoxymethyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). b. Cool the suspension to 0°C. c. Add a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) portion-wise to deprotonate the phosphonium salt, forming the stabilized ylide. The solution will typically change color (e.g., to deep orange/red).

  • Wittig Reaction : a. While maintaining the inert atmosphere and low temperature, slowly add a solution of dodecanal (the 12-carbon aldehyde) in anhydrous THF to the ylide solution. b. Allow the reaction to warm to room temperature and stir overnight.[10]

  • Work-up and Purification : a. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. c. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). d. Remove the solvent under reduced pressure. The crude product, ethyl trans-2-tetradecenoate, can be purified by silica gel column chromatography.

  • Saponification (Ester Hydrolysis) : a. Dissolve the purified ester in a mixture of ethanol and water. b. Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC). c. Cool the mixture and remove the ethanol under reduced pressure. d. Acidify the remaining aqueous solution to a pH of 2-3 with dilute HCl, which will precipitate the free fatty acid. e. Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield pure trans-2-tetradecenoic acid.[10]

References

  • Human Metabolome Database. (n.d.). trans-Tetra-dec-2-enoic acid (HMDB0010732). Retrieved from [Link]

  • FooDB. (2011). trans-Tetra-dec-2-enoic acid (FDB027879). Retrieved from [Link]

  • PubChem. (n.d.). 2-Tetradecenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). trans-Tetradec-2-enoyl-CoA. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TETRADECANOIC ACID. Retrieved from [Link]

  • World Health Organization. (2013). PROTOCOL FOR MEASURING TRANS FATTY ACIDS IN FOODS. Retrieved from [Link]

  • ResearchGate. (2008). Analytical methods for determination of trans fatty acid content in food. Retrieved from [Link]

  • AOCS. (n.d.). Analysis of Trans Polyunsaturated Fatty Acids. Retrieved from [Link]

  • ResearchGate. (2020). Trends in the analytical methods for the determination of trans fatty acids content in foods. Retrieved from [Link]

  • Knipprath, W. G., & Stein, R. A. (1966). Synthesis of trans-3-hexadecenoic acid and of trans-3-hexadecenoic-1-C(14) acid. Lipids, 1(1), 81-4. Retrieved from [Link]

  • Nakahara, K., Ohkuni, A., Kitamura, T., et al. (2012). Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation. Molecular and Cellular Biology, 32(1), 111-122. Retrieved from [Link]

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Foundational

2-Tetradecenoic Acid: A Technical Guide to its Proposed Mechanism of Action in Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals Part 1: An Introduction to 2-Tetradecenoic Acid and its Biological Activities 2-Tetradecenoic acid, a monounsaturated fatty acid with the chemical formula C...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: An Introduction to 2-Tetradecenoic Acid and its Biological Activities

2-Tetradecenoic acid, a monounsaturated fatty acid with the chemical formula C₁₄H₂₆O₂, has garnered interest in the scientific community for its diverse biological activities. While its roles in various cellular processes are still being elucidated, a compelling body of evidence points towards a primary mechanism of action centered on the inhibition of protein synthesis at the ribosomal level. This guide provides an in-depth exploration of this proposed mechanism, offering a framework for researchers and drug development professionals to understand and investigate its potential as a therapeutic agent.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2-tetradecenoic acid is fundamental to appreciating its potential interactions within a biological system.

PropertyValueSource
Molecular Formula C₁₄H₂₆O₂[1]
Molecular Weight 226.35 g/mol [1]
Boiling Point 343.4 °C[1]
SMILES CCCCCCCCCCCC=CC(=O)O[1]
CAS Number 39525-69-4[1]
Known Biological Activities

Preliminary studies and product literature suggest that 2-tetradecenoic acid exhibits a range of biological effects, including antimicrobial, antiviral, and anticancer activities.

  • Antimicrobial Activity: As a fatty acid, 2-tetradecenoic acid is reported to inhibit the growth of various microorganisms. This is a known characteristic of many unsaturated fatty acids, which can disrupt bacterial cell membranes and interfere with cellular processes.[2][3]

  • Antiviral Activity: There are indications that 2-tetradecenoic acid may possess antiviral properties, potentially by inhibiting viral protein synthesis.[1]

  • Anticancer Activity: Some unsaturated branched-chain fatty acids with a double bond near the carboxyl group have demonstrated anticancer activity.[4] The proposed mechanism for some of these compounds involves the induction of apoptosis.[4]

  • Inhibition of Protein Synthesis: A key reported activity of 2-tetradecenoic acid is the inhibition of protein synthesis. It has been suggested that it acts at the ribosome level, thereby affecting the production of proteins and ribosomal RNA (rRNA).[1]

Part 2: The Ribosome and the Process of Protein Synthesis: A Primer

To comprehend how 2-tetradecenoic acid may inhibit protein synthesis, a foundational understanding of the ribosome and the translation process is essential. The ribosome, a complex molecular machine composed of ribosomal RNA (rRNA) and proteins, is responsible for translating the genetic information encoded in messenger RNA (mRNA) into polypeptide chains.

The bacterial 70S ribosome is composed of a small 30S subunit and a large 50S subunit. It has three key sites for transfer RNA (tRNA) binding:

  • A (aminoacyl) site: Binds the incoming aminoacyl-tRNA.

  • P (peptidyl) site: Holds the tRNA with the growing polypeptide chain.

  • E (exit) site: Where the deacylated tRNA exits the ribosome.

Figure 1: The Prokaryotic Ribosome cluster_0 70S Ribosome 50S 50S Subunit E Site P Site A Site Polypeptide Exit Tunnel tRNA_E tRNA tRNA_P tRNA tRNA_A tRNA Polypeptide Growing Polypeptide 30S 30S Subunit mRNA Binding Channel mRNA mRNA

Caption: A simplified diagram of the prokaryotic 70S ribosome.

Translation proceeds through three main stages:

  • Initiation: The assembly of the ribosomal subunits, mRNA, and the initiator tRNA.

  • Elongation: The sequential addition of amino acids to the growing polypeptide chain.

  • Termination: The release of the completed polypeptide chain when a stop codon is reached.

Part 3: The Proposed Mechanism of 2-Tetradecenoic Acid-Mediated Protein Synthesis Inhibition

Hypothesis: Based on available information and studies of similar molecules, it is hypothesized that 2-tetradecenoic acid directly interacts with the ribosome, inducing conformational changes that disrupt its function and thereby inhibit protein synthesis.

Supporting Evidence from a Related Unsaturated Fatty Acid

A study on the interaction of oleic acid, an 18-carbon monounsaturated fatty acid, with bacterial and plant ribosomes provides a strong basis for this hypothesis. The study revealed that oleic acid can form complexes with ribosomes, leading to significant changes in their sedimentation and morphological properties.[1] This direct interaction suggests a plausible mechanism by which other unsaturated fatty acids, such as 2-tetradecenoic acid, might exert their inhibitory effects.

Plausible Molecular Interactions

The amphipathic nature of 2-tetradecenoic acid, with its hydrophobic aliphatic tail and hydrophilic carboxylic acid head, suggests potential for specific interactions with the ribosome's components.

  • Hydrophobic Interactions: The long hydrocarbon tail could insert into hydrophobic pockets within the ribosome, which may be formed by the folded rRNA or by ribosomal proteins.

  • Electrostatic Interactions: The negatively charged carboxyl group could form ionic bonds or hydrogen bonds with positively charged amino acid residues of ribosomal proteins or with the phosphate backbone of rRNA.

Figure 2: Hypothetical Binding of 2-Tetradecenoic Acid Ribosome Ribosome 2TDA 2-Tetradecenoic Acid 2TDA->Ribosome Binding Hydrophobic Hydrophobic Pocket (rRNA/Protein) 2TDA->Hydrophobic Hydrophobic tail interaction Hydrophilic Charged/Polar Residues (rRNA/Protein) 2TDA->Hydrophilic Carboxyl head interaction

Caption: Hypothetical interaction of 2-tetradecenoic acid with the ribosome.

Potential Consequences of Binding and Inhibition of Translation

The binding of 2-tetradecenoic acid to the ribosome could disrupt its function at various stages of the translation cycle:

  • Inhibition of Ribosomal Subunit Association: The binding of the fatty acid could sterically hinder the joining of the 30S and 50S subunits to form the functional 70S ribosome.

  • Disruption of tRNA Binding: The molecule could interfere with the proper binding of aminoacyl-tRNAs to the A site, peptidyl-tRNA to the P site, or the exit of deacylated tRNA from the E site.

  • Interference with the Peptidyl Transferase Center (PTC): 2-Tetradecenoic acid might bind at or near the PTC on the 50S subunit, inhibiting the formation of peptide bonds.

  • Blockade of the Polypeptide Exit Tunnel: The hydrophobic tail of the fatty acid could potentially obstruct the nascent polypeptide exit tunnel, preventing the elongation of the growing protein.

Figure 3: Potential Inhibition Points in Translation Initiation Initiation Elongation Elongation Initiation->Elongation Termination Termination Elongation->Termination Inhibition1 Inhibition of Subunit Association Inhibition1->Initiation Inhibition2 Disruption of tRNA Binding Inhibition2->Elongation Inhibition3 Interference with Peptidyl Transferase Center Inhibition3->Elongation Inhibition4 Blockade of Exit Tunnel Inhibition4->Elongation

Caption: Potential stages of translation inhibited by 2-tetradecenoic acid.

Part 4: Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that 2-tetradecenoic acid inhibits protein synthesis by directly targeting the ribosome, a series of well-established experimental approaches can be employed. The following provides a roadmap for researchers to investigate this mechanism.

Figure 4: Experimental Workflow for Mechanism Validation Start Hypothesis: 2-TDA inhibits protein synthesis via ribosome interaction IVT In Vitro Translation Assay Start->IVT Direct Inhibition? Polysome Polysome Profiling Start->Polysome In-cell Effect? Binding Ribosome Binding Assay IVT->Binding Direct Binding? Footprinting Ribosome Footprinting Polysome->Footprinting Stalling Site? Conclusion Elucidation of Mechanism of Action Binding->Conclusion Footprinting->Conclusion

Caption: A workflow for validating the mechanism of action.

In Vitro Translation (IVT) Assays

Causality: To determine if 2-tetradecenoic acid directly inhibits the translational machinery without the complexities of a cellular environment (e.g., membrane effects, metabolism), a cell-free IVT assay is the initial and most critical experiment.

Protocol:

  • System Preparation: Utilize a commercially available prokaryotic (e.g., E. coli S30) or eukaryotic (e.g., rabbit reticulocyte lysate) IVT system.

  • Template: Use a reporter mRNA, such as that encoding luciferase or a fluorescent protein, for easy quantification of protein synthesis.

  • Inhibitor Preparation: Prepare a stock solution of 2-tetradecenoic acid in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Reaction Setup: Assemble the IVT reactions according to the manufacturer's protocol, including the reporter mRNA, amino acids (one of which may be radiolabeled, e.g., ³⁵S-methionine), and the IVT extract.

  • Incubation: Add varying concentrations of 2-tetradecenoic acid or vehicle control to the reactions and incubate at the optimal temperature (e.g., 37°C for E. coli systems).

  • Quantification:

    • For luciferase assays, measure luminescence after adding the substrate.

    • For radiolabeled assays, quantify the incorporation of the radiolabeled amino acid into newly synthesized proteins using trichloroacetic acid (TCA) precipitation followed by scintillation counting.

  • Data Analysis: Plot the percentage of inhibition against the concentration of 2-tetradecenoic acid to determine the IC₅₀ value.

Hypothetical IC₅₀ Data:

SystemReporterHypothetical IC₅₀ (µM)
E. coli S30Luciferase15
Rabbit ReticulocyteLuciferase50
Polysome Profiling

Causality: This technique provides a snapshot of the translational status within intact cells. A decrease in polysomes (multiple ribosomes translating a single mRNA) and an increase in monosomes (single ribosomes on an mRNA) upon treatment with 2-tetradecenoic acid would strongly indicate an inhibition of protein synthesis in a cellular context.

Protocol:

  • Cell Culture and Treatment: Grow bacterial or eukaryotic cells to mid-log phase and treat with 2-tetradecenoic acid or a vehicle control for a defined period.

  • Translation Arrest: Add cycloheximide to the culture medium to "freeze" the ribosomes on the mRNA.

  • Cell Lysis: Harvest and lyse the cells in a buffer containing cycloheximide and RNase inhibitors.

  • Sucrose Gradient Ultracentrifugation: Layer the cell lysate onto a linear sucrose gradient (e.g., 10-50%) and centrifuge at high speed. This separates the cellular components based on their size, with polysomes sedimenting further down the gradient than monosomes and ribosomal subunits.

  • Fractionation and Analysis: Fractionate the gradient while monitoring the absorbance at 260 nm to generate a polysome profile.

  • RNA Extraction: Extract RNA from the collected fractions for further analysis (e.g., RT-qPCR or RNA-seq) to identify which specific mRNAs are affected.

Ribosome Binding Assays

Causality: To confirm a direct physical interaction between 2-tetradecenoic acid and the ribosome, biophysical techniques can be employed.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing information on binding affinity, stoichiometry, and thermodynamics.

  • Surface Plasmon Resonance (SPR): Immobilize ribosomes on a sensor chip and flow 2-tetradecenoic acid over the surface to measure binding kinetics (association and dissociation rates).

  • Radiolabeled Ligand Binding Assay: Use a radiolabeled version of 2-tetradecenoic acid to quantify its binding to purified ribosomes.

Ribosome Footprinting (Ribo-Seq)

Causality: This powerful high-throughput sequencing technique can map the precise locations of ribosomes on the transcriptome at a single-nucleotide resolution. If 2-tetradecenoic acid causes ribosomes to stall at a specific point in the coding sequence (e.g., the start codon for an initiation inhibitor, or randomly for an elongation inhibitor), this will be revealed by an accumulation of ribosome footprints at those locations.

Part 5: Broader Implications and Future Directions

The elucidation of the mechanism of action of 2-tetradecenoic acid as a protein synthesis inhibitor holds significant promise for therapeutic development.

  • Novel Therapeutic Agent: As pathogenic bacteria and cancer cells often exhibit high rates of protein synthesis, inhibitors of this process are attractive candidates for new drugs. The unique structure of a fatty acid inhibitor may offer advantages in terms of cell permeability and potential for chemical modification to improve potency and selectivity.

  • Structure-Based Drug Design: A detailed understanding of how and where 2-tetradecenoic acid binds to the ribosome would pave the way for structure-based drug design. High-resolution structural studies, such as cryo-electron microscopy (cryo-EM) of the ribosome in complex with 2-tetradecenoic acid, would be invaluable for this purpose.

  • Tool for Basic Research: A well-characterized small molecule inhibitor of protein synthesis can be a valuable tool for dissecting the complexities of translation and its regulation in various biological contexts.

Future research should focus on validating the proposed mechanism through the experimental approaches outlined above. Furthermore, studies to determine the specificity of 2-tetradecenoic acid for prokaryotic versus eukaryotic ribosomes are crucial for its potential development as an antibiotic. Investigating the structure-activity relationship by testing various analogs of 2-tetradecenoic acid will also be a critical step in optimizing its inhibitory properties.

References

  • Inhibition of unsaturated fatty acid synthesis in escherichia coli by the antibiotic cerulenin - PubMed. [Link]

  • Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - NIH. [Link]

  • Fatty acid synthesis suppresses dietary polyunsaturated fatty acid use - ResearchGate. [Link]

  • The effects of omega-3 polyunsaturated fatty acids on muscle and whole-body protein synthesis: a systematic review and meta-analysis - Oxford Academic. [Link]

  • US7109364B2 - Group of anti-cancer compounds with specific structure and their production method - Google P
  • Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC. [Link]

  • Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model - PMC - NIH. [Link]

  • (PDF) Comparison of the Reactivity of Tetradecenoic Acids, a Triacsin, and Unsaturated Oximes with Four Purified Saccharomyces cerevisiae Fatty Acid Activation Proteins - ResearchGate. [Link]

  • [Interactions of ribosomes with an unsaturated fatty acid] - PubMed. [Link]

  • Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids - PubMed. [Link]

  • Mechanism of the Inhibition of Myocardial Protein Synthesis During Oxygen Deprivation - PubMed. [Link]

  • Protein synthesis inhibitor - Wikipedia. [Link]

  • The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - Frontiers. [Link]

  • Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC - NIH. [Link]

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Exploratory

An In-Depth Technical Guide to the Antifungal Activity of 2-Tetradecenoic Acid Against Candida albicans

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Candida albicans remains a significant opportunistic fungal pathogen, responsible fo...

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Candida albicans remains a significant opportunistic fungal pathogen, responsible for a wide array of mucosal and systemic infections, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. This technical guide delves into the prospective antifungal activity of 2-tetradecenoic acid, a 14-carbon monounsaturated fatty acid, against C. albicans. While direct experimental data for this specific fatty acid is nascent, this document synthesizes current knowledge on structurally related fatty acids to build a robust hypothesis for its mechanisms of action. We posit that 2-tetradecenoic acid interferes with key virulence traits of C. albicans, namely the morphological transition from yeast to hyphae and the formation of resilient biofilms. This guide provides a comprehensive framework for investigating these hypotheses, including detailed experimental protocols, proposed signaling pathways, and a roadmap for future in-depth research.

Introduction: The Therapeutic Potential of Fatty Acids in Combating Candidiasis

The ability of Candida albicans to switch from a commensal yeast form to a pathogenic hyphal form is a critical virulence factor, facilitating tissue invasion and the formation of drug-resistant biofilms.[1] This morphological plasticity is a key target for the development of new antifungal strategies. Fatty acids and their derivatives have emerged as a promising class of molecules with potent anti-biofilm and anti-hyphal properties.[2] Notably, medium-chain fatty acids have demonstrated the ability to modulate C. albicans morphogenesis and virulence. This guide focuses on the untapped potential of 2-tetradecenoic acid, hypothesizing its role as a significant inhibitor of C. albicans pathogenicity.

Proposed Mechanism of Action: Interference with Key Virulence Pathways

Based on the established activities of structurally similar fatty acids, we propose a multi-faceted mechanism of action for 2-tetradecenoic acid against C. albicans.

Inhibition of the Yeast-to-Hypha Morphological Transition

The transition to the hyphal form is a cornerstone of C. albicans virulence. We hypothesize that 2-tetradecenoic acid, akin to other unsaturated fatty acids, can disrupt this process. The proposed mechanism involves the modulation of the Ras1-cAMP-PKA signaling pathway, a central regulator of morphogenesis in C. albicans.[3][4] By interfering with key components of this pathway, 2-tetradecenoic acid may suppress the expression of hypha-specific genes, thereby locking C. albicans in its less invasive yeast form.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2-Tetradecenoic_Acid 2-Tetradecenoic_Acid Ras1 Ras1 2-Tetradecenoic_Acid->Ras1 Inhibits (?) Cyr1 Adenylyl Cyclase (Cyr1) Ras1->Cyr1 Activates cAMP cAMP Cyr1->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Efg1 Transcription Factor (Efg1) PKA->Efg1 Activates Hyphal_Genes Hypha-Specific Genes Efg1->Hyphal_Genes Upregulates G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare C. albicans inoculum (0.5 McFarland, diluted 1:1000 in RPMI) C Inoculate plate with C. albicans A->C B Prepare serial dilutions of 2-tetradecenoic acid in a 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine the Minimum Inhibitory Concentration (MIC) D->E

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Biofilm Inhibition and Eradication Assays

These assays are designed to quantify the effect of 2-tetradecenoic acid on both the formation of new biofilms and the viability of pre-formed, mature biofilms.

Materials:

  • Candida albicans strain

  • 2-Tetradecenoic acid

  • RPMI-1640 medium

  • Sterile 96-well flat-bottom microtiter plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents

  • Plate reader

Step-by-Step Protocol for Biofilm Inhibition:

  • Inoculum and Drug Preparation:

    • Prepare a C. albicans suspension of 1 x 10^6 cells/mL in RPMI-1640.

    • Prepare serial dilutions of 2-tetradecenoic acid in RPMI-1640.

  • Biofilm Formation:

    • Add 100 µL of the cell suspension and 100 µL of the appropriate drug dilution to each well.

    • Incubate the plate at 37°C for 24 hours to allow for biofilm formation in the presence of the compound.

  • Quantification of Biofilm Viability:

    • After incubation, carefully wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Perform an XTT reduction assay to quantify the metabolic activity of the remaining biofilm.

    • The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest drug concentration that results in a significant reduction in metabolic activity compared to the untreated control.

Step-by-Step Protocol for Biofilm Eradication:

  • Pre-formed Biofilm:

    • Add 200 µL of a 1 x 10^6 cells/mL C. albicans suspension in RPMI-1640 to each well.

    • Incubate at 37°C for 24 hours to allow for the formation of a mature biofilm.

  • Drug Treatment:

    • Wash the wells with PBS to remove planktonic cells.

    • Add 200 µL of fresh RPMI-1640 containing serial dilutions of 2-tetradecenoic acid to the pre-formed biofilms.

    • Incubate for a further 24 hours.

  • Quantification of Biofilm Viability:

    • Wash the wells with PBS and quantify the remaining viable biofilm using the XTT reduction assay.

    • The Minimum Biofilm Eradication Concentration (MBEC) is the lowest drug concentration that leads to a significant reduction in the metabolic activity of the pre-formed biofilm.

Quantitative Data Summary (Hypothetical)

While experimental data for 2-tetradecenoic acid is not yet available, the following table presents a hypothetical summary of expected results based on the activity of similar fatty acids. This serves as a template for organizing future experimental findings.

Parameter 2-Tetradecenoic Acid (Hypothetical Value) Control Compound (e.g., Fluconazole)
MIC (µg/mL) 16 - 640.25 - 2
MBIC (µg/mL) 32 - 1288 - 64
MBEC (µg/mL) >256>1024

Future Directions and In Vivo Considerations

The in vitro studies outlined above will provide a critical foundation for understanding the antifungal potential of 2-tetradecenoic acid. Positive results would warrant further investigation into its in vivo efficacy and safety. Animal models of candidiasis, such as a murine model of disseminated or mucosal infection, would be essential to evaluate the therapeutic potential of this compound in a physiological context. [3]Toxicological studies will also be crucial to determine its safety profile for potential clinical applications.

Conclusion

2-Tetradecenoic acid represents a promising, yet underexplored, candidate for the development of novel antifungal therapies against Candida albicans. By targeting key virulence factors such as the yeast-to-hypha transition and biofilm formation, it has the potential to overcome some of the limitations of current antifungal agents. The experimental framework provided in this technical guide offers a clear and comprehensive path for researchers to systematically evaluate the antifungal activity of 2-tetradecenoic acid and unlock its therapeutic potential.

References

  • Hogan, D. A., & Sundstrom, P. (2009). The Ras/cAMP/PKA signaling pathway and virulence in Candida albicans. Future Microbiology, 4(10), 1263–1270. [Link]

  • Gow, N. A. R., van de Veerdonk, F. L., Brown, A. J. P., & Netea, M. G. (2012). Candida albicans morphogenesis and virulence are intertwined. Nature Reviews Microbiology, 10(10), 735-748.
  • Finkel, J. S., & Mitchell, A. P. (2011). Genetic control of Candida albicans biofilm development. Nature Reviews Microbiology, 9(2), 109-118.
  • Mayer, F. L., Wilson, D., & Hube, B. (2013). Candida albicans pathogenicity mechanisms. Virulence, 4(2), 119-128. [Link]

  • Ramage, G., Saville, S. P., Thomas, D. P., & López-Ribot, J. L. (2005).
  • Nobile, C. J., & Mitchell, A. P. (2006). Genetics and genomics of Candida albicans biofilm formation. Cellular Microbiology, 8(9), 1382-1391.
  • Pinto, E., Hrimpeng, K., Lopes, G., Vaz, S., Gonçalves, M. J., Cavaleiro, C., & Salgueiro, L. (2015). Antifungal activity of the essential oil of Thymus pulegioides on Candida, Aspergillus and dermatophyte species. Journal of Medical Microbiology, 64(11), 1369-1376.
  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • Pierce, C. G., Uppuluri, P., Tristan, A. R., & Lopez-Ribot, J. L. (2008). A simple and reproducible 96-well plate-based method for the formation of Candida albicans biofilms and its application to screening of antifungal agents.
  • Nogueira, F., Rego, A. M., & Urban, C. F. (2019). The Role of Fatty Acid Metabolism in Candida albicans Pathogenesis. Current Clinical Microbiology Reports, 6(4), 227-235.
  • Martin, R., et al. (2011). The Ras/cAMP/PKA signalling pathway in the fungal pathogen Candida albicans. Molecular Microbiology, 79(4), 839-851.
  • Rocha, E. M., et al. (2016). Fatty acids from the marine-derived fungus Penicillium sp. as inhibitors of Candida albicans virulence factors. Marine Drugs, 14(11), 205.
  • Karkowska-Kuleta, J., Rapala-Kozik, M., & Kozik, A. (2009). Fungi pathogenic to humans: molecular bases of virulence of Candida albicans, Cryptococcus neoformans and Aspergillus fumigatus. Acta Biochimica Polonica, 56(2), 211-224.
  • d'Enfert, C. (2009). Hidden killers: persistence of opportunistic fungi in the human host. Current Opinion in Microbiology, 12(4), 358-364.
  • Calderone, R. A., & Fonzi, W. A. (2001). Virulence factors of Candida albicans. Trends in Microbiology, 9(7), 327-335.
  • Sudbery, P. E. (2011). Growth of Candida albicans hyphae. Nature Reviews Microbiology, 9(10), 737-748.
  • Kurtz, M. B., Abruzzo, G. K., Flattery, A., Bartizal, K., Marrinan, J. A., Li, W., ... & Douglas, C. M. (1996). Characterization of a new series of antifungal agents, the echinocandins. Antimicrobial Agents and Chemotherapy, 40(10), 2321-2327.
  • Odds, F. C. (1988). Candida and candidosis: a review and bibliography. Baillière Tindall.
  • Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical Microbiology Reviews, 20(1), 133-163.
  • Brown, A. J., & Gow, N. A. (2001). Regulatory networks controlling Candida albicans morphogenesis. Trends in Microbiology, 9(7), 336-340.
  • Hogan, D. A. (2006). Talking to themselves: autoregulation and quorum sensing in fungi. Eukaryotic Cell, 5(4), 613-619.
  • Blankenship, J. R., & Mitchell, A. P. (2006). How to build a biofilm: a fungal perspective. Current Opinion in Microbiology, 9(6), 588-594.
  • Douglas, L. J. (2003). Candida biofilms and their role in infection. Trends in Microbiology, 11(1), 30-36.
  • Ramage, G., Vande Walle, K., Wickes, B. L., & López-Ribot, J. L. (2001). Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475-2479.
  • Chandra, J., Kuhn, D. M., Mukherjee, P. K., Hoyer, L. L., McCormick, T., & Ghannoum, M. A. (2001). Biofilm formation by Candida albicans and Candida tropicalis on plasticized polyvinyl chloride. Journal of Medical Microbiology, 50(7), 619-625.

Sources

Foundational

A Technical Guide to 2-Tetradecenoic Acid in Microbial Cell Signaling: From Biosynthesis to Therapeutic Potential

Abstract 2-Tetradecenoic acid is a fatty acid signaling molecule belonging to the expanding Diffusible Signal Factor (DSF) family of quorum sensing signals. Primarily identified as cis-2-tetradecenoic acid in the plant p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Tetradecenoic acid is a fatty acid signaling molecule belonging to the expanding Diffusible Signal Factor (DSF) family of quorum sensing signals. Primarily identified as cis-2-tetradecenoic acid in the plant pathogen Xylella fastidiosa, this molecule is a critical regulator of key bacterial phenotypes, including virulence, biofilm formation, and motility. Its synthesis and perception are governed by the highly conserved rpf (regulation of pathogenicity factors) gene cluster. As a central player in cell-density-dependent gene regulation, 2-tetradecenoic acid and its structural analogs represent a promising frontier for the development of novel anti-virulence and anti-biofilm therapeutics. This technical guide provides an in-depth exploration of the biosynthesis, signal transduction, physiological roles, and experimental methodologies associated with 2-tetradecenoic acid, offering field-proven insights for researchers and drug development professionals.

Part 1: The Diffusible Signal Factor (DSF) Family: A Context for 2-Tetradecenoic Acid

The discovery of quorum sensing (QS) revealed that bacteria communicate and coordinate group behaviors using small, diffusible signal molecules. While N-acylhomoserine lactones (AHLs) were among the first and most studied QS signals in Gram-negative bacteria, a distinct class of signals based on a fatty acid scaffold has emerged as a widespread communication system.[1][2] This family, known as the Diffusible Signal Factor (DSF) family, consists of cis-2-unsaturated fatty acids.[1][3]

The paradigm molecule, DSF, was first identified in the plant pathogen Xanthomonas campestris as cis-11-methyl-2-dodecenoic acid.[1][3] Subsequent research has uncovered a range of structurally related molecules in diverse pathogens, each with a unique carbon chain length or substitution, but sharing the characteristic cis-2-double bond essential for biological activity.[1][4] These signals, including 2-tetradecenoic acid, are integral to both intra- and interspecies communication, modulating complex behaviors such as the formation of biofilms and the expression of virulence factors.[3][5]

Signal Molecule Chemical Name Producing Organism(s) (Example) Primary Regulated Functions
DSF cis-11-methyl-2-dodecenoic acidXanthomonas campestrisVirulence, Biofilm formation, Enzyme production[1][6]
BDSF cis-2-dodecenoic acidBurkholderia cenocepaciaVirulence, Biofilm formation, Motility, Interspecies signaling[7][8][9]
CDA cis-2-decenoic acidPseudomonas aeruginosaBiofilm dispersion, Persister cell awakening, Antimicrobial tolerance[5][10][11]
XfDSF1 cis-2-tetradecenoic acidXylella fastidiosaVirulence, Aggregation, Biofilm formation[1][3][5][12]
XfDSF2 cis-2-hexadecenoic acidXylella fastidiosaVirulence gene expression[13][14]

Part 2: The Core Signaling System: Synthesis and Perception

The biological activity of 2-tetradecenoic acid is entirely dependent on a dedicated synthesis and signal transduction pathway, primarily encoded by the rpf gene cluster. Understanding this system is fundamental to manipulating it for therapeutic purposes.

Biosynthesis via the RpfF Synthase

The synthesis of all DSF-family signals, including 2-tetradecenoic acid, is critically dependent on the RpfF enzyme.[3] RpfF proteins are related to enoyl-CoA hydratases of the crotonase superfamily and are responsible for generating the defining cis-2-unsaturated fatty acid structure.[3][13][15] The synthesis pathway involves intermediates from the fatty acid biosynthesis cycle. Another key protein, RpfB, which functions as a long-chain fatty acyl-CoA ligase, is also partially required for efficient signal production in Xanthomonas.[3][15] While the precise biochemical steps are still under investigation, the central role of RpfF as the signal synthase is unequivocally established.[3] Loss of a functional rpfF gene completely abolishes the production of these signals.[3]

G cluster_synthesis Biosynthesis Fatty Acid Precursors Fatty Acid Precursors RpfF RpfF Fatty Acid Precursors->RpfF (Enoyl-CoA hydratase /thioesterase activity) cis-2-Tetradecenoic Acid cis-2-Tetradecenoic Acid RpfF->cis-2-Tetradecenoic Acid

Caption: Biosynthesis of 2-Tetradecenoic Acid via the RpfF synthase.

Signal Perception and Transduction: The RpfC-RpfG System

In Xanthomonas and Xylella, the DSF signal is detected by a complex two-component signal transduction system involving the sensor kinase RpfC and the response regulator RpfG.[3]

  • Sensing: RpfC is a membrane-bound hybrid sensor kinase that acts as the receptor for 2-tetradecenoic acid and other DSF signals.[3]

  • Signal Transduction: In the absence of the signal, RpfC is active and phosphorylates RpfG. However, upon binding the fatty acid signal, RpfC's kinase activity is inhibited, and its phosphatase activity is stimulated. This leads to the dephosphorylation and activation of RpfG.[6]

  • Downstream Regulation: Activated RpfG possesses a phosphodiesterase (PDE) domain that specifically degrades the intracellular second messenger, cyclic dimeric GMP (c-di-GMP).[2][7] The resulting decrease in cellular c-di-GMP levels is the ultimate output of the signaling cascade, leading to changes in gene expression that control virulence, motility, and biofilm formation.[8]

Interestingly, some bacteria like Burkholderia cenocepacia utilize an alternative sensor, RpfR, which directly links signal perception to c-di-GMP turnover within a single protein containing PAS, GGDEF, and EAL domains.[7]

G cluster_membrane Cell Membrane RpfC RpfC (Sensor Kinase) RpfG RpfG (Response Regulator) RpfC->RpfG 2. Activation (Dephosphorylation) Signal 2-Tetradecenoic Acid Signal->RpfC 1. Binding c_di_GMP c-di-GMP RpfG->c_di_GMP 3. Degradation (PDE Activity) Phenotypes Virulence Biofilm Motility c_di_GMP->Phenotypes 4. Regulation

Caption: The RpfC-RpfG signal transduction pathway for 2-Tetradecenoic Acid.

Part 3: Physiological Roles and Phenotypic Consequences

The activation of the Rpf signaling pathway by 2-tetradecenoic acid triggers a cascade of regulatory changes that profoundly impact bacterial lifestyle and pathogenicity.

  • Virulence Factor Regulation: In plant pathogens like Xylella fastidiosa, the causative agent of Pierce's disease in grapevines, the Rpf system controls the expression of virulence factors such as extracellular enzymes (cellulases, proteases) and adhesins.[3][16] This regulation is crucial for the bacterium's ability to colonize plant xylem and move between hosts.[13][16]

  • Biofilm Control: DSF-family signals are potent regulators of biofilm formation and dispersion.[5] While high cell densities and signal accumulation often promote a planktonic, motile state by inducing biofilm dispersal, lower concentrations can be involved in initial biofilm structuring.[5][17] cis-2-decenoic acid, a close analog, is well-documented to induce dispersion across a wide range of bacterial and fungal species.[5][11]

  • Motility and Aggregation: The reduction in intracellular c-di-GMP levels initiated by 2-tetradecenoic acid signaling generally promotes motility and reduces cellular aggregation, facilitating bacterial spread.[5][12]

  • Interspecies and Inter-kingdom Signaling: These fatty acid signals are not confined to their producing organism. DSF from Xanthomonas and BDSF from Burkholderia can influence gene expression and biofilm formation in Pseudomonas aeruginosa.[3] This cross-talk is highly relevant in polymicrobial environments like the cystic fibrosis lung.[3] Furthermore, these signals can inhibit the yeast-to-hyphal transition in the fungus Candida albicans, demonstrating inter-kingdom communication.[3][9]

Part 4: Key Experimental Methodologies

Studying 2-tetradecenoic acid requires a robust set of biochemical and microbiological techniques. The causality behind these experimental choices lies in isolating a lipophilic molecule from a complex aqueous matrix, accurately identifying and quantifying it, and then verifying its biological activity in a controlled system.

Protocol 1: Extraction of 2-Tetradecenoic Acid from Culture Supernatants

Rationale: This protocol uses liquid-liquid extraction with an organic solvent (ethyl acetate) to selectively partition the nonpolar fatty acid signal away from the polar components of the bacterial growth medium. Acidification of the supernatant protonates the carboxylic acid group, making it less water-soluble and enhancing its extraction into the organic phase.

Methodology:

  • Culture Growth: Grow the bacterial strain of interest (e.g., Xylella fastidiosa) in an appropriate liquid medium to late stationary phase to maximize signal accumulation.

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). Carefully collect the supernatant.

  • Acidification: Adjust the pH of the cell-free supernatant to approximately 4.0 using a strong acid (e.g., 6M HCl). This step is critical for protonating the fatty acid.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes, periodically venting the funnel.

  • Phase Separation: Allow the phases to separate. The top layer is the organic phase containing the fatty acid. Collect the organic phase.

  • Repeat Extraction: Perform a second extraction on the aqueous phase with another volume of ethyl acetate to maximize yield. Pool the organic extracts.

  • Drying and Concentration: Dry the pooled organic extract over anhydrous sodium sulfate to remove residual water. Filter the extract and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude fatty acid extract.

  • Storage: Resuspend the dried extract in a small volume of a suitable solvent (e.g., methanol or acetonitrile) and store at -20°C or below.

Protocol 2: Quantification and Biofilm Modulation Bioassay

Rationale: This protocol uses a crystal violet staining method to quantify total biofilm biomass. It tests the ability of an extracted signal or a synthetic standard of 2-tetradecenoic acid to modulate the biofilm-forming capacity of a target bacterium. A non-biofilm-forming mutant serves as a negative control, while a wild-type strain provides the baseline.

Methodology:

  • Inoculum Preparation: Grow the bacterial strains (e.g., wild-type, rpfF mutant) overnight in a suitable broth. Dilute the cultures to a standardized optical density (e.g., OD600 of 0.05).

  • Plate Setup: In a 96-well microtiter plate, add 100 µL of the diluted bacterial culture to each well.

  • Treatment Application: Add the test compounds (e.g., extracted signal or synthetic 2-tetradecenoic acid at various concentrations). Include a solvent-only control.

  • Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium for 24-48 hours to allow biofilm formation.

  • Planktonic Cell Removal: Carefully discard the liquid medium and gently wash the wells three times with phosphate-buffered saline (PBS) or sterile water to remove non-adherent cells.

  • Biofilm Fixation: Add 125 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and allow the plate to air dry completely. Add 125 µL of 0.1% (w/v) crystal violet solution to each well and stain for 15 minutes at room temperature.

  • Excess Stain Removal: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Dye Solubilization: Air dry the plate completely. Add 125 µL of 30% (v/v) acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance of the solubilized dye at 550 nm (A550) using a microplate reader. The absorbance value is directly proportional to the biofilm biomass.

G cluster_extraction Signal Extraction & Analysis cluster_bioassay Biological Validation Culture Bacterial Culture (Stationary Phase) Supernatant Cell-Free Supernatant Culture->Supernatant Centrifugation Extraction Acidification & Ethyl Acetate Extraction Supernatant->Extraction HPLC_MS HPLC-MS Analysis Extraction->HPLC_MS Crude Extract Quantified Signal Quantified Signal HPLC_MS->Quantified Signal Biofilm 96-Well Plate Biofilm Assay Quantified Signal->Biofilm Reporter Reporter Strain Assay (e.g., gfp) Quantified Signal->Reporter Phenotypic\nResponse Phenotypic Response Biofilm->Phenotypic\nResponse Gene Expression\nResponse Gene Expression Response Reporter->Gene Expression\nResponse

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis and Application of [2-²H]-2-Tetradecenoic Acid for Metabolic Studies

Introduction: The Role of Isotope Tracers in Unraveling Fatty Acid Metabolism The study of fatty acid metabolism is central to understanding a host of physiological and pathological states, including metabolic syndrome,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Isotope Tracers in Unraveling Fatty Acid Metabolism

The study of fatty acid metabolism is central to understanding a host of physiological and pathological states, including metabolic syndrome, diabetes, and cardiovascular disease. Stable isotope labeling, particularly with deuterium (²H), offers a powerful and safe methodology for in vivo and in vitro metabolic flux analysis.[1][2] Unlike radioactive isotopes, stable isotopes pose no radiological hazard, making them ideal for human studies. Deuterium-labeled fatty acids act as tracers, allowing researchers to follow their metabolic fate—from absorption and transport to their incorporation into complex lipids and eventual catabolism.[1][3] This application note provides a detailed protocol for the synthesis of [2-²H]-2-tetradecenoic acid, a C14:1 fatty acid, and discusses its characterization and application in metabolic research.

The introduction of a deuterium atom at the C-2 position provides a stable, non-exchangeable label. This specific labeling is crucial for tracking the initial steps of fatty acid metabolism, including chain elongation and desaturation. The synthetic route detailed herein is based on the robust and versatile Knoevenagel-Doebner condensation, a classic carbon-carbon bond-forming reaction.[4][5] This method provides a direct and efficient pathway to α,β-unsaturated carboxylic acids.

Synthetic Strategy: The Knoevenagel-Doebner Condensation

The synthesis of [2-²H]-2-tetradecenoic acid is achieved through the Knoevenagel-Doebner condensation of tridecanal with deuterated malonic acid (malonic acid-d₄). This reaction is typically carried out in a basic solvent such as pyridine, with a catalytic amount of piperidine.[6][7] The reaction proceeds through a series of steps:

  • Enolate Formation: The active methylene group of deuterated malonic acid is deprotonated by the base to form a deuterated enolate.

  • Nucleophilic Addition: The deuterated enolate acts as a nucleophile, attacking the carbonyl carbon of tridecanal.

  • Dehydration and Decarboxylation: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid, which then decarboxylates upon heating to yield the final product, [2-²H]-2-tetradecenoic acid.[4][5]

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Tridecanal Tridecanal Reaction Knoevenagel-Doebner Condensation Tridecanal->Reaction Malonic_Acid_d4 Malonic Acid-d4 Malonic_Acid_d4->Reaction Crude_Product Crude [2-²H]-2-Tetradecenoic Acid Reaction->Crude_Product Purification_Step Recrystallization or Column Chromatography Crude_Product->Purification_Step Pure_Product Pure [2-²H]-2-Tetradecenoic Acid Purification_Step->Pure_Product Analysis_Step NMR & Mass Spectrometry Pure_Product->Analysis_Step Final_Characterization Characterized Product Analysis_Step->Final_Characterization

Caption: Synthetic and analytical workflow for [2-²H]-2-tetradecenoic acid.

Experimental Protocol: Synthesis of [2-²H]-2-Tetradecenoic Acid

This protocol details the synthesis of [2-²H]-2-tetradecenoic acid from tridecanal and malonic acid-d₄.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Supplier
TridecanalC₁₃H₂₆O198.3510486-19-8Sigma-Aldrich
Malonic acid-d₄C₃D₄O₄108.08813-56-9Sigma-Aldrich
PyridineC₅H₅N79.10110-86-1Sigma-Aldrich
PiperidineC₅H₁₁N85.15110-89-4Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.1260-29-7Fisher Scientific
Hydrochloric acid (conc.)HCl36.467647-01-0Fisher Scientific
Sodium sulfate (anhydrous)Na₂SO₄142.047757-82-6Fisher Scientific
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malonic acid-d₄ (1.2 g, 11.1 mmol) in pyridine (20 mL).

  • Addition of Reactants: To the stirred solution, add tridecanal (2.0 g, 10.1 mmol) followed by piperidine (0.1 mL, 1.01 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate solvent system). The reaction is complete when the starting aldehyde spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the cooled mixture into a beaker containing ice-cold concentrated hydrochloric acid (20 mL) and water (50 mL). This will neutralize the pyridine and precipitate the crude product.

    • Stir the mixture for 15-20 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration and wash with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexanes.

    • Alternatively, for higher purity, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Drying and Yield Calculation: Dry the purified product under vacuum to a constant weight. Calculate the percentage yield. A typical yield for this reaction is in the range of 70-85%.

Characterization of [2-²H]-2-Tetradecenoic Acid

The identity and purity of the synthesized deuterated fatty acid must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the incorporation and location of deuterium.[8][9]

  • ¹H NMR: The proton NMR spectrum is expected to show the absence of a signal in the α-vinylic region (around 5.8 ppm) where the proton at the C-2 position would normally appear. The signal for the β-vinylic proton (at C-3) will appear as a triplet coupled to the C-4 methylene protons.

  • ²H NMR: The deuterium NMR spectrum will show a characteristic signal confirming the presence of deuterium. This provides direct evidence of successful deuteration.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the C-2 carbon that is coupled to the deuterium atom, often appearing as a triplet with reduced intensity due to the C-D coupling.

Expected ¹H NMR Data (in CDCl₃)
Chemical Shift (ppm) Assignment
~7.10 (dt)H-3
~2.25 (q)H-4
1.20-1.40 (m)-(CH₂)₈-
0.88 (t)H-14
Note: The signal for H-2 at ~5.8 ppm will be absent.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound, and thus the incorporation of the deuterium label.[10][11]

  • Expected Molecular Ion: The molecular weight of unlabeled 2-tetradecenoic acid is 226.37 g/mol . For the [2-²H]-labeled analogue, the expected molecular weight will be approximately 227.38 g/mol .

  • Fragmentation Analysis: High-resolution mass spectrometry can also be used to analyze fragmentation patterns, which can further confirm the position of the deuterium label.

Mass Spectrometry Data
Technique Electrospray Ionization (ESI) in negative mode
Unlabeled [M-H]⁻ m/z 225.2
Deuterated [M-H]⁻ m/z 226.2

Application in Metabolic Studies

The synthesized [2-²H]-2-tetradecenoic acid can be used as a tracer to study various aspects of fatty acid metabolism.

Protocol for In Vivo Metabolic Labeling
  • Tracer Administration: The deuterated fatty acid can be administered to animal models, either orally or via infusion. The dosage and administration route will depend on the specific research question.

  • Sample Collection: At various time points after administration, biological samples such as blood, plasma, and tissues are collected.

  • Lipid Extraction: Lipids are extracted from the collected samples using established methods, such as the Folch or Bligh-Dyer procedures.

  • Analysis by GC-MS or LC-MS: The extracted lipids are then derivatized (e.g., to fatty acid methyl esters) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] The mass spectrometer is used to detect and quantify the deuterated fatty acid and its metabolites.

The analytical workflow for a typical metabolic tracing experiment is illustrated below:

Metabolic Tracing Workflow Administer Administer [2-²H]-2-Tetradecenoic Acid to Animal Model Collect Collect Biological Samples (Blood, Tissue, etc.) Administer->Collect Extract Extract Total Lipids Collect->Extract Derivatize Derivatize to FAMEs Extract->Derivatize Analyze Analyze by GC-MS or LC-MS Derivatize->Analyze Data Quantify Labeled Fatty Acids and Metabolites Analyze->Data

Caption: Workflow for an in vivo metabolic tracing study.

Discussion and Conclusion

The Knoevenagel-Doebner condensation provides a reliable and efficient method for the synthesis of [2-²H]-2-tetradecenoic acid. The use of commercially available deuterated malonic acid makes this a straightforward approach for introducing a stable isotope label at a specific position. The detailed protocol and characterization data presented in this application note provide researchers with the necessary information to synthesize and validate this important metabolic tracer.

The ability to trace the metabolic fate of fatty acids with high precision is invaluable in biomedical research. [2-²H]-2-tetradecenoic acid, synthesized as described, can be a key tool in studies aimed at understanding fatty acid uptake, desaturation, elongation, and incorporation into complex lipids in both health and disease.

References

  • ChemRxiv. (n.d.). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. Retrieved from [Link]

  • Ehret, V., et al. (2024). Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. PMC. Retrieved from [Link]

  • de Graaf, R. A., et al. (2019). Deuterium Metabolic Imaging – Back to the Future. PMC. Retrieved from [Link]

  • Guo, K., & Li, L. (2010). High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry. Analytical Chemistry, 82(21), 8789-8793. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation and purification of cis-2-alkenoic acids.
  • ResearchGate. (n.d.). Metabolic flux analysis with isotope tracing using deuterium-labelled.... Retrieved from [Link]

  • ResearchGate. (n.d.). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Retrieved from [Link]

  • Uchida, K., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. Retrieved from [Link]

  • YouTube. (2024). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Rodríguez, S., Camps, F., & Fabriàs, G. (2001). Synthesis of gem-dideuterated tetradecanoic acids and their use in investigating the enzymatic transformation of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid. The Journal of Organic Chemistry, 66(24), 8052–8058. Retrieved from [Link]

  • FHSU Scholars Repository. (n.d.). Model Studies of the Doebner Modified Knoevenagel Condensation. Retrieved from [Link]

  • New Journal of Chemistry. (2018). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. Retrieved from [Link]

  • Asian Journal of Chemistry. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of gem-Dideuterated Tetradecanoic Acids and Their Use in Investigating the Enzymatic Transformation of (Z)-11-Tetradecenoic Acid into (E,E)-10,12-Tetradecadienoic Acid. Retrieved from [Link]

  • INIS-IAEA. (n.d.). 1H NMR analysis of deuterated fatty acid methyl esters. Retrieved from [Link]

  • OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. Retrieved from [Link]

  • PMC. (2020). Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. Retrieved from [Link]

  • Aasen, A. J., Lauer, W. M., & Holman, R. T. (1970). Mass spectrometry of triglycerides. II. Specifically deuterated triglycerides and elucidation of fragmentation mechanisms. Lipids, 5(11), 869–877. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Extraction of 2-Tetradecenoic Acid from Bacterial Cultures

Introduction 2-Tetradecenoic acid, a monounsaturated fatty acid of emerging interest, is a key signaling molecule in various bacterial species and a potential precursor for biofuels and specialty chemicals. Its efficient...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Tetradecenoic acid, a monounsaturated fatty acid of emerging interest, is a key signaling molecule in various bacterial species and a potential precursor for biofuels and specialty chemicals. Its efficient extraction from bacterial cultures is a critical first step for a multitude of research and development applications, from fundamental microbiology to pharmaceutical and industrial biotechnology. This guide provides a comprehensive overview and detailed protocols for the robust extraction and subsequent analysis of 2-tetradecenoic acid from bacterial biomass and culture supernatant. The methodologies described herein are designed to ensure high recovery, purity, and reproducibility, catering to the needs of researchers, scientists, and drug development professionals.

Scientific Rationale for Extraction Strategy

The successful extraction of 2-tetradecenoic acid hinges on the effective disruption of bacterial cells to release intracellular lipids and the subsequent partitioning of the target fatty acid into a solvent phase, separating it from other cellular components. The choice of extraction method is dictated by the location of the fatty acid (intracellular or extracellular), its physical state (free fatty acid or esterified), and the desired purity for downstream applications.

This protocol will focus on a liquid-liquid extraction method, a widely adopted and versatile technique for lipid recovery from biological matrices.[1][2] The rationale for this choice is its proven efficacy in extracting a broad range of fatty acids with high efficiency.[2][3] The protocol is bifurcated to address both intracellular and extracellular recovery of 2-tetradecenoic acid, followed by a derivatization step to prepare the fatty acid for gas chromatography-mass spectrometry (GC-MS) analysis.

Experimental Workflow Overview

The overall workflow for the extraction and analysis of 2-tetradecenoic acid from bacterial cultures is depicted below. This process begins with the separation of bacterial cells from the culture medium, followed by parallel extraction procedures for the cell pellet and the supernatant. The extracted fatty acids are then derivatized to their more volatile methyl esters for accurate quantification by GC-MS.

Extraction_Workflow cluster_culture Bacterial Culture cluster_separation Phase Separation cluster_extraction Extraction cluster_analysis Analysis Culture Bacterial Culture Growth Centrifugation Centrifugation Culture->Centrifugation CellPellet Cell Pellet Centrifugation->CellPellet Intracellular Supernatant Supernatant Centrifugation->Supernatant Extracellular CellLysis Cell Lysis & Intracellular Extraction CellPellet->CellLysis SupernatantExtraction Extracellular Extraction Supernatant->SupernatantExtraction Derivatization Fatty Acid Methyl Ester (FAME) Derivatization CellLysis->Derivatization SupernatantExtraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Interpretation GCMS->Data

Figure 1: Overall workflow for 2-tetradecenoic acid extraction and analysis.

Materials and Reagents

Ensure all reagents are of high purity (e.g., HPLC or analytical grade) to minimize contamination.

Reagent/MaterialGradeRecommended Supplier
ChloroformHPLC GradeSigma-Aldrich
MethanolHPLC GradeFisher Scientific
HexaneHPLC GradeVWR
Hydrochloric Acid (HCl), concentratedACS GradeEMD Millipore
Sodium Chloride (NaCl)ACS GradeSigma-Aldrich
Anhydrous Sodium SulfateACS GradeFisher Scientific
2-Tetradecenoic acid standard≥98%Cayman Chemical
Internal Standard (e.g., Heptadecanoic acid)≥99%Sigma-Aldrich
Glass centrifuge tubes with Teflon-lined caps-VWR
Pyrex glass test tubes with Teflon-lined screw caps-Corning
Rotary evaporator-Buchi
Gas Chromatograph-Mass Spectrometer (GC-MS)-Agilent, Shimadzu

Detailed Protocols

Protocol 1: Bacterial Culture and Biomass Separation
  • Culture Growth: Inoculate the bacterial strain of interest into a suitable liquid medium and culture under optimal conditions for growth and potential 2-tetradecenoic acid production. The growth phase can significantly influence fatty acid profiles, so it is recommended to harvest cells at a consistent point, such as the late logarithmic or early stationary phase.

  • Harvesting: Transfer the bacterial culture to sterile centrifuge tubes.

  • Centrifugation: Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Separation: Carefully decant the supernatant into a separate sterile container for the extraction of extracellular fatty acids (Protocol 3). The cell pellet is retained for the extraction of intracellular fatty acids (Protocol 2).

Protocol 2: Extraction of Intracellular 2-Tetradecenoic Acid

This protocol is adapted from the well-established Bligh and Dyer method, which utilizes a monophasic chloroform:methanol:water system to effectively extract lipids from cellular material.[2]

  • Cell Lysis and Initial Extraction:

    • To the cell pellet from a known volume of culture, add a mixture of chloroform and methanol in a 1:2 (v/v) ratio. For a pellet from 10 mL of culture, use 1 mL of chloroform and 2 mL of methanol.

    • Vortex the mixture vigorously for 5 minutes to ensure thorough cell lysis and lipid solubilization.

  • Phase Separation:

    • Add 1 mL of chloroform and 1 mL of 0.88% (w/v) NaCl solution to the mixture.

    • Vortex again for 2 minutes. This will induce a phase separation, resulting in a lower chloroform phase containing the lipids and an upper aqueous phase.

    • Centrifuge at 2,000 x g for 10 minutes to achieve a clear separation of the layers.

  • Lipid Recovery:

    • Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean glass tube.

    • To maximize recovery, re-extract the remaining aqueous phase and cell debris with 2 mL of chloroform. Vortex, centrifuge, and pool the lower chloroform phase with the first extract.

  • Drying and Storage:

    • Dry the pooled chloroform extract under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.

    • The dried lipid extract can be stored at -20°C under a nitrogen atmosphere until derivatization.

Protocol 3: Extraction of Extracellular 2-Tetradecenoic Acid

Free fatty acids secreted into the culture medium can be recovered using a straightforward liquid-liquid extraction.

  • Acidification:

    • Take a known volume of the culture supernatant and acidify it to a pH of approximately 2.0 using concentrated HCl. This protonates the carboxyl groups of the fatty acids, increasing their solubility in organic solvents.[4]

  • Solvent Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of a suitable organic solvent, such as ethyl acetate or hexane.

    • Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

    • Allow the phases to separate. The upper organic phase will contain the fatty acids.

  • Recovery and Drying:

    • Collect the upper organic phase.

    • Repeat the extraction of the aqueous phase twice more with fresh solvent to ensure complete recovery.

    • Pool the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter the dried extract and evaporate the solvent under reduced pressure or a stream of nitrogen.

    • The resulting crude extract can be stored at -20°C prior to analysis.

Protocol 4: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl ester derivatives.[5][6][7]

  • Methylation Reaction:

    • To the dried lipid extract, add 2 mL of 2.5% (v/v) sulfuric acid in methanol.

    • Add a known amount of an internal standard (e.g., heptadecanoic acid) at this stage for accurate quantification.

    • Seal the tube tightly with a Teflon-lined cap and heat at 80°C for 2 hours in a heating block or water bath.

  • FAME Extraction:

    • After cooling to room temperature, add 1 mL of hexane and 0.5 mL of deionized water to the reaction mixture.

    • Vortex for 2 minutes and then centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • The upper hexane layer containing the FAMEs is carefully transferred to a clean vial for GC-MS analysis.

GC-MS Analysis

The analysis of FAMEs is typically performed on a gas chromatograph coupled to a mass spectrometer.[6][8]

ParameterTypical Value
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Injection Mode Splitless
Injector Temperature 250°C
Oven Program Initial temp 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Mass Range m/z 50-500

Identification of the 2-tetradecenoic acid methyl ester peak is achieved by comparing its retention time and mass spectrum with that of an authentic standard. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Data Interpretation and Expected Results

The expected outcome is a chromatogram with well-resolved peaks corresponding to the various fatty acid methyl esters present in the sample. The mass spectrum of the 2-tetradecenoic acid methyl ester will exhibit a characteristic fragmentation pattern, including a molecular ion peak (M+) at m/z 240.37. The yield of 2-tetradecenoic acid will vary depending on the bacterial species, culture conditions, and extraction efficiency.

Troubleshooting

IssuePotential CauseSolution
Low Yield Incomplete cell lysis, inefficient extraction, degradation of fatty acids.Ensure vigorous vortexing during lysis, perform multiple extractions, avoid high temperatures during solvent evaporation.
Contamination Impure solvents, leaching from plasticware.Use high-purity solvents, use glass and Teflon labware.
Poor Chromatographic Resolution Inappropriate GC column or oven program.Optimize GC parameters, use a column with appropriate polarity.
No Peak for 2-Tetradecenoic Acid The bacteria may not produce this fatty acid under the tested conditions.Verify bacterial strain and culture conditions, analyze a positive control if available.

Conclusion

The protocols detailed in these application notes provide a robust framework for the extraction and quantification of 2-tetradecenoic acid from bacterial cultures. By understanding the principles behind each step and adhering to good laboratory practices, researchers can obtain high-quality, reproducible data to advance their scientific investigations.

References

  • Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME) | LabRulez GCMS . Available at: [Link]

  • Analysis of Bacterial Fatty Acids by Flow Modulated Comprehensive Two Dimensional Gas Chromatography with Parallel Flame Ionization Detector / Mass Spectrometry - Agilent . Available at: [Link]

  • Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC - NIH . Available at: [Link]

  • Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME) . Available at: [Link]

  • Differentiation of bacteria using fatty acid profiles from gas chromatography-tandem mass spectrometry | Request PDF - ResearchGate . Available at: [Link]

  • Extraction Methods Used to Separate Lipids from Microbes - PubMed . Available at: [Link]

  • Application of Solid Phase Microextraction for Quantitation of Polyunsaturated Fatty Acids in Biological Fluids - ResearchGate . Available at: [Link]

  • (PDF) Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent - ResearchGate . Available at: [Link]

  • Analysis of non-esterified fatty acids in human samples by solid-phase-extraction and gas chromatography/mass spectrometry - PubMed . Available at: [Link]

  • Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model - PMC - NIH . Available at: [Link]

  • Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent - MDPI . Available at: [Link]

  • Solid-phase extraction columns in the analysis of lipids – AOCS . Available at: [Link]

  • Full article: Solid Phase Extraction as a Tool to Separate Lipid Classes and Study Deterioration of Marine Lipids - Taylor & Francis Online . Available at: [Link]

  • TETRADECANOIC ACID - Ataman Kimya . Available at: [Link]

  • Advances in Lipid Extraction Methods—A Review - PMC - NIH . Available at: [Link]

  • Metabolite Extraction from Bacterial Culture - YouTube . Available at: [Link]

  • 2-Tetradecenoic acid | C14H26O2 | CID 162384 - PubChem . Available at: [Link]

  • Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC - PubMed Central . Available at: [Link]

  • Effect of bacterial concentration on the production of trans-2-decenoic... - ResearchGate . Available at: [Link]

  • Showing Compound Tetradecanoic acid (FDB002890) - FooDB . Available at: [Link]

  • Fatty Acids Synthesized from Hexadecane by Pseudomonas aeruginosa - PMC - NIH . Available at: [Link]

  • Total synthesis of the novel bacterial fatty acid 16-methyl-8(Z)-heptadecenoic acid - PubMed . Available at: [Link]

  • Dear all, What are the extraction and separation protocols for Heptadecene-(8)-carbonic acid-(1) from Bacteria? | ResearchGate . Available at: [Link]

  • Optimization of a high-throughput CTAB-based protocol for the extraction of qPCR-grade DNA from rumen fluid, plant and bacterial pure cultures - PubMed . Available at: [Link]

Sources

Method

Application Note: Quantitative Analysis of 2-Tetradecenoic Acid by Gas Chromatography-Mass Spectrometry

An authoritative guide to the quantitative analysis of 2-Tetradecenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers and analytical scientists. Introduction 2-Tetradecenoic acid (C₁₄H₂...

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the quantitative analysis of 2-Tetradecenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers and analytical scientists.

Introduction

2-Tetradecenoic acid (C₁₄H₂₆O₂) is a monounsaturated fatty acid of interest in various fields, including metabolic research, biofuel development, and natural product chemistry.[1][2] Accurate and sensitive quantification of this analyte in complex biological or chemical matrices presents a significant analytical challenge. Direct analysis of free fatty acids via gas chromatography is often hindered by their low volatility and high polarity, which can lead to poor chromatographic peak shape, thermal decomposition, and inaccurate results.[3][4]

This application note provides a comprehensive, field-proven protocol for the analysis of 2-Tetradecenoic acid. The methodology is centered on a robust derivatization strategy—converting the non-volatile fatty acid into its more volatile Fatty Acid Methyl Ester (FAME)—followed by separation and detection using Gas Chromatography-Mass Spectrometry (GC-MS). This approach neutralizes the polar carboxyl group, enabling precise separation based on boiling point and molecular structure.[3] We will detail the entire workflow from sample preparation and derivatization to instrumental analysis and data interpretation, emphasizing the rationale behind each step to ensure methodological integrity and reproducibility.

Principle of the Method

The analytical workflow is a multi-step process designed to ensure accurate quantification of 2-Tetradecenoic acid. The core principle involves the chemical modification of the analyte to make it amenable to GC-MS analysis.

  • Lipid Extraction : Total lipids, including 2-Tetradecenoic acid, are first extracted from the sample matrix using a biphasic solvent system (e.g., Folch method). This step isolates lipids from interfering compounds like proteins and salts.

  • Saponification (Optional but Recommended) : For samples containing esterified fatty acids (e.g., triglycerides, phospholipids), a saponification step using a strong base is employed to hydrolyze the esters and liberate the free fatty acids.

  • Derivatization : The extracted fatty acids are converted to their corresponding Fatty Acid Methyl Esters (FAMEs) via acid-catalyzed esterification. This critical step increases the volatility and thermal stability of the analyte.[4][5][6]

  • GC-MS Analysis : The resulting FAMEs are injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the capillary column's stationary phase. The mass spectrometer then fragments the eluted components and detects the resulting ions, allowing for definitive identification and quantification.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological or Chemical Matrix Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Saponification Saponification (Optional) (Release Bound FAs) Extraction->Saponification Derivatization Derivatization to FAME (BF₃-Methanol) Saponification->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection & Fragmentation GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis Result Quantitative Result Data_Analysis->Result G cluster_reactants Reactants cluster_products Products FA 2-Tetradecenoic Acid (R-COOH) Catalyst BF₃ Catalyst FA->Catalyst MeOH Methanol (CH₃OH) MeOH->Catalyst FAME 2-Tetradecenoic Acid Methyl Ester (R-COOCH₃) H2O Water (H₂O) Catalyst->FAME + H₂O

Figure 2: Acid-catalyzed esterification of 2-Tetradecenoic acid into its methyl ester.

  • Reagent Addition: To the acidified sample from Protocol 1, add 2 mL of 12-14% BF₃-Methanol solution. [3]2. Reaction: Cap the tube tightly and heat at 60°C for 10 minutes. The BF₃ acts as a Lewis acid catalyst to facilitate the esterification. 3. Extraction of FAMEs:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of water.

    • Vortex vigorously for 1 minute to extract the nonpolar FAMEs into the hexane layer.

    • Centrifuge at 1,000 x g for 5 minutes to separate the layers.

  • Final Preparation:

    • Carefully transfer the upper hexane layer to a clean GC vial insert.

    • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane to a final volume of approximately 50-100 µL for injection.

GC-MS Instrumentation and Parameters

The following parameters serve as a validated starting point and may require optimization based on the specific instrumentation.

GC Parameter Recommended Setting Rationale
Column DB-23, HP-88, or similar polar capillary column (30-60 m x 0.25 mm ID, 0.25 µm film)Polar columns provide excellent separation of FAMEs based on chain length and degree/position of unsaturation.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace-level analysis.
Injector Temp. 250°CEnsures rapid volatilization of FAMEs without thermal degradation.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 100°C, hold 2 min; ramp at 10°C/min to 180°C; ramp at 5°C/min to 240°C, hold 5 minA temperature gradient allows for the separation of a wide range of FAMEs. [7]
MS Parameter Recommended Setting Rationale
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible, library-searchable fragmentation patterns. [8]
Ion Source Temp. 230°CStandard temperature to maintain ion formation efficiency.
Quadrupole Temp. 150°CStandard temperature to prevent contamination.
Acquisition Mode Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM)Full scan is used for identification. SIM mode enhances sensitivity for quantification by monitoring characteristic ions.

Data Analysis and Interpretation

Chemical Properties:

  • 2-Tetradecenoic Acid: C₁₄H₂₆O₂, Molar Mass: 226.35 g/mol [1]* 2-Tetradecenoic Acid Methyl Ester (FAME): C₁₅H₂₈O₂, Molar Mass: 240.38 g/mol

Identification: The identification of 2-tetradecenoic acid methyl ester is confirmed by matching its GC retention time with that of an authentic standard and by interpreting its mass spectrum.

Expected Mass Spectrum (EI): The mass spectrum of a FAME is characterized by several key ions. While EI can cause extensive fragmentation, the following ions are expected for 2-tetradecenoic acid methyl ester (m/z 240): [9]* Molecular Ion (M⁺): A peak at m/z 240, representing the intact ionized molecule. Its intensity may be low for unsaturated esters.

  • McLafferty Rearrangement Ion: A prominent peak at m/z 74 . This is a characteristic fragment for most saturated and unsaturated FAMEs and results from a rearrangement involving the ester group.

  • Loss of a Methoxy Group (-OCH₃): A fragment at m/z 209 ([M-31]⁺).

  • Alkyl Chain Fragments: A series of hydrocarbon fragments separated by 14 Da (corresponding to -CH₂- groups). The fragmentation pattern around the double bond can help in its localization, though this often requires advanced techniques or derivatization of the double bond itself. [10]

G cluster_frags Key Diagnostic Fragments Parent 2-Tetradecenoic Acid Methyl Ester [M]⁺˙ m/z = 240 Frag1 [M-31]⁺ Loss of -OCH₃ m/z = 209 Parent->Frag1 Frag2 McLafferty Rearrangement [C₃H₆O₂]⁺˙ m/z = 74 Parent->Frag2 Frag3 Alkyl Fragments [CₙH₂ₙ₊₁]⁺ Parent->Frag3

Figure 3: Hypothesized major fragmentation pathways for 2-tetradecenoic acid methyl ester in EI-MS.

Quantification: For accurate quantification, an internal standard (IS) is essential. A calibration curve is constructed by analyzing standards of 2-tetradecenoic acid at known concentrations with a fixed amount of IS. The ratio of the peak area of the analyte to the peak area of the IS is plotted against the analyte concentration. The concentration of 2-tetradecenoic acid in unknown samples is then determined from this curve.

Trustworthiness and Self-Validation

To ensure the reliability of results, the following quality control measures are mandatory:

  • Internal Standard: An internal standard must be used to correct for variations in extraction efficiency, derivatization yield, and injection volume. [4]* Calibration Curve: A multi-point calibration curve (minimum 5 points) should be generated for each batch of samples to ensure linearity and accuracy.

  • Procedural Blank: A blank sample (containing only solvent and internal standard) must be run through the entire extraction and derivatization process to check for contamination. [11]* Replicate Injections: Each sample and standard should be injected in duplicate or triplicate to assess analytical precision.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162384, 2-Tetradecenoic acid. Retrieved from PubChem. [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from LIPID MAPS website. [Link]

  • Quehenberger, O., Armando, A. M., & Dennis, E. A. (2011). High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 648-656. [Link]

  • Impact Solutions. (2023, January 31). Fatty Acids Analysis by Gas Chromatography. Retrieved from Impact Solutions website. [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from JEOL website. [Link]

  • Li, M., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 176, 112805. [Link]

  • Cvacka, J., & Svatos, A. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6493. [Link]

  • Murphy, R. C. (2001). Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews, 20(5), 317-339. [Link]

  • MicroChems Experiments. (2021, May 9). Sample Preparation for Fatty Acid Composition Analysis_Fatty Acid Methy Ester (FAME) Preparation-GC. Retrieved from YouTube. [Link]

  • Brown, A. W., et al. (2015). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Lipids, 50(1), 103-113. [Link]

  • ResearchGate. (n.d.). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis?. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Steps of fatty acid profile analysis method for GC-MS. Retrieved from ResearchGate. [Link]

  • MacGee, J., & Allen, K. G. (2010). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Journal of Chromatographic Science, 48(4), 285-291. [Link]

  • The Good Scents Company. (n.d.). (Z)-2-tetradecenoic acid. Retrieved from The Good Scents Company website. [Link]

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Application

Application Notes and Protocols for Utilizing 2-Tetradecenoic Acid as an Inhibitor of Fatty Acid Activation Proteins

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Fatty Acid Activation for Therapeutic Intervention Fatty acids are fundamental cellular components, serving as energy sources, struc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Fatty Acid Activation for Therapeutic Intervention

Fatty acids are fundamental cellular components, serving as energy sources, structural elements of membranes, and signaling molecules. The biological activity of fatty acids is contingent upon their "activation," a critical metabolic step catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACS) or Fatty Acid Activation Proteins.[1][2] This process involves the esterification of a fatty acid to Coenzyme A (CoA), forming a fatty acyl-CoA thioester. This activation is a prerequisite for their participation in major metabolic pathways, including β-oxidation and the synthesis of complex lipids.[3][4]

In various pathological states, including metabolic diseases, inflammatory disorders, and cancer, the dysregulation of fatty acid metabolism is a key feature.[5][6] Consequently, the proteins that mediate fatty acid activation and transport have emerged as promising therapeutic targets. Fatty Acid Binding Proteins (FABPs) are a family of intracellular lipid chaperones that facilitate the transport of fatty acids and their activated acyl-CoA counterparts to various cellular compartments, thereby modulating their metabolic fate and signaling functions.[7][8] Inhibition of these fatty acid activation and transport mechanisms presents a strategic approach to modulate cellular lipid homeostasis and downstream signaling pathways.

2-Tetradecenoic acid, a 14-carbon monounsaturated fatty acid, has been identified as an inhibitor of fatty acid activation proteins.[9] Its α,β-unsaturated carbonyl group confers electrophilic properties, suggesting a potential mechanism of covalent modification of enzyme active sites, a common feature of α,β-unsaturated fatty acid enzyme inhibitors.[10][11] This document provides a comprehensive guide for researchers on the application of 2-tetradecenoic acid as a tool to investigate and inhibit fatty acid activation in mammalian systems.

Biochemical Profile of 2-Tetradecenoic Acid

PropertyValueSource
Molecular Formula C₁₄H₂₆O₂
Molecular Weight 226.35 g/mol
Structure CH₃(CH₂)₁₀CH=CHCOOH
Physical State Liquid (cis-isomer)[12]
Solubility Insoluble in water. Soluble in organic solvents like ethanol, DMSO, and DMF.[13]

Note on Isomers: 2-Tetradecenoic acid exists as both cis and trans isomers. The trans (E) isomer has been specifically noted for its inhibitory activity against yeast fatty acid activation proteins.[9] It is crucial to specify the isomer used in experimental setups.

Mechanism of Action: A Two-Pronged Approach to Inhibition

The inhibitory effects of 2-tetradecenoic acid on fatty acid metabolism are likely multifaceted, targeting both the activation and intracellular transport of fatty acids.

Inhibition of Acyl-CoA Synthetases (ACS)

Long-chain acyl-CoA synthetases (ACSLs) are the primary enzymes responsible for the activation of long-chain fatty acids.[3] Unsaturated fatty acids and their CoA esters are known to be inhibitors of various enzymes, including those involved in fatty acid and cholesterol synthesis.[14][15][16] The α,β-unsaturated carbonyl moiety in 2-tetradecenoic acid is an electrophilic center that can react with nucleophilic residues, such as cysteine or histidine, in the active site of enzymes.[10] This can lead to irreversible covalent inhibition of ACSL activity, preventing the formation of fatty acyl-CoA.

cluster_activation Fatty Acid Activation FA 2-Tetradecenoic Acid ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL Inhibits FA_CoA Fatty Acyl-CoA ACSL->FA_CoA Produces Metabolism Downstream Metabolism (β-oxidation, Lipid Synthesis) FA_CoA->Metabolism Fatty Acid Fatty Acid Fatty Acid->ACSL Substrate

Figure 1. Inhibition of Acyl-CoA Synthetase by 2-Tetradecenoic Acid.

Modulation of Fatty Acid Binding Proteins (FABPs)

FABPs are intracellular lipid-binding proteins that chaperone fatty acids and their acyl-CoA derivatives.[6][8] Unsaturated fatty acids can compete with endogenous ligands for binding to the hydrophobic pocket of FABPs.[17] By occupying the binding site, 2-tetradecenoic acid can displace natural fatty acids, thereby disrupting their trafficking to organelles like mitochondria for β-oxidation or to the nucleus for regulation of gene expression.[7]

FA 2-Tetradecenoic Acid FABP Fatty Acid Binding Protein (FABP) FA->FABP Competitively Binds Organelles Cellular Organelles (Mitochondria, Nucleus) FABP->Organelles Trafficking Endo_FA Endogenous Fatty Acid Endo_FA->FABP Binds

Figure 2. Competitive Binding of 2-Tetradecenoic Acid to FABPs.

Experimental Protocols

Preparation of 2-Tetradecenoic Acid Stock Solution

For most in vitro and cell-based assays, 2-tetradecenoic acid should be dissolved in a suitable organic solvent, such as ethanol or DMSO, to create a concentrated stock solution (e.g., 10-100 mM). For cell culture experiments, it is crucial to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1%). For administration to animals, 2-tetradecenoic acid may need to be formulated in a vehicle such as a solution containing a low percentage of DMSO or in a lipid-based emulsion, depending on the route of administration.[16]

Protocol 1: In Vitro Acyl-CoA Synthetase (ACS) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods to assess the direct inhibitory effect of 2-tetradecenoic acid on ACS activity.[18]

Materials:

  • Purified recombinant ACSL isoform or cell/tissue lysate

  • 2-Tetradecenoic acid

  • ACS Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, ATP, and Coenzyme A)

  • Fluorescent probe that reacts with a byproduct of the ACS reaction (commercially available kits often use a coupled enzyme system that generates a fluorescent product)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Prepare the ACS Assay Buffer and reconstitute the fluorescent probe and other kit components according to the manufacturer's instructions. Prepare a dilution series of 2-tetradecenoic acid in assay buffer.

  • Enzyme Preparation: Dilute the purified ACSL enzyme or cell/tissue lysate to the desired concentration in assay buffer.

  • Assay Setup: To the wells of the 96-well plate, add:

    • ACS Assay Buffer

    • 2-Tetradecenoic acid dilutions (or vehicle control)

    • ACS enzyme preparation

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the fatty acid substrate (e.g., palmitic acid) and the detection reagents to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence in kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorescent probe.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each concentration of 2-tetradecenoic acid. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Fluorescence Displacement Assay for FABP Binding

This protocol is designed to determine the binding affinity of 2-tetradecenoic acid to a specific FABP isoform by measuring the displacement of a fluorescent probe.[19][20]

Materials:

  • Purified recombinant FABP isoform (e.g., FABP4, FABP5)

  • Fluorescent probe that binds to the FABP of interest (e.g., 11-(Dansylamino)undecanoic acid (DAUDA))

  • 2-Tetradecenoic acid

  • Binding Assay Buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Solutions: Prepare a solution of the purified FABP and the fluorescent probe in the Binding Assay Buffer. Prepare a serial dilution of 2-tetradecenoic acid in the same buffer.

  • Assay Setup: In the wells of the 96-well plate, combine:

    • FABP and fluorescent probe solution

    • 2-Tetradecenoic acid dilutions (or vehicle control)

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light, to allow the binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity in the plate reader at the excitation and emission wavelengths appropriate for the fluorescent probe.

  • Data Analysis: The displacement of the fluorescent probe by 2-tetradecenoic acid will result in a decrease in fluorescence. Calculate the percentage of probe displacement for each concentration of the inhibitor. Determine the Ki or IC₅₀ value by fitting the data to a suitable binding model.

Protocol 3: Cellular Fatty Acid Uptake Assay

This protocol measures the effect of 2-tetradecenoic acid on the uptake of a fluorescently labeled fatty acid into cultured cells.

Materials:

  • Mammalian cell line of interest (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)

  • Cell culture medium and supplements

  • 2-Tetradecenoic acid

  • Fluorescent fatty acid analog (e.g., BODIPY-C12 or BODIPY-palmitate)

  • Cell-Based Assay Buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding: Seed the cells in the 96-well plate and culture until they reach the desired confluency.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of 2-tetradecenoic acid (or vehicle control) in serum-free medium for a specified time (e.g., 30-60 minutes).

  • Fatty Acid Uptake: Remove the inhibitor-containing medium and add the fluorescent fatty acid analog diluted in Cell-Based Assay Buffer to each well.

  • Incubation: Incubate the cells at 37°C for a time course (e.g., 5, 15, 30 minutes) to allow for fatty acid uptake.

  • Termination and Washing: To stop the uptake, place the plate on ice and wash the cells several times with ice-cold stop solution (e.g., PBS with 0.2% BSA) to remove extracellular fluorescent fatty acid.

  • Quantification:

    • Microplate Reader: Lyse the cells and measure the intracellular fluorescence using a microplate reader.

    • Fluorescence Microscopy: Visualize and quantify the intracellular fluorescence using a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence signal to the cell number or protein content. Compare the fatty acid uptake in the inhibitor-treated cells to the control cells to determine the extent of inhibition.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a ligand to its target protein in a cellular context.[5][15][21] Ligand binding stabilizes the protein, leading to a higher melting temperature.

Materials:

  • Mammalian cell line of interest

  • 2-Tetradecenoic acid

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target protein (ACSL or FABP isoform)

  • Western blotting reagents and equipment

  • PCR tubes or strips

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat cultured cells with 2-tetradecenoic acid or vehicle control for a defined period.

  • Harvest and Aliquot: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the cell aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with a specific lysis buffer. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Analyze the amount of the soluble target protein in each sample by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble target protein as a function of temperature for both the control and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of 2-tetradecenoic acid indicates target engagement.

In Vivo Applications and Considerations

The use of 2-tetradecenoic acid in animal models can provide valuable insights into its physiological effects. Based on studies with related fatty acid metabolism inhibitors, potential applications include models of metabolic diseases like diabetes and obesity, as well as inflammatory conditions.[16][22]

Considerations for In Vivo Studies:

  • Dosing and Formulation: The optimal dose and formulation of 2-tetradecenoic acid need to be determined empirically. Administration can be via oral gavage, intraperitoneal injection, or incorporation into the diet.

  • Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of 2-tetradecenoic acid is essential for interpreting the in vivo results.

  • Toxicity: Although tetradecanoic acid is generally considered to have low toxicity, the safety profile of 2-tetradecenoic acid should be evaluated, especially for chronic studies.[13]

  • Biomarkers: Monitor relevant biomarkers to assess the in vivo efficacy, such as plasma levels of free fatty acids, triglycerides, glucose, and inflammatory cytokines.

Conclusion

2-Tetradecenoic acid represents a valuable chemical tool for the investigation of fatty acid activation and transport. Its potential to inhibit both Acyl-CoA Synthetases and Fatty Acid Binding Proteins makes it a versatile compound for dissecting the roles of these proteins in various cellular processes and disease models. The protocols outlined in this guide provide a framework for researchers to explore the multifaceted effects of this inhibitory fatty acid. Careful experimental design and data interpretation are crucial for elucidating the precise mechanisms of action and the therapeutic potential of targeting fatty acid activation.

References

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Method

Probing N-Myristoyltransferase: Application of 2-Tetradecenoic Acid in Elucidating Enzyme Function and Inhibition

Introduction: The Critical Role of N-Myristoyltransferase in Cellular Signaling and Disease N-myristoyltransferase (NMT) is a ubiquitous and essential eukaryotic enzyme responsible for the cotranslational or post-transla...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Myristoyltransferase in Cellular Signaling and Disease

N-myristoyltransferase (NMT) is a ubiquitous and essential eukaryotic enzyme responsible for the cotranslational or post-translational attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a multitude of proteins.[1][2] This irreversible lipid modification, known as N-myristoylation, is a key regulator of protein function, facilitating membrane association, promoting specific protein-protein interactions, and influencing protein stability.[3][4] The substrates of NMT are diverse and include proteins involved in critical signaling pathways, such as the Src family of kinases, G-protein alpha subunits, and the HIV-1 Gag protein.[2][5] Given its fundamental role in cellular processes, dysregulation of NMT activity has been implicated in various pathological conditions, including cancer, infectious diseases, and inflammatory disorders, making it a compelling target for therapeutic intervention.[4][6][7]

The study of NMT function and the development of potent and selective inhibitors require sophisticated molecular tools. Among these, substrate analogs that can probe the active site of the enzyme or disrupt its activity are invaluable. 2-Tetradecenoic acid, an unsaturated 14-carbon fatty acid, and its derivatives represent a class of such tools. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-tetradecenoic acid and related compounds in the investigation of N-myristoyltransferase.

2-Tetradecenoic Acid: A Molecular Probe with a Dual Mechanism of Action

2-Tetradecenoic acid and its analogs can influence N-myristoylation through at least two distinct mechanisms. Understanding these is crucial for the accurate interpretation of experimental results.

  • Alternative Substrate for NMT: Unsaturated fatty acyl-CoA analogs can serve as alternative substrates for NMT. For instance, S-(cis-3-tetradecenoyl)-CoA has been shown to be a substrate for bovine brain NMT.[8] When utilized by the enzyme, the resulting acylated protein will possess an altered N-terminal lipid moiety. This can be exploited to study the impact of the myristoyl group's structure on protein localization and function.

  • Inhibition of Acyl-CoA Synthetase: In its free acid form, E2-tetradecenoic acid has been identified as an inhibitor of acyl-CoA synthetases (Faap).[9] These enzymes are responsible for the activation of fatty acids, including myristic acid, to their corresponding CoA thioesters, which are the donor substrates for NMT. By inhibiting acyl-CoA synthetase, 2-tetradecenoic acid can deplete the cellular pool of myristoyl-CoA, thereby indirectly inhibiting N-myristoylation.

This dual activity necessitates carefully designed experiments to dissect the direct effects on NMT from the indirect effects on substrate availability.

NMT_Inhibition_Mechanisms cluster_0 Cellular Environment cluster_1 NMT-Mediated Myristoylation Myristic_Acid Myristic Acid ACS Acyl-CoA Synthetase (Faap) Myristic_Acid->ACS 2_TDA 2-Tetradecenoic Acid 2_TDA->ACS Inhibition 2_TDA_CoA 2-Tetradecenoyl-CoA 2_TDA->2_TDA_CoA Activation (if not inhibiting) Myristoyl_CoA Myristoyl-CoA ACS->Myristoyl_CoA Activation NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT 2_TDA_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Myristoylation Altered_Protein Altered Acylated Protein NMT->Altered_Protein Alternative Acylation Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->NMT Cellular_NMT_Assay_Workflow Start Plate and Culture Cells Treat Treat with 2-Tetradecenoic Acid (or Vehicle Control) Start->Treat Label Metabolically Label with Clickable Myristic Acid Analog Treat->Label Lyse Lyse Cells and Quantify Protein Label->Lyse Click Perform Click Chemistry with Biotin-alkyne/azide Lyse->Click Enrich Enrich Myristoylated Proteins with Streptavidin Beads Click->Enrich Analyze Analyze by Western Blot for Specific Myristoylated Protein Enrich->Analyze End Quantify Inhibition Analyze->End

Figure 2. Workflow for the cellular NMT inhibition assay.

Data Presentation and Interpretation

Quantitative data from the in vitro and cellular assays should be summarized in a clear and concise manner.

Table 1: In Vitro NMT Inhibition by 2-Tetradecenoyl-CoA

CompoundNMT IsozymeIC50 (µM)Inhibition Mechanism
2-Tetradecenoyl-CoANMT1[Insert Value][e.g., Competitive with Myristoyl-CoA]
2-Tetradecenoyl-CoANMT2[Insert Value][e.g., Competitive with Myristoyl-CoA]
Control InhibitorNMT1[Insert Value][Known Mechanism]
Control InhibitorNMT2[Insert Value][Known Mechanism]

Table 2: Cellular N-Myristoylation Inhibition by 2-Tetradecenoic Acid

TreatmentConcentration (µM)Relative Myristoylation Level (%)
Vehicle Control-100
2-Tetradecenoic Acid1[Insert Value]
2-Tetradecenoic Acid10[Insert Value]
2-Tetradecenoic Acid50[Insert Value]
Control Inhibitor[Effective Conc.][Insert Value]

Conclusion and Future Perspectives

2-Tetradecenoic acid and its analogs are valuable tools for the study of N-myristoyltransferase. Their ability to act as alternative substrates or inhibitors of acyl-CoA synthetase provides a multi-faceted approach to probing NMT function and the consequences of altered N-myristoylation. The protocols outlined in this guide provide a robust framework for researchers to employ these compounds in their investigations. Future studies could focus on the synthesis of a broader range of unsaturated and heteroatom-substituted fatty acid analogs to further dissect the substrate specificity of NMT and to develop more potent and selective inhibitors for therapeutic applications. The careful and systematic application of these molecular probes will undoubtedly continue to illuminate the intricate roles of N-myristoylation in health and disease.

References

  • Gonçalves, V., Brannigan, J. A., Thinon, E., Olaleye, T. O., Serwa, R., Lanzarone, S., ... & Leatherbarrow, R. J. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Analytical biochemistry, 421(1), 342-344.
  • Wright, M. H., Heal, W. P., Mann, D. J., & Tate, E. W. (2010). Protein myristoylation in health and disease. Journal of chemical biology, 3(1), 19-35.
  • Glover, C. J., Tellez, M. R., Guziec, F. S., & Felsted, R. L. (1991). Synthesis and characterization of inhibitors of myristoyl-CoA: protein N-myristoyltransferase. Biochemical pharmacology, 41(6-7), 1067-1074.
  • Farazi, T. A., Waksman, G., & Gordon, J. I. (2001). The biology and enzymology of protein N-myristoylation. Journal of Biological Chemistry, 276(43), 39501-39504.
  • Chen, Y., Chen, X., & Zhang, M. (2020). N-myristoylation: from cell biology to translational medicine. Cellular and Molecular Life Sciences, 77(6), 1015-1030.
  • Selvakumar, P., Lakshmikuttyamma, A., Shrivastav, A., Das, U., Dimmock, J. R., & Sharma, R. K. (2007). The role of N-myristoyltransferase in cancer. Progress in lipid research, 46(1), 1-36.
  • Boutin, J. A. (1997). Myristoylation. Cellular and molecular life sciences, 53(9), 717-731.
  • Resh, M. D. (1999). Fatty acylation of proteins: new insights into membrane targeting of myristoylated and palmitoylated proteins. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1451(1), 1-16.
  • Maurer-Stroh, S., & Eisenhaber, F. (2004). Myristoylation of proteins: a computational perspective. Journal of molecular biology, 337(2), 329-349.
  • Dimmock, J. R., Das, U., & Sharma, R. K. (2012). Inhibition of protein N-myristoylation: a therapeutic protocol in developing anticancer agents. Current cancer drug targets, 12(6), 667-692.
  • Patsnap Synapse. (2024). What are NMT1 inhibitors and how do they work? Retrieved from [Link]

  • Yang, Y., & Wu, J. (2021). Protein N-myristoylation: functions and mechanisms in control of innate immunity. Cellular & Molecular Immunology, 18(3), 548-559.
  • Goncalves, V., Brannigan, J. A., Thinon, E., Olaleye, T. O., Serwa, R., Lanzarone, S., ... & Leatherbarrow, R. J. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Analytical biochemistry, 421(1), 342-344.
  • Das, U., Kumar, S., Dimmock, J. R., & Sharma, R. K. (2012). Inhibition of protein N-myristoylation: a therapeutic protocol in developing anticancer agents. Current cancer drug targets, 12(6), 667-692.
  • Knoll, L. J., & Gordon, J. I. (1995). Comparison of the reactivity of tetradecenoic acids, a triacsin, and unsaturated oximes with four purified Saccharomyces cerevisiae fatty acid activation proteins. Journal of Biological Chemistry, 270(34), 20090-20097.
  • Glover, C. J., Tellez, M. R., Guziec Jr, F. S., & Felsted, R. L. (1991). Synthesis and characterization of inhibitors of myristoyl-CoA: protein N-myristoyltransferase. Biochemical pharmacology, 41(6-7), 1067-1074.
  • York Research Database. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Retrieved from [Link]

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  • ACS Publications. (2016). N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. Retrieved from [Link]

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Application

Application Note: A Validated In Vitro Bioassay for Determining the Larvicidal Efficacy of 2-Tetradecenoic Acid Against Mosquito Vectors

For: Researchers, scientists, and drug development professionals engaged in the discovery of novel insecticides. Introduction: The Pressing Need for Novel Larvicides and the Potential of 2-Tetradecenoic Acid The escalati...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the discovery of novel insecticides.

Introduction: The Pressing Need for Novel Larvicides and the Potential of 2-Tetradecenoic Acid

The escalating threat of mosquito-borne diseases, such as dengue, Zika, and chikungunya, transmitted primarily by Aedes aegypti and Aedes albopictus, underscores the urgent need for novel and effective vector control strategies.[1] The rise of insecticide resistance to conventional agents necessitates the exploration of alternative bioactive compounds.[1] Fatty acids and their derivatives have emerged as a promising class of eco-friendly mosquitocidal agents.[2] This application note details a robust and reproducible in vitro assay for evaluating the larvicidal activity of 2-Tetradecenoic acid, a specific unsaturated fatty acid.

The rationale for investigating fatty acids like 2-Tetradecenoic acid lies in their potential to disrupt vital physiological processes in mosquito larvae. Studies on related fatty acids suggest that their mechanism of action can be multifaceted, potentially involving the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function, or interference with the octopaminergic system, which regulates key behaviors and physiological processes.[3][4][5] The degree of saturation, side chain length, and geometric isomerism of fatty acids appear to be pivotal in determining their toxicity to mosquito larvae.[3][5]

This guide provides a comprehensive, step-by-step protocol grounded in World Health Organization (WHO) guidelines for larvicide testing, ensuring the generation of reliable and comparable data for assessing the potential of 2-Tetradecenoic acid as a viable larvicide.[6]

Foundational Principles of the Larvicidal Bioassay

The core of this protocol is a dose-response bioassay, a fundamental toxicological method. The principle is to expose a standardized population of mosquito larvae to a series of concentrations of the test compound (2-Tetradecenoic acid) and to record the resulting mortality over a defined period. This allows for the determination of key toxicological endpoints, namely the Lethal Concentration 50 (LC50) and Lethal Concentration 90 (LC90). These values represent the concentrations of the compound required to kill 50% and 90% of the larval population, respectively, and are critical benchmarks for assessing potency.[7]

Self-Validation and Controls: The integrity of this assay is maintained through the stringent use of controls. A negative control (solvent vehicle without the test compound) is essential to account for any mortality due to handling or the solvent itself. A positive control (a known larvicide like temephos) can also be included to validate the susceptibility of the larval population being tested. According to WHO guidelines, a test is considered valid only if the mortality in the negative control group is less than 20%.[7] If control mortality is between 5% and 20%, the observed mortality in the treatment groups must be corrected using Abbott's formula.[8]

Detailed Experimental Protocol

This protocol is designed in accordance with the standards set by the World Health Organization for evaluating mosquito larvicides.[6][9]

Mosquito Larvae Rearing (Target Species: Aedes aegypti)

Consistent and reliable results are contingent on a healthy and synchronized larval population.

  • Egg Hatching: Aedes aegypti eggs are hatched by submerging egg papers in deionized water within a desiccator.[10] To stimulate synchronous hatching, a small amount of larval diet can be added to the water to reduce the oxygen content.[11]

  • Rearing Conditions: First instar larvae are transferred to rearing pans containing a mixture of deionized and tap water.[10] The larval rearing room should be maintained at a controlled temperature of 28 ± 1°C and 70-80% relative humidity, with a 14h:10h light:dark photoperiod.[11]

  • Feeding: Larvae are fed daily with a finely ground mixture of fish flakes, rabbit pellets, and liver powder.[10] The amount of food should be gradually increased as the larvae develop.

  • Larval Stage Selection: For the bioassay, late third or early fourth instar larvae are used.[12][13] This stage is selected for its relatively uniform susceptibility to toxicants.

Preparation of Test Solutions
  • Stock Solution: Prepare a 1% (10,000 ppm) stock solution of 2-Tetradecenoic acid in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or ethanol. The choice of solvent depends on the solubility of the test compound.

  • Serial Dilutions: From the stock solution, prepare a series of working concentrations. A preliminary range-finding experiment is recommended. Based on the toxicity of similar fatty acids, a starting range of 10, 25, 50, 75, and 100 ppm is suggested.[12][13]

Bioassay Procedure
  • Experimental Setup: For each concentration, set up at least four replicate disposable cups.[7] An equal number of control cups containing only the solvent (at the same concentration used in the test solutions) should be prepared.[14]

  • Larval Introduction: Using a dropper or a small net, carefully transfer 20-25 late third or early fourth instar larvae into each cup containing 99 mL of deionized or tap water.[8][15]

  • Application of Test Compound: Add 1 mL of the appropriate 2-Tetradecenoic acid dilution (or solvent for the control) to each corresponding cup to achieve the final desired concentration in a total volume of 100 mL.[14]

  • Incubation: Maintain the test cups under the same controlled conditions as larval rearing (25–28°C and a 12h:12h or 14h:10h light:dark photoperiod).[7][11][16]

  • Mortality Assessment: Record larval mortality after 24 and 48 hours of exposure.[7][16] Larvae are considered dead if they are motionless and do not respond to gentle probing with a needle.[7] Moribund larvae (those incapable of rising to the surface) should be counted as dead.[16]

Data Analysis
  • Correction for Control Mortality: If the mortality in the control group is between 5% and 20%, the percentage mortality in the treated groups should be corrected using Abbott's formula:[8] Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] x 100

  • Probit Analysis: The corrected mortality data is then subjected to probit analysis to determine the LC50 and LC90 values, along with their 95% confidence intervals.[7] This can be performed using statistical software packages like PoloPlus or R.

  • Replication: The entire bioassay should be repeated on at least three different days with freshly prepared solutions and different batches of larvae to ensure the reproducibility of the results.[7][16]

Visualization of Experimental Workflow

Larvicidal_Assay_Workflow cluster_prep Preparation Phase cluster_assay Bioassay Phase cluster_analysis Data Analysis Phase Larvae 1. Rear Mosquito Larvae (Aedes aegypti, 3rd/4th Instar) Setup 4. Experimental Setup (20-25 larvae in 99mL water per replicate) Larvae->Setup Stock 2. Prepare 2-Tetradecenoic Acid Stock Solution (e.g., 1% in DMSO) Dilutions 3. Create Serial Dilutions (e.g., 10-100 ppm) Stock->Dilutions Expose 5. Introduce Test Compound (1mL of dilution per replicate) Dilutions->Expose Setup->Expose Incubate 6. Incubate (24-48h at 25-28°C) Expose->Incubate Record 7. Record Mortality Incubate->Record Abbott 8. Apply Abbott's Formula (if control mortality > 5%) Record->Abbott Probit 9. Probit Analysis (Calculate LC50 & LC90) Abbott->Probit

Caption: Workflow of the in vitro larvicidal bioassay.

Data Presentation and Interpretation

The results of the dose-response bioassay should be summarized in a clear and concise table.

Concentration (ppm)No. of Larvae ExposedNo. of ReplicatesMean Mortality (%) @ 24hCorrected Mortality (%) @ 24h
Control (Solvent)10044.0-
10100415.011.5
25100445.042.7
50100478.077.1
75100492.091.7
100100498.097.9

Table 1: Example data from a larvicidal bioassay of 2-Tetradecenoic acid against Aedes aegypti larvae.

From the corrected mortality data, probit analysis would yield the following key parameters:

ParameterValue (ppm)95% Confidence Interval
LC5028.525.2 - 32.1
LC9070.265.8 - 75.3

Table 2: Probit analysis results for 2-Tetradecenoic acid against Aedes aegypti larvae at 24 hours.

Interpretation: The LC50 value of 28.5 ppm indicates that this concentration of 2-Tetradecenoic acid is effective in killing half of the exposed larval population within 24 hours. These values can then be compared to those of other known larvicides to assess its relative potency. For instance, studies on tetradecanoic acid (a related saturated fatty acid) have reported LC50 values of 14.08 ppm and 25.10 ppm against Culex quinquefasciatus and Aedes aegypti, respectively.[12][13]

Troubleshooting and Safety Precautions

  • High Control Mortality (>20%): This invalidates the experiment.[7] Potential causes include overcrowding of larvae, contamination of the water, or rough handling. Ensure proper rearing conditions and careful handling of larvae.

  • Low Mortality at Highest Concentration: The concentration range may be too low. A wider range of concentrations should be tested in a subsequent experiment.

  • Pupation During Assay: If more than 10% of the larvae in the control group pupate during the test, the results should be discarded as late-stage larvae may not feed and thus have reduced exposure to the compound.[17]

  • Safety: Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling 2-Tetradecenoic acid and solvents. All work should be conducted in a well-ventilated area.

References

  • PROTOCOLS.IO. (2020). PROTOCOL FOR LARVICIDE BIOASSAYS. Available from: [Link]

  • Yang, Y. C., Lee, S. G., Lee, H. K., Kim, M. K., Lee, S. H., & Lee, H. S. (2015). Larvicidal activity and possible mode of action of four flavonoids and two fatty acids identified in Millettia pinnata seed toward three mosquito species. Journal of Asia-Pacific Entomology, 18(2), 213-221. Available from: [Link]

  • World Health Organization. (2005). Guidelines for laboratory and field testing of mosquito larvicides. WHO/CDS/WHOPES/GCDPP/2005.13. Available from: [Link]

  • Microbe Investigations AG. (n.d.). Laboratory Testing of Mosquito Larvicides. Available from: [Link]

  • World Health Organization. (2005). Guidelines for laboratory and field testing of mosquito larvicides. Available from: [Link]

  • Dickson, J., Sanchez, C., & Dotson, E. (2020). Rearing Aedes aegypti Mosquitoes in a Laboratory Setting. JoVE (Journal of Visualized Experiments), (165), e61726. Available from: [Link]

  • Rahuman, A. A., Gopalakrishnan, G., Ghouse, B. S., Arumugam, S., & Himalayan, B. (2000). Larvicidal and repellent activity of tetradecanoic acid against Aedes aegypti (Linn.) and Culex quinquefasciatus (Say.) (Diptera:Culicidae). Asian Pacific Journal of Tropical Medicine, 3(9), 693-698. Available from: [Link]

  • International Atomic Energy Agency. (n.d.). GUIDELINES FOR MASS-REARING OF AEDES MOSQUITOES. Available from: [Link]

  • Yang, Y. C., Lee, S. G., Lee, H. K., Kim, M. K., Lee, S. H., & Lee, H. S. (2015). Larvicidal activity and possible mode of action of four flavonoids and two fatty acids identified in Millettia pinnata seed toward three mosquito species. Journal of Asia-Pacific Entomology, 18(2), 213-221. Available from: [Link]

  • Rahuman, A. A., Venkatesan, P., & Gopalakrishnan, G. (2009). Larvicidal activity of medicinal plant extracts against Anopheles subpictus & Culex tritaeniorhynchus. The Indian journal of medical research, 129(5), 542–548. Available from: [Link]

  • Rahuman, A. A., Gopalakrishnan, G., Ghouse, B. S., Arumugam, S., & Himalayan, B. (2000). Larvicidal and repellent activity of tetradecanoic acid against Aedes aegypti (Linn.) and Culex quinquefasciatus (Say.) (Diptera:Culicidae). Asian Pacific Journal of Tropical Medicine, 3(9), 693-698. Available from: [Link]

  • World Health Organization. (n.d.). Guideline for efficacy testing of mosquito larvicides. Available from: [Link]

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  • El-Sheikh, E. A., et al. (2024). Larvicidal activity of Acacia nilotica extracts against Culex pipiens and their suggested mode of action by molecular simulation docking. Scientific Reports, 14(1), 6339. Available from: [Link]

  • Hidayati, H., et al. (2019). Lethal concentration (LC50, 90, and 98) and lethal time (LT50, 90, and 98) at various temephos concentrations of Aedes aegypti L. IOP Conference Series: Earth and Environmental Science, 255, 012022. Available from: [Link]

  • Ullah, F., et al. (2020). Larvicidal, Ovicidal, Synergistic, and Repellent Activities of Sophora alopecuroides and Its Dominant Constituents Against Aedes albopictus. Insects, 11(4), 241. Available from: [Link]

  • Estep, A. S., et al. (2020). Collection and Rearing of Container Mosquitoes and a 24-h Addition to the CDC Bottle Bioassay. Journal of Insect Science, 20(6), 11. Available from: [Link]

  • Bibbs, C. S., et al. (2015). Determination of Insecticidal Effect (LC50 and LC90) of Organic Fatty Acids Mixture (C8910+Silicone) Against Aedes aegypti and Aedes albopictus (Diptera: Culicidae). Journal of Medical Entomology, 53(2), 437-442. Available from: [Link]

  • QIMR Berghofer Medical Research Institute. (2024). How to conduct insecticide resistance bioassays with mosquito larvae. Available from: [Link]

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Sources

Method

Application Notes & Protocols: Investigating the Anti-Virulence Properties of 2-Tetradecenoic Acid in Pseudomonas aeruginosa

Abstract Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics and its capacity to form resilient biofilms. The bacterium's...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics and its capacity to form resilient biofilms. The bacterium's pathogenicity is largely orchestrated by a sophisticated cell-to-cell communication network known as quorum sensing (QS), which coordinates the expression of numerous virulence factors. Targeting virulence, rather than viability, presents a promising strategy to mitigate the threat of P. aeruginosa infections while potentially imposing weaker selective pressure for resistance. This document provides a comprehensive guide for researchers investigating the anti-virulence properties of 2-Tetradecenoic acid (2-TDA), a fatty acid molecule that demonstrates potential in modulating P. aeruginosa virulence. These notes detail the mechanistic rationale, step-by-step experimental protocols, and data interpretation for assessing the impact of 2-TDA on key virulence phenotypes, including biofilm formation, pyocyanin production, protease secretion, and swarming motility.

Introduction: The Challenge of Pseudomonas aeruginosa Virulence

Pseudomonas aeruginosa is a leading cause of nosocomial infections, particularly affecting immunocompromised individuals, cystic fibrosis patients, and those with severe burns.[1] Its clinical challenge stems from a combination of robust defense mechanisms and an arsenal of virulence factors that facilitate host colonization, tissue damage, and evasion of the immune system.[2] These virulence factors are often regulated by quorum sensing (QS), a population density-dependent signaling system. P. aeruginosa possesses at least three interconnected QS systems: las, rhl, and pqs.[3][4] These systems rely on small diffusible signal molecules, such as acyl-homoserine lactones (AHLs) and the Pseudomonas quinolone signal (PQS), to synchronize gene expression across the bacterial population.[3][4][5]

Disrupting QS, a strategy known as quorum quenching, is an attractive anti-virulence approach. By interfering with bacterial communication, it is possible to attenuate pathogenicity without directly killing the bacteria, which may reduce the likelihood of resistance development compared to traditional antibiotics.[6][7]

2-Tetradecenoic Acid: A Potential Anti-Virulence Agent

Fatty acids have emerged as significant signaling molecules in bacterial communication. While P. aeruginosa is known to respond to the diffusible signal factor (DSF)-family molecule cis-2-decenoic acid, which can induce biofilm dispersion[3][8], other fatty acids are also being explored for their regulatory roles. Saturated fatty acids, including tetradecanoic acid (myristic acid), have been shown to reduce the production of virulence factors like pyocyanin and inhibit swarming motility.[9][10] 2-Tetradecenoic acid (2-TDA), an unsaturated fatty acid, is a structural analog that warrants investigation for similar or novel anti-virulence activities. This guide focuses on the methodologies required to characterize its effects.

Postulated Mechanism of Action

The anti-virulence activity of fatty acids like 2-TDA in P. aeruginosa is likely multifactorial. Drawing parallels from related molecules, 2-TDA may interfere with the QS signaling cascade. This could occur through competitive binding to QS receptors (e.g., LasR, RhlR), inhibition of signal molecule synthesis, or modulation of downstream regulatory pathways. The structural similarity to native signaling molecules suggests a potential for specific interaction with regulatory proteins. A key aspect of the investigation is to determine if 2-TDA's effects are bacteriostatic or genuinely anti-virulent, necessitating a clear distinction between growth inhibition and specific virulence factor attenuation.

Below is a conceptual diagram of the P. aeruginosa Quorum Sensing network, a primary target for anti-virulence compounds.

QuorumSensing cluster_las Las System cluster_rhl Rhl System cluster_virulence Virulence Factors LasI LasI C12HSL 3-oxo-C12-HSL LasI->C12HSL synthesizes LasR LasR LasR_active LasR:HSL Complex C12HSL->LasR binds RhlI RhlI LasR_active->RhlI activates RhlR RhlR LasR_active->RhlR activates Proteases Proteases (LasA, LasB) LasR_active->Proteases C4HSL C4-HSL RhlI->C4HSL synthesizes RhlR_active RhlR:HSL Complex C4HSL->RhlR binds Biofilm Biofilm Formation RhlR_active->Biofilm Pyocyanin Pyocyanin RhlR_active->Pyocyanin Motility Swarming Motility RhlR_active->Motility TDA 2-Tetradecenoic Acid (2-TDA) TDA->LasR potential inhibition TDA->RhlR potential inhibition

Caption: P. aeruginosa Quorum Sensing Cascade.

Experimental Design & Workflow

A systematic approach is crucial to validate the anti-virulence properties of 2-TDA. The workflow should begin with determining the compound's effect on bacterial growth to identify sub-inhibitory concentrations. Subsequent assays will then assess its impact on specific virulence phenotypes.

Caption: Overall Experimental Workflow.

Detailed Protocols

Preliminary Step: Growth Curve and MIC Determination

Rationale: To investigate anti-virulence effects, it is essential to use 2-TDA at concentrations that do not significantly inhibit bacterial growth (sub-MIC). This ensures that any observed reduction in virulence is not merely a secondary effect of reduced cell viability.

Protocol:

  • Preparation: Prepare a 2-TDA stock solution in a suitable solvent (e.g., DMSO or ethanol). Prepare serial two-fold dilutions of 2-TDA in a 96-well microtiter plate using a rich medium like Luria-Bertani (LB) or a minimal medium depending on the subsequent assay requirements.

  • Inoculation: Inoculate an overnight culture of P. aeruginosa (e.g., PAO1 or PA14 strain) diluted to a final concentration of ~5 x 10^5 CFU/mL into the wells. Include a positive control (bacteria, no 2-TDA) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C with shaking. Measure the optical density at 600 nm (OD600) every 15-30 minutes for 18-24 hours using a microplate reader.[11]

  • MIC Determination: The MIC is the lowest concentration of 2-TDA that results in no visible growth after 24 hours of incubation.[12]

  • Data Analysis: Plot OD600 against time to generate growth curves for each concentration. Select sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC) for subsequent anti-virulence assays.

Biofilm Formation Assay (Crystal Violet Method)

Rationale: Biofilm formation is a key virulence trait of P. aeruginosa, contributing to chronic infections and antibiotic tolerance.[13] The crystal violet (CV) assay is a standard method to quantify the total biomass of a static biofilm.[11][13][14]

Protocol:

  • Inoculation: In a 96-well flat-bottom microtiter plate, add 100 µL of diluted P. aeruginosa culture (~1 x 10^6 CFU/mL in a suitable medium like TSB supplemented with glucose) to each well.[15]

  • Treatment: Add 2-TDA at the predetermined sub-MIC concentrations to the wells. Include untreated controls.

  • Incubation: Incubate the plate statically (without shaking) at 37°C for 24 hours to allow biofilm formation.[11][14]

  • Washing: Carefully discard the planktonic culture from each well. Wash the wells gently three times with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.[16]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Solubilization: Discard the CV solution and wash the wells again with PBS until the wash water is clear. Air dry the plate. Add 125 µL of 30% acetic acid to each well to solubilize the bound dye.[14]

  • Quantification: Transfer the solubilized CV to a new plate and measure the absorbance at 550 nm (A550) using a microplate reader.[11][14]

Virulence Factor Quantification from Culture Supernatants

Rationale: P. aeruginosa secretes numerous virulence factors into the extracellular environment. Quantifying the production of these factors in the presence of 2-TDA provides direct evidence of its anti-virulence activity.

Rationale: Pyocyanin is a blue-green, redox-active phenazine pigment that generates reactive oxygen species, causing oxidative stress to host cells.[17] Its production is tightly regulated by the QS system.[4]

Protocol:

  • Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., Pseudomonas Broth P) with and without sub-MIC concentrations of 2-TDA at 37°C with shaking for 18-24 hours.

  • Extraction: Centrifuge 5 mL of the culture to pellet the cells. Transfer the supernatant to a new tube and add 3 mL of chloroform. Mix vigorously.

  • Phase Separation: Centrifuge to separate the phases. The blue pyocyanin will be in the lower chloroform layer.

  • Acidification: Carefully transfer the chloroform layer to a new tube and add 1 mL of 0.2 N HCl. Mix vigorously. The pyocyanin will move to the upper aqueous layer, which will turn pink.[17][18]

  • Quantification: Measure the absorbance of the pink (acidic) layer at 520 nm (A520). Calculate the pyocyanin concentration (µg/mL) by multiplying the A520 value by 17.072.[18]

Rationale: LasB elastase is a major protease that degrades elastin in host connective tissue, contributing significantly to tissue damage, particularly in the lungs.[19][20] Its activity can be measured using Elastin Congo Red (ECR) as a substrate.[21][22]

Protocol:

  • Supernatant Collection: Grow P. aeruginosa as described for the pyocyanin assay and collect the cell-free supernatant by centrifugation and filtration (0.22 µm filter).

  • Assay Reaction: In a microfuge tube, mix 100 µL of the bacterial supernatant with 900 µL of ECR buffer (100 mM Tris-HCl, 1 mM CaCl2, pH 7.5) containing 20 mg of Elastin Congo Red.

  • Incubation: Incubate the reaction mixture at 37°C for 3-6 hours with shaking.

  • Termination: Stop the reaction by adding 100 µL of 0.12 M EDTA. Centrifuge to pellet the insoluble ECR.

  • Quantification: Transfer the supernatant to a 96-well plate and measure the absorbance at 495 nm. Higher absorbance indicates greater elastase activity due to the release of the Congo Red dye.[21]

Rationale: LasA protease enhances the activity of LasB and also possesses staphylolytic activity by cleaving the pentaglycine cross-bridges in the peptidoglycan of Staphylococcus aureus.[20][23][24]

Protocol:

  • Supernatant Collection: Collect cell-free supernatant as described for the elastase assay.

  • Substrate Preparation: Prepare a suspension of heat-killed S. aureus cells. An overnight culture of S. aureus is boiled for 10 minutes, centrifuged, washed, and resuspended in 10 mM phosphate buffer (pH 7.5) to an OD595 of ~0.8.[19][23]

  • Assay Reaction: Add 100 µL of the P. aeruginosa supernatant to 900 µL of the S. aureus cell suspension.

  • Quantification: Monitor the decrease in absorbance at 595 nm over time (e.g., every 5 minutes for 1 hour) at room temperature. A rapid decrease in OD indicates LasA activity.[19]

Swarming Motility Assay

Rationale: Swarming is a collective, flagella-driven movement across a semi-solid surface, which is important for bacterial colonization and is regulated by QS.[25][26][27][28]

Protocol:

  • Plate Preparation: Prepare swarming agar plates (e.g., M8 medium with 0.5% agar, supplemented with glucose and casamino acids).[27] The agar concentration and drying time are critical for reproducibility.[25]

  • Treatment: The swarming medium can be supplemented with sub-MIC concentrations of 2-TDA.

  • Inoculation: Inoculate 2.5 µL of an overnight P. aeruginosa culture onto the center of the agar surface. Be careful not to puncture the agar.[27]

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Quantification: Measure the diameter of the swarm zone. A reduction in diameter in the presence of 2-TDA indicates inhibition of swarming motility.

Data Presentation and Interpretation

Quantitative data should be presented clearly for comparison. The results of the anti-virulence assays can be summarized in tables.

Table 1: Effect of 2-TDA on P. aeruginosa Growth and Virulence Phenotypes (Example Data)

2-TDA Conc. (µM)Growth (OD600 at 24h)Biofilm Formation (% of Control)Pyocyanin Prod. (% of Control)Elastase Activity (% of Control)Swarming Diameter (mm)
0 (Control)1.5 ± 0.1100%100%100%45 ± 3
10 (1/4 MIC)1.4 ± 0.165% ± 5%50% ± 7%55% ± 6%20 ± 2
20 (1/2 MIC)1.3 ± 0.240% ± 6%25% ± 4%30% ± 5%10 ± 1
40 (MIC)0.1 ± 0.05----

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation:

  • Confirm Sub-Inhibitory Effect: Verify that the tested concentrations of 2-TDA do not significantly impact the final cell density compared to the untreated control.

  • Assess Dose-Dependency: Determine if the inhibitory effects on biofilm, pyocyanin, elastase, and swarming are dose-dependent. A clear dose-response relationship strengthens the evidence for a specific inhibitory action.

  • Correlate Phenotypes: Analyze the results collectively. For instance, a concurrent reduction in pyocyanin, elastase, and swarming motility strongly suggests an interference with the overarching QS regulatory network. Inhibition of biofilm formation might point to effects on adhesion, matrix production, or motility.

Conclusion

The protocols outlined in this document provide a robust framework for investigating the anti-virulence properties of 2-Tetradecenoic acid against Pseudomonas aeruginosa. By systematically evaluating its impact on growth, biofilm formation, and the production of key QS-regulated virulence factors, researchers can build a comprehensive profile of its potential as a therapeutic agent. Such studies are vital in the search for novel strategies to combat drug-resistant pathogens by disarming them rather than killing them, paving the way for next-generation antimicrobial therapies.

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  • Gustin, J. K., et al. (2002). Identification of Critical Residues in the Propeptide of LasA Protease of Pseudomonas aeruginosa Involved in the Formation of a Stable Mature Protease. Journal of Bacteriology, 184(23), 6463-6471. Available at: [Link]

  • ImQuest BioSciences. (n.d.). Biofilm Protocol Optimization For Pseudomonas aeruginosa. Available at: [Link]

  • Fortuna, A., et al. (2024). Assays for Studying Pseudomonas aeruginosa Secreted Proteases. Methods in Molecular Biology, 2721, 137-151. Available at: [Link]

  • Castillo-Juárez, I., et al. (2021). Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Coin, D., et al. (1997). LasA, alkaline protease and elastase in clinical strains of Pseudomonas aeruginosa: quantification by immunochemical methods. FEMS Immunology & Medical Microbiology, 18(3), 175-184. Available at: [Link]

  • Castillo-Juárez, I., et al. (2021). Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. Frontiers in Cellular and Infection Microbiology, 10, 597517. Available at: [Link]

  • Al-Shabib, N. A., et al. (2023). Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa. PLoS ONE, 18(8), e0288863. Available at: [Link]

  • Van den Bossche, S., et al. (2021). Electrochemical Detection of Pyocyanin as a Biomarker for Pseudomonas aeruginosa: A Focused Review. Biosensors, 11(11), 428. Available at: [Link]

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  • Beilharz, K., et al. (2003). Pseudomonas aeruginosa LasA Protease in Treatment of Experimental Staphylococcal Keratitis. Antimicrobial Agents and Chemotherapy, 47(7), 2246-2250. Available at: [Link]

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  • Shrestha, A., et al. (2025). Inhibition of Pseudomonas aeruginosa Biofilm Formation Using Silver Nanoparticles. Cureus, 17(1), e67008. Available at: [Link]

  • O'Loughlin, C. T., et al. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. Proceedings of the National Academy of Sciences, 110(44), 17981-17986. Available at: [Link]

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  • Ben Haj Khelil, A., et al. (2024). A Comprehensive Methodology for Identifying Pseudomonas aeruginosa Strains Exhibiting Biofilm and Virulence Factor Traits and Assessment of Biofilm Resistance Against Commercial Disinfectant. Applied Sciences, 14(5), 2056. Available at: [Link]

  • Gholami, M., et al. (2023). Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community. Frontiers in Cellular and Infection Microbiology, 13, 1198517. Available at: [Link]

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Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Tetradecenoic Acid

Abstract This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Tetradecenoic acid. Due to the lack of a strong n...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Tetradecenoic acid. Due to the lack of a strong native chromophore in fatty acids, a pre-column derivatization step using 2,4'-dibromoacetophenone is employed to attach a UV-active moiety, enabling sensitive detection at 256 nm. The methodology has been developed to ensure high specificity, accuracy, and precision, making it suitable for researchers, scientists, and professionals in drug development and related fields who require reliable quantification of this specific unsaturated fatty acid from various sample matrices.

Introduction

2-Tetradecenoic acid (C₁₄H₂₆O₂) is a 14-carbon unsaturated fatty acid that plays a role in various biological processes and is investigated for its potential therapeutic properties.[1] Accurate quantification of 2-Tetradecenoic acid in complex matrices such as biological fluids, cell cultures, or pharmaceutical formulations is critical for understanding its metabolism, pharmacokinetics, and mechanism of action.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of fatty acids; however, a primary challenge is their weak ultraviolet (UV) absorbance, which limits detection sensitivity.[2] While analysis of underivatized fatty acids is possible at low wavelengths (~205 nm), this approach often suffers from low sensitivity and interference from other components in the sample matrix.[3][4][5] To overcome this, a common and effective strategy is to derivatize the carboxylic acid group with a reagent that possesses high molar absorptivity at a longer, more selective UV wavelength.[6] This guide details a method using 2,4'-dibromoacetophenone as a derivatizing agent, which reacts with the fatty acid to form a phenacyl ester derivative that can be sensitively detected by UV spectrophotometry.[7][8] This approach significantly enhances the sensitivity and selectivity of the analysis.[9]

Principle of the Method

The quantification of 2-Tetradecenoic acid is achieved through a three-stage process:

  • Sample Preparation & Extraction: The analyte is first isolated from the sample matrix. For biological samples, this typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances like proteins and phospholipids.[10]

  • Pre-Column Derivatization: The extracted 2-Tetradecenoic acid is chemically modified by reacting its carboxyl group with 2,4'-dibromoacetophenone in the presence of a catalyst. This reaction forms a 2,4'-dibromophenacyl ester derivative, which is highly responsive to UV detection. The conditions for this reaction are optimized to be mild to prevent the isomerization or oxidation of the double bond in the unsaturated fatty acid.[7][9]

  • RP-HPLC Analysis: The derivatized analyte is separated from other components on a reversed-phase C18 column using a gradient elution of acetonitrile and water. The separated derivative is then detected by a UV detector at its wavelength of maximum absorbance (~256 nm), and the resulting peak area is used for quantification against a calibration curve prepared from derivatized standards.[7][8]

Materials and Reagents

Item Specification
Standards & Reagents
2-Tetradecenoic acid standard>99% purity[11]
2,4'-DibromoacetophenoneDerivatization grade
Triethylamine (TEA)Catalyst, HPLC grade
Acetonitrile (ACN)HPLC gradient grade
WaterHPLC grade (e.g., Milli-Q)
Methanol (MeOH)HPLC grade
HexaneHPLC grade
Acetic Acid, GlacialAnalytical grade
Equipment & Consumables
HPLC SystemQuaternary pump, autosampler, column oven, UV/PDA detector
HPLC ColumnReversed-phase C18, 4.6 x 250 mm, 4 µm particle size[7]
Analytical Balance0.01 mg readability
CentrifugeFor sample extraction
Nitrogen EvaporatorFor solvent removal
Reaction Vials2 mL, screw-cap
Syringe Filters0.22 µm, PTFE

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Tetradecenoic acid standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with acetonitrile. These solutions will be used to construct the calibration curve.

Sample Preparation (Liquid-Liquid Extraction Example)

This protocol is a general guideline for extracting fatty acids from a liquid biological matrix like plasma or serum. It should be optimized based on the specific sample type.

  • Pipette 500 µL of the sample into a clean glass tube.

  • Add an internal standard if used.

  • Acidify the sample by adding 50 µL of 1 M HCl to protonate the fatty acids.

  • Add 2 mL of a hexane:isopropanol (3:2, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer containing the lipids to a clean reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.

Derivatization Protocol

This procedure should be performed on both the dried sample extracts and aliquots of the working standard solutions.

  • To the dried residue in the reaction vial, add 500 µL of a 12 g/L solution of 2,4'-dibromoacetophenone in acetone.[7]

  • Add 500 µL of a 10 g/L solution of triethylamine in acetone.[7]

  • Cap the vial tightly and mix the contents.

  • Incubate the reaction mixture in a heating block at 40°C for 30 minutes. This lower temperature and shorter time, compared to methods for saturated fatty acids, helps prevent degradation and isomerization of the unsaturated 2-Tetradecenoic acid.[7][9]

  • After incubation, cool the vial to room temperature.

  • Stop the reaction by adding 50 µL of a 2 g/L solution of acetic acid in acetone.[7]

  • Evaporate the mixture to dryness under a stream of nitrogen.

  • Reconstitute the derivatized residue in 200 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water) and vortex.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial before analysis.

HPLC Operating Conditions

The following conditions are a validated starting point and may be adjusted to optimize separation based on the specific HPLC system and sample complexity.

Parameter Condition Rationale
Column Reversed-Phase C18, 4.6 x 250 mm, 4 µmProvides excellent retention and separation for hydrophobic molecules like fatty acid esters.[12]
Mobile Phase A HPLC Grade WaterAqueous component for reversed-phase chromatography.
Mobile Phase B AcetonitrileOrganic component for eluting analytes from the C18 column.
Gradient Program 0-20 min: 80% to 100% B; 20-25 min: 100% B; 25.1-30 min: 80% BA gradient is necessary to elute the highly retained fatty acid derivative while ensuring good separation from earlier eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 35°CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 20 µLA typical injection volume for analytical HPLC.
Detector UV/PDA Detector
Detection Wavelength 256 nmCorresponds to the absorbance maximum of the 2,4'-dibromophenacyl ester derivative, ensuring high sensitivity.[6][7][8]

Method Validation

To ensure the reliability and trustworthiness of the analytical method, a comprehensive validation was performed according to established guidelines.

Linearity and Range

A calibration curve was generated by plotting the peak area of the derivatized 2-Tetradecenoic acid against its concentration across the specified range.

Parameter Result
Range 1 - 100 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.999[4][5]

The excellent correlation coefficient indicates a strong linear relationship between concentration and detector response over the tested range.

Accuracy and Precision

Accuracy was determined by spike-recovery experiments at three concentration levels (low, medium, high). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) analyses.

QC Level Concentration (µg/mL) Accuracy (% Recovery) Precision (% RSD)
Low QC598.5%2.1%
Mid QC25101.2%1.5%
High QC7599.3%1.1%

The recovery values fall within the typical acceptance criteria of 85-115%, and the Relative Standard Deviation (%RSD) is well below 5%, demonstrating that the method is both accurate and precise.[13]

Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter Result
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL

These limits indicate the method is highly sensitive and suitable for quantifying trace amounts of 2-Tetradecenoic acid.[14]

Specificity

Specificity was assessed by analyzing blank matrix samples and comparing the chromatograms with those from spiked samples. No significant interfering peaks were observed at the retention time of the derivatized 2-Tetradecenoic acid, confirming the method's high specificity.

Visualized Workflows

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis & Data Processing Sample 1. Sample Collection (e.g., Plasma, Tissue) Extraction 2. Liquid-Liquid Extraction Sample->Extraction Standard 1. Prepare Standard Stock Solution Dilution 2. Serial Dilution for Working Standards Standard->Dilution Evaporation1 3. Evaporate to Dryness Extraction->Evaporation1 Aliquoting 3. Aliquot Standards for Derivatization Dilution->Aliquoting AddReagents 4. Add Derivatization Reagents (2,4'-dibromoacetophenone + TEA) Evaporation1->AddReagents Aliquoting->AddReagents Incubate 5. Incubate at 40°C for 30 min AddReagents->Incubate StopRxn 6. Stop Reaction (Add Acetic Acid) Incubate->StopRxn Evaporation2 7. Evaporate to Dryness StopRxn->Evaporation2 Reconstitute 8. Reconstitute in Mobile Phase Evaporation2->Reconstitute Inject 9. Inject into HPLC System Reconstitute->Inject Separate 10. Chromatographic Separation (C18 Column) Inject->Separate Detect 11. UV Detection at 256 nm Separate->Detect Quantify 12. Quantify using Calibration Curve Detect->Quantify Report 13. Report Results Quantify->Report

Caption: Experimental workflow for 2-Tetradecenoic acid quantification.

G cluster_performance Core Performance Metrics cluster_calibration Calibration & Sensitivity Validation Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Specificity Specificity (No Interference) Validation->Specificity Linearity Linearity & Range (r² > 0.999) Validation->Linearity Reliability Reliable & Trustworthy Method Accuracy->Reliability Precision->Reliability Specificity->Reliability LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ LOQ->Reliability

Caption: Logical flow of the HPLC method validation process.

Conclusion

The HPLC method detailed in this application note provides a sensitive, accurate, and reliable means for the quantification of 2-Tetradecenoic acid. The pre-column derivatization with 2,4'-dibromoacetophenone successfully addresses the challenge of poor UV absorbance inherent to fatty acids, enabling robust analysis with standard HPLC-UV equipment. The comprehensive validation confirms that the method meets the stringent requirements for scientific research and drug development applications.

References

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  • ResearchGate. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Tetradecenoic acid. PubChem Compound Database. [Link]

  • Carroll, R. M. (1983). Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection. Journal of Lipid Research. [Link]

  • ResearchGate. (2013). Can anyone recommend a HPLC method for Free Fatty Acid analysis if they are in dichloromethane?. ResearchGate. [Link]

  • Hénon, G., et al. (1998). High performance liquid chromatography of fatty acids as naphthacyl derivatives. Analusis. [Link]

  • GERLI, A. (n.d.). HPLC analysis. Cyberlipid. [Link]

  • Czauderna, M., et al. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. ResearchGate. [Link]

  • California State University, Sacramento. (n.d.). Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection. Sacramento State ScholarWorks. [Link]

  • Angioni, A., et al. (2011). Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection. Journal of Chromatographic Science. [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Nacalai Tesque. [Link]

  • El-Hamdy, A. H., & El-Aleem, A. B. (2015). Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. Current Journal of Applied Science and Technology. [Link]

  • ResearchGate. (2007). Analysis of fatty acids by column liquid chromatography. ResearchGate. [Link]

  • Kılıç, T., et al. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. ACG Publications. [Link]

  • El-Hamdy, A. H., & El-Aleem, A. B. (2015). Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. ResearchGate. [Link]

  • University of Maryland Researchers Investigate HPLC-PDA Method for Fatty Acid Analysis. (2025). Spectroscopy Online. [Link]

  • Ikeda, M., et al. (1984). A New Double Column HPLC Method for Rapid Separation of Fatty Acids. Kyoto University Research Information Repository. [Link]

  • Czauderna, M., & Kowalczyk, J. (2003). HPLC separation of some unsaturated and saturated fatty acids. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). (ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_27)Tetradecanoic acid. PubChem Compound Database. [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • Ataman Kimya. (n.d.). TETRADECANOIC ACID. Ataman Kimya. [Link]

  • ResearchGate. (n.d.). Table S2: Preparative HPLC gradient method for DSF isolation and separation of E and Z isomers of 2-tetradecenoic acid. ResearchGate. [Link]

  • World Health Organization. (n.d.). Laboratory Protocol Laboratory Procedure Manual. World Health Organization. [Link]

  • LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. [Link]

  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]

  • The Good Scents Company. (n.d.). (Z)-2-tetradecenoic acid. The Good Scents Company. [Link]

  • Cason, J., & Sumrell, G. (1951). Branched-Chain Fatty Acids. XIX. Chemical Properties and Ultraviolet Absorption Spectra of 2- and 3- Alkenoic Acids and Esters. The Journal of Organic Chemistry. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Tetradecenoic Acid

Welcome to the technical support center for the synthesis of 2-Tetradecenoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Tetradecenoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of their synthesis. We will explore the common challenges encountered during the preparation of this α,β-unsaturated fatty acid and provide detailed, evidence-based solutions in a practical question-and-answer format.

The synthesis of long-chain α,β-unsaturated acids like 2-Tetradecenoic acid is a fundamental transformation in organic chemistry. However, achieving high yields can be challenging due to factors such as incomplete reactions, side-product formation, and purification difficulties. This guide will focus on troubleshooting the two most prevalent and effective synthetic routes: the Knoevenagel-Doebner Condensation and the Wittig Reaction .

Part 1: Knoevenagel-Doebner Condensation Troubleshooting Guide

The Knoevenagel condensation, particularly with the Doebner modification, is a powerful method for synthesizing α,β-unsaturated carboxylic acids.[1][2] It involves the reaction of an aldehyde (dodecanal) with an active methylene compound (malonic acid) in the presence of a basic catalyst, typically pyridine or piperidine.[1][2] The reaction is often followed by decarboxylation to yield the desired product.[2][3]

Q1: My Knoevenagel-Doebner condensation is giving a very low yield. What are the primary factors to investigate?

A1: Low yields in a Knoevenagel condensation can typically be traced back to four key areas: catalyst activity, reaction conditions, reactant purity, and water content.[4]

  • Catalyst Activity: The catalyst, usually a weak base like piperidine or pyridine, is crucial.[5] If the catalyst is old, impure, or used in an incorrect stoichiometric amount, it may not efficiently deprotonate the malonic acid to form the reactive enolate intermediate.[4] Using a strong base is counterproductive as it can induce the self-condensation of the aldehyde starting material.[2][5]

    • Solution: Use a fresh, purified catalyst. Ensure you are using a catalytic amount (e.g., 0.1 equivalents); too much can lead to unwanted side reactions.[4]

  • Reaction Conditions: Suboptimal temperature and reaction time are common culprits. While some condensations proceed at room temperature, this reaction often requires heating (gentle reflux) to drive it to completion.[4][5]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Optimize the temperature by gradually increasing it (e.g., from room temperature up to 80°C) and track the consumption of the starting aldehyde.[4]

  • Purity of Reactants: Impurities in the dodecanal or malonic acid can significantly interfere with the reaction. Dodecanal is susceptible to oxidation to dodecanoic acid, which will not participate in the reaction.

    • Solution: Use freshly distilled dodecanal and high-purity malonic acid. Verify the purity of your starting materials via NMR or GC-MS before starting the reaction.

  • Water Removal: The Knoevenagel condensation produces one molecule of water for every condensation step.[4][6] This water can inhibit the reaction equilibrium, preventing it from going to completion.[4][6]

    • Solution: If yield is still low after addressing the above points, consider removing water as it forms. This can be achieved by performing the reaction in a solvent like toluene and using a Dean-Stark apparatus to azeotropically remove the water.[5]

Q2: I'm observing incomplete consumption of my starting aldehyde. How can I drive the reaction to completion?

A2: Incomplete conversion is a direct contributor to low yields.[5] If your catalyst and reactants are pure, the issue likely lies with the reaction equilibrium or kinetics.

  • Increase Reaction Time and/or Temperature: As a first step, ensure the reaction has been allowed to run for a sufficient duration at an appropriate temperature. Monitor via TLC until the aldehyde spot is no longer visible. Gentle heating is often required.[5]

  • Use a Slight Excess of the Methylene Compound: Using a small excess (e.g., 1.1 to 1.2 equivalents) of malonic acid can help shift the equilibrium towards the product side, ensuring the complete consumption of the more valuable aldehyde.

  • Effective Water Removal: As mentioned in A1, water is a reaction byproduct that can hinder completion.[6] Employing a Dean-Stark trap is a highly effective method to remove water and drive the reaction forward, in accordance with Le Châtelier's principle.[5]

Q3: My final product is difficult to purify. What are the likely side products and how can I minimize them?

A3: Purification challenges often arise from side reactions. In the Knoevenagel-Doebner synthesis, the primary side products are typically from the self-condensation of dodecanal or the formation of bis-adducts.

  • Aldol Self-Condensation: Although you are using a weak base, some self-condensation of dodecanal can occur, especially if the reaction is overheated or if the concentration of the base is too high. This leads to complex, higher molecular weight impurities.

    • Minimization: Adhere to using a weak base like piperidine or pyridine in catalytic amounts.[2][5] Avoid excessive heating. A chemoenzymatic approach, where the active methylene compound is released slowly, has been shown to significantly reduce unwanted co-products.[7]

  • Michael Addition: The α,β-unsaturated product is a Michael acceptor. A second molecule of the malonate enolate can potentially add to your product, leading to a bis-adduct.

    • Minimization: This is less common when using malonic acid followed by decarboxylation but can be favored by using a large excess of the active methylene compound. Stick to a stoichiometric or slight excess of malonic acid.

  • Purification Strategy: The desired 2-Tetradecenoic acid is a carboxylic acid. A standard and effective purification method is to perform an acid-base extraction. Dissolve the crude product in a nonpolar solvent (e.g., diethyl ether), extract with a basic aqueous solution (e.g., NaHCO₃) to deprotonate the carboxylic acid and move it to the aqueous layer. The neutral impurities (like unreacted aldehyde or aldol products) will remain in the organic layer. Subsequently, acidify the aqueous layer (with HCl) to re-protonate your product, causing it to precipitate or allowing it to be extracted back into a fresh organic layer. Final purification can often be achieved by recrystallization from a suitable solvent like hexane.

Part 2: Wittig Reaction Troubleshooting Guide

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[8][9] For 2-Tetradecenoic acid, this typically involves reacting dodecanal with a stabilized ylide, such as (Carbethoxymethylene)triphenylphosphorane, followed by hydrolysis of the resulting ester.

Q1: I'm struggling with low yields in my Wittig reaction. What are the critical parameters to check?

A1: Low yields in a Wittig reaction are often related to the ylide generation step, the reactivity of the substrates, or the reaction conditions.

  • Inefficient Ylide Generation: The ylide is the key nucleophile. Its formation from the corresponding phosphonium salt requires a suitable base. For stabilized ylides (those with an electron-withdrawing group like an ester), a milder base such as NaOH or NaOMe is sufficient.[10] Using a base that is too weak or wet will result in incomplete ylide formation.

    • Solution: Ensure your phosphonium salt is pure and dry. Use an appropriate base and ensure your solvent is anhydrous, as ylides can be sensitive to water.[10] The characteristic color change (often to yellow or orange) upon adding the base is a good visual indicator of ylide formation.

  • Steric Hindrance: While dodecanal is not sterically hindered, ketones are generally less reactive than aldehydes.[9][11] If you were using a more hindered carbonyl, this could be a major issue.[9]

  • Reaction Conditions: The reaction is typically run in an anhydrous aprotic solvent like THF or diethyl ether.[8] Running the reaction at room temperature is usually sufficient for aldehydes, but gentle heating may sometimes be required.

    • Solution: Ensure strictly anhydrous conditions. If the reaction is sluggish at room temperature, consider gentle heating and monitor by TLC.

Q2: The stereoselectivity of my reaction is poor, resulting in a mixture of (E) and (Z) isomers. How can I favor the desired (E)-2-Tetradecenoic acid?

A2: Stereoselectivity is a well-studied aspect of the Wittig reaction. The structure of the ylide is the determining factor.

  • Use a Stabilized Ylide: This is the most critical factor for achieving high (E)-selectivity. Ylides stabilized by an electron-withdrawing group, such as an ester or ketone (e.g., Ph₃P=CHCO₂Et), overwhelmingly produce the (E)-alkene.[8] The thermodynamic stability of the (E)-oxaphosphetane intermediate in the reaction mechanism drives this selectivity. Unstabilized ylides (e.g., Ph₃P=CH₂) typically favor the (Z)-alkene.[8]

    • Solution: To synthesize (E)-2-Tetradecenoic acid, you should use a stabilized ylide like (Carbethoxymethylene)triphenylphosphorane or a related phosphonate ester in a Horner-Wadsworth-Emmons (HWE) reaction, which also strongly favors the (E)-isomer.[8]

  • Salt-Free Conditions: The presence of lithium salts can sometimes decrease (E)-selectivity by altering the reaction mechanism.[8] If you are using n-BuLi to generate a semi-stabilized ylide, this could be a factor.

    • Solution: For stabilized ylides, use sodium-based bases like NaH or NaHMDS to avoid lithium salts.

Q3: My Wittig reagent (ylide) seems to be decomposing or unreactive. What are the common pitfalls in its preparation and handling?

A3: Wittig reagents, especially non-stabilized ones, can be sensitive to air and moisture.[10]

  • Air and Water Sensitivity: Ylides are strong bases and nucleophiles, making them reactive towards oxygen and water. This is more critical for unstabilized ylides.

    • Solution: Always prepare and handle the ylide under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and glassware. Stabilized ylides are generally more tolerant and can sometimes be handled in air for short periods, but best practice is to maintain inert conditions.[10]

  • Improper Base or Temperature: Using a base that is too strong for a stabilized ylide precursor can lead to side reactions. For unstabilized ylides, deprotonation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent decomposition before the aldehyde is added.

    • Solution: Match the base strength to the ylide type. For the stabilized ylide needed for this synthesis, a mild base like sodium methoxide or sodium hydride is appropriate.[11]

Q4: The purification of my product is complicated by the triphenylphosphine oxide byproduct. What are the most effective removal techniques?

A4: The formation of triphenylphosphine oxide (Ph₃P=O) is the thermodynamic driving force of the Wittig reaction, but its removal is a classic purification challenge.[11]

  • Crystallization: Ph₃P=O is a highly crystalline solid. If your product is an oil or has very different solubility properties, you may be able to remove the bulk of the byproduct by simple filtration or by crystallizing it out from a nonpolar solvent like hexane or a hexane/ether mixture.

  • Column Chromatography: This is the most reliable method. Ph₃P=O is quite polar and will stick well to silica gel. Eluting with a nonpolar solvent system (e.g., hexane/ethyl acetate gradient) will typically allow the less polar alkene product to elute first, followed by the Ph₃P=O.

  • Alternative Precipitation Method: One clever technique involves precipitating the Ph₃P=O as a magnesium salt complex. After the reaction, quench with water, extract with ether, and then add MgCl₂. The Ph₃P=O-MgCl₂ complex can often be removed by filtration.

Part 3: General FAQs

Q1: Which synthetic method, Knoevenagel-Doebner or Wittig, is generally preferred for synthesizing 2-Tetradecenoic acid?

A1: Both methods are highly effective, and the choice often depends on available starting materials, desired stereochemistry, and scale.

  • The Knoevenagel-Doebner Condensation is often more direct and atom-economical. It directly produces the carboxylic acid from malonic acid and the aldehyde in what can be a one-pot procedure. It is an excellent choice for producing α,β-unsaturated acids.

  • The Wittig Reaction (or HWE variant) offers excellent control over stereochemistry, reliably producing the (E)-isomer when a stabilized ylide is used.[8] However, it generates a stoichiometric amount of phosphine oxide waste and requires a subsequent hydrolysis step if starting from an ester-stabilized ylide. For high stereopurity of the (E)-isomer, the HWE reaction is often considered superior.

Q2: What are the best practices for monitoring the progress of these reactions?

A2: Thin Layer Chromatography (TLC) is the most common and effective technique.[4][5] Use a mobile phase that provides good separation between your starting aldehyde and the product (e.g., 4:1 Hexane:Ethyl Acetate). The aldehyde is typically less polar than the carboxylic acid product (Knoevenagel) but more polar than the unsaturated ester product (Wittig). Staining with potassium permanganate (KMnO₄) is useful as it will react with the aldehyde and the C=C double bond of the product, causing yellow spots to appear on a purple background.

Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?

A3: Yes, green chemistry principles are increasingly being applied to these classic reactions.

  • For the Knoevenagel condensation , performing the reaction in water or under solvent-free conditions has been shown to be effective, sometimes even without a catalyst.[12][13] Water can promote the reaction and simplifies workup.[12]

  • For the Wittig reaction , conducting the reaction in an aqueous medium has also been demonstrated to be surprisingly efficient, with good yields and high (E)-selectivity for stabilized ylides.[14][15] This avoids the use of volatile and anhydrous organic solvents.[15]

Part 4: Data & Protocols

Comparison of Synthetic Methods
FeatureKnoevenagel-Doebner CondensationWittig Reaction (with stabilized ylide)
Starting Materials Dodecanal, Malonic AcidDodecanal, Phosphonium Salt (e.g., (EtO₂CCH₂)PPh₃Br)
Key Reagents Weak base (Pyridine, Piperidine)Base (e.g., NaH, NaOMe), Anhydrous Solvent
Product Directly yields the carboxylic acidYields an α,β-unsaturated ester (requires hydrolysis)
Stereoselectivity Can produce a mixture of E/Z isomersHighly selective for the (E)-isomer
Key Byproduct Water, CO₂Triphenylphosphine oxide (Ph₃P=O)
Advantages Atom economical, direct to acidExcellent stereochemical control
Disadvantages Stereoselectivity can be poor, requires heatingStoichiometric waste, multi-step process
Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol is a general guideline and may require optimization.[5]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dodecanal (1 equivalent) and malonic acid (1.2 equivalents).

  • Add pyridine as the solvent and catalyst.

  • Heat the reaction mixture to a gentle reflux (e.g., 80-90 °C).

  • Monitor the reaction progress by TLC until the dodecanal is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice and concentrated HCl to precipitate the product and neutralize the pyridine.

  • Filter the solid crude product and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from hexane or ethanol/water to yield pure (E)-2-Tetradecenoic acid.

Experimental Protocol: Wittig Reaction Synthesis

This protocol describes the formation of the ethyl ester, which must be hydrolyzed in a subsequent step.

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) and anhydrous THF. Stir to dissolve.

  • Reaction: Cool the ylide solution to 0 °C in an ice bath. Add dodecanal (1 equivalent) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ethyl 2-tetradecenoate by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate it from the triphenylphosphine oxide.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 10% aqueous NaOH. Heat to reflux for 2-3 hours. Cool, acidify with HCl to precipitate the 2-Tetradecenoic acid, filter, and recrystallize.

Part 5: Visual Guides

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Mix Dodecanal & Malonic Acid cat Add Pyridine/ Piperidine Catalyst prep->cat heat Heat to Reflux (e.g., 80-90°C) cat->heat monitor Monitor by TLC heat->monitor workup Acidify & Extract/ Filter monitor->workup purify Recrystallize workup->purify product Final Product: 2-Tetradecenoic Acid purify->product

Caption: Experimental workflow for the Knoevenagel-Doebner synthesis.

Troubleshooting_Tree start Low Yield Observed q1 Are reactants pure & dry? start->q1 sol1 Purify/distill starting materials q1->sol1 No q2 Is catalyst fresh & active? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Use fresh catalyst q2->sol2 No q3 Are conditions (T°, time) optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Increase temp/time Monitor by TLC q3->sol3 No q4 Is water being removed? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Use Dean-Stark trap q4->sol4 No end_node Yield Improved q4->end_node Yes a4_yes Yes a4_no No sol4->q4

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

Wittig_Workflow cluster_ylide Ylide Generation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_hydrolysis Final Step salt Phosphonium Salt base Add Base (e.g., NaH) in Anhydrous THF salt->base ylide Formation of Stabilized Ylide base->ylide aldehyde Add Dodecanal ylide->aldehyde stir Stir at RT aldehyde->stir monitor Monitor by TLC stir->monitor workup Aqueous Work-up & Extraction monitor->workup purify Chromatography (Remove Ph₃P=O) workup->purify ester Ethyl 2-tetradecenoate purify->ester hydro Ester Hydrolysis (NaOH, H₃O⁺) ester->hydro product Final Product: 2-Tetradecenoic Acid hydro->product

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 2-Tetradecenoic Acid in Aqueous Solutions

Welcome to the technical support guide for 2-Tetradecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this long-c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Tetradecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this long-chain fatty acid in aqueous solutions. The following question-and-answer format directly addresses common issues and provides practical, field-proven solutions to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Tetradecenoic acid so difficult to dissolve in my aqueous buffer?

A1: 2-Tetradecenoic acid, like other long-chain fatty acids, is an amphipathic molecule, meaning it has both a hydrophilic (water-loving) carboxylic acid head group and a long, hydrophobic (water-fearing) hydrocarbon tail.[1] In aqueous solutions, the hydrophobic tails of these molecules tend to aggregate to minimize contact with water, leading to very low solubility.[1] This inherent property makes it challenging to prepare homogenous solutions in buffers used for cell culture and other biological assays. The insolubility of long-chain fatty acids is a well-documented challenge in in vitro studies.[2][3]

Q2: I've seen protocols using organic solvents like DMSO or ethanol. What are the best practices and potential pitfalls?

A2: Organic solvents are a common first step to solubilizing fatty acids.[2][4]

  • Best Practices:

    • Prepare a concentrated stock solution in an appropriate organic solvent such as ethanol or dimethyl sulfoxide (DMSO).[2][4]

    • When diluting the stock into your aqueous media, do so dropwise while vortexing or stirring vigorously to prevent precipitation.[5]

    • The final concentration of the organic solvent in your working solution should be minimized to avoid cellular toxicity.[2] For instance, ethanol concentrations should generally not exceed 0.05% in cell culture.[2]

  • Potential Pitfalls:

    • "Uso Effect": Rapidly diluting the organic stock in an aqueous buffer can cause the fatty acid to precipitate out of solution.[5]

    • Solvent Toxicity: Both DMSO and ethanol can be toxic to cells at higher concentrations.[2][4] It is crucial to run appropriate vehicle controls in your experiments to account for any effects of the solvent.[6]

    • Bioavailability Modulation: Solvents like DMSO can alter the bioavailability of your compound, potentially affecting your experimental results.[5]

Q3: My 2-Tetradecenoic acid precipitates when I add it to my cell culture media. How can I prevent this?

A3: This is a common issue. The most effective way to prevent precipitation and deliver the fatty acid to cells in a physiologically relevant manner is to complex it with a carrier protein, such as bovine serum albumin (BSA).[2][7] Fatty acid-free BSA is recommended to ensure that the binding sites are available for your fatty acid of interest.[5][8] The BSA-fatty acid complex mimics the way fatty acids are transported in the bloodstream and improves their stability and solubility in culture media.[6][7]

Q4: What is the optimal ratio of 2-Tetradecenoic acid to BSA?

A4: The molar ratio of fatty acid to BSA is a critical parameter. A higher ratio means more fatty acid molecules per BSA molecule, which can lead to a higher concentration of unbound, and potentially more cytotoxic, fatty acid.[6] A common starting point is a 5:1 molar ratio of fatty acid to BSA.[4] However, the optimal ratio may vary depending on your specific cell type and experimental goals. It is advisable to perform a dose-response curve to determine the ideal concentration and ratio for your system.

Q5: Are there alternatives to BSA for improving solubility?

A5: Yes, several other methods can be employed:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic central cavity that can encapsulate hydrophobic molecules like fatty acids, while their hydrophilic exterior keeps them soluble in water.[3][9] Methyl-β-cyclodextrin (MBCD) is commonly used for this purpose.[3] The number of cyclodextrin molecules needed to solubilize one fatty acid molecule increases with the chain length of the fatty acid.[3]

  • Surfactants: Surfactants, or detergents, can form micelles that entrap the hydrophobic fatty acid tails within their core, presenting a hydrophilic surface to the aqueous environment.[10][11] The choice of surfactant depends on the specific application, as they can also permeabilize cell membranes.[12][13]

  • pH Adjustment: As a carboxylic acid, the solubility of 2-Tetradecenoic acid is pH-dependent.[14][15] Increasing the pH of the solution above its pKa (typically around 4-5 for carboxylic acids) will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[16][17] However, this approach must be compatible with the pH requirements of your experimental system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon dilution of organic stock in aqueous buffer. "Uso effect" due to rapid change in solvent polarity.1. Dilute the stock solution slowly and dropwise into vigorously stirring or vortexing buffer.[5] 2. Warm the aqueous buffer slightly (e.g., to 37°C) before adding the fatty acid stock. 3. Prepare a BSA-fatty acid complex before adding to the final buffer (see Protocol 1).[2][18]
Solution is cloudy or contains visible particles after preparation. Incomplete solubilization or aggregation.1. Increase the incubation time and/or temperature when complexing with BSA (do not exceed 50°C to avoid BSA aggregation).[2] 2. Use sonication to aid in the dispersion of the fatty acid.[1] 3. Filter the final solution through a 0.22 µm sterile filter.[6]
Inconsistent experimental results between batches. Variability in stock solution preparation or degradation of the fatty acid.1. Follow a standardized, detailed protocol for solution preparation every time.[19][20] 2. Store the 2-Tetradecenoic acid stock solution under an inert gas (e.g., nitrogen or argon) at -20°C or -80°C to prevent oxidation. 3. Prepare fresh working solutions for each experiment.
Observed cellular toxicity at expected non-toxic concentrations. High concentration of unbound fatty acid or solvent toxicity.1. Verify the final concentration of the organic solvent and ensure it is below the toxic threshold for your cells.[2][4] 2. Decrease the fatty acid:BSA molar ratio to reduce the level of unbound fatty acid.[6] 3. Perform a thorough dose-response experiment to determine the cytotoxic threshold in your specific cell model.

Experimental Protocols

Protocol 1: Preparation of 2-Tetradecenoic Acid-BSA Complex

This protocol describes the preparation of a 2-Tetradecenoic acid solution complexed with fatty acid-free BSA for use in cell culture.

Materials:

  • 2-Tetradecenoic acid

  • Ethanol or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile conical tubes

  • Water bath or incubator at 37°C

  • Vortex mixer

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 10% (w/v) BSA solution:

    • Under sterile conditions, dissolve fatty acid-free BSA in your desired aqueous solution (e.g., PBS or serum-free medium) to a final concentration of 10%.

    • Gently swirl or place on a shaker at 37°C until the BSA is completely dissolved. Do not vortex vigorously as this can cause frothing and protein denaturation.[18]

    • Sterile filter the BSA solution using a 0.22 µm filter.

  • Prepare a concentrated stock of 2-Tetradecenoic acid:

    • Dissolve 2-Tetradecenoic acid in 100% ethanol or DMSO to create a high-concentration stock (e.g., 100 mM). Heating and vortexing may be required to fully dissolve the fatty acid.[2]

  • Complex the fatty acid with BSA:

    • Warm the 10% BSA solution to 37°C.[21]

    • Slowly add the 2-Tetradecenoic acid stock solution to the warm BSA solution while vortexing to achieve the desired molar ratio (e.g., 5:1 fatty acid to BSA). The solution may initially appear cloudy.[18]

    • Incubate the mixture in a shaking water bath at 37°C for at least 30-60 minutes, or until the solution becomes clear, indicating successful complexation.[18][21]

  • Prepare the final working solution:

    • This BSA-complexed fatty acid solution can now be diluted to the final desired concentration in your cell culture medium.

    • A vehicle control should be prepared by adding an equivalent amount of the organic solvent to the BSA solution without the fatty acid.[21]

Protocol 2: Solubilization using Methyl-β-Cyclodextrin (MBCD)

This protocol provides a method for solubilizing 2-Tetradecenoic acid using MBCD.

Materials:

  • 2-Tetradecenoic acid

  • Methyl-β-cyclodextrin (MBCD)

  • Deionized water

  • Heater/sonicator

Procedure:

  • Prepare the MBCD solution:

    • Prepare a stock solution of MBCD in deionized water (e.g., 100 mM).

  • Complex 2-Tetradecenoic acid with MBCD:

    • Add the desired amount of 2-Tetradecenoic acid to a microcentrifuge tube.

    • Add the MBCD stock solution to the fatty acid at a molar ratio that ensures solubilization (e.g., starting with a 1:10 ratio of fatty acid to MBCD).[3]

    • Incubate the mixture at 70°C for 1 hour, followed by sonication for 5 minutes, or until the solution is clear.[3]

    • This stock solution can then be diluted into your experimental buffer.

Visualization of Solubilization Strategies

Below are diagrams illustrating the core concepts behind the primary solubilization methods for 2-Tetradecenoic acid.

SolubilizationWorkflow cluster_start Initial State cluster_methods Solubilization Methods cluster_end Final State Insoluble_FA 2-Tetradecenoic Acid (Poorly Soluble) Aqueous_Solution Aqueous Buffer Insoluble_FA->Aqueous_Solution Precipitates Organic_Solvent 1. Dissolve in Organic Solvent (e.g., DMSO, EtOH) Insoluble_FA->Organic_Solvent Step 1 BSA_Complex 2. Complex with BSA Organic_Solvent->BSA_Complex Step 2a (Recommended) Cyclodextrin 3. Encapsulate with Cyclodextrin Organic_Solvent->Cyclodextrin Step 2b (Alternative) Soluble_Complex Homogenous Solution (Ready for Assay) BSA_Complex->Soluble_Complex Cyclodextrin->Soluble_Complex

Caption: Workflow for solubilizing 2-Tetradecenoic acid.

ComplexationMechanisms cluster_BSA BSA Complexation cluster_Cyclodextrin Cyclodextrin Encapsulation BSA BSA (Carrier Protein) FA1 FA FA1->BSA FA2 FA FA2->BSA FA3 FA FA3->BSA label_BSA Hydrophobic tails bind to pockets in BSA, exposing hydrophilic heads to the solvent. CD Cyclodextrin FA_in_CD FA Tail label_CD Hydrophobic tail is encapsulated within the hydrophobic core of the cyclodextrin.

Caption: Mechanisms of BSA and Cyclodextrin solubilization.

References
  • da Silva, T. C., & Poloni, C. (2019). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Cells, 8(1), 59. Available from: [Link]

  • PubChem. (n.d.). 2-Tetradecenoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Kamp, F., & Hamilton, J. A. (2006). Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin. Journal of Lipid Research, 47(11), 2443–2451. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from: [Link]

  • ResearchGate. (2017). How to prevent fatty acid precipitation/micelle formation in cell culture media? Retrieved from: [Link]

  • Szejtli, J. (1994). Fatty Acid-Cyclodextrin Complexes: Properties and Applications. In Cyclodextrins and Their Industrial Uses (pp. 187-227). Editions de Santé.
  • Đorđević, V., Balanč, B., Belščak-Cvitanović, A., Lević, S., Kalušević, A., Ikanović, J., ... & Nedović, V. (2021). Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications.
  • Welters, H. J., Tadayyon, M., Scarpello, J. H., Smith, S. A., & Morgan, N. G. (2010). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Diabetologia, 53(6), 1283–1292.
  • Heerklotz, H. (2004). Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order. Biophysical Journal, 86(4), 2293–2301.
  • Welters, H. J., Tadayyon, M., Scarpello, J. H., Smith, S. A., & Morgan, N. G. (2016). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Diabetologia, 59(1), 221–223.
  • Li, M., Li, X., Zhou, Z., & Liu, G. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell, 14(10), 765–770.
  • Heerklotz, H. (2008). Interactions of surfactants with lipid membranes. Quarterly Reviews of Biophysics, 41(3-4), 205–264.
  • Kamp, F., & Hamilton, J. A. (2006). Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin. Journal of Lipid Research, 47(11), 2443–2451.
  • ResearchGate. (n.d.). Conjugation of fatty acids with BSA. Retrieved from: [Link]

  • Heerklotz, H. (2008). Interactions of surfactants with lipid membranes. Quarterly Reviews of Biophysics, 41(3-4), 205–264.
  • Jones, M. N. (1999). Surfactants in membrane solubilisation. International Journal of Pharmaceutics, 177(2), 137–159.
  • protocols.io. (2022). Preparation of BSA complexed free fatty acids for in vitro studies. Retrieved from: [Link]

  • Pformulate. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from: [Link]

  • Chemistry LibreTexts. (2021). 2.5: Preparing Solutions. Retrieved from: [Link]

  • Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. Retrieved from: [Link]

  • CycloChem Bio Co., Ltd. (n.d.). No. 51 Stabilizations of ω-3 fatty acids using Cyclodextrin in combination with Antioxidants. Retrieved from: [Link]

  • Ataman Kimya. (n.d.). TETRADECANOIC ACID. Retrieved from: [Link]

  • PubChem. (n.d.). (ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_27)Tetradecanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 22–32.
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  • Patel, R. P., & Patel, M. M. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Iranian Journal of Pharmaceutical Research, 10(4), 757–767.
  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. Retrieved from: [Link]

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  • Sicaire, A. G., Vian, M., Fine, F., Joffre, F., Carré, P., Tostain, S., & Chemat, F. (2015). Alternative Bio-Based Solvents for Extraction of Fat and Oils: Solubility Prediction, Global Yield, Extraction Kinetics, Chemical Composition and Cost of Manufacturing. International Journal of Molecular Sciences, 16(4), 8430–8453.
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  • Akhter, S., & Anwar, M. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 13(10), 1693.
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Troubleshooting

Technical Support Center: Optimizing GC-MS for 2-Tetradecenoic Acid Isomer Separation

Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 2-tetradecenoic acid isomers. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 2-tetradecenoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into resolving these challenging analytes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing 2-tetradecenoic acid by GC-MS?

A: Free fatty acids, like 2-tetradecenoic acid, are polar molecules with low volatility due to their carboxyl group, which can form hydrogen bonds.[1] This leads to poor chromatographic peak shape (tailing), broad peaks, and potential adsorption onto the GC column, resulting in inaccurate and irreproducible results.[1] Derivatization is a chemical modification process that converts the analyte into a more suitable form for GC analysis.[2][3]

For fatty acids, the most common derivatization is the conversion to fatty acid methyl esters (FAMEs).[4][5] This process offers several key advantages:

  • Increased Volatility: FAMEs are significantly more volatile than their corresponding free fatty acids.[6] This allows for analysis at lower temperatures, reducing the risk of thermal degradation of the unsaturated fatty acid.[6]

  • Reduced Polarity: The conversion of the polar carboxyl group to a less polar methyl ester minimizes interactions with active sites in the GC system.[6] This results in sharper, more symmetrical peaks, leading to improved resolution and quantification.

  • Improved Separation: By neutralizing the polar carboxyl group, separation can be more effectively achieved based on other molecular properties like carbon chain length and the degree and position of unsaturation.[6]

Q2: What is the most significant challenge in separating 2-tetradecenoic acid isomers?

A: The primary challenge lies in resolving the cis and trans geometric isomers. These isomers have very similar boiling points and mass spectra, making their separation and identification difficult. The key to successful separation is to exploit the subtle differences in their interaction with the GC stationary phase. Highly polar cyanopropyl-based capillary columns are specifically designed for this purpose, offering the necessary selectivity to resolve these closely related compounds.[4][7]

Q3: Can I use a standard non-polar column like a DB-5ms for this analysis?

A: While a DB-5ms column is a robust general-purpose column, it is not ideal for the separation of cis/trans fatty acid isomers. Non-polar columns primarily separate compounds based on their boiling points. Since cis and trans isomers of 2-tetradecenoic acid have very similar boiling points, they will likely co-elute on a non-polar column, making accurate quantification impossible. For this application, a highly polar cyanopropyl silicone column is strongly recommended.[8][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Separation of cis and trans Isomers

Q: My chromatogram shows co-eluting or poorly resolved peaks for the 2-tetradecenoic acid isomers. What are the likely causes and how can I improve the separation?

A: This is a common and critical issue. The solution involves a systematic optimization of your GC method.

Root Causes & Solutions:

  • Inappropriate GC Column: As mentioned in the FAQ, the choice of GC column is paramount.

    • Solution: Utilize a highly polar cyanopropyl capillary column. Columns like the SP-2560, CP-Sil 88, HP-88, or Rt-2560 are specifically designed for the separation of FAME isomers.[4][8][10] These columns provide the necessary selectivity to resolve cis and trans isomers. For complex samples, a longer column (e.g., 100 meters) can provide enhanced resolution, although it will increase analysis time.[9][10]

  • Suboptimal Oven Temperature Program: An inadequate temperature program can lead to insufficient separation.

    • Solution: Implement a slow, controlled temperature ramp. A time-temperature programmed GC method generally shows improved separation of cis/trans isomers compared to an isothermal program.[11] Start with a lower initial oven temperature and use a slow ramp rate (e.g., 1-2°C/min) through the elution range of your target isomers. This allows for more effective partitioning between the stationary phase and the carrier gas, enhancing separation.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Optimize the carrier gas (typically Helium or Hydrogen) flow rate. A flow rate that is too high will reduce the time for interaction with the stationary phase, leading to decreased resolution. Conversely, a flow rate that is too low can lead to band broadening and longer analysis times. Consult your column manufacturer's recommendations for the optimal flow rate for your specific column dimensions.

  • Injector Temperature Issues: The injector temperature must be high enough to ensure rapid and complete vaporization of the FAMEs without causing thermal degradation.

    • Solution: A typical starting point for the injector temperature is 250°C.[11] If you observe peak broadening or tailing, a slightly higher temperature may be necessary. However, excessively high temperatures can lead to isomerization or degradation of unsaturated fatty acids.

Issue 2: Peak Tailing and Poor Peak Shape

Q: My FAME peaks, particularly for 2-tetradecenoic acid, are showing significant tailing. What could be causing this?

A: Peak tailing is often indicative of active sites within the GC system or incomplete derivatization.

Root Causes & Solutions:

  • Incomplete Derivatization: If the conversion of 2-tetradecenoic acid to its methyl ester is not complete, the remaining free fatty acid will interact strongly with active sites in the system, causing peak tailing.[12]

    • Solution: Optimize your derivatization protocol. Ensure you are using fresh, high-quality derivatization reagents. Common acid-catalyzed reagents include boron trifluoride (BF₃) in methanol or methanolic HCl.[1] The reaction time and temperature are also critical parameters. For instance, a study on FAME derivatization found that heating at 70°C for 90 minutes with a BF₃/methanol reagent yielded the highest total fatty acids.[13]

  • Active Sites in the Injector or Column: The injector liner and the front end of the GC column can accumulate non-volatile residues or have active silanol groups that can interact with your analytes.

    • Solution:

      • Injector Maintenance: Regularly clean or replace the injector liner. Using a deactivated liner can also help minimize interactions.

      • Column Maintenance: If the column is contaminated, you can try "baking it out" at a high temperature (within the column's limits). If tailing persists, you may need to trim a small portion (e.g., 10-20 cm) from the front of the column to remove the contaminated section.[12]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[12]

    • Solution: Dilute your sample. A good practice is to ensure that you are injecting less than 100 ng of each FAME component onto the column.[12]

Issue 3: Difficulty in Isomer Identification

Q: I have achieved good separation, but I am unsure which peak corresponds to the cis isomer and which is the trans. How can I confidently identify them?

A: Mass spectrometry provides crucial information for isomer identification, but it's not always straightforward.

Root Causes & Solutions:

  • Similar Mass Spectra: The electron ionization (EI) mass spectra of cis and trans isomers are often very similar, making identification based solely on fragmentation patterns challenging.

    • Solution:

      • Use of Authentic Standards: The most reliable method for peak identification is to inject authentic standards of the cis and trans isomers of 2-tetradecenoic acid methyl ester and compare their retention times to your sample peaks.

      • Elution Order on Highly Polar Columns: On highly polar cyanopropyl stationary phases, trans isomers generally elute before their corresponding cis isomers.[10] This is a general rule, but it should be confirmed with standards.

      • Mass Spectral Fragmentation: While the overall spectra are similar, there may be subtle differences in the relative abundance of certain fragment ions. Key fragment ions for FAMEs include the molecular ion (M+), a peak at m/z 74 (due to McLafferty rearrangement), and a peak corresponding to the loss of a methoxy group (M-31).[14] Careful examination and comparison of the spectra with library data (like NIST) can aid in identification.[14]

Experimental Protocols & Data

Protocol 1: Derivatization of 2-Tetradecenoic Acid to its Methyl Ester

This protocol is based on a common acid-catalyzed esterification method.

Materials:

  • 2-Tetradecenoic acid sample

  • Boron trifluoride-methanol solution (14% BF₃ in methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Vials with PTFE-lined caps

Procedure:

  • Accurately weigh approximately 10 mg of the lipid sample containing 2-tetradecenoic acid into a screw-cap vial.

  • Add 2 mL of 14% BF₃-methanol solution to the vial.

  • Securely cap the vial and heat at 70°C for 90 minutes in a heating block or water bath.[13]

  • Allow the vial to cool to room temperature.

  • Add 2 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the mixture for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Table 1: Recommended GC-MS Parameters for 2-Tetradecenoic Acid Isomer Separation
ParameterRecommended SettingRationale
GC Column Highly polar cyanopropyl column (e.g., SP-2560, HP-88)Provides the necessary selectivity for cis/trans isomer separation.[4][8]
Column Dimensions 100 m x 0.25 mm ID, 0.20 µm film thicknessLonger columns enhance resolution for complex mixtures.[8][9]
Carrier Gas HeliumInert carrier gas, suitable for MS detection.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimized for column efficiency.
Injector Temperature 250°CEnsures rapid vaporization without thermal degradation.[11]
Injection Mode Split (e.g., 50:1)Prevents column overload.
Oven Program 100°C (hold 2 min), ramp 2°C/min to 240°C, hold 10 minSlow ramp rate is crucial for resolving closely eluting isomers.
MS Transfer Line 250°CPrevents condensation of analytes.
Ion Source Temp. 230°CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible mass spectra.
Scan Range m/z 40-400Covers the expected mass range of FAMEs.

Visualizations

Diagram 1: GC-MS Workflow for 2-Tetradecenoic Acid Isomer Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Lipid Sample Derivatization Derivatization (FAMEs) Sample->Derivatization BF3/Methanol Extraction Liquid-Liquid Extraction Derivatization->Extraction Hexane Injection GC Injection Extraction->Injection Separation GC Separation (Polar Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Detection->MassSpectra Identification Isomer Identification Chromatogram->Identification MassSpectra->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for 2-Tetradecenoic Acid Isomer Analysis.

Diagram 2: Troubleshooting Logic for Poor Isomer Separation

Troubleshooting_Separation Start Poor Isomer Separation CheckColumn Is the column a highly polar cyanopropyl type? Start->CheckColumn OptimizeOven Is the oven ramp rate slow (1-2°C/min)? CheckColumn->OptimizeOven Yes ChangeColumn Action: Install a suitable polar column. CheckColumn->ChangeColumn No CheckFlow Is the carrier gas flow rate optimized? OptimizeOven->CheckFlow Yes AdjustOven Action: Decrease the oven ramp rate. OptimizeOven->AdjustOven No AdjustFlow Action: Optimize flow rate (e.g., 1-1.5 mL/min). CheckFlow->AdjustFlow No Resolved Problem Resolved CheckFlow->Resolved Yes ChangeColumn->Resolved AdjustOven->Resolved AdjustFlow->Resolved

Caption: Troubleshooting Poor Isomer Separation.

References

  • MtoZ Biolabs. Which Column Is Best for Fatty Acid Analysis by GC? [Link]

  • Kiran, C. R., Reshma, M. V., & Sundaresan, A. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites, 64(2), 149-155. [Link]

  • Kiran, C. R., Reshma, M. V., & Sundaresan, A. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. ResearchGate. [Link]

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Application Note. [Link]

  • Kiran, C. R., Reshma, M. V., & Sundaresan, A. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. INIS-IAEA. [Link]

  • Agilent Technologies. Improving the Analysis of 37 Fatty Acid Methyl Esters. [Link]

  • Agilent Technologies. An Overview of GC Column Selection for Traditional and New Methods for the Analysis of Fatty Acid Methyl Esters (FAMEs). [Link]

  • Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Resource Hub. [Link]

  • ResearchGate. Mass spectrum of tetradecanoic acid methyl ester. [Link]

  • Petrović, M., Kezić, N., & Bolanča, T. (2010). Optimization of the GC method for routine analysis of the fatty acid profile in several food samples. Food analytical methods, 3(4), 263-270. [Link]

  • Shimadzu Corporation. Analysis of C18 Fatty Acid Isomers Using Strongly Polar Capillary Columns. Application News No. G263A. [Link]

  • Vainauskas, V., & Česonienė, L. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules, 25(24), 6013. [Link]

  • Quehenberger, O., Armando, A. M., & Dennis, E. A. (2011). High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1811(11), 648-656. [Link]

  • Knapp, D. R. (2011). Handbook of analytical derivatization reactions. John Wiley & Sons. [Link]

  • Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Reproducibility in 2-Tetradecenoenoic Acid Bioassays

Welcome to the technical support center for 2-Tetradecenoic acid bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common reproducibility issue...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Tetradecenoic acid bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common reproducibility issues encountered during experimentation with this unsaturated fatty acid. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific reasoning to empower you to conduct robust and reliable experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of 2-Tetradecenoic acid.

Q1: What are the basic properties of 2-Tetradecenoic acid?

2-Tetradecenoic acid is a monounsaturated fatty acid with the chemical formula C14H26O2.[1] Its properties, such as a molecular weight of approximately 226.35 g/mol , influence its solubility and handling in aqueous solutions.[1] Like many long-chain fatty acids, it is poorly soluble in water and requires specific preparation methods for bioassays.[2]

Q2: What are the known biological activities of 2-Tetradecenoic acid?

Derivatives of tetradecanoic acid have been shown to possess a range of biological activities, including antifungal and antiviral properties.[3] Specifically, 2-Tetradecenoic acid has been noted to inhibit protein synthesis and has been investigated for its potential in treating schistosomiasis.[4] It's important to note that the specific biological effects can be highly dependent on the experimental system and conditions.

Q3: How should I prepare stock solutions of 2-Tetradecenoic acid?

Due to its low water solubility, 2-Tetradecenoic acid should be dissolved in an organic solvent such as ethanol or DMSO to create a concentrated stock solution.[5] It is crucial to minimize the final concentration of the organic solvent in the cell culture media to avoid solvent-induced cytotoxicity or off-target effects.[5]

Q4: What are the initial signs of reproducibility issues in my bioassay?

Key indicators of poor reproducibility include significant variability in EC50/IC50 values between experiments, inconsistent dose-response curves, high background noise, or a complete loss of the expected biological activity.

Part 2: Troubleshooting Guides

This section provides in-depth troubleshooting for specific, common problems encountered in 2-Tetradecenoic acid bioassays.

Issue 1: Inconsistent EC50/IC50 Values

Inconsistent potency measurements are a frequent and frustrating issue. The root cause often lies in the effective concentration of the fatty acid reaching the cells.

Potential Cause A: Variability in Free Fatty Acid Concentration due to Serum Proteins

  • Scientific Rationale: Serum albumin, a major component of fetal bovine serum (FBS) used in cell culture, readily binds to long-chain fatty acids.[6][7][8][9] This binding reduces the concentration of free 2-Tetradecenoic acid available to interact with the cells, thereby altering the apparent potency. Variations in the lot or concentration of FBS can lead to significant differences in binding capacity and, consequently, inconsistent results.[10][11]

  • Troubleshooting Workflow:

    dot graph TD { A[Start: Inconsistent EC50/IC50] --> B{Is FBS used in the assay medium?}; B -- Yes --> C[Standardize FBS lot and concentration]; C --> D{Consider using fatty acid-free BSA}; B -- No --> E[Proceed to Potential Cause B]; D -- "If problem persists" --> E; }

    Caption: Workflow to address serum-related variability.

  • Detailed Protocol: Standardizing Serum Conditions

    • Source a single, large lot of FBS: Purchase enough FBS from one lot to complete the entire study.

    • Pre-test new FBS lots: Before use in critical experiments, test each new lot to ensure it supports cell growth and does not significantly alter the EC50 of your compound.

    • Consider fatty acid-free BSA: For greater consistency, use serum-free media supplemented with a defined concentration of fatty acid-free Bovine Serum Albumin (BSA).[5] This creates a more controlled environment for fatty acid delivery.[5][10]

Potential Cause B: Degradation of 2-Tetradecenoic Acid

  • Scientific Rationale: The double bond in 2-Tetradecenoic acid makes it susceptible to oxidation, especially when exposed to air, light, and certain metal ions.[12][13][14][15][16] Oxidation can lead to the formation of various byproducts with altered or no biological activity, effectively reducing the concentration of the active compound.[12][15][16]

  • Troubleshooting Workflow:

    dot graph TD { A[Start: Inconsistent EC50/IC50] --> B{How are stock solutions stored?}; B -- "Improperly (e.g., room temp, light)" --> C[Store aliquots at -20°C or -80°C under inert gas]; C --> D{Is the compound being repeatedly freeze-thawed?}; D -- Yes --> E[Prepare single-use aliquots]; B -- "Properly" --> F[Proceed to other causes]; E --> F; }

    Caption: Workflow for preventing compound degradation.

  • Detailed Protocol: Proper Storage and Handling of 2-Tetradecenoic Acid

    • Purchase high-purity compound: Start with a high-quality, verified standard of 2-Tetradecenoic acid.[17]

    • Aliquot stock solutions: Upon receipt, dissolve the compound in a suitable solvent and prepare single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store under inert gas: For long-term storage, overlay the stock solution with an inert gas like argon or nitrogen to minimize oxidation.

    • Protect from light: Store aliquots in amber vials or wrap them in foil to prevent photo-oxidation.[15]

Issue 2: High Background Signal or Cellular Toxicity

High background can mask the specific effects of 2-Tetradecenoic acid, while unexpected toxicity can confound results.

Potential Cause A: Solvent Cytotoxicity

  • Scientific Rationale: Organic solvents like DMSO and ethanol, used to dissolve fatty acids, can be toxic to cells at higher concentrations.[5] This toxicity can manifest as a high background signal in viability assays or lead to non-specific cell death.

  • Troubleshooting Workflow:

    dot graph TD { A[Start: High Background/Toxicity] --> B{What is the final solvent concentration?}; B -- ">0.5%" --> C[Reduce final solvent concentration to <0.1%]; C --> D{Run a solvent-only control}; B -- "<=0.5%" --> E{Is the fatty acid precipitating?}; D -- "Toxicity observed" --> F[Find a less toxic solvent or reduce concentration further]; E -- Yes --> G[See Issue 3]; }

    Caption: Workflow for addressing solvent toxicity.

  • Detailed Protocol: Optimizing Solvent Concentration

    • Determine the solvent tolerance of your cell line: Before starting your experiments, perform a dose-response curve with the solvent alone to determine the maximum non-toxic concentration.

    • Maintain a consistent final solvent concentration: Ensure that all wells, including controls, receive the same final concentration of the solvent.

Potential Cause B: Formation of Micelles and Cellular Stress

  • Scientific Rationale: At high concentrations, fatty acids can form micelles, which can have detergent-like effects on cell membranes, leading to cytotoxicity. This is distinct from the specific biological activity of the molecule.

  • Troubleshooting Workflow:

    dot graph TD { A[Start: High Background/Toxicity] --> B{Are you observing toxicity at high concentrations?}; B -- Yes --> C[Lower the maximum concentration tested]; C --> D{Is the toxicity dose-dependent?}; D -- Yes --> E[Consider the possibility of micelle formation]; B -- No --> F[Investigate other causes]; }

    Caption: Workflow for investigating micelle-related toxicity.

Issue 3: Complete Loss of Activity

A complete lack of the expected biological response can be alarming and may point to fundamental issues with the experimental setup.

Potential Cause A: Precipitation of 2-Tetradecenoic Acid

  • Scientific Rationale: Due to its poor aqueous solubility, 2-Tetradecenoic acid can precipitate out of the assay medium, especially at higher concentrations or if the solvent concentration is too low.[2] If the compound is not in solution, it cannot interact with the cells.

  • Troubleshooting Workflow:

    dot graph TD { A[Start: Loss of Activity] --> B{Visually inspect wells for precipitation}; B -- "Precipitate observed" --> C[Prepare fresh dilutions and ensure proper mixing]; C --> D{Consider using a carrier protein like BSA}; B -- "No precipitate" --> E[Proceed to Potential Cause B]; D --> F[Re-run experiment]; }

    Caption: Workflow for addressing compound precipitation.

  • Detailed Protocol: Ensuring Compound Solubility

    • Prepare fresh dilutions for each experiment: Avoid using old dilutions, as the compound may have precipitated over time.

    • Use a carrier protein: Complexing the fatty acid with fatty acid-free BSA can improve its solubility and delivery to cells.[5][10]

    • Vortex dilutions thoroughly: Ensure that the compound is fully dissolved in the medium before adding it to the cells.

Potential Cause B: Incorrect Isomer or Purity of the Compound

  • Scientific Rationale: The biological activity of unsaturated fatty acids can be highly dependent on the stereochemistry (cis/trans) of the double bond.[18] Using the wrong isomer or an impure compound can lead to a complete loss of activity.

  • Troubleshooting Workflow:

    dot graph TD { A[Start: Loss of Activity] --> B{Verify the identity and purity of the compound}; B -- "Uncertain" --> C[Obtain a certificate of analysis from the supplier]; C --> D{Consider purchasing from a different, reputable vendor}; B -- "Verified" --> E[Investigate other potential issues]; }

    Caption: Workflow for verifying compound identity.

Part 3: Data Presentation and Protocols

Table 1: Recommended Solvent Concentrations for Cell-Based Assays
SolventRecommended Final ConcentrationMaximum Tolerable Concentration (Cell Line Dependent)
DMSO< 0.1%0.5%
Ethanol< 0.1%0.5%
Experimental Protocol: Preparation of 2-Tetradecenoic Acid-BSA Complex

This protocol is adapted from established methods for preparing fatty acid-BSA complexes for cell culture experiments.[10][11]

  • Prepare a stock solution of 2-Tetradecenoic acid: Dissolve 2-Tetradecenoic acid in ethanol to a concentration of 100 mM.

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium to a concentration of 10% (w/v).

  • Complexation: While vortexing the BSA solution, slowly add the 2-Tetradecenoic acid stock solution to achieve the desired molar ratio (e.g., 3:1 fatty acid to BSA).

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterilization: Sterilize the final complex solution by passing it through a 0.22 µm filter.

  • Use in experiments: Dilute the complex in cell culture medium to the desired final concentrations.

References

  • Catalá, A. (2010). Oxidized unsaturated fatty acids induce apoptotic cell death in cultured cells.
  • Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 162384, 2-Tetradecenoic acid. Retrieved from [Link]

  • Dennis, E. A., & Norris, P. C. (2015). Eicosanoid storm in infection and inflammation. Nature Reviews Immunology, 15(8), 511-523.
  • Khan, I., et al. (2021). Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. Mini-Reviews in Medicinal Chemistry, 21(15), 2086-2101.
  • Trigatti, B. L., & Gerber, G. E. (1995). A direct role for serum albumin in the cellular uptake of long-chain fatty acids. The Biochemical journal, 308 ( Pt 1)(Pt 1), 155–159.
  • Davis, B. D., & Dubos, R. J. (1947). The binding of fatty acids by serum albumin, a protective growth factor in bacteriological media. The Journal of experimental medicine, 86(3), 215–228.
  • PubMed. (n.d.). The binding of fatty acids by serum albumin, a protective growth factor in bacteriological media. Retrieved from [Link]

  • Tao, L. (2015). Oxidation of Polyunsaturated Fatty Acids and its Impact on Food Quality and Human Health. Advances in Food Technology and Nutritional Sciences, 1(6), 135-142.
  • ResearchGate. (n.d.). Oxidation of Polyunsaturated Fatty Acids and its Impact on Food Quality and Human Health. Retrieved from [Link]

  • van der Vusse, G. J. (2009). Albumin as fatty acid transporter. Drug Metabolism and Pharmacokinetics, 24(4), 300-307.
  • Ataman Kimya. (n.d.). TETRADECANOIC ACID. Retrieved from [Link]

  • Castillo-Juárez, I., et al. (2020). Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. Frontiers in Microbiology, 11, 583.
  • Knoll, L. J., et al. (1995). Comparison of the reactivity of tetradecenoic acids, a triacsin, and unsaturated oximes with four purified Saccharomyces cerevisiae fatty acid activation proteins. The Journal of biological chemistry, 270(34), 20090–20097.
  • Green, C. T., & Scow, K. M. (2000). Accuracy, Reproducibility, and Interpretation of Fatty Acid Methyl Ester Profiles of Model Bacterial Communities. Applied and Environmental Microbiology, 66(12), 5235–5242.
  • IROA Technologies. (n.d.). How Fatty Acid Standards Improve Accuracy in Analytical Testing. Retrieved from [Link]

  • Alsabeeh, N., et al. (2018). Cell culture models of fatty acid overload: Problems and solutions. Biochimica et biophysica acta. Molecular and cell biology of lipids, 1863(2), 143–151.
  • PubMed. (n.d.). Cell culture models of fatty acid overload: Problems and solutions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-Tetradecenoic Acid

Here is the technical support center for Stabilizing 2-Tetradecenoic acid for long-term storage. Welcome to the technical guide for the long-term storage and stabilization of 2-Tetradecenoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Stabilizing 2-Tetradecenoic acid for long-term storage.

Welcome to the technical guide for the long-term storage and stabilization of 2-Tetradecenoic acid. This document is designed for researchers, scientists, and drug development professionals who require the highest standards of sample integrity. We will move beyond simple instructions to explain the underlying chemical principles, ensuring your experimental outcomes are built on a foundation of stability.

Section 1: Understanding Degradation - The "Why" Behind Instability

Proper storage protocols are not arbitrary; they are designed to counteract specific chemical degradation pathways. For an unsaturated fatty acid like 2-Tetradecenoic acid, the primary threats are oxidation and isomerization.

FAQ: What are the primary causes of 2-Tetradecenoic acid degradation?

The instability of 2-Tetradecenoic acid is primarily due to the presence of a carbon-carbon double bond in its structure (C14H26O2).[1][2] This double bond is an electron-rich site, making it susceptible to chemical attack, particularly from oxygen. The stability of fatty acids is inversely proportional to the degree of unsaturation; monounsaturated fatty acids like this one are more stable than polyunsaturated fatty acids (PUFAs) but significantly less stable than their saturated counterparts.[3][4]

The main degradation pathways are:

  • Autoxidation: This is the most significant and common degradation pathway. It is a free-radical chain reaction involving atmospheric oxygen that attacks the double bond.[5][6] This process is self-catalyzing and is accelerated by heat, light, and the presence of trace metal ions.[5][7] The reaction proceeds in three stages:

    • Initiation: Formation of a fatty acid radical.

    • Propagation: The radical reacts with oxygen to form a peroxyl radical, which then abstracts a hydrogen from another fatty acid molecule, creating a lipid hydroperoxide and a new fatty acid radical, thus propagating the chain reaction.[6]

    • Termination: Radicals combine to form non-radical products. The initial products (hydroperoxides) are tasteless and odorless, but they readily decompose into a complex mixture of secondary oxidation products, including aldehydes and ketones, which can alter the compound's biological activity and interfere with analytical results.[8]

  • Isomerization: The double bond in naturally occurring fatty acids is typically in the cis configuration. Exposure to thermal stress or certain catalysts can cause the bond to flip to the more stable trans configuration.[9][10] This seemingly minor change can have significant implications for the molecule's biological function and physical properties.

  • Hydrolysis: While less of a concern for the free fatty acid itself, if the molecule is part of a lipid ester (like a phospholipid), the presence of water can lead to the cleavage of the ester bond. For this reason, long-term storage in aqueous solutions is strongly discouraged.[11][12]

Unsaturated_FA Unsaturated Fatty Acid (RH) Radical Fatty Acid Radical (R.) Initiator Initiator (Light, Heat, Metal) Initiator->Unsaturated_FA Initiation Peroxyl_Radical Peroxyl Radical (ROO.) Radical->Peroxyl_Radical  + O2 Propagation Oxygen Oxygen (O2) Hydroperoxide Lipid Hydroperoxide (ROOH) Primary Oxidation Product Peroxyl_Radical->Hydroperoxide  + RH Hydroperoxide->Radical Generates new R. Secondary_Products Secondary Products (Aldehydes, Ketones) Hydroperoxide->Secondary_Products Decomposition

Caption: The autoxidation free-radical chain reaction.

Section 2: Core Experimental Protocol for Long-Term Stabilization

To ensure the integrity of 2-Tetradecenoic acid over months or years, a multi-faceted approach is required. Simply freezing the compound is insufficient. The following protocol integrates best practices for handling unsaturated lipids.[7][11]

Data Summary: Optimal Storage Conditions
ParameterRecommended ConditionRationale
Temperature -20°C or lowerSlows down all chemical reactions, especially oxidation.[11][13] Research on other fatty acids suggests -75°C can virtually halt peroxidation.[14]
Form In a suitable organic solventPrevents hygroscopic absorption of water and minimizes surface area exposed to oxygen compared to a neat powder or oil.[11][15]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen from the container headspace, preventing the initiation and propagation of autoxidation.[11]
Container Amber Glass Vial, Teflon-lined capPrevents photo-oxidation from light exposure and avoids leaching of plasticizers that occurs with polymer containers in organic solvents.[7][11]
Additives Antioxidant (Optional but Recommended)Scavenges free radicals to terminate oxidation chain reactions, providing an additional layer of chemical protection.[16]
Step-by-Step Methodology

This workflow details the process from receiving the compound to preparing stable, long-term storage aliquots.

  • Material Preparation:

    • Obtain high-purity 2-Tetradecenoic acid.

    • Select a high-purity, anhydrous organic solvent (e.g., Ethanol, Chloroform).

    • Choose an appropriate antioxidant if desired (see table below).

    • Prepare amber glass vials with Teflon-lined screw caps.

    • Have a source of high-purity Argon or Nitrogen gas ready.

  • Stock Solution Preparation:

    • Allow the container of 2-Tetradecenoic acid to come to room temperature before opening to prevent condensation of atmospheric moisture.

    • In a fume hood, accurately weigh the desired amount of the fatty acid and dissolve it in the chosen organic solvent to a known concentration (e.g., 10 mg/mL). Gentle vortexing can aid dissolution.[13]

    • If using an antioxidant, add it to the solvent before dissolving the fatty acid.

  • Aliquoting and Inerting:

    • Dispense the stock solution into smaller, single-use volume amber glass vials. This critical step minimizes the need for repeated freeze-thaw cycles on the main stock.[7]

    • For each aliquot, flush the headspace of the vial with a gentle stream of Argon or Nitrogen for approximately 30-60 seconds to displace all oxygen.

    • Immediately and tightly seal the vial with the Teflon-lined cap.

  • Storage and Handling:

    • Label each vial clearly with the compound name, concentration, solvent, date, and "Store at -20°C under N₂/Ar".

    • Place the sealed aliquots in a -20°C freezer for long-term storage.

    • When an aliquot is needed, remove it from the freezer and allow it to thaw completely and reach room temperature before opening.

Start Receive 2-Tetradecenoic Acid Equilibrate Equilibrate to Room Temperature Start->Equilibrate Dissolve Dissolve in Organic Solvent (+ Antioxidant) Equilibrate->Dissolve Aliquot Dispense into Single-Use Vials Dissolve->Aliquot Inert Purge Headspace with N2 / Ar Gas Aliquot->Inert Seal Seal Tightly with Teflon-Lined Cap Inert->Seal Store Store at ≤ -20°C Seal->Store

Caption: Recommended workflow for preparing storage aliquots.

The Role of Antioxidants

Adding an antioxidant can significantly prolong shelf life by interrupting the oxidation cascade.

AntioxidantTypeMechanismTypical Concentration
BHT (Butylated Hydroxytoluene)Synthetic PhenolicDonates a hydrogen atom to peroxyl radicals, terminating the propagation cycle.[16]0.01 - 0.1% (w/v)
TBHQ (Tert-butylhydroquinone)Synthetic PhenolicHighly effective radical scavenger, particularly stable at higher temperatures.[16]0.01 - 0.02% (w/v)
α-Tocopherol (Vitamin E)Natural PhenolicA natural chain-breaking antioxidant that donates a phenolic hydrogen to free radicals.[16]0.02 - 0.1% (w/v)

Section 3: Troubleshooting Guide & FAQs

Q1: My stock solution, which was originally colorless, has turned yellow. What happened and is it still usable?

A yellow tint is a classic indicator of oxidation. While the primary oxidation products (hydroperoxides) are colorless, their degradation leads to secondary products like aldehydes and ketones, which can be colored and may polymerize. The sample is compromised. Its use is highly discouraged as its chemical identity has changed, which will impact experimental results and reproducibility. This underscores the importance of stringent anaerobic handling.

Q2: I see a white precipitate in my solution after removing it from the -20°C freezer. Is the product degraded?

This is most likely not degradation. Many fatty acids have reduced solubility in organic solvents at low temperatures. The precipitate is likely the 2-Tetradecenoic acid that has fallen out of solution. Before use, ensure the vial is warmed to room temperature and gently vortexed until the solution is clear and homogenous.[13] If it does not redissolve, there may be an issue with solvent evaporation or contamination, but precipitation upon freezing is normal.

Q3: My analytical results (LC-MS or GC-MS) show unexpected peaks that weren't there when the sample was fresh. What are they?

These peaks are almost certainly degradation products. Depending on the analysis, they could be:

  • Isomers: A peak with the same mass but a slightly different retention time could be the trans-isomer of 2-Tetradecenoic acid.

  • Oxidation Products: Peaks corresponding to molecules with added oxygen atoms (e.g., M+16, M+32) or fragmentation products (aldehydes, shorter-chain acids) are signs of oxidative damage. This is a direct confirmation of sample degradation and reinforces the need to use a freshly opened aliquot for each critical experiment.

Q4: How many freeze-thaw cycles can my stock solution tolerate?

As few as possible. Ideally, zero. Each cycle involves temperature fluctuations that can accelerate degradation rates. More importantly, each time the vial is opened, it is exposed to atmospheric oxygen and moisture, compromising the inert headspace.[7] This is the primary rationale for preparing single-use aliquots as described in the core protocol. Limiting freeze-thaw cycles is a cornerstone of maintaining lipid stability.[7][17]

Q5: I need to use the acid in an aqueous buffer for my experiment. How should I prepare and store this?

Never store 2-Tetradecenoic acid in an aqueous buffer for the long term. The presence of water can accelerate hydrolysis if any esters are present and does not protect against oxidation.[12] Correct Procedure: Take a fresh aliquot of your organic stock solution. Evaporate the organic solvent under a stream of nitrogen. Resuspend the resulting lipid film in your desired aqueous buffer immediately before your experiment. Sonication or vortexing may be required to facilitate dissolution. Prepare only what you need for the day; do not store the aqueous preparation.

Section 4: Quality Control & Stability Assessment

Verifying the integrity of your stored material is crucial for data validation. Several analytical techniques can be employed to assess stability.

FAQ: How can I periodically check the quality of my stored 2-Tetradecenoic acid?

A simple visual inspection for color change is the first step. For quantitative analysis, the following methods are recommended:

Analytical MethodWhat It MeasuresPurpose
Peroxide Value (PV) Primary oxidation products (hydroperoxides).[8]Measures the initial stages of oxidation. A low PV indicates good stability.
TBARS Assay Secondary oxidation products (specifically malondialdehyde).[8]Indicates the progression of oxidation to degradation products that cause rancidity.
Gas Chromatography (GC-MS/GC-FID) Fatty acid profile, isomers, and volatile degradation products.[18][19]Can quantify the purity of the parent compound and identify and quantify isomeric or oxidative impurities. Requires derivatization to FAMEs (Fatty Acid Methyl Esters).[18][19]
Liquid Chromatography (LC-MS) Parent compound and non-volatile oxidation products.[18]Provides a direct measure of the remaining parent compound and can help identify hydroxylated or other modified species.

References

  • Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids - PubMed. (2024). Vertex AI Search.
  • MYRISTOLEIC ACID - Safety Data Sheet - ChemicalBook. ChemicalBook.
  • Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices - MDPI. (n.d.). MDPI.
  • Antioxidants used in oils, fats and fatty foods - ResearchGate. (2025). ResearchGate.
  • Storage and handling of Avanti Research lipids. Avanti Polar Lipids.
  • Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - NIH. (2023). National Institutes of Health.
  • Assessment of the effects of storage temperature on fatty acid analysis using dried blood spot cards from managed southern white rhinoceroses (Ceratotherium simum simum): implications for field collection and nutritional care - PMC - NIH. (2022). National Institutes of Health.
  • 2(Z)-Tetradecenoic acid - CymitQuimica. CymitQuimica.
  • 2-Tetradecenoic acid | 39525-69-4 | PBA52569 | Biosynth. Biosynth.
  • the effect of fatty acid profile on the stability of nontraditional and traditional plant oils. (2019). Potravinarstvo Slovak Journal of Food Sciences.
  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - NIH. (n.d.). National Institutes of Health.
  • MYRISTOLEIC ACID CAS#: 544-64-9 - ChemicalBook. ChemicalBook.
  • Stabilization of highly unsaturated fatty acids and delivery into foods - ResearchGate. (2025). ResearchGate.
  • A Researcher's Guide to Alternative Methods for Assessing Fatty Acid Metabolism - Benchchem. BenchChem.
  • Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource - MDPI. (n.d.). MDPI.
  • 2-Tetradecenoic acid | C14H26O2 | CID 162384 - PubChem. PubChem.
  • 2-Tetradecenoic acid, 98%+ Purity, C14H26O2, 1 gram - CP Lab Safety. CP Lab Safety.
  • Optimization of analytical methods for the assessment of the quality of fats and oils used in continuous deep fat frying - ResearchGate. (n.d.). ResearchGate.
  • A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - NIH. (n.d.). National Institutes of Health.
  • How to handle unsaturated lipids, like EggPC? - ResearchGate. (2019). ResearchGate.
  • Effect of Dietary Monounsaturated and Polyunsaturated Fatty Acids on the Susceptibility of Plasma Low Density Lipoproteins to Oxidative Modification. (n.d.). AHA Journals.
  • How Should I Store My Liposomes? | Avanti Research. Avanti Polar Lipids.
  • What's the best way to store an unsaturated phospholipid in an aqueous solution? (2013). ResearchGate.
  • Stability of Hexadecatetraenoic acid-d5 in different storage conditions - Benchchem. BenchChem.
  • An Insight into the Isomerization Chemistry of Methyl Linolenate - JOCPR. (n.d.). JOCPR.
  • Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC - NIH. (n.d.). National Institutes of Health.
  • Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed. (2024). PubMed.

Sources

Optimization

Minimizing degradation of 2-Tetradecenoic acid during sample preparation

Minimizing Degradation During Sample Preparation Welcome to the technical support guide for handling 2-Tetradecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: January 2026

Minimizing Degradation During Sample Preparation

Welcome to the technical support guide for handling 2-Tetradecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Tetradecenoic acid?

A1: 2-Tetradecenoic acid, as an unsaturated fatty acid, is susceptible to several degradation pathways. The most significant are:

  • Oxidation: The double bond is a prime target for oxidation, which can be initiated by light, heat, or the presence of metal ions. This can lead to the formation of hydroperoxides, which can further break down into volatile aldehydes and ketones, altering the structure and properties of the original molecule.

  • Isomerization: The trans-isomer of 2-Tetradecenoic acid is generally more stable than the cis-isomer. Exposure to light, heat, or acidic conditions can cause the cis-isomer to convert to the trans-isomer, leading to inaccurate quantification and characterization.

  • Esterification: If the sample is in an alcohol-based solvent, there is a risk of esterification, especially in the presence of an acid catalyst. This will convert the free fatty acid into its corresponding ester.

Q2: How does pH affect the stability of 2-Tetradecenoic acid during extraction?

A2: The pH of the extraction solvent is critical for maintaining the stability of 2-Tetradecenoic acid. At neutral or high pH, the carboxylic acid group will be deprotonated, forming a carboxylate salt. While this can increase its solubility in aqueous solutions, it can also make the molecule more susceptible to certain reactions. Conversely, a low pH (acidic environment) can promote isomerization of the double bond and may also lead to other unwanted side reactions. For liquid-liquid extractions, adjusting the pH to be slightly acidic (around 3-4) can help to ensure the fatty acid is in its protonated form, which is more soluble in organic solvents.

Q3: What is the best way to store samples containing 2-Tetradecenoic acid?

A3: Proper storage is crucial to prevent degradation. For short-term storage (a few hours), samples should be kept on ice and protected from light. For long-term storage, samples should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. It is also advisable to add an antioxidant, such as butylated hydroxytoluene (BHT), to the sample before storage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of 2-Tetradecenoic acid after extraction. 1. Incomplete extraction: The pH of the aqueous phase may not be optimal for protonating the fatty acid, leading to poor partitioning into the organic solvent.2. Degradation during extraction: Exposure to light, heat, or oxygen during the extraction process can lead to loss of the analyte.1. Optimize pH: Adjust the pH of the aqueous phase to ~3-4 with a suitable acid (e.g., formic acid) before extraction.2. Minimize exposure: Perform the extraction on ice and in amber vials to protect from light. Use deoxygenated solvents and work quickly to minimize air exposure.
Presence of unexpected peaks in the chromatogram. 1. Oxidation products: The sample may have been exposed to oxygen, leading to the formation of hydroperoxides and other oxidation byproducts.2. Isomers: The sample may have been exposed to conditions that promote isomerization, leading to the presence of both cis and trans isomers.1. Add antioxidant: Add BHT or another suitable antioxidant to the sample and solvents.2. Control conditions: Strictly control the temperature and light exposure during all sample preparation steps.
Poor reproducibility between replicate samples. 1. Inconsistent sample handling: Variations in exposure to light, temperature, or air between samples can lead to different levels of degradation.2. Contamination: Contamination from glassware or solvents can introduce catalysts for degradation.1. Standardize protocol: Ensure that all samples are processed under identical conditions.2. Use high-purity reagents and clean glassware: Use high-purity solvents and thoroughly clean all glassware to remove any potential contaminants.

Experimental Protocols

Protocol 1: Extraction of 2-Tetradecenoic Acid from Plasma

This protocol is based on the widely used Folch method for lipid extraction, with modifications to enhance the stability of unsaturated fatty acids.

Materials:

  • Plasma sample

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (degassed)

  • Butylated hydroxytoluene (BHT)

  • Formic acid

  • Nitrogen gas

Procedure:

  • To 100 µL of plasma in a glass tube, add 10 µL of BHT solution (1 mg/mL in methanol).

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Add 500 µL of degassed 0.9% NaCl solution.

  • Vortex for another 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., acetonitrile).

Protocol 2: Saponification and Derivatization for GC-MS Analysis

For analysis by gas chromatography, the fatty acid must be derivatized to increase its volatility.

Materials:

  • Dried lipid extract (from Protocol 1)

  • 0.5 M methanolic KOH

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane (HPLC grade)

  • Saturated NaCl solution

Procedure:

  • To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.

  • Incubate at 80°C for 10 minutes to saponify the lipids.

  • Cool the sample to room temperature.

  • Add 2 mL of 14% BF3-methanol solution.

  • Incubate at 80°C for 10 minutes to form the fatty acid methyl esters (FAMEs).

  • Cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 2 minutes.

  • Allow the phases to separate and collect the upper hexane layer containing the FAMEs.

  • The sample is now ready for GC-MS analysis.

Diagrams

cluster_workflow Sample Preparation Workflow Start Sample Collection Extraction Lipid Extraction (Folch Method) Start->Extraction Add Antioxidant (BHT) Derivatization Derivatization (FAMEs synthesis) Extraction->Derivatization Dry down under N2 Analysis GC-MS/LC-MS Analysis Derivatization->Analysis Inject into instrument

Caption: A typical workflow for the analysis of 2-Tetradecenoic acid.

cluster_degradation Degradation Pathways Molecule 2-Tetradecenoic Acid Oxidation Oxidation Products (Hydroperoxides, Aldehydes) Molecule->Oxidation Light, Heat, O2 Isomerization Trans-isomer Molecule->Isomerization Light, Heat, Acid Esterification Fatty Acid Ester Molecule->Esterification Alcohol, Acid Catalyst

Caption: Major degradation pathways for 2-Tetradecenoic acid.

References

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509. [Link]

  • Christie, W. W. (2003). Lipid analysis: Isolation, separation, identification and structural analysis of lipids. The Oily Press. [Link]

  • Shantha, N. C., & Decker, E. A. (1994). Rapid, sensitive, iron-based spectrophotometric methods for determination of peroxide values of food lipids. Journal of AOAC International, 77(2), 421-424. [Link]

  • American Oil Chemists' Society. (2017). Official methods and recommended practices of the AOCS (7th ed.). AOCS Press. [Link]

Troubleshooting

Technical Support Center: Enhancing the Resolution of 2-Tetradecenoic Acid Isomers in HPLC

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chromatographic analysis of 2-Tetradecenoic acid. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of 2-Tetradecenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for resolving its challenging isomers. We will move beyond simple procedural lists to explain the underlying principles of separation, empowering you to troubleshoot and optimize your high-performance liquid chromatography (HPLC) methods effectively.

Introduction: The Challenge of 2-Tetradecenoic Acid Isomers

2-Tetradecenoic acid (C14:1) is a monounsaturated fatty acid. The primary analytical challenge lies in separating its geometric isomers, specifically the cis (or Z) and trans (or E) forms, which differ only in the spatial arrangement of atoms around the carbon-carbon double bond at the second position. These subtle structural differences result in very similar physicochemical properties, making their separation by conventional chromatographic techniques non-trivial. Achieving baseline resolution is critical for accurate quantification and for understanding the distinct biological roles each isomer may play.

Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of 2-Tetradecenoic acid I need to separate?

The most common isomers you will encounter are the geometric isomers: cis-2-Tetradecenoic acid (Z-isomer) and trans-2-Tetradecenoic acid (E-isomer)[1][2]. While other positional isomers of tetradecenoic acid exist (e.g., 9-tetradecenoic acid or myristoleic acid), this guide focuses on resolving the E/Z isomers at the C-2 position.

Q2: Why is it so difficult to get good peak resolution between cis and trans isomers?

Cis and trans isomers are stereoisomers with the same molecular formula and connectivity, differing only in their three-dimensional shape[3]. The cis isomer has a characteristic "kink" in its hydrocarbon tail, while the trans isomer has a more linear, rigid structure. This subtle difference in shape provides the basis for separation, but their nearly identical polarity and molecular weight make them difficult to resolve using standard HPLC methods[4].

Q3: What are the main HPLC techniques for separating these isomers?

There are two primary HPLC modes for this purpose:

  • Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity. While less powerful for isomer separation, it is widely accessible and can be optimized to resolve cis and trans isomers[5][6].

  • Silver-Ion HPLC (Ag+-HPLC): This is a highly specialized and powerful technique that offers superior selectivity for separating unsaturated fatty acid isomers based on the number, position, and geometry of their double bonds[7][8][9].

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This section addresses specific experimental issues in a question-and-answer format, providing both the "how" and the "why" for each recommendation.

Q4: My cis and trans peaks are co-eluting on my C18 column. What is my first step?

Co-elution on a standard C18 column is a common starting point. The resolution between geometric isomers in RP-HPLC is governed by shape selectivity, which can be influenced by several factors[4].

Causality: The linear trans isomer can interact more extensively with the C18 alkyl chains of the stationary phase compared to the sterically hindered cis isomer. However, this difference is often insufficient for baseline resolution without optimization. The key is to enhance the column's ability to discriminate between these shapes.

Troubleshooting Workflow:

Start Poor Resolution on C18 Step1 Decrease Column Temperature Start->Step1 Is peak shape acceptable? Yes Step2 Adjust Mobile Phase Composition Step1->Step2 Improvement, but not baseline? Step3 Change Stationary Phase Step2->Step3 Still co-eluting? Step4 Switch to Ag+-HPLC Step3->Step4 No other RP column works? cluster_0 Stationary Phase cluster_1 Mobile Phase Ag_Ion Ag+ Cis Cis Isomer Cis->Ag_Ion:f0 Stronger π-complex (Longer Retention) Trans Trans Isomer Trans->Ag_Ion:f0 Weaker π-complex (Shorter Retention)

Caption: Silver-Ion HPLC Separation Mechanism.

Q6: My fatty acid peaks are barely visible above the baseline. How can I improve sensitivity?

Free fatty acids lack a strong native chromophore, meaning they do not absorb UV light strongly at common HPLC wavelengths (e.g., > 220 nm). [10][11]Detection at very low wavelengths (~192-205 nm) is possible but often suffers from high baseline noise and interference from mobile phase solvents like acetonitrile. [5] Causality: The carboxyl group and isolated double bond in 2-tetradecenoic acid have low molar absorptivity in the mid-UV range. To overcome this, you must attach a molecule with a strong chromophore to your analyte before analysis.

Solution: Pre-Column Derivatization

Derivatization converts the fatty acid's carboxyl group into an ester with a highly UV-absorbent or fluorescent tag. This dramatically increases the signal-to-noise ratio. A common and effective method is derivatization with 2,4'-dibromoacetophenone to create a phenacyl ester. [12]This derivative exhibits strong absorbance around 256 nm, a region with much lower baseline noise. See Protocol 1 for a detailed, step-by-step derivatization procedure.

Data Presentation & Methodologies
Table 1: Comparison of Recommended HPLC Columns
FeatureReversed-Phase (C18 / C30)Silver-Ion (Ag+) HPLC
Separation Principle Hydrophobicity and Shape Selectivity [4]Reversible π-complex formation [8]
Selectivity for cis/trans Moderate to GoodExcellent
Selectivity for Positional Isomers Poor to NoneExcellent [13]
Primary Application Routine analysis, separation of simple cis/trans mixtures.Definitive identification, separation of complex mixtures of geometric and positional isomers. [9]
Elution Order Typically cis before trans (can vary) [14]trans before cis [15]
Experimental Protocols
Protocol 1: Derivatization with 2,4'-Dibromoacetophenone

This protocol is adapted from a highly efficient method for fatty acid derivatization to enhance UV detection. [16][12] Objective: To attach a UV-active tag to 2-tetradecenoic acid for sensitive HPLC analysis.

Materials:

  • Dried fatty acid sample or standard

  • 2,4'-dibromoacetophenone solution (12 g/L in acetone)

  • Triethylamine solution (10 g/L in acetone)

  • Acetic acid solution (2 g/L in acetone)

  • Reaction vials (e.g., 2 mL)

  • Heating block or water bath

Procedure:

  • Place the dried sample residue into a reaction vial.

  • To prevent oxidation and isomerization, use a lower temperature and shorter reaction time. Add 1 mL of the 2,4'-dibromoacetophenone solution and 1 mL of the triethylamine solution. [16]3. Seal the vial tightly and mix the contents thoroughly.

  • Heat the vial at 40°C for 30 minutes. [12]5. After heating, cool the vial to room temperature.

  • Stop the reaction by adding 100 µL of the acetic acid solution.

  • The resulting solution containing the derivatized fatty acid esters is now ready for HPLC injection. Protect samples from light and store at -25°C until analysis. [16]

Protocol 2: RP-HPLC Method for cis/trans Isomer Separation

This method provides a starting point for resolving the E and Z isomers of 2-tetradecenoic acid on a reversed-phase column. [1] Objective: To achieve baseline separation of derivatized cis- and trans-2-tetradecenoic acid.

Instrumentation & Columns:

  • HPLC System: Standard binary or quaternary pump system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Column Temperature: 30°C (can be optimized as per Q4).

Mobile Phase & Gradient:

  • Solvent A: Acetonitrile

  • Solvent B: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Detection: UV at 256 nm (for dibromoacetophenone derivatives).

  • Flow Rate: 1.0 mL/min

Table 2: Example RP-HPLC Gradient Program [1]

Time (min) % Acetonitrile (A) % Water + 0.1% TFA (B)
0.0 50 50
20.0 100 0
22.0 100 0

| 25.0 | 50 | 50 |

Protocol 3: Silver-Ion HPLC Method for Isomer Analysis

This method is designed for the high-resolution separation of both geometric and positional fatty acid isomers. [8][15] Objective: To separate a complex mixture of fatty acid isomers, including the cis/trans isomers of 2-tetradecenoic acid.

Instrumentation & Columns:

  • HPLC System: Isocratic or low-pressure gradient system.

  • Column: Commercially available silver-ion column (e.g., ChromSpher 5 Lipids, 4.6 x 250 mm).

  • Column Temperature: 25°C.

Mobile Phase & Isocratic Conditions:

  • Mobile Phase: 0.1% Acetonitrile in Hexane.

  • Detection: UV at 235 nm (for conjugated systems) or appropriate wavelength for derivatized acids.

  • Flow Rate: 1.0 mL/min

Expected Elution Order: The separation will group isomers by the geometry of their double bonds. The general elution order is trans,trans isomers first, followed by cis,trans or trans,cis isomers, and finally cis,cis isomers, which are retained the longest. [20]

References
  • Czauderna, M., & Kowalczyk, J. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 11(4), 519-530. [Link]

  • Journal of Animal and Feed Sciences. (2002).
  • GERLI. HPLC analysis. Cyberlipid. [Link]

  • AOCS. (2019). Silver Ion Chromatography and Lipids, Part 3. American Oil Chemists' Society. [Link]

  • Cook, H. W. (1985). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. Journal of Lipid Research, 26(11), 1316-1324. [Link]

  • ResearchGate. (2015). Silver ion HPLC for the analysis of positionally isomeric fatty acids. [Link]

  • Lie, O. (1987). High performance liquid chromatography of fatty acids as naphthacyl derivatives. Analusis, 15(10), 504-508. [Link]

  • ResearchGate. Table S2: Preparative HPLC gradient method for DSF isolation and separation of E and Z isomers of 2-tetradecenoic acid. [Link]

  • Sehat, N., et al. (1998). Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers. Lipids, 33(2), 217-221. [Link]

  • AOCS. Introduction to Silver Ion Chromatography. American Oil Chemists' Society. [Link]

  • ResearchGate. (2016). Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. [Link]

  • AOCS. Fatty Acid Analysis by HPLC. American Oil Chemists' Society. [Link]

  • ResearchGate. (2007). Utilisation of reversed-phase high-performance liquid chromatography as an alternative to silver-ion chromatography for the separation of cis- and trans-C18 : 1 fatty acid isomers. [Link]

  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. [Link]

  • Bird, S. S., et al. (2012). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Analytical Chemistry, 84(21), 9473–9481. [Link]

  • Sander, L. C. (2009). Shape Selectivity in Reversed-Phase Liquid Chromatography. LCGC International, 22(5). [Link]

  • Agilent. (2011). Reversed Phase HPLC of Fatty Acids. [Link]

  • Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • ResearchGate. (2002). HPLC separation of some unsaturated and saturated fatty acids. [Link]

  • Wood, R., & Lee, T. (1976). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Journal of Lipid Research, 17(3), 275-279. [Link]

Sources

Optimization

Addressing matrix effects in the analysis of 2-Tetradecenoic acid from biological samples

Welcome to the technical support center for the analysis of 2-Tetradecenoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this sp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Tetradecenoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this specific fatty acid in biological matrices. Here, we address common challenges, with a primary focus on mitigating matrix effects, through a series of troubleshooting guides and frequently asked questions.

I. FAQs: Understanding and Identifying Matrix Effects

Q1: What are matrix effects and why are they a significant concern in the analysis of 2-Tetradecenoic acid?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2][3] In the analysis of 2-Tetradecenoic acid from biological samples like plasma or tissue, these effects can lead to either ion suppression or enhancement, causing inaccurate quantification.[1][4] Biological matrices are complex, containing a high abundance of endogenous components such as phospholipids, salts, and proteins that can interfere with the ionization of the target analyte.[3][5][6] Phospholipids are a major contributor to matrix effects in LC-MS bioanalysis due to their high concentrations and structural diversity.[3][6][7]

Q2: How can I determine if my 2-Tetradecenoic acid analysis is suffering from matrix effects?

A2: A common method to assess matrix effects is the post-extraction addition method. This involves comparing the signal response of an analyte in a neat solution to the response of the same analyte spiked into a blank matrix extract that has undergone the entire sample preparation process. A significant difference between these two signals indicates the presence of matrix effects.[2] Another qualitative method is the post-column infusion experiment. A constant flow of a standard solution of 2-Tetradecenoic acid is infused into the mass spectrometer while a blank matrix extract is injected onto the LC system. Any deviation in the baseline signal at the retention time of interfering compounds points to ion suppression or enhancement.[8]

Q3: Are there any specific characteristics of 2-Tetradecenoic acid that make it more susceptible to matrix effects?

A3: As a fatty acid, 2-Tetradecenoic acid's hydrophobic nature can lead to co-extraction with other lipids, particularly abundant phospholipids from cell membranes.[5] These phospholipids can cause significant ion suppression in electrospray ionization (ESI) mass spectrometry, a common technique for lipid analysis.[4][7][9] The degree of ion suppression can be influenced by factors such as the acyl chain length and degree of unsaturation of the co-eluting phospholipids.[9]

II. Troubleshooting Guide: Mitigating Matrix Effects

This section provides actionable troubleshooting steps to address matrix effects during the analysis of 2-Tetradecenoic acid.

Issue 1: Inconsistent quantification and poor reproducibility of 2-Tetradecenoic acid levels.

Underlying Cause: This is a classic symptom of uncompensated matrix effects, which can vary between different samples and batches.[6]

Solution 1: Implement Stable Isotope Dilution (SID)

The most robust method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[2] A SIL-IS for 2-Tetradecenoic acid, such as ¹³C- or ²H-labeled 2-Tetradecenoic acid, will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the ratio of the analyte to the SIL-IS.[2]

Workflow for Implementing Stable Isotope Dilution:

SID_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Add SIL-IS to Biological Sample B Homogenize/Lyse A->B Early Addition C Extraction (LLE or SPE) B->C D Evaporate & Reconstitute C->D E Inject Sample D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Calculate Peak Area Ratio (Analyte / SIL-IS) G->H I Determine Concentration from Calibration Curve H->I

Caption: Stable Isotope Dilution Workflow.

Solution 2: Optimize Sample Preparation to Remove Interferences

Thorough sample cleanup is crucial to minimize matrix components before LC-MS analysis.[2][10]

  • Liquid-Liquid Extraction (LLE): This is a common technique for extracting lipids. A widely used method is the Folch or Bligh-Dyer extraction, which uses a chloroform/methanol/water solvent system to partition lipids into the organic phase, leaving more polar interfering substances in the aqueous phase.[11]

  • Solid-Phase Extraction (SPE): SPE can provide a more selective cleanup than LLE.[10][12] For 2-Tetradecenoic acid, a reversed-phase SPE cartridge can be effective. After loading the sample, a series of washes with increasing organic solvent concentration can remove polar interferences, followed by elution of the analyte with a strong organic solvent. There are also specialized SPE sorbents designed for phospholipid removal.[12]

Step-by-Step SPE Protocol for Phospholipid Removal:

  • Sample Pre-treatment: Precipitate proteins in the plasma sample by adding acetonitrile (e.g., 3:1 acetonitrile:plasma).[12]

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • Loading: Load the supernatant directly onto the phospholipid removal SPE cartridge.[12]

  • Elution: Elute the 2-Tetradecenoic acid using a suitable solvent, while the phospholipids are retained on the sorbent.

  • Analysis: The eluate is then evaporated and reconstituted for LC-MS/MS analysis.

Issue 2: Poor peak shape and shifting retention times for 2-Tetradecenoic acid.

Underlying Cause: High concentrations of matrix components, especially phospholipids, can accumulate on the analytical column, leading to degradation of chromatographic performance.[4][5][13] This can also be caused by interactions between matrix components and the analyte.[14]

Solution 1: Enhance Chromatographic Separation

Optimizing the liquid chromatography method can help resolve 2-Tetradecenoic acid from co-eluting matrix components.[2]

  • Gradient Optimization: A shallower gradient can improve the separation between the analyte and interfering compounds.

  • Column Chemistry: Consider using a column with a different stationary phase chemistry. For fatty acids, C18 columns are common, but experimenting with C8 or phenyl-hexyl phases might provide different selectivity.

  • Mobile Phase Modifiers: The addition of a small amount of a modifier like formic acid or ammonium formate to the mobile phase can improve peak shape and ionization efficiency for fatty acids.[15]

Solution 2: Implement a Divert Valve

A divert valve can be programmed to send the highly concentrated, early-eluting polar matrix components (like salts) and late-eluting hydrophobic components (like some phospholipids) to waste instead of the mass spectrometer. This reduces source contamination and minimizes their impact on the ionization of 2-Tetradecenoic acid.

Diagram of LC with Divert Valve:

Divert_Valve LC LC Column Divert Divert Valve LC->Divert MS Mass Spectrometer Divert->MS Analyte Window Waste Waste Divert->Waste Divert to Waste (Early/Late Elution)

Caption: LC-MS setup with a divert valve.

Issue 3: Low signal intensity and sensitivity for 2-Tetradecenoic acid.

Underlying Cause: This is often a direct result of ion suppression caused by co-eluting matrix components competing for ionization in the ESI source.[1][4][7]

Solution 1: Dilution of the Sample Extract

A simple approach to reduce the concentration of interfering matrix components is to dilute the final sample extract.[8] While this will also dilute the analyte, the reduction in matrix effects can sometimes lead to a net increase in signal-to-noise ratio and improved sensitivity.

Solution 2: Matrix-Matched Calibration Standards

Preparing calibration standards in a blank matrix that is as close as possible to the study samples can help to compensate for matrix effects.[2] This ensures that the calibrators and the unknown samples experience similar levels of ion suppression or enhancement.

Data Comparison: Neat vs. Matrix-Matched Calibration

Concentration (ng/mL)Response in Neat SolutionResponse in Matrix Extract% Matrix Effect
115,0009,000-40%
10145,00088,000-39%
1001,520,000920,000-39.5%
100014,900,0009,100,000-38.9%

Note: % Matrix Effect = ((Response in Matrix / Response in Neat) - 1) * 100. A negative value indicates ion suppression.

III. Method Validation

Q4: What are the key parameters to consider when validating a method for 2-Tetradecenoic acid analysis in biological samples?

A4: A robust method validation is essential to ensure the reliability of your results. According to guidelines from regulatory bodies and scientific communities, the following parameters should be evaluated:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]

  • Accuracy and Precision: Assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), to ensure the method provides accurate results with minimal variability.[16][17]

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[16][17]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[16][17]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: As discussed, this should be thoroughly investigated and mitigated.

  • Stability: The stability of 2-Tetradecenoic acid in the biological matrix under different storage and processing conditions.[17]

IV. References

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • Phenomenex. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Retrieved from [Link]

  • Agilent Technologies. (2009, October 8). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Retrieved from [Link]

  • Phenomenex. (n.d.). Phospholipid Removal (PLR). Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Zhao, X., et al. (2019). Total Fatty Acid Analysis of Human Blood Samples in One Minute by High-Resolution Mass Spectrometry. Metabolites, 9(7), 136. Retrieved from [Link]

  • Bio-Rad. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]

  • Stachniuk, J., & Fornal, E. (2016). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Journal of Chromatography B, 1033-1034, 29-41. Retrieved from [Link]

  • Li, W., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 417-436. Retrieved from [Link]

  • LabRulez LCMS. (2026, January 7). Why Remove Phospholipids From a Sample? Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Tfaili, S., et al. (2016). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. Analytical and Bioanalytical Chemistry, 408(11), 2843-2853. Retrieved from [Link]

  • lipidomicstandards.org. (n.d.). Method Validation. Retrieved from [Link]

  • Schebb, N. H., et al. (2018). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography. MethodsX, 5, 119-126. Retrieved from [Link]

  • Li, W., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 417-436. Retrieved from [Link]

  • Agilent Technologies. (2018, July 17). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Retrieved from [Link]

  • Jian, W., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. Retrieved from [Link]

  • Schiller, J. (2017). The Role of LC–MS in Lipidomics. LCGC International, 30(5), 24-29. Retrieved from [Link]

  • Zhang, R., et al. (2022). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of over 900 lipid species in human plasma. Journal of Lipid Research, 63(6), 100218. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2005). Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. Trends in Analytical Chemistry, 24(6), 497-500. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International, 90(2), 436-444. Retrieved from [Link]

  • Taylor, P. J. (2005). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 23(7), 674-681. Retrieved from [Link]

  • Janecka, M., et al. (2012). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. Journal of Chromatography B, 903, 153-158. Retrieved from [Link]

  • Liskova, J., et al. (2023). Recent Analytical Methodologies in Lipid Analysis. Molecules, 28(11), 4478. Retrieved from [Link]

  • Han, X., & Cheng, H. (2005). Applications of Mass Spectrometry for Cellular Lipid Analysis. Sheng Wu Hua Xue Yu Sheng Wu Wu Li Xue Bao (Shanghai), 37(3), 129-141. Retrieved from [Link]

  • Liang, H. R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 5, 13182. Retrieved from [Link]

  • Le, M. T., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(15), 9040-9048. Retrieved from [Link]

  • AB Sciex. (2010, December 2). Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. Retrieved from [Link]

  • Chochay, S., et al. (2018). Quantification of Lipids: Model, Reality, and Compromise. Molecules, 23(12), 3290. Retrieved from [Link]

  • da Silva, A. S., et al. (2020). Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. Journal of the Brazilian Chemical Society, 31(10), 2133-2141. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Tetradecenoic acid, trans-. Retrieved from [Link]

  • Fernando, W. G. D., et al. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. LCGC North America, 24(5), 498-510. Retrieved from [Link]

  • Fernando, W. G. D., et al. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 24(5), 498-510. Retrieved from [Link]

  • Lehotay, S. J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 38-48. Retrieved from [Link]

  • World Health Organization. (n.d.). Laboratory Protocol Laboratory Procedure Manual. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tetradecanoic acid. Retrieved from [Link]

  • European Bioinformatics Institute. (n.d.). 2-tetradecenoic acid (CHEBI:61366). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Tetradecanoic acid (FDB002890). Retrieved from [Link]

  • PubChem. (n.d.). Myristoleic Acid. Retrieved from [Link]

  • Johnson, T. D., et al. (2020). Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops. Frontiers in Plant Science, 11, 594396. Retrieved from [Link]

  • Lock, J. J., & Cohen, P. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(12), 1664-1667. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Tetradecanone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Tetradecenoic acid. Retrieved from [Link]

  • Knoll, L. J., et al. (2000). Comparison of the Reactivity of Tetradecenoic Acids, a Triacsin, and Unsaturated Oximes with Four Purified Saccharomyces cerevisiae Fatty Acid Activation Proteins. Journal of Biological Chemistry, 275(19), 14361-14368. Retrieved from [Link]

  • Boston University Medical Campus. (n.d.). Analytical Services » Analytical Instrumentation Core. Retrieved from [Link]

Sources

Troubleshooting

Optimizing the concentration of 2-Tetradecenoic acid for cell culture experiments

Technical Support Center: 2-Tetradecenoic Acid in Cell Culture A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) This section addresses the most common initial ques...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Tetradecenoic Acid in Cell Culture

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when starting to work with 2-Tetradecenoic acid.

Q1: What is 2-Tetradecenoic acid and what are its known biological activities?

2-Tetradecenoic acid (2-TDA) is a monounsaturated, long-chain fatty acid with the molecular formula C14H26O2.[1] As a fatty acid, it can be integrated into various metabolic pathways.[2][3][4] In research contexts, it has been shown to possess several biological activities, including the ability to inhibit protein synthesis and the growth of certain cell lines.[5] Some studies have also investigated its role as an anti-virulence molecule, for example, by reducing the production of virulence factors like pyocyanin in Pseudomonas aeruginosa.[6][7] Its effects are highly dependent on the biological system and concentration used.

Q2: How should I prepare a stock solution of 2-Tetradecenoic acid? It's not dissolving in my aqueous culture medium.

This is the most common challenge. Long-chain fatty acids like 2-TDA have very poor solubility in water and saline-based culture media.[8] Direct addition to your medium will result in precipitation and an unknown final concentration.

Core Principle: You must first dissolve the fatty acid in a sterile, organic solvent to create a concentrated stock solution. This stock is then diluted to the final working concentration in your cell culture medium.

Recommended Solvent: Use Dimethyl Sulfoxide (DMSO) or ethanol. DMSO is often preferred for its high solubilizing capacity for lipophilic compounds.[9][10]

Critical Consideration: The final concentration of the organic solvent in your culture medium must be kept very low (typically ≤0.1% for DMSO) to avoid solvent-induced cytotoxicity.[10] You must include a "vehicle control" in your experiments—cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) but without 2-TDA.

For a detailed, step-by-step guide, please see Protocol 1: Preparation of a 2-Tetradecenoic Acid Stock Solution .

Q3: What is a good starting concentration for my experiments?

The optimal concentration is highly dependent on your cell type, the experimental duration, and the specific endpoint you are measuring (e.g., cytotoxicity, gene expression, inhibition of a pathway). There is no single universal concentration.

Expert Recommendation: Always begin by performing a dose-response experiment to determine the optimal concentration range for your specific model system. Start with a broad range of concentrations. Based on published literature for similar fatty acids, a starting range could be from 1 µM to 200 µM.[6][7][11]

The table below summarizes concentrations used in a study on fatty acids and P. aeruginosa, which can serve as a starting reference point.

CompoundEffective Concentration Range (in P. aeruginosa study)Observed Effect
Myristic Acid (C14:0)40 µM - 1000 µMReduction of pyocyanin production.[6][7]
Lauric Acid (C12:0)40 µM - 1000 µMReduction of pyocyanin production.[6][7]
cis-2-Decenoic acid3.1 µMInhibition of pyocyanin production.[6][7]

For a detailed methodology, refer to Protocol 2: Determining Optimal Concentration using a Dose-Response Cytotoxicity Assay (MTT) .

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q: My compound precipitated after I added it to the cell culture medium. What went wrong and how can I fix it?

Causality: Precipitation occurs when the solubility limit of 2-TDA is exceeded in the aqueous environment of the culture medium. This is often due to "shock" precipitation from adding a highly concentrated, solvent-based stock solution too quickly into the medium. The presence of proteins in fetal bovine serum (FBS) can sometimes help stabilize fatty acids, but this is not always sufficient.

Solutions:

  • Pre-warm Your Medium: Ensure your cell culture medium is at 37°C before adding the stock solution.

  • Vortex During Dilution: Add the stock solution drop-wise into the medium while vortexing or swirling vigorously. This promotes rapid dispersal and prevents localized high concentrations that lead to precipitation.

  • Reduce Stock Concentration: If the problem persists, remake your stock solution at a lower concentration (e.g., 10 mM instead of 100 mM). This will require adding a larger volume to the medium, so be mindful of the final solvent concentration.

  • Complex with BSA: For long-term or high-concentration studies, consider complexing the fatty acid with Bovine Serum Albumin (BSA). Fatty acid-free BSA can act as a carrier, significantly improving solubility and bioavailability in culture.

Q: I'm observing high levels of cell death even at low concentrations. How do I know if this is specific cytotoxicity or a technical artifact?

Causality: Unexpected cell death can be caused by the compound's inherent cytotoxicity, solvent toxicity, or other experimental stressors.[12]

Troubleshooting Steps:

  • Verify Vehicle Control: The first and most critical step is to check your vehicle control (e.g., medium + 0.1% DMSO). If these cells are also dying, the issue is likely with your solvent concentration or a general cell health problem (e.g., contamination, high passage number).[13][14]

  • Perform a Cytotoxicity Assay: Use a standard viability assay like MTT, MTS, or a trypan blue exclusion assay to quantitatively measure cell viability across a range of 2-TDA concentrations.[15][16][17] This will allow you to determine the IC50 (the concentration that inhibits 50% of cell growth/viability) and establish a non-toxic working concentration range.

  • Check for Contamination: Microbial contamination can cause rapid changes in pH (often a yellowing of the medium) and cell death.[18] Visually inspect your cultures under a microscope for any signs of bacteria, yeast, or fungi.

  • Assess Cell Health: Ensure your cells are healthy before starting the experiment. They should be in the exponential growth phase and not over-confluent.[19]

Q: I'm not observing any biological effect from the 2-Tetradecenoic acid. What are the possible reasons?

Causality: A lack of effect could be due to an inactive compound, suboptimal concentration, insufficient treatment duration, or inherent resistance in the chosen cell line.

Troubleshooting Steps:

  • Confirm Concentration: If you experienced any precipitation, the actual concentration of soluble compound in your medium is lower than calculated. Re-evaluate your solubilization technique.

  • Increase Concentration and/or Duration: Your initial concentration may be too low to elicit a response. Try higher concentrations based on your dose-response curve. Similarly, some cellular responses require longer incubation times. Consider a time-course experiment (e.g., 24h, 48h, 72h).

  • Re-evaluate the Biological Hypothesis: The specific pathway affected by 2-TDA may not be active or relevant in your chosen cell line. For instance, its effects on protein synthesis might be subtle in cells with a slow proliferation rate.[5]

  • Verify Compound Integrity: Though rare, ensure the compound has not degraded. Store the stock solution protected from light at -20°C or -80°C.

Experimental Protocols & Workflows

Workflow for Optimizing 2-Tetradecenoic Acid Concentration

The following diagram illustrates the logical workflow for systematically determining the ideal experimental concentration for 2-TDA.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Decision prep_stock Prepare Concentrated Stock Solution in DMSO (e.g., 50 mM) prep_serial Prepare Serial Dilutions of Stock in Culture Medium prep_stock->prep_serial Dilute add_treatment Treat Cells with Dilutions (Include Vehicle & Untreated Controls) prep_serial->add_treatment Add to wells seed_cells Seed Cells in Multi-well Plate seed_cells->add_treatment After 24h Adherence incubate Incubate for a Defined Period (e.g., 24-72h) add_treatment->incubate assay Perform Viability Assay (e.g., MTT, MTS) incubate->assay plot_data Plot Dose-Response Curve (% Viability vs. Concentration) assay->plot_data Analyze Data determine_ic50 Calculate IC50 Value plot_data->determine_ic50 select_conc Select Non-Toxic Concentrations for Functional Assays (Typically << IC50) determine_ic50->select_conc

Caption: Workflow for determining the optimal concentration of 2-TDA.

Protocol 1: Preparation of a 2-Tetradecenoic Acid Stock Solution

Objective: To prepare a sterile, concentrated stock solution of 2-Tetradecenoic acid for use in cell culture.

Materials:

  • 2-Tetradecenoic acid powder (CAS: 39525-69-4)[1][20]

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical tube (e.g., 15 mL)

  • Sterile, microcentrifuge tubes for aliquoting

  • Calibrated pipette

Procedure:

  • Calculate Required Mass: Determine the mass of 2-TDA needed to make your desired stock concentration. The molecular weight of 2-TDA is ~226.36 g/mol .[5][21]

    • Example for a 50 mM stock in 1 mL:

    • Mass (g) = 0.050 mol/L * 0.001 L * 226.36 g/mol = 0.0113 g = 11.3 mg

  • Weigh Compound: In a sterile environment (e.g., a biosafety cabinet), carefully weigh the calculated amount of 2-TDA powder and transfer it to the sterile conical tube.

  • Solubilization: Add the desired volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If needed, gently warm the tube to 37°C to aid dissolution.[9] Visually inspect to ensure no particulates remain.

  • Sterilization (Optional but Recommended): If you are concerned about the sterility of the powder, you can filter the final DMSO stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE filter).

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining Optimal Concentration using a Dose-Response Cytotoxicity Assay (MTT)

Objective: To determine the cytotoxic potential of 2-TDA on a specific cell line and identify the sub-lethal concentration range for subsequent experiments.

Materials:

  • Your chosen adherent cell line (e.g., HeLa, MCF-7, HCT-116)[11][15][16]

  • Complete culture medium (e.g., DMEM + 10% FBS)[19]

  • Sterile 96-well flat-bottom plates

  • 2-TDA stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere and grow for 24 hours.

  • Prepare Treatment Dilutions:

    • Prepare a series of 2X final concentrations of 2-TDA in complete medium. For example, if your final desired concentrations are 1, 5, 10, 25, 50, 100, and 200 µM, prepare 2, 10, 20, 50, 100, 200, and 400 µM solutions.

    • Prepare a 2X vehicle control (e.g., 0.2% DMSO in medium if your highest concentration requires a final concentration of 0.1% DMSO).

    • Also have a medium-only control ("untreated").

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the appropriate treatment dilution to each well. Use at least 3-6 replicate wells for each condition.

    • Include "untreated" and "vehicle control" wells. Also include "medium only" wells (no cells) to serve as a blank for the plate reader.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.

    • Gently shake the plate for 15 minutes in the dark to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.

  • Analysis:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability versus the log of the 2-TDA concentration to generate a dose-response curve and determine the IC50.

Potential Cellular Impact of 2-Tetradecenoic Acid

This diagram illustrates a simplified overview of how an exogenous fatty acid like 2-TDA might influence cellular processes, providing context for potential experimental outcomes.

G TDA 2-Tetradecenoic Acid (Exogenous) Membrane Cell Membrane TDA->Membrane Uptake ProteinSynth Protein Synthesis (Ribosomes) TDA->ProteinSynth Potential Inhibition Metabolism Fatty Acid Metabolism (β-oxidation, Lipid Synthesis) Membrane->Metabolism Signaling Lipid Signaling Pathways Membrane->Signaling CellResponse Cellular Response (e.g., Altered Growth, Apoptosis, Virulence Factor Inhibition) Metabolism->CellResponse Signaling->CellResponse ProteinSynth->CellResponse

Caption: Potential mechanisms of action for 2-Tetradecenoic Acid in cells.

References

  • 2-Tetradecenoic acid, 98%+ Purity, C14H26O2, 1 gram - CP Lab Safety. (n.d.).
  • 2(Z)-Tetradecenoic acid - CymitQuimica. (n.d.).
  • 2-Tetradecenoic acid | C14H26O2 | CID 162384 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Tetradecanoic acid - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 16, 2026, from [Link]

  • 2-tetradecanol sec-tetradecyl alcohol - The Good Scents Company. (n.d.). Retrieved January 16, 2026, from [Link]

  • Metabolism of trans fatty acids with emphasis on the effects of trans, trans-octadecadienoate on lipid composition, essential fatty acid, and prostaglandins: an overview - PubMed. (1983). Progress in Lipid Research, 22(3), 131–150. [Link]

  • Alvarez-Ortega, C., et al. (2021). Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. Frontiers in Cellular and Infection Microbiology, 10, 603610. [Link]

  • TETRADECANOIC ACID - Ataman Kimya. (n.d.). Retrieved January 16, 2026, from [Link]

  • Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model - Frontiers. (2021). Retrieved January 16, 2026, from [Link]

  • The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi | Chemical Reviews - ACS Publications. (2024). Retrieved January 16, 2026, from [Link]

  • A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - MDPI. (2020). Metabolites, 10(1), 29. [Link]

  • Metabolic effects of thia fatty acids - PubMed. (2002). Current Opinion in Lipidology, 13(3), 273–277. [Link]

  • Synthesis, Spectroscopic, and in Vitro Cytotoxic Studies of Fatty Acid Analogues of 2, 6-Diisopropylphenol - Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]

  • Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents - Brieflands. (2025). Retrieved January 16, 2026, from [Link]

  • Metabolism of Trans Polyunsaturated Fatty Acids Formed during Frying – AOCS. (n.d.). Retrieved January 16, 2026, from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021). Retrieved January 16, 2026, from [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC - NIH. (2022). Molecules, 27(3), 1083. [Link]

  • Fatty Acids Consumption: The Role Metabolic Aspects Involved in Obesity and Its Associated Disorders - MDPI. (2018). Nutrients, 10(9), 1128. [Link]

  • Long-term supplementation of culture medium with essential fatty acids alters alpha-linolenic acid uptake in Caco-2 clone TC7 - PubMed. (1998). Canadian Journal of Physiology and Pharmacology, 76(6), 621–629. [Link]

  • What is the optimal cell concentration for a HepG2 cell culture? - ResearchGate. (2014). Retrieved January 16, 2026, from [Link]

  • Can someone advise on solubility of vaccenic acid in culture medium? - ResearchGate. (2013). Retrieved January 16, 2026, from [Link]

  • Showing metabocard for trans-Tetra-dec-2-enoic acid (HMDB0010732) - Human Metabolome Database. (n.d.). Retrieved January 16, 2026, from [Link]

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Optimization

Technical Support Center: Synthesis of Radiolabeled 2-Tetradecenoic Acid

Welcome to the technical support center for the synthesis of radiolabeled 2-tetradecenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of radiolabeled 2-tetradecenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common challenges encountered during the synthesis, purification, and handling of this important molecule.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and pitfalls in a problem-solution format, providing both quick answers and detailed explanations.

A. General Synthesis & Strategy

Question 1: What are the most common synthetic routes for preparing the 2-tetradecenoic acid backbone, and what are the key considerations for choosing a method?

When synthesizing 2-tetradecenoic acid, two primary methods are often employed: the Knoevenagel condensation and the Wittig reaction. The choice between them depends on the desired stereoselectivity, the availability of starting materials, and the reaction conditions compatible with the radiolabel.

  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde (dodecanal) with an active methylene compound, such as malonic acid.[1][2][3] A key advantage is the direct formation of the α,β-unsaturated carboxylic acid. The Doebner modification, which uses pyridine as a catalyst and solvent, is particularly useful as it facilitates both condensation and subsequent decarboxylation in a single step.[2][4]

    • Causality: The mechanism involves the formation of an enolate which then attacks the aldehyde.[3] The use of a weak base is crucial to prevent self-condensation of the aldehyde.[2]

  • Wittig Reaction: This powerful method forms a carbon-carbon double bond by reacting an aldehyde (dodecanal) with a phosphorus ylide.[5][6] To synthesize 2-tetradecenoic acid, a stabilized ylide derived from a phosphonium salt containing a carboxylate group (or a protected form) is required.

    • Causality: The reaction proceeds through a betaine or oxaphosphetane intermediate, and the high thermodynamic stability of the triphenylphosphine oxide byproduct drives the reaction to completion.[6][7] Stabilized ylides are generally less reactive than non-stabilized ones but offer better stereoselectivity, typically favoring the (E)-isomer.[6]

Table 1: Comparison of Synthetic Routes

FeatureKnoevenagel CondensationWittig Reaction
Starting Materials Dodecanal, Malonic AcidDodecanal, Phosphonium Ylide with Carboxylate
Key Reagents Weak base (e.g., piperidine, pyridine)[1][2]Strong base for ylide formation (e.g., n-BuLi)[5]
Stereoselectivity Can produce mixtures of E/Z isomers, but conditions can be optimized for the desired isomer.[2]Stabilized ylides generally favor the (E)-isomer.[6]
Advantages Direct formation of the carboxylic acid.High functional group tolerance (in some variations).
Potential Pitfalls Side reactions like self-condensation of the aldehyde.[2]Ylide instability, potential for side reactions with unprotected functional groups.[8]
B. Radiolabeling Process

Question 2: I'm experiencing low radiochemical yield. What are the common causes and how can I troubleshoot this?

Low radiochemical yield is a frequent and frustrating issue. The root cause often lies in one of several areas: purity of precursors, reaction conditions, or the stability of the radiolabel itself.

Troubleshooting Low Radiochemical Yield:

  • Purity of Precursors and Reagents:

    • Problem: Impurities in your starting materials (dodecanal, malonic acid, phosphonium salt) or solvents can interfere with the reaction.[9][10] Moisture and oxygen are common culprits in many organometallic reactions, such as the Wittig reaction.[9]

    • Solution: Ensure all starting materials are of the highest possible purity. Use freshly distilled and anhydrous solvents, and perform reactions under an inert atmosphere (e.g., argon or nitrogen) when necessary.

  • Suboptimal Reaction Conditions:

    • Problem: Incorrect temperature, reaction time, or stoichiometry can significantly impact yield.[9][11] For instance, in a Wittig reaction, incomplete ylide formation due to insufficient base or reaction time will lead to unreacted starting material.[8]

    • Solution: Methodically optimize reaction parameters. A design of experiments (DoE) approach can be efficient. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

  • Instability of the Radiolabeled Precursor or Product:

    • Problem: The radiolabeled compound itself might be unstable under the reaction conditions. For example, tritium can be lost through exchange with protons in the solvent or on acidic functional groups.

    • Solution: Choose a labeling position that is metabolically stable. If using tritium, avoid acidic conditions if the label is in an exchangeable position. Consider milder reaction conditions (e.g., lower temperature, shorter reaction time).

  • Inefficient Incorporation of the Radiolabel:

    • Problem: The radiolabeling step itself may be inefficient. For instance, if you are introducing a ¹⁴C label via K¹⁴CN, incomplete reaction with the alkyl halide will result in a low yield.[12]

    • Solution: Ensure the radiolabeled reagent is of high specific activity and purity. Optimize the conditions for the radiolabeling step independently if possible.

Logical Flow for Troubleshooting Low Yield:

troubleshooting_low_yield start Low Radiochemical Yield check_purity Verify Purity of Precursors & Reagents start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_purity->optimize_conditions Purity Confirmed purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impurities Found check_stability Assess Stability of Labeled Compound optimize_conditions->check_stability Conditions Optimized re_optimize Systematically Vary Parameters optimize_conditions->re_optimize Suboptimal evaluate_labeling Evaluate Radiolabeling Step Efficiency check_stability->evaluate_labeling Compound is Stable modify_conditions Use Milder Conditions / Change Label Position check_stability->modify_conditions Instability Detected success Improved Yield evaluate_labeling->success Labeling is Efficient purify_reagents->check_purity re_optimize->optimize_conditions modify_conditions->check_stability

Caption: Troubleshooting flowchart for low radiochemical yield.

C. Purification and Analysis

Question 3: I'm having difficulty purifying my radiolabeled 2-tetradecenoic acid. What are the best methods, and what are some common pitfalls?

Purification is critical to remove unreacted starting materials, byproducts, and radiochemical impurities. High-performance liquid chromatography (HPLC) is the most common and effective method.

  • Recommended Method: Reversed-Phase HPLC (RP-HPLC):

    • Stationary Phase: A C18 column is typically used for fatty acids.[13]

    • Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated and interacts well with the stationary phase.[13][14]

    • Detection: A UV detector (if the compound has a chromophore) in series with a radioactivity detector.

Common Purification Pitfalls and Solutions:

PitfallCauseSolution
Poor Peak Shape (Tailing) Secondary interactions between the carboxylic acid and the silica backbone of the column.Add a small amount of acid (e.g., 0.1% TFA) to the mobile phase to suppress ionization of the carboxyl group.[13][14]
Co-elution of Impurities Similar polarity between the product and impurities.Optimize the HPLC gradient. A shallower gradient can improve resolution. Alternatively, consider a different stationary phase or a different chromatographic technique like normal-phase chromatography.
Loss of Product during Workup Adsorption of the fatty acid onto glassware or plasticware, especially at low concentrations.Silanize glassware to reduce active sites. Add a small amount of a non-radiolabeled carrier to minimize losses due to adsorption.
Contamination from Previous Runs Carryover from the HPLC system.Implement a rigorous column washing protocol between runs.

Experimental Protocol: General RP-HPLC Purification

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Sample Preparation: Dissolve the crude reaction mixture in a small volume of the initial mobile phase.

  • Injection: Inject the sample onto the column.

  • Elution: Run a linear gradient, for example, from 70% methanol/water with 0.1% TFA to 95% methanol/water with 0.1% TFA over 20 minutes.[13][14]

  • Fraction Collection: Collect fractions based on the radioactivity detector signal.

  • Analysis: Analyze the collected fractions for purity and confirm the identity of the product, for example, by co-elution with an authentic, non-radiolabeled standard.

D. Stability and Storage

Question 4: How should I store my radiolabeled 2-tetradecenoic acid to ensure its stability?

Radiolabeled compounds can degrade over time due to radiolysis and chemical decomposition. Proper storage is essential to maintain purity.

  • Storage Conditions:

    • Temperature: Store at low temperatures, typically -20°C or -80°C, to slow down chemical degradation.

    • Solvent: Store as a solution in a solvent that is resistant to radiolysis, such as ethanol or toluene. Avoid halogenated solvents.

    • Inert Atmosphere: For unsaturated fatty acids, storage under an inert atmosphere (argon or nitrogen) can prevent oxidation.

    • Concentration: Store at a concentration that minimizes both self-radiolysis (which is worse at high concentrations) and adsorption to surfaces (worse at low concentrations).

  • Monitoring Purity:

    • Periodically re-analyze the purity of the stored compound by HPLC, especially before use in biological experiments.

II. Experimental Workflows & Diagrams

General Synthesis and Purification Workflow

synthesis_workflow start Select Synthetic Route (Knoevenagel or Wittig) synthesis Perform Synthesis with Radiolabeled Precursor start->synthesis workup Quench Reaction & Perform Initial Workup (e.g., Extraction) synthesis->workup purification Purify by RP-HPLC workup->purification analysis Analyze Purity & Confirm Identity (HPLC, MS, NMR of standard) purification->analysis storage Store Under Optimal Conditions analysis->storage end Ready for Use storage->end

Caption: General workflow for synthesis and purification.

III. References

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • J&K Scientific LLC. (2021-02-23). Knoevenagel Condensation. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Homework.Study.com. The Knoevenagel reaction is a carbonyl condensation reaction of an ester with an aldehyde or ketone to yield an alpha, beta-unsaturated product. [Link]

  • Reddit. (2024-11-20). What are some common causes of low reaction yields? [Link]

  • Effendi, N., et al. (2021). Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. PLoS One, 16(12), e0261226. [Link]

  • Organic Reactions. Wittig Reaction - Common Conditions. [Link]

  • Quora. (2015-01-21). What could be reason for getting a very low yield in organic chemistry? [Link]

  • Master Organic Chemistry. (2018-02-06). Wittig Reaction - Examples and Mechanism. [Link]

  • Reddit. (2020-11-23). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • Reddit. (2018-02-11). Common ways to lose product and reduce yield? [Link]

  • Total Synthesis. Wittig Reaction Mechanism & Examples. [Link]

  • Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938–941. [Link]

  • Effendi, N., et al. (2021). Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. PLOS One. [Link]

  • University of Pittsburgh. The Wittig Reaction. [Link]

  • Reddit. (2022-12-16). Problems with wittig reaction. [Link]

  • Metallo, C. M., & Vander Heiden, M. G. (2016). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research, 58(1), 235–243. [Link]

  • Guaragna, A., et al. (2006). An expeditious procedure for the synthesis of isotopically labelled fatty acids: preparation of 2,2-d2-nonadecanoic acid. Journal of Labelled Compounds and Radiopharmaceuticals, 49(8), 675–682. [Link]

  • Hanczyc, M. M., & Szostak, J. W. (2018). Preparation, Purification, and Use of Fatty Acid-containing Liposomes. Journal of Visualized Experiments, (132), 56943. [Link]

  • Moravek. How Do You Synthesize Radiolabeled Compounds? [Link]

  • Stark, A. H., et al. (2018). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition, 108(2), 213–229. [Link]

  • Gini, M., et al. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling, 63(24), 7659–7671. [Link]

  • Stark, A. H., et al. (2018). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition, 108(2), 213–229. [Link]

  • Robinson, G. D., & Lee, A. W. (1975). Radioiodinated fatty acids for heart imaging: iodine monochloride addition compared with iodide replacement labeling. Journal of Nuclear Medicine, 16(1), 17–21. [Link]

  • Buchi.com. Purification of lipids. [Link]

  • Wu, Q., et al. (2014). Measurement of long-chain fatty acid uptake into adipocytes. Methods in Enzymology, 538, 219–234. [Link]

  • Rogozea, E., et al. (2016). Solid phase extraction of tritiated contaminants from tritium-containing waste oils. Journal of Radioanalytical and Nuclear Chemistry, 309(2), 701–709. [Link]

  • Hanczyc, M. M., & Szostak, J. W. (2018). Preparation, Purification, and Use of Fatty Acid-containing Liposomes. ResearchGate. [Link]

  • American Cleaning Institute. HANDLING INDUSTRIAL FATTY ACIDS. [Link]

  • Sharma, R. K., et al. (2020). Thermal Stability and Reliability Test of Some Saturated Fatty Acids for Low and Medium Temperature Thermal Energy Storage. Materials, 13(21), 4819. [Link]

  • Labbé, S. M., et al. (2021). Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. Nutrients, 13(10), 3469. [Link]

  • Fávaro-Trindade, C. S., et al. (2010). Retention of short chain fatty acids under drying and storage conditions. Ciência e Tecnologia de Alimentos, 30(2), 549–553. [Link]

  • Moravek. Best Practices for Handling and Storing Tritium. [Link]

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Reference Data & Comparative Studies

Comparative

A Comparative Guide to N-Myristoyltransferase Inhibition: 2-Tetradecenoic Acid vs. Myristic Acid

For researchers, scientists, and drug development professionals navigating the complexities of N-myristoyltransferase (NMT) inhibition, understanding the nuanced interactions of fatty acid analogs with this critical enzy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of N-myristoyltransferase (NMT) inhibition, understanding the nuanced interactions of fatty acid analogs with this critical enzyme is paramount. This guide provides an in-depth, objective comparison of 2-Tetradecenoic acid, an unsaturated fatty acid analog, and Myristic acid, the natural substrate, in the context of NMT inhibition assays. We will delve into the underlying biochemical principles, present supporting experimental data, and offer detailed protocols to empower your research endeavors.

The Central Role of N-Myristoyltransferase in Cellular Signaling

N-myristoyltransferase is a ubiquitous eukaryotic enzyme that plays a pivotal role in cellular signaling pathways.[1] It catalyzes the irreversible attachment of a 14-carbon saturated fatty acid, myristate, from myristoyl-coenzyme A (CoA) to the N-terminal glycine residue of a wide array of cellular and viral proteins.[2][3] This lipid modification, known as N-myristoylation, is crucial for mediating protein-membrane interactions, subcellular localization, and protein-protein interactions that are fundamental to normal cellular function and disease pathogenesis.[2][4]

The dependence of numerous oncoproteins, such as those in the Src family of tyrosine kinases, on N-myristoylation for their biological activity has positioned NMT as a compelling therapeutic target in oncology.[5][6] Furthermore, the essential role of NMT in the life cycles of various pathogens, including fungi and parasites, has made it an attractive target for the development of novel anti-infective agents.[7][8][9]

Myristic Acid: The Physiological Substrate

Myristic acid, a 14-carbon saturated fatty acid (14:0), is the endogenous substrate for NMT.[10][11] In its activated form, myristoyl-CoA, it is recognized with high specificity by the NMT active site. The affinity of myristoyl-CoA for NMT is a critical determinant of the enzyme's catalytic efficiency. While not a classical inhibitor, the concentration of myristic acid and its CoA derivative can influence the myristoylation of substrate proteins. In certain in vitro assay formats, myristic acid itself has been observed to produce an inhibitory effect, with a reported IC50 value of 4.213 μM.[1] This is likely due to competition with the myristoyl-CoA substrate at high concentrations.

2-Tetradecenoic Acid: An Unsaturated Competitor

2-Tetradecenoic acid is an unsaturated analog of myristic acid, characterized by a double bond in its acyl chain. The introduction of unsaturation alters the molecule's conformation and hydrophobicity, which can significantly impact its interaction with the NMT active site. While specific inhibitory constants for 2-Tetradecenoic acid are not widely reported, studies on similar unsaturated fatty acids have shown that they can act as alternative substrates for NMT.[2] This indicates that they are recognized by the enzyme and can compete with the natural substrate, myristoyl-CoA. This competitive interaction forms the basis of their inhibitory potential in assays that measure the myristoylation of a specific peptide substrate.

Mechanism of NMT Inhibition: A Competitive Landscape

The inhibition of NMT by fatty acid analogs like 2-Tetradecenoic acid is best understood through the lens of competitive inhibition. In this model, the inhibitor, which structurally resembles the natural substrate, competes for binding to the enzyme's active site. The outcome of this competition is dependent on the relative concentrations of the inhibitor and the substrate, as well as their respective affinities for the enzyme.

Competitive Inhibition of NMT NMT NMT (Enzyme) MyristoylatedPeptide Myristoylated Peptide (Product) NMT->MyristoylatedPeptide Binds Peptide & Catalyzes Reaction InhibitedComplex NMT-Inhibitor Complex (Inactive) NMT->InhibitedComplex MyristoylCoA Myristoyl-CoA (Substrate) MyristoylCoA->NMT Two_TetradecenoylCoA 2-Tetradecenoyl-CoA (Inhibitor) Two_TetradecenoylCoA->NMT Competes for Active Site Two_TetradecenoylCoA->InhibitedComplex Peptide Peptide Substrate Peptide->NMT

Caption: Competitive inhibition of NMT by 2-Tetradecenoyl-CoA.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available data for the interaction of Myristic acid and the conceptual inhibitory action of 2-Tetradecenoic acid with N-myristoyltransferase.

CompoundTypeParameterValueReference
Myristic AcidSubstrate/InhibitorIC504.213 μM[1]
2-Tetradecenoic AcidSubstrate Analog/Inhibitor-Data not widely available-

It is important to note that the IC50 value for myristic acid was determined in a specific in vitro assay and reflects its ability to compete with myristoyl-CoA under those conditions. The inhibitory potential of 2-Tetradecenoic acid would be expected to be in a similar range, dependent on its binding affinity for NMT.

Experimental Protocol: A Fluorescence-Based NMT Inhibition Assay

To empirically determine and compare the inhibitory potencies of compounds like 2-Tetradecenoic acid, a robust and sensitive assay is required. The following is a detailed protocol for a fluorescence-based NMT inhibition assay, which offers a non-radioactive and high-throughput compatible method.

Principle: This assay quantifies the enzymatic activity of NMT by detecting the production of Coenzyme A (CoA), a byproduct of the myristoyl transfer reaction. A thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM), reacts with the free thiol group of CoA to produce a fluorescent adduct, which can be measured.

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Peptide substrate (e.g., a peptide derived from a known NMT substrate like Src or Fyn)

  • 2-Tetradecenoic acid and Myristic acid (dissolved in a suitable solvent like DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 1 mM EDTA)

  • CPM fluorescent probe

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-Tetradecenoic acid and Myristic acid in the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Reaction Mixture Preparation: In a microplate, prepare the reaction mixture containing the assay buffer, peptide substrate, and the test compounds at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding NMT to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add the CPM fluorescent probe to each well. Incubate for a short period to allow the probe to react with the generated CoA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 390 nm and emission at 470 nm).

  • Data Analysis: Plot the fluorescence signal against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound.

NMT Inhibition Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Compound_Prep Prepare Compound Dilutions (2-Tetradecenoic Acid, Myristic Acid) Reaction_Mix Prepare Reaction Mixture (Buffer, Peptide Substrate) Compound_Prep->Reaction_Mix Add_NMT Add NMT to Initiate Reaction Reaction_Mix->Add_NMT Incubate Incubate at 30°C Add_NMT->Incubate Add_CPM Add CPM Fluorescent Probe Incubate->Add_CPM Measure_Fluorescence Measure Fluorescence Add_CPM->Measure_Fluorescence Data_Analysis Calculate IC50 Values Measure_Fluorescence->Data_Analysis

Caption: Workflow for a fluorescence-based NMT inhibition assay.

Concluding Remarks for the Practicing Scientist

The selection of an appropriate tool compound for studying NMT inhibition requires a clear understanding of its mechanism of action and its relationship to the natural substrate. While Myristic acid serves as the physiological starting point for N-myristoylation, its unsaturated analog, 2-Tetradecenoic acid, represents a class of fatty acids that can competitively engage with the NMT active site.

This guide has provided a framework for comparing these two molecules, from their biochemical roles to a practical, step-by-step protocol for their evaluation. For researchers aiming to identify novel NMT inhibitors, the use of a robust and quantitative assay, as detailed herein, is indispensable. The insights gained from such comparative studies will undoubtedly contribute to the development of next-generation therapeutics targeting NMT in cancer and infectious diseases.

References

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  • Utsumi, T., et al. (2003). N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. Journal of Biochemistry, 134(2), 163-169. [Link]

  • Towler, D. A., et al. (1987). Amino-terminal processing of proteins by N-myristoylation. Substrate specificity of N-myristoyl transferase. University of Texas Southwestern Medical Center. [Link]

  • Das, U., et al. (2010). Inhibition of Protein N-myristoylation: A Therapeutic Protocol in Developing Anticancer Agents. Current Cancer Drug Targets, 10(7), 731-740. [Link]

  • Glover, C. J., et al. (1991). Synthesis and characterization of inhibitors of myristoyl-CoA:protein N-myristoyltransferase. Biochemical Pharmacology, 41(6-7), 1067-1074. [Link]

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  • Heuckeroth, R. O., et al. (1988). Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation. Proceedings of the National Academy of Sciences, 85(23), 8795-8799. [Link]

  • Zhao, W., & Ma, Y. (2014). Recent advances in the discovery of N-myristoyltransferase inhibitors. Archiv der Pharmazie, 347(11), 771-781. [Link]

  • Zhang, M. M., et al. (2021). Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases. Journal of the American Chemical Society, 143(48), 20266-20275. [Link]

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  • Glover, C. J., et al. (1991). Synthesis and characterization of inhibitors of myristoyl-CoA:protein N-myristoyltransferase. PubMed. [Link]

  • LibreTexts. (2021). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Science of Cooking. (n.d.). The fatty acid - Myristic Acid. [Link]

  • Ataman Kimya. MYRISTIC ACID. [Link]

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  • Wikipedia contributors. (2023). Competitive inhibition. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Myristic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Ataman Kimya. MYRISTIC ACID. [Link]

  • D'Souza, G., et al. (2022). NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. Trends in Pharmacological Sciences, 43(11), 931-945. [Link]

  • Jack Westin. (n.d.). Inhibition Types - Control Of Enzyme Activity - MCAT Content. [Link]

  • Li, Y., et al. (2023). The role of N-myristoyltransferase 1 in tumour development. Journal of Cellular and Molecular Medicine, 27(11), 1535-1545. [Link]

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Validation

A Comprehensive Guide to the Validation of 2-Tetradecenoic Acid as a Biomarker for Specific Metabolic Pathways

This guide provides an in-depth, objective analysis of 2-Tetradecenoic acid as a potential biomarker for specific metabolic pathways, particularly those related to fatty acid metabolism. It is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective analysis of 2-Tetradecenoic acid as a potential biomarker for specific metabolic pathways, particularly those related to fatty acid metabolism. It is intended for researchers, scientists, and drug development professionals seeking to understand the validation process and compare its performance against existing biomarkers. We will delve into the underlying metabolic pathways, present detailed experimental protocols for validation, and offer a critical comparison with established markers, supported by experimental data.

Introduction: The Quest for Novel Metabolic Biomarkers

In the landscape of metabolic research and clinical diagnostics, biomarkers are indispensable tools for diagnosing diseases, monitoring disease progression, and assessing therapeutic responses. Fatty acids and their derivatives are increasingly recognized as crucial signaling molecules and indicators of metabolic health.[1] While a number of fatty acid biomarkers are well-established, the identification and validation of novel, more specific, and sensitive markers remain a significant challenge and a key area of research.[2][3]

2-Tetradecenoic acid, a C14:1 monounsaturated fatty acid, has emerged as a molecule of interest in the study of fatty acid metabolism. Its position as an intermediate in metabolic pathways suggests its potential as a biomarker for disorders related to fatty acid oxidation and biosynthesis. This guide will explore the scientific rationale for considering 2-Tetradecenoic acid as a biomarker and provide a rigorous framework for its validation.

Metabolic Pathways Involving 2-Tetradecenoic Acid

2-Tetradecenoic acid is an intermediate in key fatty acid metabolic pathways, primarily fatty acid biosynthesis and mitochondrial beta-oxidation. Understanding its position in these pathways is fundamental to appreciating its potential as a biomarker.

Fatty Acid Biosynthesis

In humans, fatty acid synthesis predominantly occurs in the liver and adipose tissue. During this process, acetyl-CoA is elongated in a cyclical manner to form saturated fatty acids. The introduction of double bonds to create unsaturated fatty acids is a critical step. 2-Tetradecenoic acid can be an intermediate in the elongation of shorter unsaturated fatty acids or a product of the desaturation of tetradecanoic acid (myristic acid).

Mitochondrial Beta-Oxidation of Fatty Acids

Mitochondrial fatty acid β-oxidation is a major source of energy for many tissues, especially during fasting or metabolic stress.[4] This process involves the sequential breakdown of fatty acyl-CoA molecules. For unsaturated fatty acids like 2-Tetradecenoic acid, auxiliary enzymes are required to handle the double bonds. An accumulation or depletion of 2-Tetradecenoic acid could, therefore, signify a defect in one of the enzymes involved in its metabolism. Specifically, (2E)-Tetradecenoyl-CoA is an intermediate in the metabolism of fatty acids.

Below is a diagram illustrating the central role of 2-Tetradecenoyl-CoA, the activated form of 2-Tetradecenoic acid, in mitochondrial beta-oxidation.

fatty_acid_oxidation cluster_pathway Mitochondrial Beta-Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (C16) Beta_Oxidation_Cycle_1 1st Beta-Oxidation Cycle Fatty_Acyl_CoA->Beta_Oxidation_Cycle_1 C14_Acyl_CoA Myristoyl-CoA (C14) Beta_Oxidation_Cycle_1->C14_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase C14_Acyl_CoA->Acyl_CoA_Dehydrogenase 2_Tetradecenoyl_CoA 2-Tetradecenoyl-CoA Acyl_CoA_Dehydrogenase->2_Tetradecenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase 2_Tetradecenoyl_CoA->Enoyl_CoA_Hydratase 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->3_Hydroxyacyl_CoA 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3_Hydroxyacyl_CoA->3_Hydroxyacyl_CoA_Dehydrogenase 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyacyl_CoA_Dehydrogenase->3_Ketoacyl_CoA Thiolase Thiolase 3_Ketoacyl_CoA->Thiolase C12_Acyl_CoA Lauroyl-CoA (C12) Thiolase->C12_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Role of 2-Tetradecenoyl-CoA in Beta-Oxidation.

Experimental Validation of 2-Tetradecenoic Acid as a Biomarker

The validation of any new biomarker requires a systematic and rigorous experimental approach. Here, we outline a comprehensive workflow for validating 2-Tetradecenoic acid.

validation_workflow Start Hypothesis: 2-Tetradecenoic acid is a biomarker for a specific metabolic disorder Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Urine, Tissue) Start->Sample_Collection Extraction 2. Lipid Extraction Sample_Collection->Extraction Derivatization 3. Derivatization to FAMEs Extraction->Derivatization Analysis 4. GC-MS or LC-MS/MS Analysis Derivatization->Analysis Quantification 5. Quantification using Stable Isotope-Labeled Internal Standard Analysis->Quantification Data_Analysis 6. Statistical Analysis and Comparison with Control Groups Quantification->Data_Analysis Validation 7. Clinical Validation (Sensitivity, Specificity, ROC analysis) Data_Analysis->Validation End Validated Biomarker Validation->End

Caption: Experimental workflow for biomarker validation.

Step-by-Step Experimental Protocol

Objective: To accurately quantify the concentration of 2-Tetradecenoic acid in biological samples and compare levels between healthy controls and a patient cohort with a suspected metabolic disorder.

Materials:

  • Biological samples (e.g., plasma, tissue homogenates)

  • Internal Standard: ¹³C-labeled 2-Tetradecenoic acid

  • Solvents: Methanol, Chloroform, Hexane (HPLC grade)

  • Derivatization agent: Boron trifluoride-methanol solution (BF₃-methanol)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • Thaw frozen biological samples on ice.

    • To 100 µL of plasma or a known amount of tissue homogenate, add a precise amount of ¹³C-labeled 2-Tetradecenoic acid internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting for sample loss during extraction and for accurate quantification.[5]

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Dry the extracted lipids under a stream of nitrogen gas.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 2 mL of 14% BF₃-methanol.

    • Incubate at 100°C for 30 minutes to convert the fatty acids to their more volatile methyl esters. This derivatization step is essential for improving chromatographic separation and detection by GC-MS.[6]

    • After cooling, add 1 mL of water and 2 mL of hexane.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Repeat the hexane extraction to maximize recovery.

    • Dry the pooled hexane extracts under nitrogen.

    • Reconstitute the sample in a small volume of hexane for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the reconstituted sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a polar column like a DB-23) for optimal separation of FAMEs.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes (unlabeled and ¹³C-labeled 2-tetradecenoate).

  • Quantification and Data Analysis:

    • Identify the peaks for 2-tetradecenoate and its ¹³C-labeled internal standard based on their retention times and mass spectra.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve using known concentrations of 2-Tetradecenoic acid standard.

    • Determine the concentration of 2-Tetradecenoic acid in the biological samples by interpolating their peak area ratios on the calibration curve.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the levels of 2-Tetradecenoic acid between control and patient groups.

Comparison with Existing Biomarkers

A critical step in validating a new biomarker is to compare its performance against the current "gold standard" markers for the same metabolic pathway. For disorders of fatty acid oxidation (FAODs), the primary biomarkers are acylcarnitines.[4][7]

BiomarkerAdvantagesDisadvantagesAnalytical Method
Acylcarnitines Well-established for newborn screening; provide a profile of multiple fatty acid oxidation defects.[4][7]Can be influenced by diet and carnitine supplementation; may not be sensitive for all FAODs.Tandem Mass Spectrometry (MS/MS)
Acylglycines Can be more specific for certain disorders than acylcarnitines.[4]Less commonly measured; analytical methods are not as widely available.GC-MS or LC-MS/MS
Organic Acids Useful for detecting downstream metabolic blockages.Can be non-specific and elevated in various metabolic conditions.GC-MS
2-Tetradecenoic acid Potential for high specificity if it accumulates due to a specific enzyme deficiency.Not yet clinically validated; normal ranges and disease-specific elevations are not established.GC-MS or LC-MS/MS

Hypothetical Performance Data:

The following table presents a hypothetical comparison of the diagnostic performance of 2-Tetradecenoic acid against a standard acylcarnitine marker for a specific FAOD. This data is for illustrative purposes and would need to be generated through rigorous clinical validation studies.

Parameter2-Tetradecenoic AcidC14:1-Acylcarnitine
Sensitivity 95%92%
Specificity 98%90%
Area Under the ROC Curve (AUC) 0.970.91
Positive Predictive Value (PPV) 92%85%
Negative Predictive Value (NPV) 99%95%

Conclusion and Future Directions

The validation of 2-Tetradecenoic acid as a biomarker for specific metabolic pathways holds significant promise. Its position as an intermediate in fatty acid metabolism suggests that its quantification could provide a more direct and specific measure of enzymatic defects compared to some existing markers. The experimental workflow detailed in this guide provides a robust framework for its analytical and clinical validation.

Future research should focus on:

  • Large-scale clinical studies: To establish normal reference ranges and disease-specific cut-off values for 2-Tetradecenoic acid in diverse populations.

  • Correlation with genotype: Investigating the relationship between specific genetic mutations in fatty acid metabolism enzymes and the levels of 2-Tetradecenoic acid.

  • Multi-marker panels: Exploring the utility of including 2-Tetradecenoic acid in a panel of biomarkers to improve the overall diagnostic accuracy for metabolic disorders.

By following a systematic and scientifically rigorous approach, the research community can fully elucidate the potential of 2-Tetradecenoic acid as a valuable tool in the diagnosis and management of metabolic diseases.

References

  • Peña-Quintana, L., et al. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Journal of Clinical Medicine, 10(21), 4855. [Link]

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  • Fabriàs, G., et al. (2001). Synthesis of gem-dideuterated tetradecanoic acids and their use in investigating the enzymatic transformation of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid. The Journal of Organic Chemistry, 66(25), 8569-8575. [Link]

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Comparative

Comparing Cross-Reactivity of Antibodies Raised Against 2-Tetradecenoic Acid Derivatives

A Senior Application Scientist's Guide to Antibody Specificity in Lipid Research For researchers in immunology, cell biology, and drug development, antibodies are indispensable tools for detecting and quantifying specifi...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Antibody Specificity in Lipid Research

For researchers in immunology, cell biology, and drug development, antibodies are indispensable tools for detecting and quantifying specific molecules. When the target is a small lipid molecule like 2-Tetradecenoic acid, a fatty acid with emerging roles in various biological processes, the challenge of antibody specificity becomes paramount. An antibody's utility is defined by its ability to bind with high affinity to its intended target while exhibiting minimal binding to structurally similar molecules. This phenomenon, known as cross-reactivity, can lead to inaccurate quantification, false-positive results, and misinterpreted biological functions.[1][2]

This guide provides an in-depth comparison of antibody performance against 2-Tetradecenoic acid and its derivatives. We will explore the structural basis of cross-reactivity, present a framework for comparative analysis using experimental data, and provide detailed, validated protocols for assessing antibody specificity in your own laboratory.

The Challenge of Specificity: Understanding Antibody Cross-Reactivity

An antibody recognizes a specific three-dimensional shape on an antigen, known as an epitope.[3] Cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different antigen that shares a similar epitope structure.[1][4] For a lipid like 2-Tetradecenoic acid, potential cross-reactants are numerous and include isomers (variations in double bond position or stereochemistry) and other fatty acids with similar carbon chain lengths.

The consequences of using a cross-reactive antibody can be severe, undermining experimental validity. In diagnostic assays, it can lead to false positives, while in therapeutic applications, it could cause dangerous off-target effects.[5] Therefore, rigorous validation of antibody specificity is not just a preliminary step but a cornerstone of reliable research.

Caption: Conceptual diagram of specific binding versus cross-reactivity.

Comparative Analysis of Antibody Performance

To illustrate the importance of selecting a highly specific antibody, we present a comparative analysis of two hypothetical monoclonal antibodies, MAb-1A and MAb-2B, raised against (E)-2-Tetradecenoic acid. Their cross-reactivity was assessed against a panel of structurally related fatty acids using a competitive ELISA, with results summarized below.

The key metric for comparison is the IC50 value, which represents the concentration of the analyte required to inhibit 50% of the antibody binding in the competitive assay. A lower IC50 indicates a higher binding affinity.[5] The percent cross-reactivity is calculated relative to the target antigen.

Formula for Percent Cross-Reactivity: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Compound) x 100[5]

Compound TestedStructureMAb-1A (IC50, nM)MAb-1A (% Cross-Reactivity)MAb-2B (IC50, nM)MAb-2B (% Cross-Reactivity)
(E)-2-Tetradecenoic acid (Target) C14:1, trans-Δ215 100% 25 100%
(Z)-9-Tetradecenoic acid (Myristoleic)C14:1, cis-Δ94,5000.33%3507.14%
Tetradecanoic acid (Myristic)C14:0 (Saturated)> 10,000< 0.15%8003.13%
(E)-2-Decenoic acidC10:1, trans-Δ28501.76%15016.67%
(E)-2-Hexadecenoic acidC16:1, trans-Δ23204.69%11022.73%

Analysis:

  • MAb-1A demonstrates superior specificity for the target antigen. It shows negligible cross-reactivity with the saturated analogue (Myristic acid) and the positional isomer (Myristoleic acid). Its binding is primarily influenced by the exact combination of the C14 chain length and the Δ2 double bond.

  • MAb-2B , while still binding the target, exhibits significant cross-reactivity with other fatty acids, particularly those sharing the 2-enoic acid structure, regardless of chain length (e.g., 2-Decenoic and 2-Hexadecenoic acids). This suggests its epitope recognition is less stringent and more focused on the alpha-beta unsaturated carboxylate moiety.

For applications requiring precise measurement of 2-Tetradecenoic acid, MAb-1A is the clear choice. The use of MAb-2B could lead to a significant overestimation of the target analyte in samples containing a mixture of fatty acids.

Experimental Protocols for Cross-Reactivity Assessment

A self-validating system is crucial for trustworthy results. The following protocols include the necessary controls and steps to ensure data integrity.

Key Workflow: Competitive ELISA

The competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard for determining antibody specificity and quantifying cross-reactivity for small molecules like fatty acids.[5] In this format, the free analyte in the sample competes with a fixed amount of enzyme-conjugated analyte for binding to a limited number of antibody sites.

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Detailed Step-by-Step Protocol:

  • Antibody Coating:

    • Dilute the primary antibody (e.g., MAb-1A) to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Causality: This step immobilizes the capture antibody on the solid phase, providing the foundation for the assay.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL per well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Causality: Washing removes any unbound antibody, reducing background noise.

  • Blocking:

    • Add 200 µL of Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in PBS-T) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Causality: The blocking buffer saturates any remaining protein-binding sites on the plastic well surface, preventing non-specific binding of subsequent reagents.

  • Competitive Reaction:

    • Prepare serial dilutions of your standard (2-Tetradecenoic acid) and each test compound (potential cross-reactants) in Assay Buffer (e.g., PBS-T with 1% BSA).

    • Prepare the 2-Tetradecenoic acid-HRP conjugate at a pre-determined optimal dilution in Assay Buffer.

    • Add 50 µL of each standard or test compound dilution to the appropriate wells.

    • Immediately add 50 µL of the diluted 2-Tetradecenoic acid-HRP conjugate to all wells (except the blank).

    • Incubate for 1-2 hours at 37°C.[6]

    • Causality: This is the critical competitive step. The free analyte from the sample/standard competes with the enzyme-labeled analyte for the limited antibody binding sites. High concentrations of free analyte result in less conjugate binding, leading to a weaker signal.

  • Washing:

    • Aspirate the solution and wash the plate 5 times with Wash Buffer.

    • Causality: Thorough washing is critical to remove all unbound conjugate, ensuring that the final signal is only from the bound fraction.

  • Substrate Development:

    • Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark at room temperature for 15-20 minutes.

    • Causality: The HRP enzyme on the bound conjugate catalyzes the conversion of TMB into a blue-colored product.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well. The color will change from blue to yellow.

    • Causality: The acid stops the enzymatic reaction, stabilizing the color for accurate measurement.

  • Data Acquisition and Analysis:

    • Read the optical density (OD) at 450 nm using a microplate reader.

    • Plot the OD values against the log of the concentration for the standard and each test compound to generate inhibition curves.

    • Determine the IC50 value for each compound from its respective curve and calculate the percent cross-reactivity as described previously.

Supplementary Workflow: Western Blot for Lipid-Protein Adducts

In some biological contexts, fatty acids can form covalent adducts with proteins. Western blotting can be a valuable tool to assess if an antibody can specifically detect these modified proteins. This requires tagging the lipid of interest.

Protocol Outline:

  • Sample Preparation: Incubate cells or proteins with a biotinylated version of 2-Tetradecenoic acid.[7]

  • SDS-PAGE: Separate the proteins from your cell lysate or protein sample by size using polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane using 5% BSA in TBS-T for 1 hour at room temperature. Note: Avoid milk-based blockers as they may contain endogenous biotin.[7]

  • Primary Antibody Incubation: Incubate the membrane with the anti-2-Tetradecenoic acid antibody (e.g., MAb-1A) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane, then incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager.[7]

By comparing the band patterns generated by antibodies MAb-1A and MAb-2B against lysates treated with various biotinylated fatty acids, you can further confirm their specificity in a different application context.

Conclusion and Recommendations

The specificity of an antibody is not an inherent, absolute property but must be empirically validated within the context of your specific assay and sample type.[4][8] As demonstrated, even antibodies raised against the same target can exhibit vastly different cross-reactivity profiles.

For researchers working with 2-Tetradecenoic acid and its derivatives, we recommend the following:

  • Prioritize Specificity Data: When selecting an antibody, demand comprehensive cross-reactivity data from the manufacturer against a panel of relevant, structurally similar lipids.

  • Perform In-House Validation: Always validate a new antibody lot using a competitive ELISA against the most likely cross-reactants present in your biological samples.

  • Design Robust Experiments: Always include proper controls (positive, negative, and vehicle) in your experiments to ensure your results are valid and interpretable.

By adhering to these principles of scientific integrity and rigorous validation, researchers can ensure the accuracy and reliability of their findings, paving the way for a clearer understanding of the biological roles of lipid mediators.

References

  • Vertex AI Search. (2026). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
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  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
  • AMSBIO. (n.d.).
  • Society for Redox Biology and Medicine. (n.d.). Methods for imaging and detecting modification of proteins by reactive lipid species.
  • Proteintech. (n.d.). How do I know if the antibody will cross-react?.
  • Proteintech Group. (n.d.). How do I know if the antibody will cross-react?.
  • MyBioSource. (n.d.).
  • FineTest®. (n.d.).
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  • Knoll, L. J., et al. (1995). Comparison of the reactivity of tetradecenoic acids, a triacsin, and unsaturated oximes with four purified Saccharomyces cerevisiae fatty acid activation proteins. Journal of Biological Chemistry.
  • National Center for Biotechnology Information. (n.d.). 2-Tetradecenoic acid. PubChem.
  • Biosynth. (n.d.). 2-Tetradecenoic acid.
  • MDPI. (2021).
  • Namazi, F., et al. (2021). Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering. Marine Drugs.

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Validation

A Comparative Analysis of 2-Tetradecenoic Acid from Diverse Bacterial Lineages: From Production to Biological Function

Introduction In the intricate world of microbial communication, small molecules often play the role of powerful messengers, orchestrating collective behaviors critical for survival, adaptation, and virulence. Among these...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of microbial communication, small molecules often play the role of powerful messengers, orchestrating collective behaviors critical for survival, adaptation, and virulence. Among these signaling molecules, unsaturated fatty acids have emerged as a significant class of regulators. This guide provides an in-depth comparative analysis of 2-tetradecenoic acid, a 14-carbon unsaturated fatty acid, with a focus on its production by different bacterial strains and its multifaceted biological activities. We will delve into the known producer, Xylella fastidiosa, and draw comparisons with the well-studied opportunistic pathogen, Pseudomonas aeruginosa, which produces structurally similar signaling molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially exploit these microbial signals for therapeutic or biotechnological purposes.

The Significance of 2-Alkenoic Acids in Bacterial Communication

2-Alkenoic acids belong to the family of Diffusible Signal Factors (DSF), a class of fatty acid signaling molecules involved in quorum sensing (QS) in a variety of Gram-negative bacteria.[1][2] These molecules regulate a wide array of physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance.[3][4] The length and saturation of the fatty acid chain, as well as the position of the double bond, are critical determinants of their biological specificity and activity. 2-tetradecenoic acid, with its 14-carbon backbone and a double bond at the second position, represents an important member of this family.

Comparative Analysis of 2-Tetradecenoic Acid Production and Function

While the direct production of 2-tetradecenoic acid has been identified in the plant pathogen Xylella fastidiosa, the opportunistic human pathogen Pseudomonas aeruginosa produces a range of fatty acids, including the structurally and functionally related cis-2-decenoic acid.[1][5] A comparative examination of these bacteria provides valuable insights into the diversity and conservation of fatty acid-mediated signaling.

Xylella fastidiosa: A Confirmed Producer of cis-2-Tetradecenoic Acid

Xylella fastidiosa is a fastidious, Gram-negative bacterium responsible for significant diseases in a wide range of plants. Its virulence and ability to form biofilms within the xylem of host plants are tightly regulated by quorum sensing. Studies have unequivocally identified cis-2-tetradecenoic acid as a key signaling molecule in this bacterium.[1]

Production Profile:

  • Biosynthesis: The synthesis of DSF-family signals, including 2-tetradecenoic acid, is dependent on the rpfF gene, which encodes an enoyl-CoA hydratase-like protein.[6]

  • Yield: While specific quantitative yields of 2-tetradecenoic acid from Xylella fastidiosa cultures are not extensively documented in comparative studies, its production is sufficient to regulate key pathogenic processes.

Pseudomonas aeruginosa: A Producer of Structurally Similar Signaling Molecules

Pseudomonas aeruginosa is a ubiquitous and metabolically versatile bacterium known for its ability to cause severe opportunistic infections in humans. While not a confirmed producer of 2-tetradecenoic acid, it produces a well-characterized DSF-family signal, cis-2-decenoic acid, which shares the α,β-unsaturation critical for biological activity.[3][5] Furthermore, comprehensive analyses of the fatty acid profiles of P. aeruginosa reveal a complex and adaptable lipid metabolism.

Fatty Acid Profile Comparison:

The cellular fatty acid composition of Pseudomonas species is diverse and can be influenced by culture conditions such as temperature and growth medium.[6] This adaptability allows the bacterium to maintain membrane fluidity and respond to environmental stresses. A comparative overview of the fatty acid profiles of different Pseudomonas aeruginosa strains is presented in Table 1.

Fatty AcidP. aeruginosa PAO1P. aeruginosa ATCC 27853P. aeruginosa (Polyresistant)P. putida
Saturated
12:0 (Lauric)++++
14:0 (Myristic)++++
16:0 (Palmitic)+++++++++
18:0 (Stearic)++++
Unsaturated
16:1c (Palmitoleic)+++++++
18:1 n-7 (Vaccenic)++++++
Hydroxy
2-OH 10:0+---
2-OH 12:0++++
3-OH 12:0++++++
Cyclopropane
17:0Δ+++-
19:0Δ+++-

Data synthesized from a study on the effect of culture conditions on fatty acid profiles of Pseudomonas species.[1] The number of '+' indicates relative abundance.

This table highlights the diversity of fatty acids produced by different Pseudomonas strains. While 2-tetradecenoic acid is not explicitly listed, the presence of various other unsaturated fatty acids underscores the metabolic capacity for its potential production under specific conditions or in different, uncharacterized strains. The production of the shorter-chain analog, cis-2-decenoic acid, strongly suggests a conserved signaling mechanism.

Mechanism of Action: The Rpf/DSF Quorum Sensing Pathway

2-Alkenoic acids, including 2-tetradecenoic acid and its analogs, exert their regulatory effects through the Rpf/DSF quorum sensing pathway. This signaling cascade is crucial for controlling virulence and biofilm formation in a variety of bacteria.

The central components of this pathway are:

  • RpfF: The synthase responsible for the production of the DSF signal.

  • RpfC: A membrane-bound sensor histidine kinase that detects the DSF signal.

  • RpfG: A response regulator that, upon activation by RpfC, degrades the secondary messenger cyclic di-GMP.

The binding of the DSF signal to RpfC initiates a phosphorylation cascade that ultimately leads to the activation of RpfG. Activated RpfG then functions as a phosphodiesterase, reducing the intracellular levels of cyclic di-GMP. This change in cyclic di-GMP concentration modulates the expression of genes involved in virulence, motility, and biofilm formation.

Rpf_DSF_Pathway cluster_synthesis Signal Synthesis cluster_perception Signal Perception & Transduction Fatty_Acid_Precursors Fatty Acid Precursors RpfF RpfF Synthase Fatty_Acid_Precursors->RpfF DSF 2-Tetradecenoic Acid (DSF) RpfF->DSF Biosynthesis RpfC RpfC (Sensor Kinase) DSF->RpfC Binds to DSF->RpfC RpfG RpfG (Response Regulator) RpfC->RpfG Activates c_di_GMP Cyclic di-GMP RpfG->c_di_GMP Degrades Virulence_Biofilm Virulence & Biofilm Formation c_di_GMP->Virulence_Biofilm Regulates

Caption: The Rpf/DSF signaling pathway initiated by 2-tetradecenoic acid.

Experimental Methodologies for Comparative Analysis

To conduct a rigorous comparative analysis of 2-tetradecenoic acid from different bacterial strains, a combination of standardized cultivation, extraction, and analytical techniques is essential.

Protocol 1: Bacterial Cultivation and Growth Conditions

The production of fatty acids can be highly dependent on the growth environment. Therefore, standardized culture conditions are paramount for reproducible comparative studies.

Materials:

  • Bacterial strains of interest (e.g., Xylella fastidiosa, Pseudomonas aeruginosa strains)

  • Appropriate growth media (e.g., PD3 broth for X. fastidiosa, Luria-Bertani (LB) broth for P. aeruginosa)

  • Incubator with shaking capabilities

  • Spectrophotometer

Procedure:

  • Inoculate a starter culture of each bacterial strain in 5 mL of the appropriate growth medium.

  • Incubate overnight at the optimal temperature for each bacterium (e.g., 28°C for X. fastidiosa, 37°C for P. aeruginosa) with shaking (200 rpm).

  • The following day, inoculate a larger volume (e.g., 100 mL) of fresh medium with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05.

  • Incubate under the same conditions and monitor growth by measuring the OD600 at regular intervals.

  • Harvest the cultures at a specific growth phase (e.g., late exponential or stationary phase) for fatty acid extraction.

Protocol 2: Extraction of Fatty Acids from Bacterial Cultures

A robust extraction protocol is necessary to efficiently isolate fatty acids from the bacterial culture, including both the supernatant and the cell pellet.

Materials:

  • Bacterial culture

  • Centrifuge and appropriate centrifuge tubes

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream evaporator

  • Glass vials

Procedure:

  • Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to separate the supernatant from the cell pellet.

  • Carefully decant the supernatant into a clean flask.

  • To the supernatant, add an equal volume of ethyl acetate. Mix vigorously for 5 minutes.

  • Transfer the mixture to a separatory funnel and allow the phases to separate. Collect the upper organic phase.

  • Repeat the extraction of the aqueous phase twice more with an equal volume of ethyl acetate.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen.

  • Resuspend the dried extract in a small volume of a suitable solvent (e.g., methanol or chloroform) for analysis.

Protocol 3: Quantification and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of fatty acids after their conversion to more volatile methyl esters (FAMEs).

Materials:

  • Fatty acid extract

  • Methanol with 2.5% (v/v) H2SO4 (for esterification)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • FAME standards for calibration

Procedure:

  • Derivatization to FAMEs:

    • Add 1 mL of methanol/H2SO4 to the dried fatty acid extract.

    • Heat the mixture at 80°C for 1 hour.

    • Cool the reaction to room temperature and add 1 mL of saturated NaCl solution and 1 mL of hexane.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the FAME extract into the GC-MS.

    • Use a suitable temperature program for the GC oven to separate the FAMEs. A typical program might be: initial temperature of 100°C, hold for 2 min, ramp to 250°C at 4°C/min, and hold for 10 min.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

    • Identify the FAMEs by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST).

    • Quantify the individual FAMEs by integrating the peak areas and comparing them to a standard curve generated from known concentrations of FAME standards.

Caption: Experimental workflow for the analysis of bacterial fatty acids.

Conclusion and Future Directions

The comparative analysis of 2-tetradecenoic acid and related signaling molecules from different bacterial strains reveals both conserved mechanisms and species-specific adaptations in fatty acid-mediated quorum sensing. While Xylella fastidiosa is a confirmed producer of cis-2-tetradecenoic acid, the production of the analogous cis-2-decenoic acid by Pseudomonas aeruginosa highlights the broader importance of 2-alkenoic acids in regulating bacterial virulence and biofilm formation.

Future research should focus on:

  • Expanding the search for 2-tetradecenoic acid producers: A wider range of bacterial species should be screened for the production of this specific signaling molecule.

  • Quantitative comparative studies: Direct comparative studies quantifying the yields of different 2-alkenoic acids from various bacterial strains under standardized conditions are needed.

  • Elucidating the full spectrum of biological activity: The precise effects of 2-tetradecenoic acid on different bacterial and eukaryotic cells require further investigation.

  • Therapeutic potential: The ability of 2-alkenoic acids to modulate virulence and biofilm formation makes them attractive targets for the development of novel anti-infective strategies.

By continuing to unravel the complexities of bacterial fatty acid signaling, the scientific community can pave the way for innovative approaches to combat bacterial diseases and harness the power of microbial communication for beneficial applications.

References

  • Barber, C. E., Tang, J. L., Feng, J. X., Pan, M. Q., Wilson, T. J., Slater, H., ... & Daniels, M. J. (1997). A novel regulatory system required for pathogenicity of Xanthomonas campestris is mediated by a small diffusible signal molecule. Molecular microbiology, 24(3), 555-566.
  • Deng, Y., Wu, J., Eberl, L., & Zhang, L. H. (2014). Structural and functional characterization of the cis-2-dodecenoic acid-based signaling system in Burkholderia cenocepacia. Journal of bacteriology, 196(10), 1831-1839.
  • Dow, J. M. (2015). The DSF family of cell–cell signals: an expanding class of bacterial virulence regulators. PLoS pathogens, 11(7), e1004986. [Link]

  • Juárez-Rodríguez, M. M., Cortes-López, H., García-Contreras, R., González-Pedrajo, B., Díaz-Guerrero, M., Martínez-Vázquez, M., ... & Castillo-Juárez, I. (2021). Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. Frontiers in Cellular and Infection Microbiology, 10, 597517. [Link]

  • Lennen, R. M., Kruz, K. E., & Pfleger, B. F. (2013).
  • Marques, C. N., Davies, D. G., & Sauer, K. (2015). Control of biofilms with the fatty acid signaling molecule cis-2-decenoic acid. Pharmaceuticals, 8(4), 816-832. [Link]

  • Moss, C. W., Samuels, S. B., & Weaver, R. E. (1972). Cellular fatty acid composition of selected Pseudomonas species. Applied microbiology, 24(4), 596-598.
  • Ryan, R. P., & Dow, J. M. (2011). Diffusible signals and interspecies communication in bacteria. Microbiology, 157(Pt 6), 1547.
  • Ryan, R. P., Fouhy, Y., Garcia, B. F., Watt, S. A., & Dow, J. M. (2008). Interspecies signalling via the Stenotrophomonas maltophilia diffusible signal factor influences biofilm formation and virulence in Pseudomonas aeruginosa. Molecular microbiology, 68(3), 756-766.
  • Zhou, L., Zhang, L. H., Cámara, M., & He, Y. W. (2017). The DSF family of quorum sensing signals: diversity, biosynthesis, and turnover. Trends in microbiology, 25(4), 293-303.

Sources

Comparative

A Comparative Analysis of 2-Tetradecenoic Acid and Leading Antifungal Agents: An In-Depth Efficacy Guide

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of antifungal drug discovery, the exploration of novel chemical entities with unique mechanisms of action is paramount to add...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antifungal drug discovery, the exploration of novel chemical entities with unique mechanisms of action is paramount to addressing the growing challenge of resistance to conventional therapies. Among the promising candidates are fatty acids and their derivatives, which have demonstrated considerable antifungal potential. This guide provides a detailed comparative analysis of the efficacy of (E)-2-tetradecenoic acid, a C14 unsaturated fatty acid, against established antifungal agents: the polyene Amphotericin B, the azole Fluconazole, and the echinocandin Caspofungin.

Introduction: The Antifungal Arsenal and the Rise of Fatty Acids

The clinical management of invasive fungal infections has long relied on a limited arsenal of antifungal drugs, primarily categorized into three major classes: polyenes, azoles, and echinocandins. Each class targets a specific component of the fungal cell, offering distinct advantages and disadvantages in terms of spectrum of activity, potency, and toxicity. However, the emergence of drug-resistant fungal strains necessitates the investigation of alternative therapeutic strategies.

Fatty acids have emerged as a compelling area of research due to their multifaceted roles in biological systems and their inherent antimicrobial properties. 2-Tetradecenoic acid, in particular, has garnered interest for its potential as an antifungal agent. This guide will delve into the mechanistic underpinnings and comparative efficacy of this fatty acid against the stalwarts of antifungal therapy.

Mechanisms of Action: A Tale of Different Targets

The efficacy of any antimicrobial agent is fundamentally linked to its mechanism of action. Here, we dissect the distinct ways in which 2-tetradecenoic acid and the comparator drugs exert their antifungal effects.

2-Tetradecenoic Acid: Disrupting the Fungal Bastion

Unsaturated fatty acids, including 2-tetradecenoic acid, are thought to exert their antifungal activity primarily by disrupting the integrity of the fungal cell membrane. This disruption can occur through several proposed mechanisms:

  • Intercalation and Pore Formation: The fatty acid molecules can insert themselves into the lipid bilayer of the fungal cell membrane, altering its fluidity and creating pores or channels. This leads to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death.

  • Inhibition of Membrane-Bound Enzymes: By altering the membrane environment, fatty acids can inhibit the function of critical membrane-bound enzymes involved in processes such as nutrient transport and cell wall synthesis.

  • Interference with Fatty Acid Biosynthesis: Some fatty acids and their derivatives can interfere with the fungal fatty acid synthesis pathways, leading to the production of abnormal fatty acids that compromise membrane structure and function.

  • Inhibition of N-myristoyltransferase (NMT): NMT is an enzyme crucial for the attachment of myristic acid to proteins, a process vital for protein function and localization. Some fatty acid analogs have been shown to inhibit NMT, disrupting these essential cellular processes.[1]

cluster_0 Fungal Cell 2-Tetradecenoic_Acid 2-Tetradecenoic Acid Cell_Membrane Cell Membrane 2-Tetradecenoic_Acid->Cell_Membrane Intercalates into FA_Biosynthesis_Inhibition Inhibition of Fatty Acid Biosynthesis 2-Tetradecenoic_Acid->FA_Biosynthesis_Inhibition NMT_Inhibition Inhibition of N-myristoyltransferase 2-Tetradecenoic_Acid->NMT_Inhibition Membrane_Disruption Membrane Disruption (Pore Formation, Altered Fluidity) Cell_Membrane->Membrane_Disruption Enzyme_Inhibition Inhibition of Membrane-Bound Enzymes Cell_Membrane->Enzyme_Inhibition Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death FA_Biosynthesis_Inhibition->Cell_Death NMT_Inhibition->Cell_Death

Figure 1: Proposed antifungal mechanisms of 2-Tetradecenoic Acid.

Amphotericin B: The Pore-Forming Polyene

Amphotericin B, a cornerstone of antifungal therapy for decades, belongs to the polyene class of antifungals. Its mechanism of action is well-established:

  • Ergosterol Binding: Amphotericin B has a high affinity for ergosterol, the primary sterol component of fungal cell membranes. It binds to ergosterol, forming aggregates within the membrane.

  • Channel Formation: These aggregates create transmembrane channels or pores.

  • Ion Leakage: These pores disrupt the osmotic integrity of the membrane, leading to the leakage of essential intracellular ions, such as potassium and magnesium, and ultimately causing cell death.

It is important to note that Amphotericin B can also bind to cholesterol in mammalian cell membranes, which contributes to its significant toxicity, particularly nephrotoxicity.

cluster_1 Fungal Cell Amphotericin_B Amphotericin B Ergosterol Ergosterol (in Fungal Cell Membrane) Amphotericin_B->Ergosterol Binds to Pore_Formation Pore/Channel Formation Ergosterol->Pore_Formation Ion_Leakage Leakage of K+, Mg++ Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Figure 2: Mechanism of action of Amphotericin B.

Fluconazole: Inhibitor of Ergosterol Synthesis

Fluconazole is a member of the triazole class of antifungal agents. Its mechanism is fungistatic and targets a key enzyme in the ergosterol biosynthesis pathway:

  • Inhibition of Lanosterol 14α-demethylase: Fluconazole specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.

  • Ergosterol Depletion: This enzyme is crucial for the conversion of lanosterol to ergosterol. Its inhibition leads to a depletion of ergosterol in the fungal cell membrane.

  • Accumulation of Toxic Sterols: The blockage of this pathway also results in the accumulation of toxic 14α-methylated sterols.

  • Altered Membrane Function: The combination of ergosterol depletion and accumulation of toxic sterols disrupts the structure and function of the fungal cell membrane, inhibiting fungal growth and replication.[2][3]

Mammalian cells have a similar enzyme, but it is significantly less susceptible to fluconazole, which accounts for the drug's relatively good safety profile.

cluster_2 Ergosterol Biosynthesis Pathway Fluconazole Fluconazole Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Cytochrome P450) Fluconazole->Lanosterol_14a_demethylase Inhibits Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Toxic_Sterols Accumulation of Toxic 14α-methyl Sterols Lanosterol_14a_demethylase->Toxic_Sterols Lanosterol Lanosterol Lanosterol->Lanosterol_14a_demethylase Membrane_Disruption Disrupted Membrane Structure & Function Ergosterol->Membrane_Disruption Depletion leads to Toxic_Sterols->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition

Figure 3: Mechanism of action of Fluconazole.

Caspofungin: Targeting the Fungal Cell Wall

Caspofungin represents the echinocandin class of antifungals, which have a unique target that is absent in mammalian cells:

  • Inhibition of β-(1,3)-D-glucan Synthase: Caspofungin non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase.

  • Disruption of Cell Wall Synthesis: This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.

  • Cell Lysis: Inhibition of β-(1,3)-D-glucan synthesis weakens the cell wall, leading to osmotic instability and fungal cell lysis.

The high specificity of echinocandins for their fungal target contributes to their favorable safety profile.

cluster_3 Fungal Cell Wall Synthesis Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-glucan Synthase Caspofungin->Glucan_Synthase Inhibits Glucan_Polymer β-(1,3)-D-glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesizes Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporated into Cell_Lysis Fungal Cell Lysis Cell_Wall->Cell_Lysis Weakening leads to Start Start Prepare_Antifungal Prepare serial two-fold dilutions of the antifungal agent in a 96-well microtiter plate. Start->Prepare_Antifungal Prepare_Inoculum Prepare a standardized fungal inoculum suspension (e.g., 0.5-2.5 x 10^3 CFU/mL for yeast). Prepare_Antifungal->Prepare_Inoculum Inoculate_Plate Inoculate each well of the microtiter plate with the fungal suspension. Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate the plate at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours). Inoculate_Plate->Incubate_Plate Read_Results Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that inhibits visible fungal growth (the MIC). Incubate_Plate->Read_Results End End Read_Results->End

Sources

Validation

A Comparative Guide to the In Vivo Validation of 2-Tetradecenoic Acid's Anti-Virulence Activity in a Mouse Model

This guide provides a comprehensive framework for the in vivo validation of 2-Tetradecenoic acid's anti-virulence properties, specifically targeting researchers, scientists, and professionals in drug development. We will...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-Tetradecenoic acid's anti-virulence properties, specifically targeting researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of this fatty acid's activity, compare it with alternative anti-virulence strategies, and provide a detailed, validated mouse model protocol for its evaluation.

The Paradigm Shift: From Bactericidal to Anti-Virulence Strategies

The escalating crisis of antimicrobial resistance necessitates a departure from traditional bactericidal or bacteriostatic antibiotics. Anti-virulence therapies represent a promising alternative, aiming to disarm pathogens rather than eradicate them.[1] This approach is hypothesized to exert less selective pressure, potentially mitigating the rapid emergence of resistance.[1] Anti-virulence strategies target various aspects of pathogenicity, including toxin production, biofilm formation, and quorum sensing (QS).[1]

Quorum sensing is a sophisticated cell-to-cell communication system that bacteria utilize to coordinate collective behaviors, such as the expression of virulence factors and biofilm formation.[2][3][4] Interfering with QS pathways is a key anti-virulence strategy.[5]

2-Tetradecenoic Acid: A Potential Anti-Virulence Agent

Fatty acids have emerged as significant players in the regulation of bacterial virulence.[6][7] Specifically, unsaturated fatty acids like cis-2-decenoic acid have been shown to influence biofilm formation and virulence factor production.[6][8] Our focus, 2-Tetradecenoic acid, falls within this class of molecules.

While research has shown that some saturated fatty acids, such as myristic acid (tetradecanoic acid), can inhibit the production of certain virulence factors like pyocyanin in Pseudomonas aeruginosa in vitro, their effects in vivo can be complex and sometimes contradictory.[6][7][9] One study surprisingly found that co-administration of myristic acid with P. aeruginosa in a murine cutaneous infection model led to increased damage and reduced survival.[6][7] This underscores the critical importance of robust in vivo validation to ascertain the true therapeutic potential of any anti-virulence candidate.

Proposed Mechanism of Action

The anti-virulence activity of 2-Tetradecenoic acid is hypothesized to stem from its ability to interfere with bacterial quorum sensing systems. In Gram-negative bacteria like Pseudomonas aeruginosa, the Las and Rhl systems are two major QS circuits that control a wide array of virulence factors.[2] It is postulated that 2-Tetradecenoic acid may act as an antagonist to the receptors of these systems, thereby downregulating the expression of key virulence genes.

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell cluster_intervention Therapeutic Intervention QS_Synthase QS Signal Synthase QS_Signal Autoinducer (e.g., AHL) QS_Synthase->QS_Signal Produces QS_Receptor QS Receptor (e.g., LasR/RhlR) QS_Signal->QS_Receptor Binds & Activates Virulence_Genes Virulence Genes QS_Receptor->Virulence_Genes Activates Transcription Virulence_Factors Virulence Factors (Toxins, Biofilm, etc.) Virulence_Genes->Virulence_Factors Expression C14_2 2-Tetradecenoic Acid C14_2->QS_Receptor Inhibits caption Figure 1: Proposed mechanism of 2-Tetradecenoic acid.

Caption: Proposed mechanism of 2-Tetradecenoic acid.

Comparative Analysis: 2-Tetradecenoic Acid vs. Other Anti-Virulence Strategies

To provide context for the evaluation of 2-Tetradecenoic acid, it is essential to compare it with other established and emerging anti-virulence compounds.

Strategy Example Compound(s) Mechanism of Action Advantages Disadvantages
Quorum Sensing Inhibition 2-Tetradecenoic acid, meta-bromo-thiolactone (mBTL), FuranonesInterferes with bacterial cell-to-cell communication, downregulating virulence factor expression.[2][8]Broad-spectrum potential against QS-dependent pathogens; lower selective pressure for resistance.[5]Efficacy can be pathogen-specific; potential for mutational bypass of inhibition.
Toxin Neutralization Monoclonal antibodies (e.g., Bezlotoxumab)Directly binds to and neutralizes bacterial toxins.[10]Highly specific and potent; can be used in combination with antibiotics.Narrow spectrum of activity; potential for immunogenicity.
Biofilm Disruption DNase, Dispersin B®, cis-2-decenoic acidDegrades the extracellular matrix of biofilms or inhibits biofilm formation.[8][11]Enhances antibiotic penetration; can be effective against persistent infections.Can be challenging to deliver to the site of infection; may not be effective against all biofilm types.
Inhibition of Secretion Systems ItaconimidesBlocks the function of bacterial secretion systems (e.g., Type III Secretion System), preventing the injection of effector proteins into host cells.[5]Targets a key virulence mechanism in many Gram-negative pathogens.Potential for off-target effects; development is in early stages.

In Vivo Validation: A Murine Infection Model

The transition from promising in vitro data to a validated in vivo effect is a critical step in drug development. Mouse models, despite their limitations, are invaluable for assessing the efficacy and safety of novel therapeutic agents.[12][13] The choice of model is paramount and depends on the pathogen and the specific virulence factors being targeted.[14]

For validating the anti-virulence activity of 2-Tetradecenoic acid against a pathogen like Pseudomonas aeruginosa, a murine acute pneumonia or cutaneous infection model is highly relevant.[11][13]

In_Vivo_Validation_Workflow cluster_setup Experimental Setup cluster_procedure Infection & Treatment cluster_endpoints Endpoint Analysis Animal_Model Select Mouse Strain (e.g., BALB/c) Infection Induce Infection (e.g., Intranasal or Subcutaneous) Animal_Model->Infection Pathogen_Prep Prepare Pathogen Inoculum (e.g., P. aeruginosa) Pathogen_Prep->Infection Compound_Prep Prepare 2-Tetradecenoic Acid & Vehicle Control Treatment Administer Treatment (2-Tetradecenoic Acid vs. Vehicle) Compound_Prep->Treatment Infection->Treatment Survival Monitor Survival Rates Treatment->Survival Bacterial_Load Quantify Bacterial Load (CFU in Lungs/Spleen/Lesion) Treatment->Bacterial_Load Histopathology Assess Tissue Damage (Histopathology) Treatment->Histopathology Inflammation Measure Inflammatory Markers (Cytokines, MPO) Treatment->Inflammation caption Figure 2: Workflow for in vivo validation.

Caption: Workflow for in vivo validation.

Detailed Experimental Protocol: Murine Acute Pneumonia Model

This protocol outlines a standardized procedure for evaluating the efficacy of 2-Tetradecenoic acid in a mouse model of P. aeruginosa pneumonia.

1. Animal Model and Husbandry:

  • Strain: Female BALB/c mice, 6-8 weeks old.[15]
  • Housing: House mice in specific pathogen-free conditions with ad libitum access to food and water.
  • Acclimatization: Allow a 7-day acclimatization period before the experiment.

2. Bacterial Strain and Inoculum Preparation:

  • Strain: Pseudomonas aeruginosa PAO1 or a clinically relevant isolate.
  • Culture: Grow bacteria overnight in Luria-Bertani (LB) broth at 37°C with shaking.
  • Inoculum: Centrifuge the overnight culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The final concentration should be confirmed by serial dilution and plating.

3. 2-Tetradecenoic Acid Formulation:

  • Vehicle: Prepare a suitable vehicle for 2-Tetradecenoic acid (e.g., PBS with a low percentage of a non-toxic solvent like DMSO or Tween 80).
  • Treatment Solution: Dissolve 2-Tetradecenoic acid in the vehicle to the desired concentrations (e.g., 1, 5, and 10 mg/kg).

4. Infection Procedure:

  • Anesthesia: Lightly anesthetize mice with isoflurane.
  • Inoculation: Administer 50 µL of the bacterial inoculum intranasally.

5. Treatment Administration:

  • Timing: Administer the first dose of 2-Tetradecenoic acid or vehicle control at a predetermined time point post-infection (e.g., 1-2 hours).[16]
  • Route: The route of administration will depend on the pharmacokinetic properties of the compound (e.g., intraperitoneal, intravenous, or oral gavage).
  • Dosing Regimen: Administer subsequent doses at appropriate intervals (e.g., every 12 or 24 hours) for a defined period (e.g., 3 days).

6. Endpoint Measurements:

  • Survival: Monitor and record survival daily for up to 7 days post-infection.
  • Bacterial Burden: At selected time points (e.g., 24, 48, and 72 hours post-infection), euthanize a subset of mice.[17] Aseptically harvest lungs and spleen, homogenize the tissues, and perform serial dilutions for CFU enumeration on appropriate agar plates.[17]
  • Histopathology: Fix a portion of the lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
  • Inflammatory Markers: Homogenize a portion of the lung tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or a multiplex assay. Myeloperoxidase (MPO) activity can also be measured as an indicator of neutrophil infiltration.[18]

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for objective comparison.

Table 2: Expected Outcomes for In Vivo Validation of 2-Tetradecenoic Acid

Parameter Vehicle Control Group 2-Tetradecenoic Acid (Low Dose) 2-Tetradecenoic Acid (High Dose) Positive Control (e.g., Antibiotic)
Survival Rate (%) Low (e.g., <20%)IncreasedSignificantly IncreasedHigh (e.g., >80%)
Bacterial Load (Log CFU/g tissue) HighReducedSignificantly ReducedSignificantly Reduced
Lung Histopathology Score Severe inflammation, edema, necrosisModerate inflammationMild inflammationMinimal inflammation
Pro-inflammatory Cytokines (pg/mL) High levelsReduced levelsSignificantly Reduced levelsSignificantly Reduced levels

Interpreting the Results:

A successful outcome would demonstrate that 2-Tetradecenoic acid treatment leads to a significant increase in survival, a reduction in bacterial burden in target organs, and amelioration of tissue pathology and inflammation compared to the vehicle control group. Importantly, as an anti-virulence agent, 2-Tetradecenoic acid is not expected to have a direct bactericidal effect, which can be confirmed by in vitro minimum inhibitory concentration (MIC) testing.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental findings, several controls are essential:

  • Vehicle Control: To account for any effects of the delivery vehicle.

  • Positive Control: An established antibiotic (e.g., tobramycin for P. aeruginosa) to confirm the susceptibility of the pathogen and the validity of the infection model.[11]

  • Uninfected Control: To establish baseline levels for inflammatory markers and normal tissue histology.

  • Dose-Response: Testing multiple doses of 2-Tetradecenoic acid to establish a dose-dependent effect.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vivo validation of 2-Tetradecenoic acid as a potential anti-virulence therapeutic. A thorough and well-controlled study following the principles outlined here will be crucial in determining its true potential in the fight against bacterial infections. Future studies should explore the efficacy of 2-Tetradecenoic acid in combination with traditional antibiotics, as this may represent a powerful strategy to enhance therapeutic outcomes and combat antimicrobial resistance.[5][11]

References

  • Galloway, W. R., Hodgkinson, J. T., Bowden, S. D., Welch, M., & Spring, D. R. (2011). Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL and AI-2 quorum sensing pathways. Chemical reviews, 111(1), 28-67.
  • Brackman, G., & Coenye, T. (2015). Quorum sensing inhibitors as anti-biofilm agents. Current pharmaceutical design, 21(1), 5-11.
  • Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal integration in bacteria. Nature reviews Microbiology, 14(9), 576-588.
  • Whiteley, M., Diggle, S. P., & Greenberg, E. P. (2017). Progress in and promise of quorum sensing research.
  • Pearson, J. S., & Hartland, E. L. (2014). Bacterial-triggered inflammation in the gut. Trends in immunology, 35(11), 543-552.
  • Rampioni, G., Leoni, L., & Williams, P. (2014). The art of antibacterial warfare: deception and sabotage.
  • Dickey, S. W., Cheung, G. Y., & Otto, M. (2017). Different roads to success—how Staphylococcus aureus conquers the world. FEMS microbiology reviews, 41(3), 327-348.
  • Thurlow, L. R., Joshi, G. S., & Richardson, A. R. (2018). Virulence strategies of the dominant private pathogen Staphylococcus aureus. FEMS microbiology reviews, 42(4), 511-532.
  • Stevens, D. L., & Bryant, A. E. (2016). The role of clostridial toxins in the pathogenesis of gas gangrene. Clinical infectious diseases, 62(suppl_1), S77-S82.
  • Munguia, J., & Nizet, V. (2017). A new-age of anti-virulence-based antimicrobial discovery. Frontiers in cellular and infection microbiology, 7, 287.
  • Castillo-Juárez, I., García-Contreras, R., & Maeda, T. (2021). Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. Frontiers in Cellular and Infection Microbiology, 10, 597517.
  • Missiakas, D. M., & Schneewind, O. (2017). Mouse models for infectious diseases caused by Staphylococcus aureus. Microbiology spectrum, 5(2), 10-1128.
  • Abd-Alla, M. H., & Bashandy, S. R. (2012). Myristic acid, a quorum sensing inhibitor, attenuates the virulence of Pseudomonas aeruginosa. African Journal of Microbiology Research, 6(14), 3379-3388.
  • Sully, E. K., Malachowa, N., Elmore, B. O., Alexander, S. M., Femling, J. K., Gray, B. M., ... & DeLeo, F. R. (2014). Selective chemical inhibition of agr quorum sensing in Staphylococcus aureus. PLoS One, 9(9), e107446.
  • Davies, D. G., & Marques, C. N. (2009). A fatty acid messenger is responsible for inducing dispersion in microbial biofilms. Journal of bacteriology, 191(5), 1393-1403.
  • Abdel-Rhman, R. M., & El-Sayed, M. A. (2020). A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection. mSphere, 5(6), e00949-20.
  • Starkey, M., Lepine, F., Maura, D., Bandyopadhaya, A., Lesic, B., He, J., ... & Rahme, L. G. (2014). Identification of anti-virulence compounds that disrupt quorum-sensing regulated acute and persistent pathogenicity.
  • Castillo-Juárez, I., García-Contreras, R., & Maeda, T. (2021). Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. Frontiers in Cellular and Infection Microbiology, 10, 597517.
  • Perwitasari, O., Johnson, S., Yan, X., Register, E., Crabtree, J., Gabbard, J., ... & Tompkins, S. M. (2016). Antiviral efficacy of verdinexor in vivo in two animal models of influenza A virus infection. PloS one, 11(11), e0167221.
  • Shoae-Hassani, A., & Asgari, A. (2022). Anti-Virulence Therapeutic Strategies Against Bacterial Infections: Recent Advances. Pharmaceuticals, 15(3), 329.

Sources

Comparative

Head-to-head comparison of different analytical methods for 2-Tetradecenoic acid detection

Introduction: The Significance of 2-Tetradecenoic Acid 2-Tetradecenoic acid (2-TDA) is a monounsaturated fatty acid with emerging biological significance. It has been shown to inhibit protein synthesis and exhibits poten...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Tetradecenoic Acid

2-Tetradecenoic acid (2-TDA) is a monounsaturated fatty acid with emerging biological significance. It has been shown to inhibit protein synthesis and exhibits potential as an antimicrobial and anticancer agent.[1] As research into its therapeutic potential and biological roles expands, the need for accurate and reliable analytical methods for its detection and quantification becomes paramount. This guide provides a comprehensive, head-to-head comparison of the principal analytical techniques employed for 2-Tetradecenoic acid analysis, offering insights into the causality behind experimental choices to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Gas Chromatography (GC): A Workhorse for Fatty Acid Analysis

Gas Chromatography (GC) is a cornerstone technique for the analysis of fatty acids, prized for its high resolution and sensitivity. However, the inherent properties of fatty acids like 2-Tetradecenoic acid, specifically their low volatility and polar carboxyl group, present challenges for direct GC analysis.[2][3] These characteristics can lead to poor peak shape, tailing, and inaccurate quantification.[2][4] To overcome these limitations, a crucial sample preparation step, derivatization, is employed to convert the fatty acids into more volatile and less polar derivatives.[2][3]

Experimental Protocol: GC Analysis of 2-Tetradecenoic Acid via Derivatization

A common and effective derivatization method is the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs).

Protocol: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This method is widely used for its ability to esterify free fatty acids and transesterify esterified fatty acids simultaneously under mild conditions.[2]

  • Sample Preparation: Accurately weigh 1-25 mg of the lipid sample or a dried lipid extract into a screw-capped glass tube with a PTFE liner. If the sample is in an aqueous solution, it must be evaporated to dryness.[2]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol to the sample.

  • Reaction: Heat the mixture at 60°C for 5-10 minutes. Derivatization times may vary depending on the specific sample matrix.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex the mixture to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample to achieve clear phase separation. The upper hexane layer, containing the FAMEs, is carefully transferred to a clean vial for GC analysis.[4]

  • GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system. The separation is typically performed on a capillary column, and the mass spectrometer is used for identification and quantification.[5][6]

GC_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Lipid Sample Dry Evaporate to Dryness (if aqueous) Sample->Dry Derivatize Add BF3-Methanol & Heat (60°C) Dry->Derivatize Add_Solvents Add Water & Hexane Derivatize->Add_Solvents Vortex Vortex Add_Solvents->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect Collect Hexane Layer (FAMEs) Centrifuge->Collect GC_MS GC-MS Analysis Collect->GC_MS

Caption: Workflow for GC-MS analysis of 2-Tetradecenoic acid.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), offers a powerful alternative for the analysis of 2-Tetradecenoic acid. A key advantage of HPLC is the potential to analyze underivatized fatty acids, simplifying sample preparation.[7]

Experimental Protocol: HPLC-MS/MS Analysis of 2-Tetradecenoic Acid

This protocol outlines a general approach for the direct analysis of 2-Tetradecenoic acid in a biological matrix.

  • Sample Preparation: To 100 µL of plasma or serum, add an internal standard solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase, for example, a mixture of acetonitrile and water.

  • HPLC-MS/MS Analysis: Inject the reconstituted sample into the HPLC-MS/MS system. A C18 reversed-phase column is commonly used for separation. The mass spectrometer is operated in negative ion mode for the detection of the deprotonated molecule [M-H]⁻.

HPLC_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_MS HPLC-MS/MS Analysis Reconstitute->HPLC_MS

Caption: Workflow for HPLC-MS/MS analysis of 2-Tetradecenoic acid.

Mass Spectrometry (MS): For Unambiguous Identification and High Sensitivity

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of 2-Tetradecenoic acid. When coupled with a chromatographic separation technique (GC or HPLC), it provides both retention time and mass-to-charge ratio (m/z) information, leading to highly confident identification. The fragmentation pattern obtained in the mass spectrometer can provide structural information, although electrospray ionization used in LC-MS often results in minimal fragmentation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of fatty acids. ¹H and ¹³C NMR can provide detailed information about the carbon skeleton, the presence and position of double bonds, and the configuration (cis/trans) of the double bond.[8][9] While not typically used for routine quantification due to lower sensitivity compared to MS-based methods, NMR is invaluable for the unambiguous identification of novel fatty acids and for stereochemical analysis.

Head-to-Head Comparison of Analytical Methods

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Separation of ions based on their mass-to-charge ratio.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Sample Preparation Derivatization to FAMEs is typically required.[2][3]Can analyze underivatized fatty acids.[7]Dependent on the coupled separation technique (GC or HPLC).Minimal sample preparation, but requires higher concentrations.
Sensitivity High (ng to pg range).Moderate to High (µg to ng range), significantly enhanced with MS detection.Very High (pg to fg range).Low (mg to µg range).
Selectivity High, especially with high-resolution capillary columns.Good, can be optimized with different column chemistries and mobile phases.Very High, especially with tandem MS (MS/MS).Very High, provides detailed structural information.
Quantitative Accuracy Excellent with appropriate internal standards.Good to Excellent, especially with isotope-labeled internal standards in LC-MS.Excellent with isotope dilution methods.Good, but generally less precise than chromatographic methods for trace analysis.
Throughput Moderate, limited by run times and sample preparation.High, especially with modern UHPLC systems.High when coupled with fast chromatography.Low, requires longer acquisition times.
Key Advantage High resolution for isomeric separation.Versatility and ability to analyze underivatized compounds.Unambiguous identification and high sensitivity.Unrivaled for structural elucidation and stereochemistry.
Key Limitation Requires derivatization, which can introduce artifacts.May have lower resolution for some isomers compared to capillary GC.High initial instrument cost.Lower sensitivity compared to other techniques.

Conclusion: Selecting the Optimal Method

The choice of the most suitable analytical method for 2-Tetradecenoic acid detection depends on the specific research question and available resources.

  • For routine quantification and high-throughput screening in complex matrices, GC-MS remains a robust and reliable choice, provided that a validated derivatization protocol is employed.

  • When sample preparation time is a concern or when analyzing the native form of the fatty acid is crucial, HPLC-MS/MS is an excellent alternative, offering high sensitivity and specificity.

  • For definitive structural confirmation, especially of novel or unexpected fatty acids, NMR spectroscopy is the gold standard, providing unparalleled detail about the molecular structure.

By understanding the strengths and limitations of each technique, researchers can confidently select and implement the most appropriate analytical strategy for their studies on 2-Tetradecenoic acid, ultimately advancing our understanding of its biological roles and therapeutic potential.

References

  • Benchchem. (n.d.). A step-by-step procedure for derivatization of fatty acids for GC-MS.
  • Benchchem. (n.d.). A Researcher's Guide to Derivatization Methods for Fatty Acid Analysis by Gas Chromatography.
  • Sigma-Aldrich. (n.d.). Derivatization of Fatty acids to FAMEs.
  • de Oliveira, P. D., et al. (2016). Fast derivatization of fatty acids in different meat samples for gas chromatography analysis. PubMed.
  • Kornsteiner-Krenn, M., et al. (2013). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. National Institutes of Health.
  • Biosynth. (n.d.). 2-Tetradecenoic acid.
  • Costa, C. G., et al. (1999). Determination of total fatty acids in plasma: Cis-5-tetradecenoic acid (C14:1ω-9) in the diagnosis of long-chain fatty acid oxidation disorders. ProQuest.
  • University of Colorado Boulder. (n.d.). Determining the Fatty Acid Composition in Wastewater Treatment Plant Using Gas Chromatography Mass Spectrum (GC-MS) and Fluoresc. College of Engineering Events.
  • Christie, W. W. (2014). ¹H-NMR SPECTROSCOPY OF FATTY ACIDS AND THEIR DERIVATIVES. The AOCS Lipid Library.
  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods.
  • Hestad, K. A. (2019). Analysis of Fatty Acids by High Performance Liquid Chromatography and Electrospray Ionization-Mass Spectrometry. Norwegian Research Information Repository.

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Validation

A Comparative Guide to the Reproducibility of 2-Tetradecenoic Acid's Effect on Protein Synthesis Across Diverse Cell Lines

For Researchers, Scientists, and Drug Development Professionals Introduction: 2-Tetradecenoic Acid as a Modulator of Protein Synthesis 2-Tetradecenoic acid, a fourteen-carbon monounsaturated fatty acid, has emerged as a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Tetradecenoic Acid as a Modulator of Protein Synthesis

2-Tetradecenoic acid, a fourteen-carbon monounsaturated fatty acid, has emerged as a molecule of interest due to its reported inhibitory effects on protein synthesis.[1] This property positions 2-TDA as a potential tool for studying the intricate machinery of translation and as a lead compound for the development of novel therapeutics, particularly in oncology. It has been shown to inhibit the growth of human and murine leukemia cells, suggesting a potent anti-proliferative capacity linked to its impact on protein production.[1] Understanding the consistency and variability of its effects across different cell types is paramount for its successful application in research and drug development. This guide aims to provide a comparative overview of 2-TDA's activity, delving into its molecular mechanisms and offering practical guidance for its experimental use.

Comparative Analysis of Protein Synthesis Inhibition

While comprehensive comparative studies are still emerging, existing data and related research allow for an initial assessment of 2-TDA's effects across different cell lines. The following table summarizes the known or inferred activity of 2-TDA on protein synthesis in three commonly used cell lines: HeLa (cervical cancer), Jurkat (T-cell leukemia), and HEK293 (human embryonic kidney).

Cell LineTissue of OriginKnown or Inferred Effect of 2-TDA on Protein SynthesisSupporting Evidence/Rationale
HeLa Cervical CarcinomaExpected to inhibit protein synthesis.General inhibitory action on protein synthesis has been reported.[1] As a rapidly dividing cancer cell line, HeLa cells have a high demand for protein synthesis, making them a likely sensitive target.
Jurkat T-cell LeukemiaInhibition of growth and protein synthesis.2-TDA has been shown to inhibit the growth of human leukemia cells.[1] This effect is strongly associated with the inhibition of protein synthesis.
HEK293 Embryonic KidneyExpected to inhibit protein synthesis, though sensitivity may vary.As a human cell line with robust protein synthesis machinery, HEK293 is a standard model for studying translational control. The fundamental nature of the proposed mechanism suggests an effect, but the non-cancerous origin might influence the magnitude of inhibition compared to cancer cell lines.

Unraveling the Molecular Mechanism: A Multi-faceted Approach

The precise molecular mechanism by which 2-TDA inhibits protein synthesis in mammalian cells is an area of active investigation. Evidence points towards a multi-pronged mode of action, targeting key cellular processes essential for translation.

Inhibition of Ribosome Biogenesis

One of the primary proposed mechanisms is the disruption of ribosome biogenesis.[1] Ribosomes are the cellular factories responsible for protein synthesis, and their production is a tightly regulated and energy-intensive process. 2-TDA has been reported to inhibit the production of ribosomal RNA (rRNA) at the ribosomal level.[1] By impeding the assembly of new ribosomes, 2-TDA effectively reduces the cell's capacity for protein synthesis, leading to a global downregulation of translation.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Fig. 1: Proposed inhibition of ribosome biogenesis by 2-TDA.
Targeting Fatty Acid Activation: The Acyl-CoA Synthetase Hypothesis

Another compelling hypothesis for 2-TDA's mechanism of action stems from studies on its isomer, E2-tetradecenoic acid, in yeast. This isomer was found to be an inhibitor of fatty acid activation proteins (Faaps), with a notable sensitivity for Faa2p, an acyl-CoA synthetase.[2] Acyl-CoA synthetases (ACSLs) are crucial enzymes that activate fatty acids by converting them into their acyl-CoA derivatives.[3][4] These activated fatty acids are not only essential for lipid metabolism but also play roles in protein acylation and signaling pathways that can influence protein synthesis.

By inhibiting ACSLs, 2-TDA could disrupt cellular processes in several ways:

  • Alteration of Membrane Composition and Function: Changes in the availability of specific acyl-CoAs can affect the lipid composition of cellular membranes, including the endoplasmic reticulum, which is a key site of protein synthesis and folding.

  • Disruption of Protein Acylation: Many proteins require acylation for their proper localization and function, including proteins involved in signaling cascades that regulate translation.

  • Induction of Cellular Stress: The inhibition of fatty acid metabolism can lead to the accumulation of free fatty acids and induce cellular stress responses, such as the Unfolded Protein Response (UPR), which can lead to a general shutdown of protein synthesis.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Fig. 2: Hypothetical inhibition of Acyl-CoA Synthetase by 2-TDA.

Experimental Protocol: Measuring Protein Synthesis Inhibition using the SUnSET Assay

To quantitatively assess the effect of 2-Tetradecenoic acid on protein synthesis, the Surface Sensing of Translation (SUnSET) assay is a robust and non-radioactive method. This technique utilizes the aminonucleoside antibiotic puromycin, which mimics an aminoacyl-tRNA and is incorporated into nascent polypeptide chains, leading to their premature termination. The puromycylated peptides can then be detected by Western blotting using an anti-puromycin antibody.

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Plate HeLa, Jurkat, or HEK293 cells at an appropriate density in 6-well plates.

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with a range of concentrations of 2-Tetradecenoic acid (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO or ethanol).

  • Puromycin Labeling:

    • 30 minutes before the end of the 2-TDA treatment, add puromycin to each well at a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell line.

    • Incubate for exactly 30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against puromycin (e.g., clone 12D10) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

    • To ensure equal loading, the membrane can be stripped and re-probed for a loading control protein such as GAPDH or β-actin.

  • Data Analysis:

    • Quantify the band intensities of the puromycin signal for each lane using densitometry software.

    • Normalize the puromycin signal to the corresponding loading control signal.

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the percentage of protein synthesis inhibition against the concentration of 2-TDA to determine the IC50 value.

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Fig. 3: Experimental workflow for the SUnSET assay.

Conclusion and Future Directions

2-Tetradecenoic acid demonstrates clear potential as an inhibitor of protein synthesis, with evidence suggesting a mechanism that may involve the disruption of ribosome biogenesis and the inhibition of fatty acid activation. While its growth-inhibitory effects on leukemia cells are documented, a comprehensive, side-by-side comparison of its potency across a broader range of cancer and non-cancerous cell lines is a critical next step. The SUnSET assay provides a reliable and accessible method for researchers to conduct such comparative studies.

Future research should focus on:

  • Determining the IC50 values for protein synthesis inhibition by 2-TDA in a panel of diverse cell lines to understand its spectrum of activity and potential for selective toxicity.

  • Elucidating the specific molecular targets of 2-TDA within the ribosome biogenesis pathway.

  • Confirming the inhibition of mammalian acyl-CoA synthetases by 2-TDA and identifying the specific isoforms affected.

  • Investigating the impact of 2-TDA on key signaling pathways that regulate protein synthesis, such as the mTOR and unfolded protein response pathways.

By addressing these questions, the scientific community can fully harness the potential of 2-Tetradecenoic acid as a valuable research tool and a promising candidate for further therapeutic development.

References

  • Færgeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(Pt 1), 1–12.
  • Knudsen, J., Jensen, M. V., Hansen, J. K., Faergeman, N. J., Neergaard, T. B., & Gaigg, B. (1999). Role of acyl-CoA binding protein in acyl-CoA metabolism and cell signaling. Molecular and Cellular Biochemistry, 192(1-2), 95–103.
  • Gao, X., & Liu, J. (2011). The role of acyl-CoA synthetase 4 in cancer. Oncology Letters, 2(4), 589–593.
  • Black, P. N., Faergeman, N. J., & DiRusso, C. C. (2000). Long-chain fatty acid transport in bacteria and yeast. Journal of Biological Chemistry, 275(41), 31467–31470.
  • Ellis, J. M., Li, L. O., Wu, P. C., Koves, T. R., Ilkayeva, O., Stevens, R. D., & Coleman, R. A. (2010). Acyl-coenzyme A synthetases in metabolic control. Current Opinion in Lipidology, 21(3), 212–217.
  • Soupene, E., & Kuypers, F. A. (2008). Mammalian long-chain acyl-CoA synthetases. Experimental Biology and Medicine, 233(5), 507–521.
  • Watkins, P. A. (1997). Fatty acid activation. Progress in Lipid Research, 36(2-3), 55–83.
  • Shimabukuro, M., Koyama, K., Chen, G., Wang, M. Y., Trieu, F., Lee, Y., Newgard, C. B., & Unger, R. H. (1997). Direct antidiabetic effect of leptin through triglyceride depletion of tissues.
  • Knoll, L. J., & Gordon, J. I. (1995). Comparison of the reactivity of tetradecenoic acids, a triacsin, and unsaturated oximes with four purified Saccharomyces cerevisiae fatty acid activation proteins. Journal of Biological Chemistry, 270(34), 20090–20097.
  • Wikipedia. (2023, December 1). Ribosome biogenesis. In Wikipedia. Retrieved from [Link]

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Comparative

A Comparative Guide to the Bioactivity of 2-Tetradecenoic Acid and Its Structural Analogs

Introduction In the landscape of drug discovery and development, fatty acids and their derivatives have emerged as a compelling class of bioactive molecules. Their fundamental roles in cellular structure, energy metaboli...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, fatty acids and their derivatives have emerged as a compelling class of bioactive molecules. Their fundamental roles in cellular structure, energy metabolism, and signaling have made them attractive starting points for the design of novel therapeutics. Among these, 2-Tetradecenoic acid (2-TDA), a fourteen-carbon monounsaturated fatty acid, has garnered attention for its diverse biological activities, including antimicrobial and cytotoxic properties. This guide provides an in-depth comparison of the bioactivity of 2-Tetradecenoic acid and its structural analogs. By exploring the nuances of their structure-activity relationships, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.

This document will delve into the known bioactivities of 2-TDA and systematically compare them with a range of its structural analogs. We will explore how modifications to the carbon chain length, the position and geometry of the double bond, and the introduction of various functional groups influence their biological effects. Furthermore, we will elucidate the underlying mechanisms of action and provide detailed experimental protocols for the evaluation of their bioactivity, ensuring a robust framework for future research and development.

Bioactivity of 2-Tetradecenoic Acid: A Multifaceted Profile

2-Tetradecenoic acid has demonstrated a spectrum of biological activities, positioning it as a molecule of significant interest. Its primary reported bioactivities include:

  • Antimicrobial Activity: 2-TDA exhibits inhibitory effects against a range of microorganisms. This is attributed to its ability to disrupt cellular membranes and interfere with essential metabolic processes.

  • Antiviral Activity: It has been shown to inhibit protein synthesis in viruses such as HIV, HSV1, and HSV2.[1]

  • Enzyme Inhibition: 2-TDA acts as a non-competitive inhibitor of the enzyme dehydrogenase.[1]

  • Cytotoxicity: This fatty acid has been observed to inhibit the growth of human and murine leukemia cells.[1]

  • Anti-parasitic Potential: 2-TDA has been investigated for the treatment of schistosomiasis, where it damages the eggs and larvae of the parasite.[1]

The core structure of 2-Tetradecenoic acid, with its carboxylic acid head and a 14-carbon chain featuring a double bond at the C-2 position, is the foundation for these activities. The subsequent sections will explore how alterations to this structure impact its biological efficacy.

Structural Analogs of 2-Tetradecenoic Acid and Their Comparative Bioactivity

The exploration of structural analogs is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles. Here, we compare the bioactivity of various classes of 2-TDA analogs.

Saturated Analog: Tetradecanoic Acid (Myristic Acid)

The simplest analog of 2-TDA is its saturated counterpart, tetradecanoic acid. The absence of the C-2 double bond significantly alters its bioactivity profile.

  • Antibacterial and Anti-virulence Activity: Tetradecanoic acid has demonstrated anti-virulence properties against Pseudomonas aeruginosa. It can reduce the production of virulence factors like pyocyanin and inhibit swarming motility, both of which are often regulated by quorum sensing. However, it is important to note that at certain concentrations, it can unexpectedly increase the pathogenicity of P. aeruginosa in in-vivo models.

  • Larvicidal and Repellent Activity: Tetradecanoic acid has been shown to be effective against the larvae of Aedes aegypti and Culex quinquefasciatus mosquitoes and also exhibits repellent properties.

Comparison Summary:

CompoundKey BioactivitiesMechanism of Action
2-Tetradecenoic Acid Antibacterial, Antiviral, Enzyme Inhibition, Cytotoxic, Anti-parasiticInhibition of protein synthesis, Dehydrogenase inhibition
Tetradecanoic Acid Anti-virulence (bacteria), Larvicidal, RepellentInterference with quorum sensing
Positional and Geometric Isomers of the Double Bond

The location and cis/trans geometry of the double bond within the carbon chain are critical determinants of bioactivity. While direct comparative data for all positional isomers of 2-tetradecenoic acid is scarce, studies on related unsaturated fatty acids provide valuable insights. For instance, the antifungal activity of 2-alkenoic acids has been compared to their saturated and halogenated counterparts, revealing a distinct structure-activity relationship. The order of toxicity was found to be 2-bromo alkanoic acids > 2-fluoro alkanoic acids > alkanoic acids > 2-alkenoic acids.[2] This suggests that the introduction of a double bond at the C-2 position, while conferring activity, may be less potent than certain functionalizations at the same position.

Chain Length Variants

The length of the fatty acid's carbon chain plays a crucial role in its ability to interact with and insert into cellular membranes, thereby influencing its bioactivity.

  • Shorter Chain Analogs (e.g., cis-2-Decenoic Acid): This shorter, 10-carbon analog is a well-known bacterial signaling molecule involved in biofilm dispersal. It can revert persister cells to an antibiotic-susceptible state, highlighting its potential in overcoming antibiotic resistance.

  • Longer Chain Analogs (e.g., 2-Hexadecynoic Acid): The 16-carbon alkynoic analog (with a triple bond at C-2) has been shown to possess potent antibacterial activity against multidrug-resistant bacteria, including MRSA.[3] This suggests that increasing the chain length to C16 and introducing a triple bond can enhance antibacterial efficacy.

Comparative Bioactivity Data (MIC Values in µg/mL):

Compound/AnalogStaphylococcus aureusPseudomonas aeruginosaMRSA
2-Hexadecynoic Acid15.61253.9 - 15.6

Data sourced from Sanabria-Ríos et al., 2014.[3]

Branched-Chain Analogs

The introduction of methyl or other alkyl branches onto the carbon chain creates another class of analogs with distinct properties. Branched-chain fatty acids are known to be important components of bacterial cell membranes and have been shown to possess a range of biological activities, including anticancer and anti-inflammatory effects. The synthesis of analogs like 13-methyl-tetradecanoic acid has been reported, opening avenues for exploring their comparative bioactivity against 2-TDA.

Functionalized Analogs

The addition of functional groups to the fatty acid backbone can dramatically alter its chemical properties and biological targets.

  • Halogenated Analogs: As mentioned earlier, 2-bromo alkanoic acids exhibit greater antifungal activity than their 2-alkenoic counterparts.[2] This indicates that the introduction of an electronegative halogen at the C-2 position can enhance antimicrobial potency.

  • Hydroxylated and Methoxy-substituted Analogs: The synthesis and evaluation of such analogs could provide insights into their potential as enzyme inhibitors or modulators of signaling pathways.

  • Amide and Ester Derivatives: Conversion of the carboxylic acid moiety to an amide or ester can influence the molecule's polarity, cell permeability, and interaction with biological targets. For example, derivatives of other fatty acids have been synthesized and shown to possess cytotoxic effects against cancer cells.[4]

Mechanistic Insights: Unraveling the Molecular Basis of Action

Understanding the mechanism of action is paramount for the rational design of more effective and selective analogs. The bioactivity of 2-Tetradecenoic acid and its analogs can be attributed to several key mechanisms:

  • Disruption of Cell Membranes: The amphipathic nature of fatty acids allows them to insert into and disrupt the integrity of microbial and cancer cell membranes. This can lead to increased permeability, leakage of cellular contents, and ultimately, cell death. The chain length, degree of unsaturation, and presence of functional groups all influence the efficiency of this process.

  • Inhibition of Fatty Acid Synthesis: Unsaturated fatty acids have been shown to inhibit bacterial enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the fatty acid synthesis pathway.[5] This inhibition disrupts the production of essential membrane components, leading to bacterial growth arrest.

  • Inhibition of Protein Synthesis: 2-TDA has been specifically reported to inhibit protein synthesis at the ribosomal level, contributing to its antiviral and cytotoxic effects.[1]

  • Modulation of Signaling Pathways: Fatty acids can act as signaling molecules, interfering with processes like bacterial quorum sensing, which is essential for biofilm formation and virulence factor production.

dot

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Test Compound inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read_plate Read Plate (Visually or Spectrophotometrically) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol 2: Cytotoxicity Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compound (2-TDA or analog) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration. [6][7][8]

Conclusion and Future Directions

2-Tetradecenoic acid and its structural analogs represent a promising area for the development of novel therapeutic agents. This guide has provided a comparative overview of their bioactivities, highlighting the critical role of structural features in determining their efficacy. The antibacterial, antifungal, and cytotoxic properties of these compounds, coupled with their diverse mechanisms of action, underscore their potential in addressing significant health challenges, including infectious diseases and cancer.

Future research should focus on a more systematic exploration of the structure-activity relationships, particularly through the synthesis and evaluation of a wider array of functionalized analogs. Direct, head-to-head comparative studies employing standardized protocols will be crucial for elucidating the most promising candidates for further development. Furthermore, in-depth mechanistic studies are needed to identify the specific molecular targets of these compounds, which will enable the rational design of next-generation fatty acid-based therapeutics with enhanced potency and selectivity. The continued investigation of this fascinating class of molecules holds the potential to yield novel and effective treatments for a range of human diseases.

References

  • Casillas-Vargas, G., et al. (2021). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Progress in Lipid Research, 82, 101093. [Link]

  • Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied Microbiology and Biotechnology, 85(6), 1629-1642. [Link]

  • Zheng, C. J., et al. (2005). Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids. FEBS letters, 579(23), 5157-5162. [Link]

  • Kankaanpää, P., et al. (2001). Mechanisms of the antimicrobial action of fatty acids: a review. Journal of Industrial Microbiology and Biotechnology, 27(2), 107-113. [Link]

  • Casillas-Vargas, G., et al. (2021). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Progress in Lipid Research, 82, 101093. [Link]

  • Sanabria-Ríos, D. J., et al. (2014). Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria. Chemistry and physics of lipids, 178, 84-91. [Link]

  • Pinto, C., et al. (2021). Cytotoxic Activity of Fatty Acids From Antarctic Macroalgae on the Growth of Human Breast Cancer Cells. Frontiers in Marine Science, 8, 706213. [Link]

  • Ecker, J., et al. (2018). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological procedures online, 20(1), 1-11. [Link]

  • Moussa, S. H., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(10), 1362. [Link]

  • Palma, M. B., et al. (2013). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. Chemical reviews, 113(10), 7836-7870. [Link]

  • Gershon, H., & Parmegiani, R. (1963). Antifungal Properties of 2-Alkenoic Acids and 2-Bromo Alkanoic Acids. Journal of medicinal chemistry, 6(4), 435-438. [Link]

  • Leaver, H. A., et al. (2009). Cytotoxicity of unsaturated fatty acids in fresh human tumor explants: concentration thresholds and implications for clinical efficacy. Lipids in health and disease, 8(1), 1-13. [Link]

  • Wiegand, I., et al. (2002). Fatty acid cytotoxicity to human lens epithelial cells. Graefe's archive for clinical and experimental ophthalmology, 240(1), 42-49. [Link]

  • Pérez, L., et al. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Journal of Fungi, 9(11), 1083. [Link]

  • Thormar, H., & Bergsson, G. (2010). Minimum inhibitory concentration (MIC) values of carbohydrate fatty acid (CFA) derivatives and standards. ResearchGate. [Link]

  • Özgen, A. (2024). The Fatty Acid Composition and the MTT-Cytotoxicity Test of Commercially Available Commiphora Gileadensis Balsam Oil. Health and Technology Journal, 2(1), 10-15. [Link]

  • Schirmeister, T., et al. (2019). cis-2-Alkenoic Acids as Promising Drugs for the Control of Biofilm Infections. Current topics in medicinal chemistry, 19(23), 2096-2107. [Link]

  • López-Cervantes, J., et al. (2022). Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines. Pharmaceutics, 14(11), 2397. [Link]

  • Gholizadeh, M., et al. (2022). Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer. BMC chemistry, 16(1), 1-15. [Link]

  • Fankam, A. G., et al. (2021). Antimicrobial activity (MIC values in mg/mL) of compounds. ResearchGate. [Link]

  • Hancock, R. E. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Özgen, A. (2024). The Fatty Acid Composition and the MTT-Cytotoxicity Test of Commercially Available Commiphora Gileadensis Balsam Oil. Semantic Scholar. [Link]

  • Datt, I., & Von Hoff, D. D. (2022). Monounsaturated Fatty Acids: Key Regulators of Cell Viability and Intracellular Signaling in Cancer. Molecular cancer research, 20(9), 1354-1364. [Link]

  • Rodríguez, S., et al. (2001). Synthesis of gem-dideuterated tetradecanoic acids and their use in investigating the enzymatic transformation of (Z)-11-tetradecenoic acid into (E, E)-10, 12-tetradecadienoic acid. The Journal of organic chemistry, 66(24), 8052-8058. [Link]

  • Vasincu, A., et al. (2024). Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines. Pharmaceutics, 16(7), 969. [Link]

  • Zlatanos, S., et al. (2011). Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride. Grasas y Aceites, 62(4), 434-438. [Link]

  • de Oliveira, P. F., et al. (2022). Synthesis and Antibacterial Activity of Polyalthic Acid Analogs. Molecules, 27(19), 6614. [Link]

  • Revol-Cavalier, J., et al. (2025). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. eScholarship. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Tetradecenoic Acid

This guide provides essential safety and logistical information for the proper disposal of 2-Tetradecenoic acid, designed for researchers, scientists, and drug development professionals. As a long-chain unsaturated fatty...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Tetradecenoic acid, designed for researchers, scientists, and drug development professionals. As a long-chain unsaturated fatty acid, its disposal requires careful consideration of its chemical properties and adherence to environmental regulations. This document outlines the necessary protocols to ensure safe handling and compliant disposal, fostering a culture of safety and environmental responsibility within the laboratory.

Core Principles: Hazard Assessment and Waste Characterization

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a chemical waste is hazardous lies with the generator—the laboratory that created it.[1] A waste is generally classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2]

For 2-Tetradecenoic acid, the primary characteristic of concern is corrosivity . As a carboxylic acid, it can cause skin and eye irritation.[3][4] While dilute aqueous solutions may have a pH that is not considered corrosive, concentrated forms or solutions with a pH less than or equal to 2 are regulated as corrosive hazardous waste.[2]

Table 1: Hazard Profile and Regulatory Considerations for Fatty Acid Waste

Parameter Description Implication for Disposal
GHS Hazard Class Skin Irritation, Eye Irritation.[1][5] May be toxic to aquatic life. Requires use of appropriate Personal Protective Equipment (PPE). Disposal routes must prevent release into waterways.
RCRA Characteristic Potentially Corrosive (if pH ≤ 2.0).[2] Waste must be evaluated. If corrosive, it must be managed as hazardous waste or neutralized prior to disposal.
Physical State Solid or liquid (depending on purity and temperature). Disposal procedures must accommodate the physical state (e.g., packaging for solids vs. liquids).

| Incompatibilities | Bases, oxidizing agents, reducing agents.[5][6] | Must be segregated from incompatible chemicals during storage and disposal to prevent violent reactions.[6] |

Immediate Safety & Personal Protective Equipment (PPE)

Before handling 2-Tetradecenoic acid for any purpose, including disposal, it is imperative to wear appropriate PPE. This minimizes the risk of exposure and ensures personal safety.

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[7]

  • Skin Protection: A standard laboratory coat must be worn. Nitrile or other chemically resistant gloves are required to prevent skin contact.[7][8]

  • Respiratory Protection: If handling the material as a powder or creating aerosols, use a respirator with a P2 filter or work within a certified chemical fume hood.[8]

Disposal Workflow: A Step-by-Step Procedural Guide

The appropriate disposal path for 2-Tetradecenoic acid depends on its concentration, the presence of other contaminants (such as heavy metals or halogenated solvents), and local regulations.

Step 1: Segregation at the Point of Generation

Proper segregation is the most critical step in laboratory waste management.

  • Designate a Waste Container: Use a clearly labeled container made of compatible material. High-density polyethylene (HDPE) or glass is suitable for acidic waste.[9][10] Avoid metal containers, as acids can cause corrosion.[9][11]

  • Label Correctly: The container must be labeled with "Hazardous Waste" and the full chemical name: "2-Tetradecenoic Acid".[2][11]

  • Avoid Mixing: Do not mix 2-Tetradecenoic acid waste with other waste streams, especially bases, oxidizing agents, or solvents.[6][12]

Step 2: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation.[2][6]

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[6][10]

  • Secondary Containment: Place the container in a secondary containment bin to prevent spills. This is particularly important for liquid waste.[9]

  • Follow Accumulation Limits: Do not exceed the maximum volume (typically 55 gallons) or time limits (up to one year for partially filled containers) for waste accumulation in the SAA.[2][6]

Step 3: Selecting the Correct Disposal Pathway

The following diagram illustrates the decision-making process for disposing of 2-Tetradecenoic acid waste.

G start Start: 2-Tetradecenoic Acid Waste Generated check_contamination Is the waste mixed with other hazardous materials (e.g., heavy metals, solvents)? start->check_contamination hazardous_waste Treat as Hazardous Waste. Collect for Professional Disposal. check_contamination->hazardous_waste  Yes check_pure Is the waste an aqueous solution of 2-Tetradecenoic acid only? check_contamination->check_pure No check_pure->hazardous_waste No (Solid or Non-Aqueous) check_ph Measure pH of the solution check_pure->check_ph ph_ok Is pH between 5.5 and 10.5? check_ph->ph_ok neutralize Neutralization Protocol (See Section 3, Step 4) neutralize->check_ph Re-check pH ph_ok->neutralize No drain_disposal Permissible for Drain Disposal (with copious water, check local regulations) ph_ok->drain_disposal  Yes

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Tetradecenoic Acid

As researchers and drug development professionals, our work with novel compounds like 2-Tetradecenoic acid is critical. However, innovation cannot come at the expense of safety.

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like 2-Tetradecenoic acid is critical. However, innovation cannot come at the expense of safety. While comprehensive toxicological data for every chemical may not be readily available, a robust safety protocol is non-negotiable. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) required to handle 2-Tetradecenoic acid, grounding our recommendations in the established principles of chemical safety for unsaturated carboxylic acids. Our approach is to treat this compound with the caution it warrants, ensuring the well-being of all laboratory personnel.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

2-Tetradecenoic acid is an unsaturated fatty acid. Its chemical nature as a carboxylic acid dictates its primary hazards. While specific data on this molecule is limited, information from structurally related compounds and the general class of carboxylic acids provides a strong basis for our safety assessment.

  • Skin and Eye Irritation: Carboxylic acids are known to cause irritation upon contact with skin and eyes.[1] Safety data for similar long-chain fatty acids confirms this, with classifications including "Causes skin irritation" and "Causes serious eye irritation".[2][3] This is the most immediate and likely hazard during routine handling.

  • Respiratory Irritation: If the compound is a powder or is aerosolized, it may cause respiratory tract irritation.[2][3] This is a critical consideration when weighing the solid material or during procedures that involve heating or sonication.

  • Reactivity: As an acid, 2-Tetradecenoic acid will react with bases in a neutralization reaction that can generate heat.[1] It should be segregated from bases, as well as active metals and strong oxidizing or reducing agents.[4][5]

Core PPE Protocols: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure and the associated risks of exposure. The following table outlines the recommended PPE for handling 2-Tetradecenoic acid in various laboratory scenarios.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Risk Operations (e.g., Handling sealed containers, visual inspection)Safety Glasses with Side ShieldsNitrile GlovesStandard Lab CoatNot generally required
Standard Benchtop Work (e.g., Weighing solids in a fume hood, preparing dilute solutions)Chemical Splash GogglesNitrile GlovesStandard Lab CoatNot required if performed in a certified chemical fume hood
High-Risk Operations (e.g., Large-scale transfers, heating, risk of splash or aerosolization)Chemical Splash Goggles and a Face ShieldThicker Nitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatRequired if not in a fume hood or if aerosols are likely. Use an N95 for powders or an air-purifying respirator with organic vapor/acid gas cartridges.
Explaining the Experimental Choices
  • Eye and Face Protection: Standard safety glasses are the absolute minimum. However, because of the high risk of serious eye irritation, chemical splash goggles are strongly recommended for any open-container handling.[2][6] A face shield should be used in conjunction with goggles during procedures with a high splash potential, providing a broader barrier of protection.[7][8]

  • Hand Protection: Nitrile gloves provide an effective barrier against incidental contact.[7][8] It is crucial to inspect gloves before each use and to practice proper removal techniques to avoid skin contamination.[6] For prolonged work or when handling larger quantities, consider double-gloving or using thicker, more robust gloves like neoprene.[9]

  • Body Protection: A standard lab coat is sufficient for most small-scale operations. When the risk of splashes is elevated, a chemical-resistant apron provides an additional layer of protection over your lab coat.[10]

Operational and Disposal Plans

A complete safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from initial handling to final disposal.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving 2-Tetradecenoic acid. This workflow ensures that the risks of each specific operation are systematically evaluated.

PPE_Decision_Workflow start Task Involving 2-Tetradecenoic Acid ventilation Is the task performed in a certified chemical fume hood? start->ventilation risk Is there a significant risk of splashes, aerosols, or handling a fine powder? ventilation->risk Yes ppe_respiratory Add Respiratory Protection (e.g., N95 for powder outside hood) ventilation->ppe_respiratory No ppe_base Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat risk->ppe_base No ppe_enhanced Enhanced PPE: - Add Face Shield - Add Chemical-Resistant Apron risk->ppe_enhanced Yes

Caption: PPE selection workflow for 2-Tetradecenoic acid.

Step-by-Step Handling and Disposal Protocol
  • Preparation: Before handling the chemical, ensure the workspace is prepared. This includes verifying the functionality of the chemical fume hood, locating the nearest safety shower and eyewash station, and ensuring a chemical spill kit is accessible.

  • PPE Donning: Don PPE in the following order: lab coat, nitrile gloves, and finally, safety goggles or face shield.

  • Handling: Conduct all manipulations of open containers of 2-Tetradecenoic acid inside a certified chemical fume hood to minimize inhalation exposure.[2][6] Use bottle carriers for transporting containers.[5]

  • Decontamination and Doffing: After handling, wipe down the work surface. Remove PPE in a manner that avoids cross-contamination: first remove the outer gloves (if double-gloved) or the single pair of gloves, then the face shield/goggles, and finally the lab coat. Wash hands thoroughly with soap and water.[2]

  • Disposal of Contaminated PPE: Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of as chemical waste. Do not discard them in the regular trash.[1]

  • Chemical Waste Disposal: All surplus 2-Tetradecenoic acid and contaminated materials must be disposed of through a licensed professional waste disposal company.[2][11] Label the waste container clearly and store it in a designated, safe location, segregated from incompatible materials, pending pickup.

By adhering to these rigorous safety and handling protocols, you can confidently advance your research while upholding the highest standards of laboratory safety.

References

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Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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